4-Amino-2,5-dimethylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWVCUXQICMATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184948 | |
| Record name | 4-Amino-2,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3096-71-7 | |
| Record name | 4-Amino-2,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2,5-dimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-2,5-DIMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF4R93709T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-2,5-dimethylphenol (CAS: 3096-71-7): Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 4-Amino-2,5-dimethylphenol, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's structural properties, established synthesis and purification protocols, analytical characterization methods, and its applications in various scientific fields.
Section 1: Core Properties and Structural Identification
This compound (CAS Number: 3096-71-7) is an organic compound belonging to the aminophenol family.[1] Its structure, featuring a phenol ring substituted with an amino group and two methyl groups, makes it a versatile building block in organic synthesis.[1] The presence of the hydroxyl (-OH) and amino (-NH2) functional groups provides multiple reaction sites, allowing for its use in the synthesis of dyes and pharmaceuticals.[1][2]
Physically, it is a solid, appearing as a white to beige or pale yellow-red powder at room temperature.[1][3][4] It is generally soluble in organic solvents and exhibits the characteristic weak acidity of phenols and the basicity of aromatic amines.[1]
Visualizing the Structure
The unique arrangement of functional groups on the benzene ring is fundamental to the reactivity of this compound.
Caption: General two-step synthesis and purification workflow.
Experimental Protocol 1: Synthesis via Nitration and Reduction
This protocol is a generalized procedure based on established chemical principles for similar transformations. [2][5] Materials:
-
2,5-Dimethylphenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Iron (Fe) powder or Tin(II) Chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethanol/Water mixture
-
Standard laboratory glassware and safety equipment
Procedure:
-
Nitration:
-
In a flask submerged in an ice bath, slowly add 2,5-dimethylphenol to a cooled mixture of concentrated sulfuric and nitric acid.
-
Maintain the temperature below 10°C throughout the addition.
-
After addition, allow the mixture to stir for several hours, monitoring the reaction's progress via Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice to precipitate the 4-nitro-2,5-dimethylphenol intermediate. Filter, wash with cold water, and dry the crude product.
-
-
Reduction:
-
Prepare a mixture of the crude 4-nitro-2,5-dimethylphenol in an ethanol/water solution within a round-bottom flask.
-
Add iron powder and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux and stir vigorously for several hours, again monitoring by TLC.
-
Once the reaction is complete, filter the hot mixture to remove iron and its oxides.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Basify the remaining aqueous solution with NaOH to precipitate the crude this compound.
-
Collect the product by filtration, wash with cold water, and dry.
-
Experimental Protocol 2: Purification by Recrystallization
Recrystallization is a critical step to achieve high purity suitable for downstream applications. [5] Causality of Solvent Choice: The ideal solvent must dissolve the compound effectively at high temperatures but poorly at room or cold temperatures. This differential solubility allows for the separation of the desired compound from impurities. For this compound, polar solvents like ethanol or ethanol/water mixtures are effective starting points. [5] Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol).
-
If colored impurities are present, add a small amount of activated charcoal and briefly heat the solution.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals via vacuum filtration, washing with a small volume of cold solvent.
-
Dry the crystals under a vacuum to remove residual solvent.
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a comprehensive characterization.
Table 3: Summary of Expected Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons, two distinct methyl group protons, amino (-NH₂) protons, and a hydroxyl (-OH) proton. Chemical shifts and splitting patterns will be characteristic of the substitution pattern. [6][5] |
| ¹³C NMR | Resonances for each of the eight unique carbon atoms, including the four substituted aromatic carbons, two unsubstituted aromatic carbons, and the two methyl carbons. [6][5] |
| FTIR | Characteristic absorption bands for O-H stretching (phenol), N-H stretching (amine), aromatic and aliphatic C-H stretching, and C=C stretching of the aromatic ring. [6][5] |
| Mass Spec. | A molecular ion peak corresponding to the compound's molecular weight (137.18 g/mol ), along with a characteristic fragmentation pattern. [6][7]|
Analytical Workflow Diagram
Caption: A typical workflow for analytical verification.
Section 4: Applications and Research Interest
This compound's primary value lies in its role as a versatile chemical intermediate. [1][8]
-
Dye Synthesis: The amino and hydroxyl groups are chromophores and auxochromes, making it a precursor for various dyes and pigments.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a foundational scaffold in medicinal chemistry and for creating new agrochemicals. The aminophenol core is present in numerous biologically active molecules. Research into aminophenol derivatives has shown potential antimicrobial and antidiabetic activities. [9]* Drug Discovery: The broader class of substituted aminophenols is of significant interest. For instance, related derivatives have been investigated as selective TRPV4 antagonists for potential use in pain management, highlighting the utility of this chemical scaffold in developing targeted therapeutics. [10]* Antioxidant Production: The precursor, 2,5-dimethylphenol, is used in the manufacturing of antioxidants, suggesting a potential application pathway for its derivatives. [11]
Section 5: Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. It is classified as an acute toxin and skin irritant.
Table 4: GHS Hazard Information
| Hazard Class | Statement |
|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed [6] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin [6] |
| Skin Irritation (Category 2) | H315: Causes skin irritation [6]|
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. [12]The compound is noted to be potentially air-sensitive and should be stored under an inert atmosphere for long-term stability. * Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. [12]
Conclusion
This compound is a valuable and reactive organic compound with a well-defined profile. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, secures its role as a key building block in the chemical, pharmaceutical, and materials science industries. For researchers, a thorough understanding of its properties, synthesis, and handling is the foundation for its successful application in novel discovery programs.
References
- The Synthesis and Green Chemistry Approaches for this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound - CAS Common Chemistry. (n.d.). CAS.
- 3096-71-7 this compound 4-氨基 - Win-Win Chemical. (n.d.). Win-Win Chemical.
- This compound | C8H11NO | CID 76544 - PubChem. (n.d.). PubChem.
- Safety data sheet - CPAChem. (2019, May 16). CPAChem.
- This compound (C8H11NO) - PubChemLite. (n.d.). PubChemLite.
- This compound - AbacipharmTech-Global Chemical supplier. (n.d.). AbacipharmTech.
- 2-Amino-4,5-dimethylphenol | C8H11NO | CID 81099 - PubChem. (n.d.). PubChem.
- 4-Amino-3,5-dimethylphenol | C8H11NO | CID 76543 - PubChem. (n.d.). PubChem.
- 2-Amino-4,5-dimethylphenol | CAS#:6623-41-2 | Chemsrc. (2025, August 21). Chemsrc.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022, February 17). National Institutes of Health (NIH).
- 4-Amino-2,6-dimethylphenol | C8H11NO | CID 82668 - PubChem. (n.d.). PubChem.
- Showing metabocard for 2,5-Dimethylphenol (HMDB0030540). (2012, September 11). Human Metabolome Database.
- CN105939988A - Process of production of 2,5-dimethylphenol - Google Patents. (n.d.). Google Patents.
- Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 2. (2016, October 15). PubMed.
- 2,5-Dimethylphenol | CAS#:95-87-4 | Chemsrc. (2025, August 21). Chemsrc.
Sources
- 1. CAS 3096-71-7: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 3096-71-7 this compound 4-氨基-2,5-二甲基苯酚 -Win-Win Chemical [win-winchemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 8. 4-氨基-2,5-二甲基苯酚 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN105939988A - Process of production of 2,5-dimethylphenol - Google Patents [patents.google.com]
- 12. This compound CAS#: 3096-71-7 [m.chemicalbook.com]
A Comprehensive Technical Guide to 4-Amino-2,5-dimethylphenol: Synthesis, Characterization, and Applications
This guide provides an in-depth technical overview of 4-Amino-2,5-dimethylphenol, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, analytical characterization, and key applications, with a strong emphasis on scientific integrity and practical utility.
Chemical Identity and Nomenclature
This compound is a substituted aromatic compound containing hydroxyl, amino, and methyl functional groups. A clear understanding of its various identifiers is crucial for accurate literature searching and chemical sourcing.
Synonyms and Systematic Names
The compound is known by several names, which can be a source of confusion. The following table consolidates its primary synonyms and systematic nomenclature.
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 3096-71-7 | [Sigma-Aldrich] |
| EC Number | 221-449-0 | [Sigma-Aldrich] |
| Synonym | 4-Amino-2,5-xylenol | [Sigma-Aldrich] |
| Synonym | 2,5-Dimethyl-4-aminophenol | [PubChem][1] |
| Synonym | 4-Hydroxy-2,5-dimethylaniline | [TCI Chemicals] |
| Linear Formula | H₂NC₆H₂(CH₃)₂OH | [Sigma-Aldrich] |
| Molecular Formula | C₈H₁₁NO | [PubChem][1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, offering a snapshot of its characteristics.
| Property | Value | Source |
| Molecular Weight | 137.18 g/mol | [PubChem][1] |
| Appearance | White to gray to brown powder/crystal | [TCI Chemicals] |
| Melting Point | 242-243 °C (lit.) | [Sigma-Aldrich] |
| Form | Solid | [Sigma-Aldrich] |
| InChI Key | JSWVCUXQICMATE-UHFFFAOYSA-N | [Sigma-Aldrich] |
| SMILES | Cc1cc(O)c(C)cc1N | [Sigma-Aldrich] |
Synthesis of this compound: From Traditional Routes to Green Chemistry
The synthesis of this compound is a critical process for its application as a chemical intermediate. This section outlines both a traditional synthetic pathway and a greener, more sustainable alternative.
Traditional Synthesis: Nitration and Reduction
A well-established method for the synthesis of this compound involves a two-step process starting from 2,5-dimethylphenol.[2]
-
Nitration: The initial step is the nitration of 2,5-dimethylphenol to yield 4-nitro-2,5-dimethylphenol. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
-
Reduction: The subsequent step involves the reduction of the nitro group in 4-nitro-2,5-dimethylphenol to an amino group.
The following diagram illustrates the traditional synthesis workflow.
Green Synthesis: Catalytic Hydrogenation
In line with the principles of green chemistry, catalytic hydrogenation has emerged as a more environmentally benign alternative for the reduction of the nitro intermediate.[2] This method offers several advantages over traditional reducing agents, including higher efficiency and the potential for catalyst recycling.
Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol provides a greener method for the reduction of 4-nitro-2,5-dimethylphenol.
-
In a suitable reaction vessel, suspend 4-nitro-2,5-dimethylphenol and a catalytic amount of palladium on carbon (Pd/C) in a solvent such as ethanol or methanol.[3]
-
To the stirred suspension, add a hydrogen donor like ammonium formate in portions. The reaction is often exothermic and may require cooling.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the catalyst by filtering the reaction mixture through a pad of celite.[3]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization.[3]
The diagram below outlines the greener synthesis approach.
Applications in Research and Industry
This compound serves as a valuable building block in various chemical syntheses. Its utility spans from historical applications in photography to its current use in the synthesis of dyes and its potential in pharmaceutical research.
Photographic Developer
Historically, aminophenol derivatives have been employed as developing agents in black-and-white photography.[4] In an alkaline solution, these compounds can reduce silver halides in exposed photographic emulsions to metallic silver, thus forming an image. While modern photography has largely shifted to digital, this application highlights the compound's reducing properties.
Intermediate in Dye Synthesis
A significant industrial application of this compound is as a precursor in the synthesis of azo dyes.[5] The amino group on the molecule can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors.[5] These dyes have applications in the textile and coatings industries.[5][6]
Potential in Pharmaceutical and Medicinal Chemistry
Substituted aminophenols are recognized as important scaffolds in medicinal chemistry.[7] While specific examples of commercial drugs derived directly from this compound are not widely documented, its structural motifs are present in various biologically active molecules. Its derivatives have been investigated for a range of bioactivities, including antimicrobial and antioxidant properties.[8] For drug development professionals, this compound represents a versatile starting material for the synthesis of novel chemical entities with therapeutic potential. For instance, aminophenol derivatives are key components in the synthesis of certain Schiff bases which have shown promising biological activities.[9]
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and structure of this compound. This section details the primary analytical techniques used for its characterization.
Chromatographic Methods: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound. A common approach utilizes reverse-phase chromatography.[10]
-
Column: A C18 column, such as an Agilent Zorbax SB C18, is often suitable.[11]
-
Mobile Phase: A gradient elution with acetonitrile and a buffered aqueous solution is typically employed.[11]
-
Detection: UV detection is a common method for the analysis of this compound.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for purity assessment and identification of byproducts. Due to the polar nature of this compound, derivatization is often necessary to increase its volatility for GC analysis. Acetylation of the amino and hydroxyl groups is a common derivatization strategy.[11]
The following diagram illustrates a typical analytical workflow.
Spectroscopic Techniques
Spectroscopic methods provide invaluable information about the molecular structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methyl protons, the amine protons, and the hydroxyl proton. The integration and splitting patterns of these signals are characteristic of the compound's structure.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons and the methyl carbons.[13]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretches of the amine, C-H stretches of the aromatic ring and methyl groups, and C=C stretching of the aromatic ring.[7]
-
UV-Vis Spectroscopy: In a suitable solvent, the UV-Vis spectrum will show absorption maxima characteristic of the substituted phenol chromophore.[7]
Toxicology and Safe Handling
A thorough understanding of the toxicological profile and safe handling procedures for this compound is paramount for ensuring laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[1]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Safe Handling and Personal Protective Equipment (PPE)
When handling this compound, the following precautions should be taken:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).
-
Skin and Body Protection: Wear a lab coat or other protective clothing.
-
Storage and Incompatibilities
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[14]
Conclusion
This compound is a chemical compound with a rich history and a promising future in various scientific and industrial domains. Its versatility as a synthetic intermediate, coupled with a growing emphasis on greener production methods, ensures its continued relevance. For researchers and developers, a comprehensive understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the creation of novel materials, dyes, and potentially, therapeutic agents.
References
- The Synthesis and Green Chemistry Approaches for this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. This compound. National Center for Biotechnology Information.
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
- CPAChem. Safety data sheet: 2,5-Dimethylphenol. (2019).
- GlobalChemMall. China Low Price this compound Manufacturers, Suppliers.
- Espacenet. Patent specification. GB498871A.
- ResearchGate. Mechanism of amino alkyl Phenols Synthesis.
- Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1334.
- PubChem. 4-Amino-3,5-dimethylphenol. National Center for Biotechnology Information.
- Wang, Z., et al. (2021). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[2][4]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules, 26(11), 3195.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
- PubChemLite. This compound (C8H11NO).
- Google Patents. Process of production of 2,5-dimethylphenol. CN105939988A.
- PubChem. 2-Amino-4,5-dimethylphenol. National Center for Biotechnology Information.
- Kajay Remedies. (2024). Application Para Amino Phenols (PAP) in the Coating Industry.
- Google Patents. Photographic color developer formulation using an alpha amino acid for enhanced solution stability. EP0530921A1.
- Google Patents. Photographic color developer formulation using an alpha amino acid for enhanced solution stability. EP0530921A1. (European Patent Office).
- ResearchGate. GC-MS or HPLC for quantitative measurement of amino acids in feed samples? (2023).
- IOSR Journal of Applied Chemistry. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-nitrobenzaldehyde.
- Google Patents. Photographic developer composition. US2685516A.
- ResearchGate. Synthesis and dyeing performance of bisazo disperse dyes based on 3-[4-(4-amino-2-chlorophenoxy)anilino]phenol. (2012).
- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2019).
- PubMed. Dyeing behaviours of amino heterocyclic compounds as blue oxidative hair dye precursors applied to keratin fibres. (2009).
- Baghdad Science Journal. Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. (2021).
- ResearchGate. ¹H NMR spectrum of 4-iodo-2,5-dimethylphenol.
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Phenol. (2008).
Sources
- 1. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0530921A1 - Photographic color developer formulation using an alpha amino acid for enhanced solution stability - Google Patents [patents.google.com]
- 5. kajay-remedies.com [kajay-remedies.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound CAS#: 3096-71-7 [m.chemicalbook.com]
A Comprehensive Technical Guide to the Physical Characteristics of 4-Amino-2,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,5-dimethylphenol, also known as 4-amino-2,5-xylenol, is an aromatic organic compound with significant applications in various fields of chemical synthesis.[1] Its utility as a building block in the development of pharmaceuticals and other complex molecules necessitates a thorough understanding of its fundamental physical and chemical properties. This guide provides an in-depth analysis of the key physical characteristics of this compound, supported by established experimental protocols, to equip researchers and drug development professionals with the critical data required for its effective application.
Molecular and Chemical Identity
The foundational step in characterizing any chemical compound is to establish its molecular and chemical identity. This compound is a substituted phenol with an amino group and two methyl groups attached to the benzene ring.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 4-Amino-2,5-xylenol, 2,5-Dimethyl-4-aminophenol | Sigma-Aldrich[1], PubChem[2] |
| CAS Number | 3096-71-7 | Sigma-Aldrich[1], PubChem[2] |
| Molecular Formula | C₈H₁₁NO | PubChem[2] |
| Molecular Weight | 137.18 g/mol | Sigma-Aldrich, PubChem[2] |
| InChI Key | JSWVCUXQICMATE-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[2] |
| SMILES String | Cc1cc(O)c(C)cc1N | Sigma-Aldrich |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physical Properties
The physical state and properties of a compound are critical for its handling, storage, and application in chemical reactions. This compound is a solid at room temperature.
| Physical Property | Value | Source |
| Physical Form | Solid, Powder | Sigma-Aldrich, ChemicalBook[3] |
| Appearance | White to beige powder | ChemicalBook[3] |
| Melting Point | 242-243 °C (lit.) | Sigma-Aldrich[4] |
| Boiling Point (Predicted) | 288.4±28.0 °C | ChemicalBook[5] |
| Density (Predicted) | 1.118±0.06 g/cm³ | ChemicalBook[5] |
Experimental Protocols for Physical Characterization
A standardized approach to determining the physical properties of a compound is essential for reproducibility and data integrity. The following section outlines detailed protocols for the characterization of this compound.
Melting Point Determination (Capillary Method)
Objective: To accurately determine the melting point range of a solid organic compound, which serves as a crucial indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is then gently tapped to ensure the sample is tightly packed at the bottom.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a digital melting point apparatus).
-
Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1.0°C).
Solubility Analysis
Objective: To determine the solubility of this compound in a range of solvents, providing insights into its polarity and potential for use in different reaction media.
Methodology:
-
Solvent Selection: A representative set of solvents should be chosen, including water, a polar protic solvent (e.g., ethanol), a polar aprotic solvent (e.g., acetone), and a nonpolar solvent (e.g., hexane).
-
Procedure:
-
Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while continuously agitating the mixture.
-
Observe for dissolution. The compound is considered soluble if a clear, homogeneous solution is formed.
-
Record the approximate volume of solvent required to dissolve the sample.
-
Due to the presence of both a polar amino group and a hydroxyl group, as well as a nonpolar aromatic ring and methyl groups, this compound is expected to exhibit limited solubility in water and higher solubility in polar organic solvents.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound by analyzing the chemical environment of its hydrogen and carbon atoms.
Methodology:
-
Sample Preparation: A small amount of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR spectra are acquired using a high-field NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum.
-
Data Interpretation: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals are analyzed to assign them to the specific protons and carbons in the molecule. The presence of aromatic protons, methyl protons, and exchangeable amine and hydroxyl protons would be expected in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by analyzing its vibrational spectrum.
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast on a salt plate from a solution.
-
Data Acquisition: The FT-IR spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorption at different wavenumbers.
-
Data Interpretation: The absorption bands in the spectrum are correlated with specific functional groups. Key expected absorptions for this compound include O-H and N-H stretching vibrations (typically in the 3200-3600 cm⁻¹ region), C-H stretching of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (in the 1450-1600 cm⁻¹ region).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound, which are characteristic of its aromatic system.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).
-
Data Acquisition: The UV-Vis spectrum is recorded by passing a beam of UV-Vis light through the solution and measuring the absorbance as a function of wavelength.
-
Data Interpretation: The wavelength of maximum absorbance (λmax) is determined. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For substituted phenols, these bands are often observed between 250 and 300 nm.
Caption: General experimental workflow for the physical characterization of a chemical compound.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a comprehensive overview of the key physical characteristics of this compound, a compound of significant interest in chemical synthesis and drug development. By presenting its molecular and physical properties in a structured format and detailing standardized experimental protocols for their determination, this guide serves as a valuable resource for researchers and scientists. A thorough understanding of these fundamental properties is paramount for the safe and effective utilization of this compound in advancing scientific research and development.
References
- NINGBO INNO PHARMCHEM. The Synthesis and Green Chemistry Approaches for this compound.
- Sigma-Aldrich. This compound technical grade 3096-71-7.
- Sigma-Aldrich. This compound technical grade.
- Sigma-Aldrich. This compound technical grade 3096-71-7.
- PubChem. This compound | C8H11NO | CID 76544.
- ChemicalBook. This compound | 3096-71-7.
- Santa Cruz Biotechnology. This compound | CAS 3096-71-7 | SCBT.
- ChemicalBook. This compound CAS#: 3096-71-7.
Sources
Spectral data for 4-Amino-2,5-dimethylphenol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Characterization of 4-Amino-2,5-dimethylphenol
Prepared by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in various chemical syntheses. The following sections delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the raw data but also an expert interpretation of what this data signifies about the molecule's structure and properties. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's analytical profile.
Molecular Structure and Analytical Overview
This compound is an aromatic organic compound with the chemical formula C₈H₁₁NO. Its structure consists of a phenol ring substituted with an amino group and two methyl groups. The precise location of these functional groups dictates the molecule's chemical reactivity and its spectral signature. Spectroscopic analysis is therefore crucial for confirming the identity and purity of the compound.
Molecular Structure Diagram
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically run in a solvent like DMSO-d₆, reveals five distinct signals corresponding to the different types of protons in the molecule.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.30 | Singlet | 1H | OH |
| ~6.45 | Singlet | 1H | Ar-H |
| ~6.35 | Singlet | 1H | Ar-H |
| ~4.25 | Singlet | 2H | NH₂ |
| ~2.05 | Singlet | 3H | CH₃ |
| ~1.95 | Singlet | 3H | CH₃ |
Data is representative and may vary slightly based on solvent and experimental conditions.
Expert Interpretation:
-
Hydroxyl Proton (OH): The singlet at approximately 8.30 ppm is characteristic of a phenolic hydroxyl proton. Its chemical shift can be variable and is sensitive to concentration, temperature, and solvent due to hydrogen bonding.
-
Aromatic Protons (Ar-H): The two singlets at around 6.45 ppm and 6.35 ppm are assigned to the two protons on the aromatic ring. Their singlet nature is due to the absence of adjacent protons for coupling.
-
Amino Protons (NH₂): The broad singlet observed around 4.25 ppm corresponds to the two protons of the primary amino group. The broadness of this peak is a result of quadrupole broadening from the nitrogen atom and chemical exchange.
-
Methyl Protons (CH₃): The two singlets at approximately 2.05 ppm and 1.95 ppm are attributed to the two methyl groups attached to the aromatic ring. Their distinct chemical shifts indicate they are in different chemical environments.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | C-OH |
| ~138.0 | C-NH₂ |
| ~125.0 | C-CH₃ |
| ~120.0 | C-CH₃ |
| ~115.0 | Ar-C |
| ~112.0 | Ar-C |
| ~17.0 | CH₃ |
| ~16.0 | CH₃ |
Data is representative and may vary slightly based on solvent and experimental conditions.
Expert Interpretation:
-
Aromatic Carbons: The signals in the range of 112-145 ppm are characteristic of the six carbons in the aromatic ring. The carbons directly attached to the oxygen (C-OH) and nitrogen (C-NH₂) are the most deshielded, appearing at the highest chemical shifts. The other substituted and unsubstituted aromatic carbons appear at slightly lower shifts.
-
Methyl Carbons: The two signals in the aliphatic region, around 17.0 and 16.0 ppm, are assigned to the two methyl group carbons. Their distinct chemical shifts further confirm their non-equivalent positions on the aromatic ring.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic -OH |
| 3350-3250 (two bands) | N-H stretch | Primary Amine (-NH₂) |
| 3050-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₃) |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1200 | C-O stretch | Phenol |
| ~1300 | C-N stretch | Aromatic Amine |
Expert Interpretation:
-
O-H and N-H Stretching Region: The broad absorption band between 3400-3200 cm⁻¹ is a clear indication of the phenolic O-H group, with the broadening due to hydrogen bonding. The presence of two distinct peaks in the 3350-3250 cm⁻¹ region is a classic signature of the symmetric and asymmetric N-H stretching vibrations of a primary amine.
-
C-H Stretching Region: The absorptions above 3000 cm⁻¹ are due to the C-H stretches of the aromatic ring, while those just below 3000 cm⁻¹ are from the methyl groups.
-
Fingerprint Region: The absorptions in the 1600-1200 cm⁻¹ range are characteristic of the aromatic ring's C=C stretching, the phenolic C-O stretch, and the aromatic amine C-N stretch, providing further confirmation of the molecule's core structure.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Table 4: Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Interpretation |
| 137 | Molecular Ion (M⁺) |
| 122 | [M - CH₃]⁺ |
| 108 | [M - NH]⁺ |
Expert Interpretation:
-
Molecular Ion Peak: The peak at m/z 137 corresponds to the molecular weight of this compound, confirming its elemental composition of C₈H₁₁NO.
-
Fragmentation Pattern: The fragmentation pattern provides clues about the molecule's structure. The loss of a methyl group (mass 15) to give a peak at m/z 122 is a common fragmentation pathway for methylated aromatic compounds. The peak at m/z 108 suggests the loss of an imine radical (NH).
Fragmentation Pathway Diagram
Caption: Proposed fragmentation of this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Impact (EI) ionization, a common technique for small, volatile molecules.
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions and generate a mass spectrum.
Conclusion
The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, and together they confirm the molecular structure, the presence of key functional groups, and the molecular weight. This guide serves as a detailed reference for the analytical chemistry of this important compound, providing both the foundational data and the expert interpretation necessary for its confident identification and use in research and development.
References
- Spectral Database for Organic Compounds (SDBS): A comprehensive database of spectral data for organic compounds. sdbs.db.aist.go.jp
- PubChem: A public repository of chemical inform
- Sigma-Aldrich: A supplier of chemicals and laboratory equipment that often provides spectral data for its products. www.sigmaaldrich.com
The Solubility of 4-Amino-2,5-dimethylphenol in Organic Solvents: A Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2,5-dimethylphenol, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing the critical role of solubility in drug development, this document delves into the theoretical principles governing the dissolution of this compound in organic solvents. In the absence of extensive published quantitative data, this guide equips researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. A detailed, self-validating experimental protocol for solubility determination using the established shake-flask method, coupled with quantitative analysis via High-Performance Liquid Chromatography (HPLC), is provided. This guide is intended to be a practical resource, enabling the generation of reliable solubility data to inform solvent selection, process optimization, and formulation development.
Introduction: The Criticality of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It is a critical physicochemical property that influences a multitude of processes, including reaction kinetics, purification, formulation, and ultimately, bioavailability. For a molecule like this compound, which serves as a building block in the synthesis of more complex pharmaceutical agents, a thorough understanding of its solubility in various organic solvents is paramount for efficient and scalable manufacturing.
This guide will explore the molecular characteristics of this compound that dictate its solubility and provide a detailed methodology for its empirical determination.
Molecular Structure and its Influence on Solubility
This compound (also known as 4-amino-2,5-xylenol) possesses a unique combination of functional groups that govern its interactions with different solvents. The molecule's structure consists of a benzene ring substituted with a hydroxyl (-OH) group, an amino (-NH2) group, and two methyl (-CH3) groups.
Caption: Molecular Structure of this compound.
The interplay of these groups dictates the solubility behavior:
-
Polar Groups: The hydroxyl and amino groups are polar and capable of forming hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the amino group is primarily a hydrogen bond donor. These groups favor interactions with polar solvents.
-
Nonpolar Groups: The benzene ring and the two methyl groups contribute to the nonpolar character of the molecule, promoting solubility in less polar or nonpolar solvents.
The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Theoretical Considerations for Solvent Selection
The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. A more nuanced understanding involves considering the specific intermolecular forces at play:
-
Hydrogen Bonding: Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are expected to be effective at solvating this compound due to its -OH and -NH2 groups.
-
Dipole-Dipole Interactions: Polar aprotic solvents (e.g., ketones, esters) can interact with the polar functional groups of the molecule through dipole-dipole forces.
-
Van der Waals Forces: Nonpolar solvents (e.g., hydrocarbons) will primarily interact with the aromatic ring and methyl groups through weaker van der Waals forces.
Based on these principles, a qualitative prediction of solubility in different solvent classes can be made:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the hydroxyl and amino groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Dipole-dipole interactions with the polar functional groups. |
| Nonpolar | Toluene, Hexane | Low to Moderate | Interactions are limited to weaker van der Waals forces with the nonpolar regions of the molecule. |
It is important to note that while theoretical predictions are valuable for initial solvent screening, experimental determination is essential for obtaining accurate quantitative solubility data.
Experimental Determination of Solubility: A Step-by-Step Protocol
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2] This protocol outlines the necessary steps to accurately measure the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., sampling at 24, 48, and 72 hours).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantitative Analysis (HPLC-UV):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solution by HPLC with UV detection. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a suitable buffer is a good starting point.[3]
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original solubility by accounting for the dilution factor.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent | Solvent Class | Solubility (g/L) | Solubility (mol/L) |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Toluene | Nonpolar | [Experimental Value] | [Calculated Value] |
| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Conclusion and Future Perspectives
While a comprehensive public database of the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides the theoretical foundation and practical methodology for researchers to generate this critical data. The interplay of the polar hydroxyl and amino groups with the nonpolar aromatic ring and methyl substituents results in a nuanced solubility profile.
By following the detailed experimental protocol outlined herein, drug development professionals can confidently and accurately determine the solubility of this compound in solvents relevant to their specific processes. This empirical data is invaluable for optimizing reaction conditions, developing efficient purification strategies, and laying the groundwork for robust formulation development, ultimately contributing to the accelerated and successful progression of new pharmaceutical entities.
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
Sources
A Comprehensive Technical Guide to the Safe Handling of 4-Amino-2,5-dimethylphenol
This document provides an in-depth technical framework for the safe handling, storage, and disposal of 4-Amino-2,5-dimethylphenol (CAS No: 3096-71-7), a chemical intermediate pivotal in various synthetic applications. This guide is intended for researchers, scientists, and drug development professionals who may interact with this compound. The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets and chemical databases to ensure a self-validating system of laboratory safety.
Compound Profile and Hazard Identification
This compound, also known as 4-Amino-2,5-xylenol, is a solid, white to beige powder.[1] A thorough understanding of its chemical and physical properties is the foundation of its safe handling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [2][3] |
| Molecular Weight | 137.18 g/mol | [2] |
| Melting Point | 242-243 °C | [1] |
| Boiling Point | 288.4 ± 28.0 °C (Predicted) | [1] |
| Form | Solid, Powder | [1] |
The primary hazards associated with this compound are clearly defined under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The compound is classified as acutely toxic and an irritant.[4]
GHS Hazard Classification: [2]
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.
-
Skin Irritation (Category 2) - H315: Causes skin irritation.
-
Eye Irritation (Category 2) - H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.
Some sources also indicate that this compound can cause severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects.[5] It is imperative that all personnel handling this substance are fully aware of these potential hazards.
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind the selection of engineering controls and PPE is to create a multi-layered barrier between the researcher and the chemical, minimizing the risk of exposure through all potential routes: inhalation, dermal contact, and ingestion.
Engineering Controls
The primary engineering control for handling this compound, especially in its powdered form, is to work within a certified chemical fume hood .[6][7] This is crucial to control the inhalation hazard by preventing the accumulation of airborne dust.[7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory. The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7] Nitrile gloves are a suitable choice. Always inspect gloves for tears or punctures before use. A lab coat must be worn and buttoned.
-
Respiratory Protection : When handling the powder and if dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6] A type N95 (US) dust mask is recommended.[4]
Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to maintain the stability of the compound and prevent accidental exposure or incompatible reactions.
Safe Handling Practices
-
Avoid Dust Generation : Minimize the creation and accumulation of dust.[7] Use techniques such as gentle scooping rather than pouring, and clean work surfaces with a damp cloth or a HEPA-filtered vacuum.
-
Ventilation : Always use this substance in a well-ventilated area or under a chemical fume hood.[6][7]
-
Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in areas where this chemical is handled or stored. Immediately change contaminated clothing.
Storage Conditions
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] The storage area should be locked up or accessible only to qualified or authorized personnel.
Incompatible Materials : This compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1] It should be stored away from these substances to prevent potentially hazardous reactions.
Emergency Procedures: A Self-Validating Response System
In the event of an exposure or spill, a rapid and correct response is critical. The following protocols are designed to be a self-validating system, ensuring that immediate and appropriate actions are taken.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Causality and Rationale |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[6] | To remove the individual from the source of exposure and provide respiratory support. Immediate medical attention is crucial due to the acute inhalation toxicity. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Call a physician immediately.[6] | To quickly remove the substance from the skin to minimize irritation, burns, and dermal absorption. Prolonged rinsing is necessary to ensure complete removal. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist.[6] | To dilute and flush out the chemical, minimizing damage to the sensitive eye tissues. Immediate specialized medical care is required to prevent serious or permanent eye injury. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Immediately call a POISON CENTER or doctor.[6][7] | Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth and providing water helps to dilute the substance. Immediate medical intervention is necessary due to acute oral toxicity. |
Accidental Release Measures
In the case of a spill, the primary objective is to contain the material, prevent its spread, and protect personnel and the environment.
Sources
- 1. This compound CAS#: 3096-71-7 [m.chemicalbook.com]
- 2. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-アミノ-2,5-ジメチルフェノール technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. uwaterloo.ca [uwaterloo.ca]
An In-depth Technical Guide to the Safe Handling of 4-Amino-2,5-dimethylphenol
This document provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for 4-Amino-2,5-dimethylphenol (CAS No: 3096-71-7). It is intended for researchers, scientists, and drug development professionals who work with this compound. The guidance herein is synthesized from established safety data sheets and chemical databases to ensure a high standard of laboratory safety and scientific integrity.
Chemical Identification and Core Physicochemical Properties
This compound, also known as 4-Amino-2,5-xylenol, is an aromatic organic compound used in chemical synthesis. Understanding its fundamental properties is the first step in a robust risk assessment.
-
IUPAC Name: this compound[1]
-
Synonyms: 2,5-Dimethyl-4-aminophenol, 4-Amino-2,5-xylenol, 4-Hydroxy-2,5-dimethylaniline[1]
A summary of its key physicochemical properties is presented below. These values are critical for predicting the substance's behavior under various laboratory conditions and for designing appropriate safety controls.
| Property | Value | Source(s) |
| CAS Number | 3096-71-7 | [1] |
| EC Number | 221-449-0 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 242-243 °C (lit.) | [2] |
| Boiling Point | 288.4 ± 28.0 °C (Predicted) | [2] |
| Flash Point | 141 °C | [4] |
| Stability | Stable under recommended storage conditions. | [2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity and irritation. A failure to appreciate these hazards can lead to significant health consequences for laboratory personnel.
The "Warning" signal word indicates a moderate level of hazard.[1] The compound is harmful if it enters the body via oral, dermal, or inhalation routes. This multi-route toxicity necessitates comprehensive personal protective equipment (PPE) to prevent exposure.
| GHS Classification | Hazard Class & Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Acute Tox. 4 | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | Acute Tox. 4 | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation | Acute Tox. 4 | H332: Harmful if inhaled | |
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity | STOT SE 3 | H335: May cause respiratory irritation |
Source: Synthesized from PubChem and Sigma-Aldrich data.[1]
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is mandatory. This begins with engineering controls and is supplemented by rigorous use of Personal Protective Equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All handling of this compound powder, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[4] This is a non-negotiable control to mitigate the risk of inhalation (H332) and respiratory irritation (H335).
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dust.
Personal Protective Equipment (PPE)
The choice of PPE is directly dictated by the compound's GHS classification.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] Standard safety glasses are insufficient.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4] Contaminated clothing must be removed immediately and washed before reuse.[4]
-
Respiratory Protection: For situations where dust may be generated outside of a fume hood (e.g., large spills), a NIOSH/MSHA-approved N95 dust mask or equivalent respirator is required.
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols is essential for minimizing risk and ensuring the integrity of experimental work.
Protocol for Safe Handling and Weighing
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles) before entering the designated handling area.
-
Engineering Control Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Containment: Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Carefully dispense the this compound powder from the stock container into the weigh boat. Minimize dust generation during this process.[4]
-
Closure: Tightly close the stock container immediately after dispensing.[4]
-
Cleanup: Wipe down the spatula and any surfaces inside the fume hood with a damp cloth to remove any residual powder.
-
Post-Handling: Wash hands and forearms thoroughly after completing the task and before leaving the laboratory.[4]
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible substances such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]
-
The compound is noted as being air-sensitive, so storage under an inert atmosphere is recommended for maintaining purity.[3]
Disposal Considerations
Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
First-Aid Measures
-
Inhalation: Remove the individual from the area of exposure to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Get immediate medical aid.[4]
Accidental Release Measures
The following workflow outlines the necessary steps for responding to a small laboratory spill.
Sources
An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-2,5-dimethylphenol
Abstract
This technical guide provides a comprehensive examination of the chemical reactivity of the amino group in 4-Amino-2,5-dimethylphenol. As a key intermediate in the synthesis of pharmaceuticals and specialized chemical agents, a thorough understanding of its reactivity is paramount for researchers, scientists, and professionals in drug development. This document elucidates the intricate interplay of electronic and steric effects governed by the molecular architecture of this compound and their influence on the nucleophilicity and basicity of the amino moiety. We will delve into the core reactions of the amino group, including N-acylation, N-alkylation, and diazotization, providing detailed experimental protocols and mechanistic insights. The content herein is grounded in established chemical principles and supported by spectroscopic data to offer a robust and practical resource for the scientific community.
Introduction: The Strategic Importance of this compound
This compound, also known as 4-amino-2,5-xylenol, is a multifunctional aromatic compound featuring a strategically positioned amino group on a phenol ring, flanked by two methyl substituents.[1] This unique arrangement of functional groups makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and dye industries. The amino group serves as a primary synthetic handle, allowing for the facile introduction of a wide array of molecular fragments, thereby enabling the construction of complex molecular architectures with diverse biological activities and material properties. A nuanced understanding of the factors governing the reactivity of this amino group is, therefore, crucial for its effective and selective manipulation in multi-step synthetic endeavors.
The traditional synthesis of this compound typically involves a two-step process commencing with the nitration of 2,5-dimethylphenol to yield 4-nitro-2,5-dimethylphenol. This intermediate is subsequently subjected to reduction to convert the nitro group into the desired primary amine.[2] Modern, greener approaches often employ catalytic hydrogenation for the reduction step, utilizing catalysts such as palladium on carbon (Pd/C) to enhance efficiency and minimize waste.[2]
Foundational Principles: Electronic and Steric Influences on Amino Group Reactivity
The reactivity of the amino group in this compound is a direct consequence of the electronic and steric environment created by the substituents on the aromatic ring.
2.1. Electronic Effects:
The hydroxyl (-OH) and the two methyl (-CH₃) groups significantly modulate the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group. The hydroxyl group, being a potent electron-donating group through resonance, increases the electron density at the ortho and para positions. Similarly, the methyl groups are weakly electron-donating through an inductive effect. This cumulative electron-donating effect enhances the nucleophilicity of the amino nitrogen, making it more reactive towards electrophiles compared to the amino group in aniline.
2.2. Steric Hindrance:
The methyl group at the 2-position, ortho to the amino group, introduces a degree of steric hindrance. This can influence the approach of bulky reagents to the nitrogen atom, potentially moderating the reaction rate of certain transformations. However, this steric effect is generally not substantial enough to completely inhibit reactions at the amino group.
2.3. Basicity and pKa:
The basicity of the amino group is a critical parameter influencing its reactivity, particularly in acid-catalyzed reactions. The pKa of the protonated amino group in this compound is reported to be 5.28.[3][4] This value reflects the electron-donating nature of the substituents on the ring, which increases the electron density on the nitrogen and makes it a stronger base than aniline (pKa of 4.6). The hydroxyl group also has a pKa of 10.40.[3][4]
Key Reactions of the Amino Group
The amino group of this compound readily participates in a variety of chemical transformations. This section will focus on three fundamental and synthetically useful reactions: N-acylation, N-alkylation, and diazotization.
N-Acylation: Formation of Amides
N-acylation is a robust method for the protection of the amino group, modifying its reactivity, and for the synthesis of biologically active amide derivatives. The reaction involves the treatment of this compound with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct.
Mechanism of N-Acylation:
The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form the stable amide bond.
Diagram of N-Acylation Workflow:
Caption: Workflow for the N-acylation of this compound.
Experimental Protocol: Synthesis of N-(4-hydroxy-2,5-dimethylphenyl)acetamide
This protocol is based on a reported synthesis of N-(4-hydroxy-2,5-dimethylphenyl)acetamide.[5]
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (optional, as catalyst and acid scavenger)
-
Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in water.
-
Add a slight excess of acetic anhydride (1.1-1.2 eq) to the suspension. A few drops of pyridine can be added as a catalyst.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture in an ice bath to precipitate the product.
-
Collect the crude N-(4-hydroxy-2,5-dimethylphenyl)acetamide by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent such as aqueous ethanol to yield a white solid.
-
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| N-(4-hydroxy-2,5-dimethylphenyl)acetamide | C₁₀H₁₃NO₂ | 179.22 | 73 | 174 - 175 |
Data sourced from a study on the synthesis of N-(4-hydroxy-2,5-dimethylphenyl)acetamide.[5]
Spectroscopic Data for N-(4-hydroxy-2,5-dimethylphenyl)acetamide: [5]
-
¹H NMR (600 MHz, DMSO-d₆) δ (ppm): 9.05 (s, 1H), 9.04 (s, 1H), 6.91 (s, 1H), 6.58 (s, 1H), 2.04 (s, 3H), 2.03 (s, 3H), 1.97 (s, 3H).
-
¹³C NMR (151 MHz, DMSO-d₆) δ (ppm): 168.10, 152.89, 130.83, 128.28, 127.54, 120.96, 115.89, 23.02, 17.60, 15.61.
N-Alkylation: Synthesis of Secondary and Tertiary Amines
Selective N-alkylation of aminophenols can be challenging due to the competing O-alkylation of the hydroxyl group. Reductive amination is a highly effective method to achieve selective N-alkylation. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) by reacting the amino group with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary amine.
Mechanism of Reductive Amination:
The reaction proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine. A reducing agent, such as sodium borohydride (NaBH₄), is then introduced to selectively reduce the imine C=N double bond.
Diagram of Reductive Amination Workflow:
Caption: Workflow for the N-alkylation of this compound via reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
This is a general protocol that can be adapted for the N-alkylation of this compound.[6]
-
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add the aldehyde (1.0-1.1 eq) to the solution and stir at room temperature. The formation of the imine can be monitored by TLC.
-
After imine formation is complete (typically 1-2 hours), cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reduction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-alkylated product.
-
Purify the product by column chromatography on silica gel.
-
Diazotization: Formation of Diazonium Salts and Azo Dyes
The primary amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, most notably azo coupling with electron-rich aromatic compounds (e.g., phenols, anilines) to form intensely colored azo dyes.
Mechanism of Diazotization and Azo Coupling:
Diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and reacts with the amino group. A series of proton transfers and elimination of water leads to the formation of the diazonium ion (-N₂⁺). In the subsequent azo coupling reaction, the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring (the coupling component) in an electrophilic aromatic substitution reaction.
Diagram of Diazotization and Azo Coupling:
Caption: Generalized workflow for the synthesis of an azo dye from this compound.
Experimental Protocol: Synthesis of an Azo Dye from this compound and β-Naphthol
This protocol is adapted from a standard procedure for the synthesis of azo dyes from aminophenols.[7]
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
β-Naphthol (2-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
-
Standard laboratory glassware
-
-
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a beaker, dissolve this compound (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride solution with constant stirring, maintaining the temperature between 0-5 °C.
-
The completion of diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Preparation of the Coupling Component Solution:
-
In another beaker, dissolve β-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.
-
An intensely colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the azo dye by vacuum filtration.
-
Wash the solid product with cold water to remove any soluble impurities.
-
Dry the product in a desiccator or at a low temperature in a vacuum oven.
-
-
Applications in Drug Development and Chemical Synthesis
The reactivity of the amino group in this compound makes it a valuable precursor in the synthesis of various target molecules.
-
Pharmaceuticals: Aminophenol derivatives are scaffolds for a range of pharmaceuticals. For instance, N-acylated aminophenols are structurally related to widely used analgesics and antipyretics.[8] The ability to readily modify the amino group allows for the generation of libraries of compounds for biological screening.
-
Azo Dyes: As demonstrated, this compound is an excellent diazo component for the synthesis of azo dyes. The specific color of the dye can be tuned by the choice of the coupling component. These dyes have applications in textiles, printing, and as indicators.[8]
Conclusion
The amino group of this compound exhibits a rich and versatile reactivity, profoundly influenced by the electronic and steric effects of the hydroxyl and methyl substituents. This guide has provided a detailed overview of the key transformations of this functional group, namely N-acylation, N-alkylation, and diazotization. The experimental protocols and mechanistic discussions presented herein serve as a practical resource for scientists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. A thorough grasp of these fundamental reactions is essential for the strategic design and efficient execution of synthetic routes leveraging the unique properties of this compound.
References
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 02(03), 192-196.
- A Technical Guide to the Synthesis of Novel Acetamide Compounds for Researchers and Drug Development Professionals. (2025). BenchChem.
- Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Inform
- Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. (1983).
- The Synthesis and Green Chemistry Approaches for this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Reaction pathway for the reductive amination with benzaldehyde and... (2024).
- Two azo pigments based on β-naphthol. (2025).
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022).
- Reductive amination of benzaldehyde and ammonia catalyzed by (a)... (n.d.).
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong.
- This compound technical grade 3096-71-7. (n.d.). Sigma-Aldrich.
- This compound (C8H11NO). (n.d.). PubChemLite.
- This compound technical grade. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for the Synthesis and Pharmacological Evaluation of N- [4-(dimethylamino)
- This compound. (n.d.). PubChem.
- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (2007).
- Process for diazotization and coupling. (1957).
- Application Notes and Protocols for Azo Dye Synthesis Using 2-Amino-3-methylphenol. (2025). BenchChem.
- Synthesis of ketomethylene amino pseudopeptide analogues via reductive amination of glyoxals derived
- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of N
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al 2 O 3 /Ti(IV) by Grinding Method. (2023).
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
- Application Para Amino Phenols (PAP)
- 2,5-Dimethylphenol(95-87-4) 13C NMR spectrum. (n.d.). ChemicalBook.
- VI. 1H and 13C NMR Spectra. (2016). The Royal Society of Chemistry.
- 2-Amino-4,5-dimethylphenol. (n.d.). PubChem.
Sources
- 1. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 3096-71-7 [m.chemicalbook.com]
- 4. This compound manufacturers and suppliers in india [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cuhk.edu.hk [cuhk.edu.hk]
- 8. kajay-remedies.com [kajay-remedies.com]
Potential applications of 4-Amino-2,5-dimethylphenol in research
An In-depth Technical Guide to the Research Applications of 4-Amino-2,5-dimethylphenol
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, a substituted aminophenol, presents a versatile molecular scaffold with significant, yet largely untapped, potential in diverse research fields. This technical guide provides an in-depth analysis of its core chemical attributes and explores its promising applications as a foundational building block in organic synthesis and as a pharmacologically active agent in drug discovery. We will delve into the mechanistic underpinnings of its antioxidant and pro-oxidant activities, its potential as a precursor for novel antiproliferative compounds, and provide actionable experimental protocols for its evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Core Molecular Profile of this compound
This compound, also known as 4-amino-2,5-xylenol, is an aromatic organic compound featuring a phenol ring substituted with an amino group and two methyl groups. This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity.
Chemical Identity:
-
IUPAC Name: this compound[1]
-
Synonyms: 4-Amino-2,5-xylenol, 2,5-Dimethyl-4-aminophenol[1]
-
Molecular Weight: 137.18 g/mol [1]
Physicochemical Properties: The distinct properties of this compound make it a stable and useful reagent in various synthetic applications.
| Property | Value | Source |
| Physical State | Solid, white to beige powder/crystal | [4] |
| Melting Point | 242-243 °C | [4] |
| pKa1 (Amino Group) | 5.28 (+1) at 25°C | [4] |
| pKa2 (Hydroxyl Group) | 10.40 (0) at 25°C | [4] |
| Stability | Stable under standard conditions. Incompatible with strong oxidizing agents, acids, and acid chlorides. | [4] |
Synthetic Routes: Traditionally, this compound is synthesized via a two-step process: the nitration of 2,5-dimethylphenol to yield 4-nitro-2,5-dimethylphenol, followed by the reduction of the nitro group.[5] In line with the principles of green chemistry, modern approaches favor catalytic hydrogenation for the reduction step, utilizing catalysts like palladium on carbon (Pd/C) to improve efficiency and reduce waste.[5]
Application as a Versatile Chemical Building Block
The true potential of this compound lies in its utility as a versatile starting material for diversity-oriented synthesis. The presence of three key reactive sites—the amino group, the hydroxyl group, and the aromatic ring—allows for the systematic construction of a wide array of complex molecules and novel chemical libraries.
The amino and hydroxyl groups can be selectively protected and functionalized, enabling stepwise synthetic strategies. This makes the compound an ideal scaffold for creating derivatives for applications in medicinal chemistry, materials science, and as chemical intermediates.[6]
Caption: Synthetic utility of this compound.
Potential Applications in Medicinal Chemistry and Drug Discovery
The aminophenol moiety is a well-established pharmacophore, recognized for a range of biological activities. The specific substitution pattern of this compound suggests several promising avenues for therapeutic research.
Duality of Redox Activity: Antioxidant vs. Pro-oxidant
A key feature of aminophenols is their ability to participate in redox cycling, acting as either antioxidants or pro-oxidants depending on the chemical environment.
Antioxidant Mechanism: The antioxidant capacity of aminophenols stems from the ability of the hydroxyl (-OH) and amino (-NH₂) groups to donate hydrogen atoms to neutralize highly reactive free radicals, thereby terminating damaging oxidative chain reactions.[7] The para-positioning of the amino and hydroxyl groups in this compound is particularly effective, as it allows for the formation of a more stable quinone-imine radical upon hydrogen donation.[7]
Caption: Antioxidant mechanism via hydrogen atom transfer.
Pro-oxidant Activity: Paradoxically, in the presence of transition metal ions such as copper (Cu²⁺), para-aminophenols can act as pro-oxidants.[8] They can reduce the metal ion, which in turn generates reactive oxygen species (ROS) like the superoxide radical.[8] This pro-oxidant behavior is a critical mechanism for inducing oxidative stress and apoptosis in pathological cells, forming a rationale for its investigation in cancer therapy.[9]
Antiproliferative and Anticancer Research
The 4-aminophenol scaffold is integral to the activity of several antiproliferative agents.[9] Research has shown that derivatives of 4-aminophenol can suppress the growth of cancer cells, with activity potentially linked to the generation of ROS.[9]
Furthermore, Schiff bases derived from 4-aminophenol have demonstrated broad-spectrum biological activities, including antimicrobial and antidiabetic properties.[10][11] Crucially, these derivatives have also been shown to interact with DNA, suggesting their potential as anticancer agents that could interfere with tumor cell replication.[10][11]
Caption: Workflow for evaluating novel anticancer agents.
Enzyme Inhibition
Phenolic compounds are widely investigated as enzyme inhibitors.[12] Derivatives of structurally related aminophenols have been identified as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation, and acetylcholinesterase, a key target in Alzheimer's disease research.[12] This precedent suggests that a screening library based on the this compound scaffold could yield novel and potent enzyme inhibitors for various therapeutic targets.
Experimental Protocols for Evaluation
To facilitate research using this compound, we provide a standard protocol for assessing a key biological activity.
Protocol: DPPH Free Radical Scavenging Assay
This protocol is a common in vitro method for evaluating the antioxidant potential of a compound.
Objective: To determine the concentration of a this compound derivative required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical (IC₅₀ value).
Materials:
-
This compound derivative (test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectroscopic grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Prepare identical dilutions for the ascorbic acid positive control.
-
Assay: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of each dilution of the test compound or positive control to the respective wells. c. For the blank, add 100 µL of methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
-
IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound. The IC₅₀ value is the concentration of the compound that causes 50% inhibition of the DPPH radical. A lower IC₅₀ value indicates higher antioxidant activity.
Safety and Handling
-
Health Hazards: Assumed to be toxic if swallowed or in contact with skin.[14] May cause skin irritation and serious eye damage.[13]
-
Environmental Hazards: Likely toxic to aquatic life with long-lasting effects.[13][14]
-
Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust. Wash hands thoroughly after handling.
-
Store in a cool, dark, and dry place, preferably under an inert atmosphere, as the compound may be air-sensitive.[4]
-
Conclusion and Future Research Directions
This compound is more than just a chemical reagent; it is a gateway to innovation. Its structural features make it a prime candidate for constructing diverse molecular libraries for high-throughput screening. The inherent redox activity of its aminophenol core provides a strong rationale for its exploration in fields where oxidative stress is a key factor, such as oncology and neurodegenerative diseases.
Future research should focus on:
-
Library Synthesis: Developing efficient synthetic routes to a wide range of N- and O-substituted derivatives.
-
Biological Screening: Evaluating these derivatives for antiproliferative, enzyme inhibitory, and antimicrobial activities.
-
Mechanistic Elucidation: Investigating the precise mechanisms of action for any identified bioactive compounds, including their effects on cellular signaling pathways and redox homeostasis.
-
Materials Science: Exploring its use as a monomer for creating novel polymers with antioxidant properties or as a component in functional dyes.
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to unlock the full scientific potential of this compound.
References
- This compound technical grade 3096-71-7. Sigma-Aldrich.
- A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Deriv
- The Synthesis and Green Chemistry Approaches for this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound CAS#: 3096-71-7. ChemicalBook.
- This compound technical grade. Sigma-Aldrich.
- This compound | C8H11NO | CID 76544. PubChem.
- The Role of Para-Aminophenol as an Antioxidant and Chemical Reagent. NINGBO INNO PHARMCHEM CO.,LTD.
- Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species.
- This compound. AbacipharmTech.
- SAFETY DATA SHEET - 2,5-Dimethylphenol. Thermo Fisher Scientific.
- SAFETY D
- Safety d
- Examination of aminophenol-containing compounds designed as antiproliferative agents and potential
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- This compound | CAS 3096-71-7. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 2,5-Dimethylphenol. Fisher Scientific.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI.
- 4-Amino-2,5-xylenol 3096-71-7. TCI (Shanghai) Development Co., Ltd.
- An In-depth Technical Guide to the Biological Activities of Aminophenol Deriv
- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of N
- 2,5-Dimethylphenol CAS 95-87-4. Merck.
Sources
- 1. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 3096-71-7 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fr.cpachem.com [fr.cpachem.com]
- 15. merckmillipore.com [merckmillipore.com]
The Evolving Landscape of 4-Amino-2,5-dimethylphenol Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The privileged scaffold of 4-aminophenol has long been a cornerstone in medicinal chemistry, yielding compounds with a wide spectrum of biological activities. Within this diverse family, derivatives of 4-Amino-2,5-dimethylphenol represent a compelling, albeit underexplored, frontier. The strategic placement of dimethyl groups on the phenolic ring introduces unique steric and electronic properties that can significantly influence molecular interactions and metabolic fate. This in-depth technical guide synthesizes the current understanding and future potential of this compound derivatives. Drawing upon established principles from the broader class of aminophenols and the available data on related structures, this guide will delve into their synthesis, multifaceted biological activities—including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic potential—and the underlying mechanisms of action. Detailed experimental protocols and visual workflows are provided to empower researchers in this promising area of drug discovery.
Introduction: The Rationale for this compound in Drug Design
The 4-aminophenol core is a well-established pharmacophore, most famously represented by paracetamol (acetaminophen). The presence of both an amino and a hydroxyl group on the aromatic ring imparts significant chemical reactivity and the ability to participate in various biological processes. The introduction of two methyl groups at the 2 and 5 positions of this scaffold, creating this compound, offers several strategic advantages for drug design:
-
Modulation of Lipophilicity: The methyl groups increase the lipophilicity of the molecule, which can enhance membrane permeability and alter pharmacokinetic profiles.
-
Steric Hindrance: The steric bulk of the methyl groups can influence the binding affinity and selectivity for specific biological targets by orienting the molecule within a binding pocket.
-
Metabolic Stability: The methyl substituents can block sites of metabolic oxidation, potentially leading to a longer biological half-life and altered metabolite profiles compared to unsubstituted 4-aminophenol.
These modifications suggest that derivatives of this compound could exhibit novel or enhanced biological activities. While direct research on this specific scaffold is emerging, a wealth of knowledge from related 4-aminophenol derivatives provides a strong foundation for exploring their therapeutic potential.
Synthesis of this compound Derivatives: A Generalized Approach
The primary route for generating a diverse library of this compound derivatives is through the formation of Schiff bases. This involves the condensation reaction between the primary amino group of this compound and a variety of aldehydes or ketones.
General Synthesis Protocol for Schiff Base Derivatives
This protocol outlines a standard method for the synthesis of Schiff base derivatives of this compound.
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Absolute ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of this compound and the desired aldehyde/ketone in separate flasks containing a minimal amount of absolute ethanol.
-
Mix the two solutions and stir at room temperature.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then typically refluxed for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent.
Caption: Generalized workflow for the synthesis of Schiff base derivatives of this compound.
Key Biological Activities and Mechanisms of Action
Derivatives of this compound are predicted to exhibit a range of biological activities, primarily centered around their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.
Antioxidant and Radical Scavenging Activity
The phenolic hydroxyl group is a key determinant of the antioxidant potential of these compounds, enabling them to donate a hydrogen atom to neutralize free radicals.
Mechanism of Action:
The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby terminating the radical chain reaction. The resulting phenoxyl radical can be stabilized by resonance. The presence of electron-donating methyl groups on the aromatic ring may further enhance this antioxidant capacity.
Caption: Hydrogen atom donation mechanism for free radical scavenging.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the in vitro antioxidant activity of compounds.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a stock solution of the test compound in methanol and make serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Anti-inflammatory Effects
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Phenolic compounds are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory enzymes and signaling pathways.[1]
Potential Mechanisms of Action:
-
Cyclooxygenase (COX) Inhibition: Derivatives may inhibit COX-1 and/or COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
-
Modulation of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some phenolic compounds can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Potential anti-inflammatory mechanisms of this compound derivatives.
Antimicrobial Activity
Schiff base derivatives of 4-aminophenol have demonstrated broad-spectrum activity against various bacteria and fungi.[2][3][4] The imine group (-N=CH-) in Schiff bases is often crucial for their antimicrobial effects.
Potential Mechanism of Action:
The exact mechanism is not fully elucidated but is thought to involve the interaction of the imine group with microbial cellular components, potentially leading to the disruption of cell wall synthesis, protein synthesis, or enzyme function. The increased lipophilicity from the dimethyl groups may enhance the ability of these derivatives to penetrate microbial cell membranes.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxic and Potential Anticancer Activity
Several studies on 4-aminophenol derivatives have highlighted their potential as anticancer agents, with some compounds showing significant cytotoxicity against various cancer cell lines.[2][3][4] DNA interaction studies have also been conducted on some 4-aminophenol Schiff bases.[2][3][4]
Potential Mechanisms of Action:
-
Induction of Apoptosis: The compounds may trigger programmed cell death in cancer cells.
-
Enzyme Inhibition: They could inhibit enzymes that are crucial for cancer cell proliferation and survival.
-
DNA Intercalation or Binding: Some derivatives may interact with DNA, leading to the inhibition of replication and transcription.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
Data Summary and Comparative Analysis
While specific quantitative data for a wide range of this compound derivatives is not yet extensively available in the public domain, the following tables provide a template for organizing and comparing experimental results based on studies of related 4-aminophenol derivatives.
Table 1: Antimicrobial Activity of 4-Aminophenol Schiff Base Derivatives (Illustrative Data)
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| S-1 | Staphylococcus aureus | 125 | [2][3][4] |
| S-1 | Escherichia coli | 250 | [2][3][4] |
| S-2 | Staphylococcus aureus | 62.5 | [2][3][4] |
| S-2 | Candida albicans | 125 | [2][3][4] |
Table 2: In Vitro Antidiabetic Activity of 4-Aminophenol Schiff Base Derivatives (Illustrative Data)
| Compound ID | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) | Reference |
| S-3 | 85.4 | 68.2 | [2][3][4] |
| S-4 | 93.2 | 73.7 | [2][3][4] |
Table 3: Cytotoxicity of 4-Aminophenol Derivatives against Cancer Cell Lines (Illustrative IC50 Values in µM)
| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| Derivative A | 15.2 | 21.5 | 18.9 | Fictional |
| Derivative B | 8.7 | 12.1 | 10.4 | Fictional |
Future Directions and Conclusion
The exploration of this compound derivatives is a field ripe with opportunity. The foundational knowledge of 4-aminophenol chemistry and biology provides a clear roadmap for the rational design and synthesis of novel compounds with potentially enhanced therapeutic properties.
Key areas for future research include:
-
Systematic Synthesis and Screening: The generation of diverse libraries of this compound derivatives and their systematic screening across a range of biological assays is paramount.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which active compounds exert their effects are crucial for lead optimization.
-
Structure-Activity Relationship (SAR) Studies: A thorough understanding of how different substituents on the derivative scaffold influence biological activity will guide the design of more potent and selective compounds.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening must be evaluated in relevant animal models to assess their efficacy and safety.
References
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). National Institutes of Health.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). PubMed.
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI.
- Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections. (2024). MDPI.
- (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). ResearchGate.
- Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. (2024). PubMed.
- Synthesis, characterization, Biological Activity, and corrosion inhibition study of two dyes from 4-aminophenol. (2023). Wasit Journal for Pure sciences.
- Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. (n.d.). PubMed Central.
- Synthesis and enzyme inhibitory activities of a series of lipidic diamine and aminoalcohol derivatives on cytosolic and secretory phospholipases A2. (2000). PubMed.
- Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI.
- Antiinflammatory 4,5-diarylimidazoles as selective cyclooxygenase inhibitors. (n.d.). PubMed.
- In Silico, Synthesis, In Vitro and In Vivo Evaluation of 4-((2-aminothiazol-4-yl) amino) phenol Derived from Paracetamol. (2023). ResearchGate.
- Molecular Determinants for the Selective Inhibition of Cyclooxygenase-2 by Lumiracoxib. (2007). ResearchGate.
- Design and synthesis of 4-O-methylhonokiol analogs as inhibitors of cyclooxygenase-2 (COX-2) and PGF₁ production. (2012). PubMed.
- Design and synthesis of 4-O-methylhonokiol analogs as inhibitors of cyclooxygenase-2 (COX-2) and PGF(1) production. (2012). ResearchGate.
- Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol. (n.d.). PubMed.
- NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). PubMed Central.
- Design, Synthesis, and Antifungal Activity of 4-Amino Coumarin Based Derivatives. (2022). MDPI.
- Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways. (n.d.). MDPI.
Sources
- 1. Synthesis and enzyme inhibitory activities of a series of lipidic diamine and aminoalcohol derivatives on cytosolic and secretory phospholipases A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Historical Synthesis of 4-Amino-2,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,5-dimethylphenol, a substituted aminophenol, holds significance as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its molecular architecture, featuring a phenol ring substituted with an amino group and two methyl groups, provides a unique scaffold for the development of complex molecules. This technical guide delves into the core historical methods for the synthesis of this compound, offering a detailed exploration of the foundational chemical principles, experimental protocols, and the evolution of its synthetic routes. The narrative is grounded in the established chemistry of the late 19th and early 20th centuries, a period marked by significant advancements in the synthesis of aromatic compounds.
Core Synthetic Strategy: A Two-Step Approach
The historical synthesis of this compound has predominantly revolved around a two-step process: the nitration of a readily available precursor, 2,5-dimethylphenol, followed by the reduction of the resulting nitro-intermediate. This approach was a cornerstone of aromatic chemistry during the period, allowing for the introduction of an amino group onto an aromatic ring in a controlled manner.
Caption: The foundational two-step synthesis of this compound.
Part 1: Nitration of 2,5-Dimethylphenol
The initial and critical step in the synthesis is the regioselective introduction of a nitro group (-NO₂) onto the 2,5-dimethylphenol ring. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators. Given that the positions ortho to the hydroxyl group are substituted with methyl groups, the nitration is directed to the para position, yielding 2,5-dimethyl-4-nitrophenol.
Historical Nitrating Agents and Mechanistic Considerations
Historically, the nitration of phenols was achieved using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Caption: Mechanism of electrophilic aromatic substitution for the nitration of 2,5-dimethylphenol.
Representative Historical Protocol: Nitration of 2,5-Dimethylphenol
The following protocol is a representative method adapted from established procedures for the nitration of phenols in the late 19th and early 20th centuries.
Materials:
-
2,5-Dimethylphenol
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully add 50 mL of concentrated sulfuric acid to an ice bath. Slowly, and with constant stirring, add 30 mL of concentrated nitric acid, ensuring the temperature remains below 10°C.
-
Dissolution of Starting Material: In a separate 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 24.4 g (0.2 mol) of 2,5-dimethylphenol in 100 mL of glacial acetic acid. Cool the flask in an ice-salt bath to 0-5°C.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 2,5-dimethylphenol via a dropping funnel over a period of 1-2 hours. Maintain vigorous stirring and ensure the temperature does not exceed 10°C.
-
Reaction Completion and Quenching: After the addition is complete, continue to stir the reaction mixture at 5-10°C for an additional 2 hours. Pour the reaction mixture slowly onto 500 g of crushed ice with stirring.
-
Isolation of the Product: The yellow precipitate of 2,5-dimethyl-4-nitrophenol is collected by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water until the washings are neutral to litmus paper. Recrystallize the product from a mixture of ethanol and water to yield purified 2,5-dimethyl-4-nitrophenol.
| Parameter | Value |
| Starting Material | 2,5-Dimethylphenol |
| Nitrating Agent | HNO₃ / H₂SO₄ |
| Reaction Temperature | 0-10°C |
| Reaction Time | 3-4 hours |
| Typical Yield | 70-80% |
Part 2: Reduction of 2,5-Dimethyl-4-nitrophenol
The second step involves the reduction of the nitro group of 2,5-dimethyl-4-nitrophenol to an amino group (-NH₂), yielding the final product, this compound. Historically, several methods were employed for this transformation, with the Béchamp reduction being one of the most prominent.
Method A: The Béchamp Reduction (Circa 1854)
Discovered by Antoine Béchamp in 1854, this method utilizes iron filings in an acidic medium, typically hydrochloric or acetic acid, to reduce aromatic nitro compounds.[1] This process was a cornerstone of the burgeoning dye industry in the 19th century.[1]
Mechanism: The Béchamp reduction is a heterogeneous reaction where the iron metal acts as the reducing agent. The acidic medium facilitates the reaction and the dissolution of the iron oxides formed. The overall reaction can be summarized as:
4 R-NO₂ + 9 Fe + 4 H₂O → 4 R-NH₂ + 3 Fe₃O₄
Caption: Simplified representation of the Béchamp reduction.
Representative Historical Protocol: Béchamp Reduction of 2,5-Dimethyl-4-nitrophenol
This protocol is representative of the Béchamp reduction as it would have been applied to a substituted nitrophenol in the late 19th or early 20th century.
Materials:
-
2,5-Dimethyl-4-nitrophenol
-
Iron filings (fine)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Carbonate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle or steam bath
Procedure:
-
Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 33.4 g (0.2 mol) of 2,5-dimethyl-4-nitrophenol and 200 mL of 50% aqueous ethanol.
-
Addition of Iron: To the stirred suspension, add 45 g (0.8 mol) of fine iron filings.
-
Initiation of Reaction: Slowly add 10 mL of glacial acetic acid to the mixture. The reaction is exothermic and should be controlled by the rate of addition.
-
Reflux: Once the initial exothermic reaction subsides, heat the mixture to a gentle reflux using a heating mantle or steam bath. Continue stirring and refluxing for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the yellow color of the nitrophenol.
-
Work-up: While still hot, add sodium carbonate to the reaction mixture until it is basic to litmus paper. This neutralizes the acetic acid and precipitates iron hydroxides.
-
Isolation: Filter the hot mixture through a bed of Celite to remove the iron sludge. Wash the filter cake with hot ethanol.
-
Purification: Combine the filtrate and washings, and remove the ethanol by distillation. The aqueous residue is cooled in an ice bath to precipitate the crude this compound. The product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from hot water or dilute ethanol.
Method B: Catalytic Hydrogenation (Early 20th Century Onwards)
With the advent of catalytic processes in the early 20th century, catalytic hydrogenation became an increasingly important method for the reduction of nitro groups. This method offers cleaner reactions and often higher yields compared to metal-acid reductions. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Mechanism: The reaction involves the adsorption of the nitro compound and hydrogen gas onto the surface of the palladium catalyst. The hydrogen atoms are then transferred to the nitro group, reducing it in a stepwise manner to the amino group.
Caption: Catalytic hydrogenation of 2,5-dimethyl-4-nitrophenol.
Representative Protocol: Catalytic Hydrogenation of 2,5-Dimethyl-4-nitrophenol
This protocol is based on established procedures for the catalytic hydrogenation of nitrophenols.
Materials:
-
2,5-Dimethyl-4-nitrophenol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen gas (H₂)
Equipment:
-
Parr hydrogenation apparatus or a similar setup
-
Pressure flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a pressure flask, dissolve 16.7 g (0.1 mol) of 2,5-dimethyl-4-nitrophenol in 150 mL of ethanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst to the solution.
-
Hydrogenation: Place the flask in a Parr hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen gas. Pressurize the vessel with hydrogen to 3-4 atm (approx. 45-60 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours, as indicated by the cessation of hydrogen uptake.
-
Work-up: Carefully vent the hydrogen from the apparatus and purge with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from hot water or a mixture of ethanol and water.
Comparative Summary of Historical Reduction Methods
| Feature | Béchamp Reduction | Catalytic Hydrogenation |
| Reducing Agent | Iron filings | Hydrogen gas (H₂) |
| Catalyst | Acid (e.g., HCl, Acetic Acid) | Palladium on Carbon (Pd/C) |
| Reaction Conditions | Reflux temperature | Room temperature, elevated pressure |
| Byproducts | Iron oxide sludge | Minimal (water) |
| Work-up | Filtration of iron sludge, neutralization | Filtration of catalyst |
| Advantages | Inexpensive reagents | Cleaner reaction, high yields, easy work-up |
| Disadvantages | Large amount of solid waste, often lower yields | Requires specialized equipment, catalyst cost |
Conclusion
The historical synthesis of this compound provides a clear illustration of the evolution of synthetic organic chemistry. The foundational nitration-reduction sequence has remained the core strategy, but the methods for achieving the reduction step have transitioned from the use of stoichiometric metal reductants, such as in the Béchamp reduction, to more efficient and cleaner catalytic methods like hydrogenation. Understanding these historical methods not only offers insight into the development of chemical synthesis but also provides a valuable context for the selection and optimization of synthetic routes in modern drug discovery and development.
References
- An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Amino-2- methylphenol | BenchChem
- Industrial Synthesis of 2-Aminophenol - ChemicalBook
- Béchamp reduction - Grokipedia
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing)
- Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC - NIH
Sources
A Technical Guide to the Synthesis and Initial Characterization of 4-Amino-2,5-dimethylphenol
Abstract: This document provides a comprehensive technical overview of 4-Amino-2,5-dimethylphenol (CAS: 3096-71-7), a substituted phenol of interest in various chemical synthesis applications. We delve into the foundational aspects of the compound, including its primary synthesis pathway, detailed physicochemical properties, and a multi-technique spectroscopic characterization. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and self-validating experimental protocols to ensure reproducibility and accuracy. The methodologies described herein are grounded in established chemical principles, providing a robust framework for the preparation and validation of this compound.
Compound Identification and Significance
This compound, also known as 4-Amino-2,5-xylenol, is an aromatic organic compound featuring a phenol ring substituted with two methyl groups, an amino group, and a hydroxyl group.[1][2] Its structure lends itself to a variety of chemical transformations, making it a valuable building block in organic synthesis. The precursor, 2,5-dimethylphenol, is noted for its role as an intermediate in the production of significant compounds like Vitamin E, highlighting the industrial relevance of this chemical family.[3] This guide focuses on the initial discovery phase: a reliable synthesis and a thorough primary characterization to establish a verified chemical identity.
A summary of its key identifiers is presented below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 3096-71-7 | Sigma-Aldrich[1] |
| Molecular Formula | C₈H₁₁NO | PubChem[4] |
| Molecular Weight | 137.18 g/mol | Sigma-Aldrich |
| Synonyms | 4-Amino-2,5-xylenol, 2,5-Dimethyl-4-aminophenol | Sigma-Aldrich, PubChem[1][4] |
| InChI Key | JSWVCUXQICMATE-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | Cc1cc(O)c(C)cc1N | Sigma-Aldrich |
Synthesis Pathway: Nitration and Reduction
The most common and logical synthesis of this compound is a two-step process commencing with 2,5-dimethylphenol.[5] This approach leverages classic electrophilic aromatic substitution followed by a standard functional group reduction.
Causality of Experimental Design:
-
Nitration First: The hydroxyl group of the starting phenol is a strongly activating, ortho-, para-directing group. The two existing methyl groups also provide weak activation. The para position (position 4) is sterically unhindered compared to the available ortho position, making it the primary site for electrophilic substitution by the nitronium ion (NO₂⁺). This regioselectivity is crucial for obtaining the desired isomer.
-
Reduction of the Nitro Group: Following successful nitration, the nitro group is reduced to a primary amine. This is a high-yield, well-established transformation in organic synthesis, completing the construction of the target molecule.
Caption: The two-step synthesis of this compound.
Physicochemical and Safety Profile
The initial characterization of a newly synthesized compound involves determining its physical properties and understanding its handling requirements.
Physicochemical Properties
This compound is typically isolated as a solid powder, with its color ranging from white to beige.[6] It is stable under normal conditions but is incompatible with strong oxidizing agents, acids, and related compounds.[6]
| Property | Value | Source |
| Appearance | White to beige solid powder | ChemicalBook, Sigma-Aldrich[6] |
| Melting Point | 242-243 °C (lit.) | Sigma-Aldrich |
| pKa | pK₁: 5.28 (+1); pK₂: 10.40 (0) (at 25°C) | ChemicalBook[6] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | ChemicalBook[6] |
Safety and Handling
Comprehensive safety data is critical for laboratory practice. This compound is classified as harmful and requires careful handling.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]
-
Signal Word: Warning.
-
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat. Operations should be conducted in a chemical fume hood to avoid inhalation of dust.[7] An N95 dust mask is also recommended.
-
First Aid Measures: In case of skin contact, wash off immediately with plenty of water.[8] For eye contact, rinse cautiously with water for several minutes.[7][8] If inhaled, move the person to fresh air.[7] If swallowed, rinse mouth and seek immediate medical attention.[7]
Spectroscopic Characterization
Structural elucidation relies on a suite of spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively confirm the identity of the synthesized compound.[4]
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:
-
Two singlets in the aromatic region (approx. 6.0-7.0 ppm), corresponding to the two non-equivalent aromatic protons.
-
A broad singlet for the phenolic -OH proton (can be exchangeable with D₂O).
-
A broad singlet for the two -NH₂ protons (also exchangeable).
-
Two distinct singlets in the aliphatic region (approx. 2.0-2.5 ppm) for the two non-equivalent methyl (-CH₃) groups.
-
-
¹³C NMR: The carbon NMR spectrum should show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule's asymmetric structure.
Infrared (IR) Spectroscopy
The IR spectrum is used to confirm the presence of key functional groups.[4] Expected characteristic absorption bands include:
-
O-H Stretch: A broad band around 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
N-H Stretch: Two sharp peaks (for symmetric and asymmetric stretching) around 3300-3500 cm⁻¹ for the primary amine.
-
C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl groups.
-
C=C Stretch (Aromatic): Bands in the 1500-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.[4]
-
Molecular Ion Peak (M⁺): The spectrum should exhibit a clear molecular ion peak at an m/z (mass-to-charge ratio) of approximately 137, corresponding to the molecular weight of C₈H₁₁NO.[4][9]
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and characterization steps to confirm the success of each stage.
Protocol: Synthesis of 4-Nitro-2,5-dimethylphenol (Step 1)
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2,5-dimethylphenol in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the cooled phenol solution, ensuring the internal temperature does not exceed 10°C.
-
Expertise Note: Maintaining a low temperature is critical to prevent over-nitration and the formation of undesired byproducts.
-
-
Reaction & Quenching: After the addition is complete, stir the mixture at low temperature for 1-2 hours. Slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Isolation: The solid precipitate, 4-Nitro-2,5-dimethylphenol, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
-
Validation: The intermediate product can be characterized by its melting point and IR spectroscopy (presence of a strong NO₂ stretch around 1530 cm⁻¹ and 1350 cm⁻¹).
Protocol: Synthesis of this compound (Step 2)
-
Setup: Suspend the dried 4-Nitro-2,5-dimethylphenol in a mixture of ethanol and water in a round-bottom flask. Add iron powder (or tin) and concentrated hydrochloric acid.
-
Reduction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Expertise Note: The use of a metal/acid combination like Fe/HCl is a classic, cost-effective method for nitro group reduction.
-
-
Workup: Cool the reaction mixture and make it basic by the slow addition of a sodium carbonate or sodium hydroxide solution. This will precipitate iron hydroxides.
-
Extraction & Purification: Filter the mixture to remove the iron salts. The filtrate can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude solid is purified by recrystallization to yield pure this compound.
Protocol: Spectroscopic Sample Preparation
-
NMR: Dissolve ~5-10 mg of the purified, dry product in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
IR (FTIR): Prepare a KBr pellet by grinding a small amount of the dry sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by techniques such as GC-MS or direct infusion ESI-MS.
Conclusion
This guide has detailed the discovery and initial characterization of this compound. By following a logical and well-established two-step synthesis involving nitration and subsequent reduction, the compound can be reliably prepared. The identity and purity of the final product must be rigorously confirmed through a combination of physicochemical measurements and a suite of spectroscopic techniques, including NMR, IR, and MS. The protocols and data presented herein provide a foundational and authoritative framework for researchers requiring a verified source of this versatile chemical intermediate.
References
- Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Green Chemistry Approaches for this compound. [Link]
- PubChem, National Center for Biotechnology Information. This compound. [Link]
- Abacipharm. This compound. [Link]
- PubChemLite. This compound (C8H11NO). [Link]
- LabSolutions. 4-Amino-2,5-xylenol. [Link]
- PubChem, National Center for Biotechnology Information. 2-Amino-4,5-dimethylphenol. [Link]
- MDPI.
- Google Patents. CN105939988A - Process of production of 2,5-dimethylphenol.
- ResearchGate. ¹H NMR spectrum of 4-iodo-2,5-dimethylphenol. [Link]
- Wikipedia. Xylenol. [Link]
- ResearchGate. Computational studies on the IR and NMR spectra of 2-aminophenol. [Link]
Sources
- 1. 4-氨基-2,5-二甲基苯酚 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. labsolu.ca [labsolu.ca]
- 3. CN105939988A - Process of production of 2,5-dimethylphenol - Google Patents [patents.google.com]
- 4. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound CAS#: 3096-71-7 [m.chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Amino-2,5-dimethylphenol
Abstract
This comprehensive application note provides a detailed, two-step protocol for the synthesis of 4-Amino-2,5-dimethylphenol, a valuable intermediate in the development of pharmaceuticals and specialized polymers. The synthesis commences with the regioselective nitration of 2,5-dimethylphenol to yield the intermediate, 4-nitro-2,5-dimethylphenol. This is followed by the catalytic hydrogenation of the nitro-intermediate to afford the final product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and characterization data to ensure reproducible and safe execution.
Introduction and Synthetic Overview
This compound, also known as 4-hydroxy-2,5-dimethylaniline, is a substituted aminophenol derivative. Its unique structure, featuring hydroxyl and amino functional groups, makes it a key building block in the synthesis of various complex organic molecules. The synthetic strategy detailed herein is a robust and widely adopted approach involving two primary transformations:
-
Electrophilic Aromatic Substitution (Nitration): The aromatic ring of 2,5-dimethylphenol is nitrated to introduce a nitro group (–NO₂) at the para-position relative to the hydroxyl group.
-
Chemoselective Reduction: The nitro group of the 4-nitro-2,5-dimethylphenol intermediate is selectively reduced to an amino group (–NH₂), yielding the target compound.[1]
This document provides the scientific rationale behind each step, ensuring the user can not only follow the protocol but also understand the underlying chemical principles.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Part I: Synthesis of 4-Nitro-2,5-dimethylphenol (Nitration)
Mechanistic Rationale
The nitration of 2,5-dimethylphenol is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (–OH) and methyl (–CH₃) groups are both activating and ortho, para-directing. In this specific substrate, the position para to the strongly activating hydroxyl group (C4) is sterically accessible and electronically favored, leading to high regioselectivity for the 4-nitro product. The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2]
Careful temperature control is paramount. Phenols are highly activated rings that can be susceptible to over-nitration and oxidation, leading to the formation of undesired byproducts and potentially hazardous runaway reactions.[3] Performing the reaction at low temperatures (0–5 °C) mitigates these risks.
Experimental Protocol: Nitration
Materials:
-
2,5-Dimethylphenol
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 12.2 g (0.1 mol) of 2,5-dimethylphenol in 100 mL of dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-salt bath.
-
Acid Addition: While maintaining the temperature between 0–5 °C, slowly add 10 mL of concentrated sulfuric acid to the stirred solution.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding 7.5 mL (0.12 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, pre-cooled in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the phenol solution over 30-45 minutes. Crucially, ensure the internal temperature does not exceed 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0–5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with 2 x 50 mL of dichloromethane.
-
Combine all organic layers and wash sequentially with 100 mL of cold water and 100 mL of saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid, 4-nitro-2,5-dimethylphenol, can be purified by recrystallization from an ethanol/water mixture to yield a yellow crystalline solid.
| Parameter | Value | Rationale / Notes |
| Starting Material | 2,5-Dimethylphenol (0.1 mol) | The substrate for nitration. |
| Nitrating Agent | HNO₃ / H₂SO₄ | Generates the active electrophile, NO₂⁺.[2] |
| Solvent | Dichloromethane | Inert solvent for the reaction. |
| Temperature | 0–5 °C | Critical for preventing over-nitration and side reactions.[3] |
| Reaction Time | 1–2 hours post-addition | Allows for complete conversion. |
| Expected Yield | 75–85% | Dependent on strict temperature control. |
Part II: Synthesis of this compound (Reduction)
Mechanistic Rationale
The conversion of an aromatic nitro group to an amine is a fundamental reduction reaction in organic synthesis. Catalytic hydrogenation is a clean and efficient method that utilizes a heterogeneous catalyst, typically palladium on carbon (Pd/C), and hydrogen gas.[4][5][6] The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and reacts with the nitro group through a series of intermediates, including nitroso and hydroxylamine species, ultimately yielding the amine.[7] This method is highly chemoselective for the nitro group and typically proceeds under mild conditions with water as the only byproduct.[7]
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
4-Nitro-2,5-dimethylphenol
-
Palladium on Carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
-
Celite (filter aid)
Equipment:
-
Parr hydrogenator or a similar high-pressure reaction vessel
-
Büchner funnel and vacuum flask
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been leak-tested. Purge the vessel thoroughly with nitrogen gas to create an inert atmosphere.
-
Charging Reactants: To the reactor, add 10.0 g (0.06 mol) of 4-nitro-2,5-dimethylphenol and 150 mL of ethanol.
-
Catalyst Addition: Under the nitrogen atmosphere, carefully add 0.5 g of 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of solvents.
-
Hydrogenation:
-
Seal the reactor. Purge the system with hydrogen gas three times to remove all nitrogen.
-
Pressurize the reactor with hydrogen to 50 psi (approx. 3.4 atm).
-
Begin vigorous stirring and, if necessary, gently heat the mixture to 40–50 °C.
-
The reaction is exothermic. Monitor the temperature and hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filter cake should be kept wet with solvent to prevent ignition and handled as hazardous waste.
-
Wash the Celite pad with a small amount of fresh ethanol to recover any adsorbed product.
-
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude this compound, which often appears as an off-white or tan solid.
| Parameter | Value | Rationale / Notes |
| Starting Material | 4-Nitro-2,5-dimethylphenol | The substrate for reduction. |
| Reducing Agent | H₂ gas | The source of hydrogen for the reduction. |
| Catalyst | 10% Pd/C | Heterogeneous catalyst providing a surface for the reaction.[8] |
| Solvent | Ethanol | Common solvent for hydrogenation. |
| H₂ Pressure | 50 psi | Sufficient pressure for efficient reduction. |
| Expected Yield | >95% | This reduction is typically high-yielding. |
Purification and Characterization of Final Product
Purification by Recrystallization
Aminophenols are prone to oxidation, which can result in discoloration (often pink or brown).[9] Purification by recrystallization is highly effective for obtaining a pure, crystalline product.
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is highly colored, it can be treated with a small amount of activated carbon and hot-filtered.
-
Slowly add hot deionized water to the ethanol solution until it becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Spectroscopic Characterization
The identity and purity of the final product should be confirmed by standard spectroscopic methods.[10]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.3 ppm (s, 1H): Phenolic -OH proton.
-
δ ~6.4 ppm (s, 1H): Aromatic C-H proton.
-
δ ~6.3 ppm (s, 1H): Aromatic C-H proton.
-
δ ~4.2 ppm (s, 2H): Amine -NH₂ protons.
-
δ ~2.0 ppm (s, 3H): Methyl -CH₃ protons.
-
δ ~1.9 ppm (s, 3H): Methyl -CH₃ protons.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
FTIR (KBr, cm⁻¹):
-
3400–3200 cm⁻¹: Broad O-H and N-H stretching bands.
-
3050–3000 cm⁻¹: Aromatic C-H stretching.
-
2950–2850 cm⁻¹: Aliphatic C-H stretching.
-
~1600 cm⁻¹: N-H scissoring and aromatic C=C stretching.
-
~1250 cm⁻¹: C-O stretching of the phenol.
-
-
Mass Spectrometry (EI):
-
m/z: 137.18 (M⁺), corresponding to the molecular formula C₈H₁₁NO.[13]
-
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Phenols: Phenols are toxic and corrosive. They can be readily absorbed through the skin and cause severe chemical burns.[15][16] Avoid all contact. In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.
-
Concentrated Acids (H₂SO₄, HNO₃): These are extremely corrosive and strong oxidizing agents. Handle with extreme care. Nitrating mixtures can react violently with organic materials.[17] Always add acid to water, never the other way around.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst can be pyrophoric. Never allow the catalyst to dry in the air. Ensure the hydrogenation equipment is properly maintained and operated by trained personnel.
-
Waste Disposal: All chemical waste, including acidic aqueous layers and catalyst residues, must be disposed of according to institutional and local environmental regulations.
References
- Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
- ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols.... RSC Publishing.
- Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution.
- Corning. (2022). Nitration of phenol in flow.
- ACS Publications. (2021).
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- YouTube. (2024). Nitration reaction safety.
- ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles.
- Google Patents. (n.d.). US2035502A - Method of preparing purified para amino phenol.
- Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
- Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline.
- MDPI. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
- ChemIQSoc. (n.d.). Preparation of 4-nitrophenol.
- PubChem. (n.d.). This compound.
- Yale Environmental Health & Safety. (2022). Standard Operating Procedure.
- Organic Syntheses. (n.d.). m-NITROPHENOL.
- UC Berkeley. (2004). Phenol: Hazards and Precautions.
- Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
- Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
- University of California, Santa Cruz. (n.d.). Phenol First Aid Guide and PPE.
- Author's own compilation based on general synthetic principles. (n.d.). The Synthesis and Green Chemistry Approaches for this compound.
- ResearchGate. (n.d.). ¹H NMR spectrum of 4-iodo-2,5-dimethylphenol.
- ACS Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. corning.com [corning.com]
- 4. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. ehs.berkeley.edu [ehs.berkeley.edu]
- 16. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 17. m.youtube.com [m.youtube.com]
Nitration and reduction of 2,5-dimethylphenol procedure
An In-Depth Guide to the Synthesis of 4-Amino-2,5-dimethylphenol: Nitration and Subsequent Reduction of 2,5-Dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted aminophenols represents a cornerstone transformation in medicinal chemistry and materials science. These moieties are prevalent in a wide array of pharmacologically active compounds and functional materials. This application note provides a comprehensive, two-part protocol for the synthesis of this compound, a valuable synthetic intermediate. The pathway involves the electrophilic nitration of 2,5-dimethylphenol to yield 2,5-dimethyl-4-nitrophenol, followed by the reduction of the nitro group to an amine.
This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles, critical safety considerations, and comparative insights into different synthetic strategies. The protocols are designed to be self-validating, with an emphasis on reaction monitoring and product characterization.
Part 1: Electrophilic Nitration of 2,5-Dimethylphenol
The introduction of a nitro group onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction. Due to the strong activating and ortho, para-directing effects of the hydroxyl and methyl groups on the 2,5-dimethylphenol ring, the nitration is expected to occur predominantly at the C4 position, which is para to the hydroxyl group and sterically accessible.
Principle and Mechanism
The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by concentrated sulfuric acid. The electron-rich aromatic ring of 2,5-dimethylphenol then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Deprotonation of this intermediate restores aromaticity and yields the final product, 2,5-dimethyl-4-nitrophenol.[1][2]
Critical Safety Precautions
Nitration reactions are highly exothermic and involve potent, corrosive, and oxidizing acids. Failure to control the reaction temperature can lead to a runaway reaction, resulting in vigorous decomposition, gas evolution (toxic NOx fumes), and potential explosion.[3][4]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves (butyl rubber or Viton), chemical splash goggles, a face shield, and a flame-resistant lab coat.[3][5]
-
Engineering Controls: Conduct the entire procedure in a certified chemical fume hood with excellent ventilation to prevent inhalation of corrosive vapors and toxic nitrogen dioxide gas.[3][6] Ensure immediate access to an emergency eyewash station and safety shower.[5][7]
-
Reagent Handling: Add nitric acid to sulfuric acid slowly and with cooling, as this mixing process is exothermic. Crucially, add the nitrating mixture to the phenol solution dropwise to maintain strict temperature control.
-
Waste Disposal: Quench the reaction mixture carefully over ice. Neutralize acidic waste streams before disposal in accordance with local environmental regulations.[6] Do not mix nitric acid waste with organic solvents or other waste streams.[6]
Experimental Protocol: Synthesis of 2,5-Dimethyl-4-nitrophenol
This protocol details the nitration of 2,5-dimethylphenol using a standard nitric acid/sulfuric acid mixture.
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles |
| 2,5-Dimethylphenol | 122.16 | 12.2 g | 0.10 |
| Sulfuric Acid (conc., 98%) | 98.08 | 25 mL | ~0.46 |
| Nitric Acid (conc., 70%) | 63.01 | 7.5 mL | ~0.12 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Ice | - | ~200 g | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated NaCl solution | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Preparation of the Nitrating Mixture: In a 100 mL flask, carefully add 25 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. Slowly, and with continuous stirring, add 7.5 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 10 °C. Keep this mixture in the ice bath until use.
-
Dissolution of Starting Material: In a separate 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 12.2 g of 2,5-dimethylphenol in 50 mL of glacial acetic acid.
-
Nitration Reaction: Cool the 2,5-dimethylphenol solution to 10-15 °C in an ice bath. Begin the dropwise addition of the cold nitrating mixture from the dropping funnel. Maintain the reaction temperature between 15-20 °C throughout the addition. The rate of addition should be controlled to prevent the temperature from rising.[8]
-
Reaction Monitoring: After the addition is complete (approx. 30-45 minutes), allow the mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly and carefully onto ~200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate of 2,5-dimethyl-4-nitrophenol should form.
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
For further purification, the crude solid can be recrystallized from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization: Determine the melting point and yield of the final product. Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The molecular formula for the expected product, 2,5-dimethyl-4-nitrophenol, is C₈H₉NO₃.[1]
Nitration Workflow Diagram```dot
Caption: Comparative workflows for the reduction of the nitro group.
References
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology (RSC Publishing).
- 2,5-Dimethyl-4-nitrophenol | 3139-05-7. Smolecule.
- Selective Catalytic Hydrogenation of Nitrophenols. Benchchem Technical Support Center.
- Nitration reaction safety. YouTube.
- Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development (ACS Publications).
- Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- 2,5-Dimethyl-4-nitrophenol. PubChem.
- A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs. Catalytic Hydrogenation. Benchchem.
- NITRIC ACID SAFETY. University of Washington Environmental Health & Safety.
- Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
- Reduce your risk of a nitric acid incident. UW Environmental Health & Safety.
- Synthesis of 2-methyl-4-nitrophenol from benzene?. Chemistry Stack Exchange.
- Mono-Nitration of Phenol [Tarr Elimination Method]. Sciencemadness.org.
- Nitro Reduction - Common Conditions. organic-chemistry.org.
- Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Master Organic Chemistry.
Sources
- 1. Buy 2,5-Dimethyl-4-nitrophenol | 3139-05-7 [smolecule.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. ehs.com [ehs.com]
- 6. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 4-Amino-2,5-dimethylphenol as a Precursor
Introduction: The Versatility of 4-Amino-2,5-dimethylphenol in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in various industries, including textiles, printing, and paper manufacturing.[1] Their importance stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications. The fundamental structure of an azo dye consists of an azo group (-N=N-) connecting two aromatic rings. The specific hue and properties of the dye are determined by the nature of these aromatic systems and the substituents they bear.[2][3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of azo dyes. This particular aromatic amine, with its amino group and two methyl substituents on the phenol ring, offers unique opportunities for creating dyes with specific chromophoric and solubility characteristics. The electron-donating nature of the methyl and hydroxyl groups influences the electronic properties of the resulting azo dye, thereby affecting its color and fastness properties.
These application notes will delve into the core principles of azo dye synthesis, provide detailed, field-proven protocols for the diazotization of this compound and its subsequent coupling with a suitable aromatic partner, and emphasize the critical safety considerations inherent in this type of chemical synthesis.
Pillar I: The Expertise & Experience - Understanding the "Why" Behind the "How"
The synthesis of an azo dye is a two-step process: diazotization followed by azo coupling .[1] A thorough understanding of the underlying chemical principles is paramount for successful and safe execution.
Diazotization: The Formation of the Electrophilic Diazonium Ion
Diazotization is the process of converting a primary aromatic amine, in this case, this compound, into a diazonium salt.[5] This reaction is typically carried out in a cold, acidic solution with sodium nitrite (NaNO₂). The acid, usually hydrochloric acid or sulfuric acid, serves two critical purposes: it protonates the nitrous acid formed in situ from sodium nitrite and water, and it maintains a low pH to prevent the newly formed diazonium salt from coupling with the unreacted amine.
The reaction proceeds through the formation of a nitrosonium ion (NO⁺), a potent electrophile, which then attacks the nitrogen atom of the primary amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion (Ar-N₂⁺).
Causality in Experimental Choices:
-
Low Temperature (0-5 °C): Diazonium salts are notoriously unstable at higher temperatures and can explosively decompose, releasing nitrogen gas.[6] Maintaining a low temperature throughout the diazotization process is the most critical safety and yield-determining factor.[2][6]
-
Excess Acid: An excess of acid is used to ensure the complete conversion of sodium nitrite to nitrous acid and to prevent the diazonium salt from undergoing unwanted side reactions, such as coupling with the parent amine to form a diazoamino compound.[7]
Azo Coupling: The Chromophore-Forming Reaction
The newly formed diazonium salt is a weak electrophile and will readily react with an electron-rich aromatic compound, known as the coupling component. This electrophilic aromatic substitution reaction is the azo coupling step, which results in the formation of the characteristic azo linkage (-N=N-) and, consequently, the colored dye molecule.[1][8]
The choice of the coupling component is crucial as it significantly influences the final color of the dye. Phenols, naphthols, and aromatic amines are common coupling components. For this protocol, we will use 2-naphthol as the coupling partner. The coupling reaction with phenols is typically carried out under alkaline conditions. The alkaline medium deprotonates the phenolic hydroxyl group, forming a highly activating phenoxide ion, which enhances the electron-donating character of the aromatic ring and facilitates the electrophilic attack by the diazonium ion.
Causality in Experimental Choices:
-
Alkaline Conditions for Phenolic Coupling: The use of a base, such as sodium hydroxide, is essential to activate the phenolic coupling component.[2]
-
Vigorous Stirring: Efficient mixing is necessary to ensure that the diazonium salt reacts with the coupling component as it is added, minimizing decomposition and side reactions.
Pillar II: Trustworthiness - A Self-Validating Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and expected observations. Adherence to the specified conditions and safety precautions is non-negotiable for a successful and safe outcome.
Safety First: Handling Reagents and Intermediates
-
This compound: This compound is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[9] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
-
Sodium Nitrite: A strong oxidizing agent that is toxic if swallowed. Avoid contact with skin and eyes.
-
Concentrated Acids (HCl): Highly corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves and eye protection.
-
Diazonium Salts: As previously mentioned, diazonium salts are potentially explosive in their solid, dry state.[6] Under no circumstances should the diazonium salt be isolated. It should always be prepared in situ and used immediately in the subsequent coupling reaction.[6]
-
Azo Dyes: While the specific toxicity of the synthesized dye may not be fully characterized, it is prudent to handle all azo dyes as potentially mildly toxic.[2] Avoid inhalation of dust and skin contact.
Experimental Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| This compound | 137.18 | 1.37 | 0.01 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 | 0.011 |
| Concentrated HCl (~37%) | 36.46 | ~3 mL | - |
| 2-Naphthol | 144.17 | 1.44 | 0.01 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.20 | 0.03 |
| Distilled Water | - | - | - |
| Ice | - | - | - |
Equipment:
-
100 mL Beakers (x3)
-
250 mL Beaker
-
Magnetic stirrer and stir bar
-
Glass stirring rod
-
Dropping funnel or Pasteur pipettes
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
-
Thermometer
Step-by-Step Methodology:
Part A: Preparation of the Diazonium Salt Solution (Electrophile)
-
Dissolving the Amine: In a 100 mL beaker, combine 1.37 g (0.01 mol) of this compound with 20 mL of distilled water. While stirring, slowly add approximately 3 mL of concentrated hydrochloric acid. Continue stirring until the amine is completely dissolved. A clear solution should be obtained.
-
Cooling the Amine Solution: Place the beaker in an ice bath and cool the solution to 0-5 °C. It is crucial to maintain this temperature range for the stability of the diazonium salt.
-
Preparing the Nitrite Solution: In a separate 100 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of distilled water. Cool this solution in the ice bath as well.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the cold, stirred amine hydrochloride solution over a period of 5-10 minutes. Keep the thermometer in the reaction mixture and ensure the temperature does not rise above 5 °C. The formation of the diazonium salt solution is now complete. Use this solution immediately in the next step.
Part B: Preparation of the Coupling Component Solution (Nucleophile)
-
Dissolving the Naphthol: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in a solution of 1.20 g (0.03 mol) of sodium hydroxide in 50 mL of distilled water. Stir until a clear solution is obtained.
-
Cooling the Naphthol Solution: Cool this alkaline solution of 2-naphthol in an ice bath to 0-5 °C.
Part C: The Azo Coupling Reaction
-
Coupling: While vigorously stirring the cold 2-naphthol solution, slowly add the freshly prepared diazonium salt solution dropwise. A brightly colored precipitate of the azo dye should form immediately.[2]
-
Completion of Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.
-
Isolation of the Dye: Isolate the solid azo dye by vacuum filtration using a Buchner funnel.
-
Washing the Product: Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
Drying: Allow the product to air-dry on the filter paper or in a desiccator. Do not use high heat for drying.
-
Characterization: The final product can be characterized by determining its melting point and by spectroscopic techniques such as UV-Vis, FT-IR, and NMR spectroscopy.
Pillar III: Authoritative Grounding & Comprehensive References
The protocols and mechanistic explanations provided herein are grounded in established principles of organic chemistry and dye synthesis.[1][2][5]
Visualization of the Process
Diagram 1: Reaction Mechanism of Azo Dye Synthesis
Caption: The two-stage process of azo dye synthesis: diazotization followed by azo coupling.
Diagram 2: Experimental Workflow
Caption: A step-by-step workflow for the synthesis of an azo dye.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of azo dyes. By following the detailed protocols and adhering to the stringent safety precautions outlined in these application notes, researchers can confidently and safely synthesize novel azo dyes for a wide range of applications. The principles of diazotization and azo coupling are fundamental to organic synthesis, and a hands-on understanding of these reactions is essential for any scientist working in the field of color chemistry.
References
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).
- Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022, September 3).
- The Synthesis of Azo Dyes. (n.d.).
- Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. (n.d.). Scholars Research Library.
- Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. (2025, March 22).
- Processes for preparing diazoamino compounds and azo amino compounds. (n.d.). Google Patents.
- Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). PMC - NIH.
- Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2025, August 7). ResearchGate.
- Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. (n.d.). Baghdad Science Journal.
- Simple azo derivatization on 4-aminothiophenol/Au monolayer. (n.d.). ResearchGate.
- Diazotisation. (n.d.). Organic Chemistry Portal.
- Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.).
- Amine diazotization, R 1⁄4 À Cl, À NO 2 , À CN. (n.d.). ResearchGate.
- Original Article: Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022, August 4).
- Studies on synthesis and dyeing performance of disperse azo dyes based on schiff base of ninhydrin and 4-amino phenol. (n.d.). Journal of Chemical and Pharmaceutical Research.
- CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. (n.d.). IIP Series.
- Application of bisphenol as a coupler in the synthesis of azo dyes and its assessments on vegetable tanned leather. (n.d.). TSI Journals.
- Diazotization of amines. (n.d.). Google Patents.
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3349073A - Processes for preparing diazoamino compounds and azo amino compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Application Notes & Protocols: Synthesis of Azo Dyes via Diazotization of 4-Amino-2,5-dimethylphenol
Abstract
This document provides a comprehensive technical guide for the diazotization of 4-amino-2,5-dimethylphenol and its subsequent use in azo coupling reactions for dye synthesis. Diazotization is a foundational reaction in organic chemistry that converts a primary aromatic amine into a versatile diazonium salt intermediate.[1] These salts are highly reactive electrophiles that readily couple with electron-rich nucleophiles, such as phenols and aromatic amines, to form brightly colored azo compounds.[2][3] This guide details the underlying chemical mechanisms, establishes rigorous safety protocols for handling unstable diazonium intermediates, provides a detailed, step-by-step experimental workflow, and outlines methods for characterization. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both safety and reproducibility for researchers in synthetic chemistry and drug development.
Core Principles & Mechanism of Action
The overall process is a two-stage synthesis: (1) the diazotization of the primary aromatic amine and (2) the electrophilic aromatic substitution reaction known as azo coupling.
Stage 1: Diazotization
The conversion of a primary aromatic amine to a diazonium salt is achieved by treatment with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[4][5]
The mechanism proceeds through several key steps:
-
Formation of the Nitrosyl Cation : The mineral acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[6][7][8]
-
Electrophilic Attack : The primary amine's nitrogen atom acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate.[8][9]
-
Tautomerization and Dehydration : The N-nitrosamine undergoes a series of proton transfers and tautomerization to form a diazohydroxide.[6][8] In the acidic medium, the hydroxyl group is protonated, creating a good leaving group (H₂O). The subsequent loss of water yields the resonance-stabilized aryldiazonium ion.[6][9]
Aromatic diazonium salts exhibit greater stability than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring.[6] However, they remain thermally sensitive.
Stage 2: Azo Coupling
The aryldiazonium ion is a weak electrophile that reacts with activated aromatic compounds (coupling agents), such as phenols or anilines, in an electrophilic aromatic substitution.[2][10]
-
With Phenols : The reaction is typically carried out under slightly alkaline conditions (pH > 7).[10][11] The basic medium deprotonates the phenol to form the more strongly activating phenoxide ion, which enhances the nucleophilicity of the aromatic ring and facilitates the coupling reaction.[10] Coupling almost always occurs at the para position relative to the activating group unless it is already occupied, in which case ortho coupling occurs.[2][10]
The extended conjugation of the resulting azo compound (Ar-N=N-Ar') is responsible for its characteristic intense color.[2]
Critical Safety Protocols for Handling Diazonium Salts
WARNING: Aryldiazonium salts are thermally unstable and can decompose violently. In their solid, dry state, they are sensitive to shock and friction and are considered explosive hazards.[12][13][14] Adherence to the following safety protocols is mandatory.
-
In Situ Use : Never isolate the diazonium salt in a solid form unless absolutely necessary and only on a very small scale (<0.75 mmol) with extreme precautions, including the use of a blast shield.[15][16] The safest practice is to prepare the salt in a cold solution and use it immediately for the subsequent coupling reaction.[3][6]
-
Strict Temperature Control : The reaction temperature must be rigorously maintained between 0 °C and 5 °C at all times using an ice-salt bath.[13][17] Temperatures above this range lead to rapid decomposition of the diazonium salt, liberating nitrogen gas and forming undesired phenol byproducts.[6][9][18][19] This decomposition can be exothermic and lead to an uncontrolled, explosive reaction.[17]
-
Stoichiometric Control : Use only a stoichiometric amount of sodium nitrite.[13][15] After the reaction, check for excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).[13][20] Any excess nitrous acid should be quenched by adding a small amount of sulfamic acid or urea.
-
Avoid Metal Contact : Do not use metal spatulas or stir bars that can scratch the glass, as friction can initiate decomposition of any precipitated salt.[12][15] Use plastic, Teflon, or wood utensils if solids must be handled.[15]
-
Proper Venting : The decomposition of diazonium salts releases nitrogen gas (N₂).[12] Ensure the reaction vessel is not sealed to prevent dangerous pressure buildup.[13][15]
-
Quenching : Before workup and disposal, any residual diazonium salt in the reaction mixture must be quenched. This can be achieved by adding a reducing agent like hypophosphorous acid or by warming the solution gently (behind a blast shield) to facilitate controlled decomposition.[12][14]
Detailed Experimental Protocol
This protocol describes the synthesis of an azo dye by diazotizing this compound and coupling it with 2-naphthol (β-naphthol).
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Notes |
| This compound | 137.18 | 1.37 g | 10.0 | Starting amine |
| Concentrated HCl (~37%) | 36.46 | ~2.5 mL | ~30.0 | 3.0 equivalents |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.72 g | 10.5 | 1.05 equivalents |
| 2-Naphthol (β-Naphthol) | 144.17 | 1.44 g | 10.0 | Coupling agent |
| Sodium Hydroxide (NaOH) | 40.00 | 1.20 g | 30.0 | For dissolving the coupling agent |
| Deionized Water | 18.02 | As needed | - | |
| Ice | - | As needed | - | For ice baths |
| Starch-Iodide Paper | - | Strips | - | For testing for excess HNO₂ |
| Sulfamic Acid (optional) | 97.09 | As needed | - | For quenching excess HNO₂ |
Part A: Diazotization of this compound
-
Prepare Amine Solution : In a 100 mL beaker, combine 1.37 g (10.0 mmol) of this compound with 20 mL of deionized water.
-
Acidify : While stirring, slowly add 2.5 mL (~30 mmol) of concentrated hydrochloric acid. Stir until the amine fully dissolves, forming the hydrochloride salt.
-
Cooling : Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring.
-
Prepare Nitrite Solution : In a separate small beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Diazotization : Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold, stirred amine hydrochloride solution over 10–15 minutes. Crucially, monitor the temperature and ensure it does not rise above 5 °C. [13] The solution may become slightly turbid.
-
Stir and Test : Continue stirring the solution in the ice bath for an additional 15 minutes after the addition is complete. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates excess nitrous acid. If the test is negative, add a small amount more of the nitrite solution. If positive, proceed to the next stage. The resulting cold solution contains the 2,5-dimethyl-4-hydroxyphenyldiazonium chloride intermediate and must be used immediately.[6]
Part B: Azo Coupling with 2-Naphthol
-
Prepare Coupling Agent Solution : In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol and 1.20 g (30.0 mmol) of sodium hydroxide in 50 mL of deionized water.
-
Cooling : Cool this alkaline solution in a separate ice bath to below 5 °C.
-
Coupling Reaction : While stirring the cold 2-naphthol solution vigorously, slowly add the freshly prepared, cold diazonium salt solution (from Part A) over 10 minutes.[1]
-
Observe Precipitation : A brightly colored precipitate of the azo dye should form immediately upon addition.[1] The color is often a deep red or orange.[11][21]
-
Complete Reaction : Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction is complete.
-
Isolate Product : Collect the solid azo dye product by vacuum filtration using a Büchner funnel.
-
Wash : Wash the filter cake with two portions of cold deionized water to remove any inorganic salts.
-
Drying : Allow the product to air-dry on the filter paper or in a desiccator. Do not heat the crude product in an oven, as residual diazonium salt may be present. Record the final mass and calculate the yield.
Characterization
The synthesized azo dye can be characterized using standard analytical techniques:
-
Melting Point : To assess purity.
-
FTIR Spectroscopy : To identify key functional groups, such as the O-H stretch from the phenolic groups, C-H stretches from the aromatic and methyl groups, and the characteristic -N=N- azo stretch (often weak or obscured).
-
¹H NMR Spectroscopy : To confirm the aromatic and methyl proton signals and their coupling patterns.
-
UV-Visible Spectroscopy : To determine the maximum absorbance wavelength (λ_max) in a suitable solvent (e.g., ethanol or DMSO), which is characteristic of the dye's color.[22]
Visualizations
Reaction Mechanism
Caption: Fig 1. Key stages in the synthesis of an azo dye.
Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azo coupling - Wikipedia [en.wikipedia.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Diazotisation [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pharmdguru.com [pharmdguru.com]
- 7. youtube.com [youtube.com]
- 8. byjus.com [byjus.com]
- 9. Why is Diazotization done at Low Temperature class 12 chemistry JEE_Main [vedantu.com]
- 10. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. quora.com [quora.com]
- 19. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. cuhk.edu.hk [cuhk.edu.hk]
- 22. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Synthesis via Coupling Reactions of 4-Amino-2,5-dimethylphenol Diazonium Salt
Abstract
This technical guide provides a comprehensive framework for researchers, synthetic chemists, and professionals in drug development on the synthesis and application of azo compounds derived from the diazonium salt of 4-Amino-2,5-dimethylphenol. Moving beyond a simple recitation of steps, this document elucidates the critical mechanistic principles, explains the causality behind protocol design, and offers field-proven insights for optimizing these powerful synthetic reactions. Detailed, self-validating protocols for both diazotization and subsequent azo coupling reactions are presented, supported by troubleshooting guides and data presentation templates. The aim is to empower researchers to harness the versatility of this intermediate for the creation of novel dyes, pigments, and functionalized molecules with potential applications across various scientific disciplines.
Foundational Principles: The Chemistry of Azo Synthesis
The transformation of this compound into a diverse array of azo compounds is a cornerstone of synthetic organic chemistry, primarily valued for producing vibrant colors.[1][2] Azo compounds, characterized by the functional group -N=N-, form an extensive class of molecules used widely as dyes and pigments.[3] The synthesis is a two-stage process: the initial conversion of the primary aromatic amine into a reactive diazonium salt (diazotization), followed by its reaction with an electron-rich aromatic partner (azo coupling). The specific substituents on both the diazonium salt and the coupling partner dictate the final properties of the azo compound, including its color, solubility, and stability.[4] Beyond traditional applications in textiles, recent research has explored the biomedical potential of aromatic azo compounds as antibacterial, antiviral, and cytotoxic agents.[5]
Stage 1: The Diazotization Reaction
Diazotization is the process of converting a primary aromatic amine, in this case, this compound, into its corresponding diazonium salt. This is achieved through reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6]
The reaction is critically temperature-sensitive. The diazonium salt intermediate is thermally unstable and will rapidly decompose at temperatures above 5 °C, hydrolyzing to a phenol and releasing nitrogen gas. Therefore, maintaining a reaction temperature between 0 and 5 °C is paramount for success.[7] The resulting diazonium salt solution is highly reactive and is typically used immediately in the next step without isolation.[8]
Stage 2: The Azo Coupling Mechanism
Azo coupling is a classic electrophilic aromatic substitution reaction.[1][9] The aryldiazonium cation, formed during diazotization, is a weak electrophile that readily reacts with highly activated aromatic nucleophiles, such as phenols and anilines.[1][10]
Key factors governing the coupling reaction include:
-
The Nature of the Coupling Partner: The partner must be "activated" with electron-donating groups (e.g., -OH, -NH₂), which increase the nucleophilicity of the aromatic ring.
-
pH Control: The pH of the reaction medium is a critical control parameter.
-
For Phenolic Couplers: The reaction is best performed under mildly alkaline conditions (pH 8-10). This deprotonates the phenol to form the much more strongly activating phenoxide ion, significantly accelerating the reaction.[7][9]
-
For Amine Couplers: Coupling with aromatic amines is optimal in a slightly acidic medium (pH 5-7).[9] At higher pH, side reactions can occur, while at lower pH, the amine is protonated (-NH₃⁺), which deactivates the ring.
-
-
Regioselectivity: The substitution typically occurs at the para-position relative to the activating group on the coupling partner. If the para-position is already occupied, the electrophilic attack will occur at an ortho-position.[9][10]
Visualization of Key Processes
To clarify the experimental sequence and underlying chemistry, the following diagrams illustrate the workflow and reaction mechanism.
Diagram 1: Experimental Workflow for Azo Dye Synthesis.
Diagram 2: Simplified Azo Coupling Mechanism.
Experimental Protocols
Safety Precaution: These protocols involve strong acids, corrosive bases, and potentially toxic reagents. Diazonium salts are explosive when isolated in a dry state and should always be kept in a cold solution and used promptly.[11][12] All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Diazotization of this compound
This protocol details the in-situ preparation of the diazonium salt, which serves as the electrophile for subsequent coupling reactions.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Distilled or Deionized Water
-
Ice
-
Starch-iodide paper
-
250 mL Beaker, 100 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Glass Stirring Rod
Procedure:
-
In the 250 mL beaker, combine 1.37 g (0.01 mol) of this compound with 20 mL of distilled water.
-
While stirring, slowly add 2.5 mL of concentrated HCl. Stir until the amine fully dissolves, forming the hydrochloride salt. Some gentle warming may be required.
-
Place the beaker in a large ice-salt bath and cool the solution to between 0 and 5 °C with continuous stirring. It is crucial that the temperature does not exceed 5 °C.
-
In the separate 100 mL beaker, prepare the nitrosating agent by dissolving 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Using a dropper or pipette, add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over approximately 15-20 minutes. Maintain vigorous stirring and ensure the temperature remains below 5 °C throughout the addition.[12]
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.
-
Confirm the presence of a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test, indicated by the paper turning blue-black, confirms the reaction is complete.[8][12]
-
The resulting cold, clear solution contains the 4-hydroxy-2,5-dimethylbenzenediazonium chloride and is now ready for immediate use in a coupling reaction. DO NOT attempt to isolate the diazonium salt.
Protocol 2: Azo Coupling with 2-Naphthol (A Phenolic Partner)
This protocol exemplifies coupling with a phenolic partner to produce a vibrant orange-red dye.
Materials and Reagents:
-
Freshly prepared diazonium salt solution (from Protocol 1)
-
2-Naphthol (β-naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water, Ice
-
500 mL Beaker
-
Magnetic Stirrer and Stir Bar
-
Vacuum Filtration Apparatus (Büchner funnel, filter flask)
Procedure:
-
In the 500 mL beaker, prepare the coupling solution by dissolving 1.44 g (0.01 mol) of 2-naphthol in 40 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.[7]
-
Cool this solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
While vigorously stirring the cold 2-naphthol solution, slowly add the cold diazonium salt solution prepared in Protocol 1.
-
An intensely colored orange-red precipitate should form immediately upon addition.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.
-
Collect the solid azo dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Allow the product to air-dry on the filter paper, then transfer it to a desiccator or a vacuum oven at a low temperature (<50 °C) to dry completely.
Data Presentation and Characterization
Systematic recording of experimental data is crucial for reproducibility and optimization.
| Parameter | Diazotization (Protocol 1) | Azo Coupling (Protocol 2) |
| Starting Amine | This compound | - |
| Coupling Partner | - | 2-Naphthol |
| Stoichiometry (mol) | Amine: 1.0, NaNO₂: 1.1 | Diazonium Salt: 1.0, Coupler: 1.0 |
| Temperature (°C) | 0 - 5 | 0 - 5 |
| Reaction pH | Strongly Acidic (< 2) | Mildly Alkaline (8 - 10) |
| Reaction Time (min) | ~50 | 60 - 120 |
| Expected Product | 4-hydroxy-2,5-dimethylbenzenediazonium chloride | 1-((4-Hydroxy-2,5-dimethylphenyl)azo)-2-naphthol |
| Appearance | Clear Solution | Orange-Red Precipitate |
| Expected Yield (%) | (Used in-situ) | 75 - 90% |
Characterization: The identity and purity of the synthesized azo dye can be confirmed using standard analytical techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λ_max), which corresponds to the color of the dye.[13]
-
FT-IR Spectroscopy: To identify key functional groups, such as the O-H stretch of the phenol, aromatic C-H stretches, and the characteristic -N=N- azo stretch.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure and confirm the regiochemistry of the coupling.[14]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Dye Formation | 1. Diazonium salt decomposed (temperature > 5°C).2. Incorrect pH for coupling.3. Insufficient nitrous acid during diazotization. | 1. Strictly maintain 0-5 °C for both stages.2. Verify pH of coupling solution before adding diazonium salt.3. Always perform a starch-iodide test; if negative, add a small amount more of NaNO₂ solution. |
| Dark, Tarry Product | 1. Temperature was too high, leading to side reactions.2. Coupling pH was too high (>10 for phenols), causing diazonium salt decomposition. | 1. Improve temperature control with an efficient ice-salt bath.2. Carefully monitor and adjust the pH of the coupling partner solution. |
| Product is Difficult to Filter | 1. Product is too fine or amorphous.2. Product has some solubility in water. | 1. Allow the reaction mixture to stand in the cold for longer to encourage crystal growth.2. Add a saturated sodium chloride solution ("salting out") to decrease the dye's solubility and promote precipitation. |
Expert Tip: The success of this synthesis hinges on the quality of the diazonium salt. Prepare it fresh every time and use it within minutes of confirming its formation. Vigorous stirring during the coupling step is essential to ensure efficient mixing of the aqueous diazonium salt solution with the coupling partner solution, maximizing yield and purity.
References
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- JoVE. (2023). Aryldiazonium Salts to Azo Dyes: Diazo Coupling.
- ResearchGate. (2024). Azo coupling reactions structures and mechanisms.
- The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye.
- Wikipedia. (n.d.). Azo coupling.
- Hassan, W., & Aly, A. A. (2022). Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. ResearchGate.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Riaz, U., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. PubMed.
- UC Berkeley College of Chemistry. (n.d.). Oxidative Coupling of ortho-Aminophenols and Anilines for the Application of Labeling Proteins with Fluorine-18.
- University of the Fraser Valley. (n.d.). The Synthesis of Azo Dyes.
- ResearchGate. (2024). Azo Compounds and their Potential Applications: Article Review.
- Scholars Research Library. (n.d.). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol.
- International Journal of Innovative Science and Research Technology. (2024). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol.
- Al-Nahrain University. (2024). An Overview of Preparation for Different Azo Compounds. Al-Nahrain Journal of Science.
- YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS.
- MDPI. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines.
- Journal of Advanced Scientific Research. (n.d.). Preparation of azo dye ligand 2-[ -2-(5-Methyl thiazolyl)azo ]-4-methoxy phenol (MeTAMP).
- Journal of Chemical Reviews. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- California State University, Stanislaus. (2012). Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline.
- ResearchGate. (2016). Coupling with diazonium salt?.
- IIUM Repository. (n.d.). Biomedical Applications of Aromatic Azo Compounds.
- National Center for Biotechnology Information. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals.
- Organic Chemistry Portal. (n.d.). Diazotisation.
Sources
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. cuhk.edu.hk [cuhk.edu.hk]
- 5. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diazotisation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 10. Azo Coupling [organic-chemistry.org]
- 11. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 4-Amino-2,5-dimethylphenol for Biological Assays
Introduction: The Versatility of 4-Amino-2,5-dimethylphenol as a Scaffold for Biological Probes
This compound is a substituted aminophenol that presents a valuable scaffold for the development of tailored molecules for a wide range of biological assays.[1] Its structure, featuring a reactive primary amine and a phenolic hydroxyl group on a dimethyl-substituted benzene ring, offers two distinct sites for chemical modification.[2] This dual functionality allows for the strategic attachment of various moieties to create derivatives with specific properties, such as fluorescence or enzymatic reactivity, making it a versatile building block in drug discovery and diagnostics.[3][4]
The derivatization of this compound can transform it into:
-
Fluorescent Probes: By attaching a fluorophore, the molecule can be used to visualize cellular structures, track biological processes, or quantify specific analytes in fluorescence-based assays.[5][6]
-
Enzyme Substrates: Modification with a specific enzyme-cleavable group can create a substrate that releases a detectable signal (e.g., colorimetric or fluorescent) upon enzymatic activity, enabling the quantification of enzyme kinetics.
-
Bioactive Molecules: Derivatization can be employed to synthesize novel compounds with potential therapeutic properties, such as antimicrobial or anticancer agents.[4]
This document provides a detailed guide to the derivatization of this compound, offering insights into the chemical principles and step-by-step protocols for creating derivatives for biological assays.
Chemical Properties and Reactivity
This compound possesses the following key chemical identifiers and properties:
| Property | Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol [2] |
| CAS Number | 3096-71-7[7] |
| Appearance | Solid[7] |
| Melting Point | 242-243 °C[7] |
The reactivity of this compound is primarily dictated by its two functional groups: the nucleophilic primary amine (-NH₂) and the weakly acidic phenolic hydroxyl (-OH) group. The amino group is readily reactive with electrophiles such as acyl chlorides, anhydrides, isothiocyanates, and succinimidyl esters, forming stable amide or thiourea bonds.[8] The phenolic hydroxyl group can be targeted for reactions like etherification or esterification, although it is generally less reactive than the amino group under neutral or basic conditions.
Derivatization Strategies and Protocols
The choice of derivatization strategy depends on the desired application of the final molecule. Below are detailed protocols for common derivatization reactions applicable to this compound.
Fluorescent Labeling via Amine-Reactive Dyes
Fluorescent labeling of the primary amine is a common strategy to create fluorescent probes for use in cellular imaging and fluorescence-based assays.[6] Amine-reactive dyes, such as those containing a succinimidyl ester (SE) or isothiocyanate (ITC) group, are widely used for this purpose due to their high reactivity and the stability of the resulting covalent bond.[3][8]
Causality of Experimental Choices:
-
Reaction Buffer: A slightly basic pH (8.0-9.0) is crucial. The primary amine needs to be in its non-protonated, nucleophilic state to efficiently attack the electrophilic center of the dye. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for the reactive dye.[3]
-
Solvent: Many fluorescent dyes are hydrophobic and require a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for initial dissolution before being added to the aqueous reaction mixture.[9]
-
Purification: Gel filtration chromatography is an effective method to separate the labeled derivative from unreacted dye and other small molecules.[3]
Workflow for Fluorescent Labeling:
Caption: Workflow for fluorescently labeling this compound.
Protocol 1: Labeling with a Succinimidyl Ester (SE) Dye
This protocol describes the conjugation of an amine-reactive succinimidyl ester dye to this compound.
Materials:
-
This compound
-
Amine-reactive succinimidyl ester fluorescent dye (e.g., a commercially available Alexa Fluor™ or Cy® dye SE)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex™ G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Solution: Dissolve a known concentration of this compound in 0.1 M sodium bicarbonate buffer.
-
Prepare Dye Solution: Immediately before use, dissolve the succinimidyl ester dye in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Reaction: While gently vortexing the this compound solution, slowly add a molar excess of the dye solution. The optimal dye-to-substrate ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.
-
Purification:
-
Equilibrate a gel filtration column with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the column with PBS. The first colored band to elute will be the fluorescently labeled this compound derivative.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as mass spectrometry and NMR spectroscopy.
Synthesis of Schiff Base Derivatives
Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone.[4] Derivatization of this compound into Schiff bases can introduce a wide range of functionalities, depending on the carbonyl compound used, and has been shown to yield compounds with interesting biological activities, including antimicrobial and antidiabetic properties.[4][10]
Causality of Experimental Choices:
-
Solvent: Anhydrous ethanol is a common solvent for Schiff base formation as it readily dissolves the reactants and allows for the removal of the water byproduct, driving the reaction to completion.
-
Catalyst: A few drops of glacial acetic acid can catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Purification: Recrystallization is often a simple and effective method for purifying the resulting Schiff base.
Workflow for Schiff Base Synthesis:
Caption: General workflow for the synthesis of Schiff base derivatives.
Protocol 2: General Procedure for Schiff Base Synthesis
This protocol provides a general method for the synthesis of a Schiff base derivative from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Absolute ethanol
-
Glacial acetic acid
-
Thin-layer chromatography (TLC) plates and appropriate solvent system
Procedure:
-
Dissolve Reactants: In a round-bottom flask, dissolve this compound in absolute ethanol. In a separate container, dissolve an equimolar amount of the desired aldehyde in absolute ethanol.
-
Mix and Catalyze: Add the aldehyde solution to the this compound solution. Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by TLC.
-
Isolation: Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture. The Schiff base product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Characterization of Derivatives
Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of covalent bond formation. | Appearance of new signals corresponding to the attached moiety and shifts in the signals of the parent this compound backbone.[11] |
| Mass Spectrometry (MS) | Determination of the molecular weight of the derivative. | A molecular ion peak corresponding to the expected mass of the derivatized product.[2] |
| FT-IR Spectroscopy | Identification of functional groups. | For Schiff bases, the appearance of a C=N stretching band and the disappearance of the N-H stretching bands of the primary amine. For fluorescently labeled derivatives, the appearance of characteristic bands from the fluorophore. |
| UV-Visible and Fluorescence Spectroscopy | Characterization of photophysical properties. | Determination of the absorption and emission maxima of fluorescent derivatives. |
Application in Biological Assays: A Conceptual Framework
The derivatized molecules can be employed in a variety of biological assays.
Enzyme Inhibition Assays
Schiff base derivatives of this compound can be screened for their ability to inhibit specific enzymes, such as α-amylase and α-glucosidase, which are relevant in the context of diabetes research.[4][10]
Conceptual Protocol for α-Glucosidase Inhibition Assay:
-
Prepare a solution of the derivatized this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme solution (α-glucosidase), a buffer, and the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside).
-
Add different concentrations of the synthesized derivative to the wells.
-
Incubate the plate and then measure the absorbance of the product (p-nitrophenol) at a specific wavelength.
-
A known inhibitor (e.g., acarbose) should be used as a positive control.
-
Calculate the percentage of enzyme inhibition for each concentration of the derivative.
Fluorescence Microscopy for Cellular Imaging
Fluorescently labeled this compound can be used to visualize cellular structures or processes. The lipophilic nature of the dimethylphenol backbone may facilitate cell permeability.
Conceptual Protocol for Live Cell Imaging:
-
Culture cells to an appropriate confluency on a glass-bottom dish suitable for microscopy.
-
Prepare a stock solution of the fluorescently labeled this compound derivative in DMSO.
-
Dilute the stock solution to the desired final concentration in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the fluorescent probe.
-
Incubate the cells for a specific period to allow for probe uptake.
-
Wash the cells with fresh medium or PBS to remove any unbound probe.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.[6]
Conclusion
This compound is a highly adaptable chemical scaffold for the creation of bespoke molecules for biological research. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to synthesize and utilize derivatives of this versatile compound in a wide array of biological assays. As with any chemical synthesis, optimization of reaction conditions and thorough characterization of the final products are paramount to ensure the reliability and reproducibility of experimental results.
References
- Biological Synthesis of Substituted o-Aminophenols. (1987).
- This compound. (n.d.). PubChem. [Link]
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules, 27(4), 1352. [Link]
- Substrate scope with respect to substituted 2-aminophenols. (n.d.).
- Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. (2020). Plant and Cell Physiology, 61(10), 1635-1646. [Link]
- New synthetic approaches for the construction of 2-aminophenoxazinone architectures. (2023). RSC Advances, 13(15), 10137-10158. [Link]
- Constitutive synthesis of enzymes involved in 2-aminophenol metabolism and inducible synthesis of enzymes involved in benzoate, p-hydroxybenzoate, and protocatechuate metabolism in Pseudomonas sp. strain AP-3. (2005). Bioscience, Biotechnology, and Biochemistry, 69(5), 1033-1035. [Link]
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules, 27(4), 1352. [Link]
- Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. (2022).
- Design and synthesis of fluorescent activity probes for protein phosphatases. (2019). Methods in Enzymology, 622, 389-411. [Link]
- Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). Applied Sciences, 11(13), 6217. [Link]
- In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. (2023). Brazilian Journal of Science, 2(1), 1-10. [Link]
- A General Method for Fluorescent Labeling of the N-termini of Lanthipeptides and Its Application to Visualize their Cellular Localization. (2014). Journal of the American Chemical Society, 136(38), 13190-13193. [Link]
- Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy. (2012).
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2021). Molecules, 26(11), 3326. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound technical grade 3096-71-7 [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the Synthesis of 4-Amino-2,5-dimethylphenol
This document provides an in-depth guide for the robust synthesis of 4-Amino-2,5-dimethylphenol, a key intermediate in the development of pharmaceuticals and specialized dyes. The protocol is designed for researchers, chemists, and drug development professionals, offering a detailed, two-step synthetic pathway starting from the readily available 2,5-dimethylphenol. Beyond a mere recitation of steps, this guide elucidates the mechanistic rationale behind the procedural choices, emphasizes critical safety protocols, and provides a framework for the successful isolation and characterization of the target compound.
The synthesis follows a classical and reliable route: the regioselective nitration of 2,5-dimethylphenol to yield 4-nitro-2,5-dimethylphenol, followed by the reduction of the nitro intermediate to the desired 4-amino product.[1] We will focus on catalytic transfer hydrogenation for the reduction step, a method favored for its efficiency and greener profile compared to traditional metal-acid reductions.[1][2]
Part 1: Synthesis of 4-Nitro-2,5-dimethylphenol via Electrophilic Nitration
Theoretical Basis & Mechanistic Insight
The initial step involves the electrophilic aromatic substitution of 2,5-dimethylphenol. The hydroxyl (-OH) and the two methyl (-CH₃) groups are electron-donating and thus activating substituents on the benzene ring. They direct incoming electrophiles to the ortho and para positions. In this specific substrate, the position para to the powerful hydroxyl directing group (C4) is sterically accessible and electronically favored, making it the primary site for nitration. The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from nitric acid, which then attacks the electron-rich aromatic ring.
The reaction is highly exothermic; therefore, maintaining a low temperature is crucial. This control minimizes the formation of undesired side products, including dinitrated species and oxidation products, which can lead to the formation of polymeric tars.[3]
Detailed Experimental Protocol: Nitration
Materials & Reagents:
-
2,5-Dimethylphenol
-
Glacial Acetic Acid (CH₃COOH)
-
Nitric Acid (HNO₃, 65-70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask, dissolve 2,5-dimethylphenol (1.0 eq) in a mixture of glacial acetic acid and dichloromethane (a common solvent for nitration under mild conditions).[3][4] Place the flask in an ice-water bath and stir to cool the solution to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add nitric acid (1.1 eq) dropwise to the stirred solution via a dropping funnel over 30-45 minutes. Causality: A slow, controlled addition is paramount to manage the exothermic nature of the reaction and prevent a dangerous temperature spike.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Extraction: Carefully pour the reaction mixture into a beaker containing cold water (approx. 100 mL). Transfer the mixture to a separatory funnel and extract the organic phase with dichloromethane (2 x 50 mL).[3]
-
Neutralization & Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[2]
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-nitro-2,5-dimethylphenol, which can be carried forward to the next step or purified further if necessary.
Critical Safety Considerations for Nitration
-
Nitric Acid: Nitric acid is a strong oxidizer and is highly corrosive. It can cause severe skin and eye burns and its vapors are harmful if inhaled.[5][6] Always handle nitric acid inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, and a lab coat.[5][7][8]
-
Exothermic Reaction: The nitration of phenols is energetic. Never add the nitric acid quickly and always have an ice bath ready to control the temperature.[3]
-
Waste Disposal: Neutralize acidic aqueous waste before disposal according to institutional guidelines.
Part 2: Synthesis of this compound via Catalytic Reduction
Theoretical Basis & Mechanistic Insight
The second stage of the synthesis is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). While various methods exist, catalytic transfer hydrogenation is a highly effective and convenient laboratory-scale technique. This method uses a hydrogen donor (in this case, ammonium formate) in the presence of a metal catalyst, typically Palladium on carbon (Pd/C).[2] The ammonium formate decomposes in situ to produce hydrogen, which is then transferred to the nitro group on the catalyst's surface, reducing it to the amine.
This approach avoids the need for high-pressure hydrogenation equipment and is generally cleaner than using stoichiometric reducing agents like stannous chloride or iron powder.[1][2] The catalyst is heterogeneous, simplifying its removal from the reaction mixture by simple filtration.
Detailed Experimental Protocol: Reduction
Materials & Reagents:
-
Crude 4-Nitro-2,5-dimethylphenol
-
Methanol (CH₃OH) or Ethanol (C₂H₅OH)
-
Palladium on Carbon (Pd/C, 5-10 mol%)
-
Ammonium Formate (HCOONH₄)
-
Celite® (for filtration)
Equipment:
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and vacuum flask
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask, dissolve the crude 4-nitro-2,5-dimethylphenol (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: To this solution, carefully add Pd/C (5-10 mol%).
-
Hydrogen Donor Addition: Add ammonium formate (4-5 eq) in portions to the stirred suspension. The reaction is often exothermic; a water bath can be used to maintain room temperature if needed.[2]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC. The disappearance of the starting material spot indicates completion.
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® using a Büchner funnel to remove the fine Pd/C catalyst. Causality: Celite provides a fine filtration bed that prevents the pyrophoric catalyst from passing through into the filtrate.[2][9] Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude solid is this compound.
Critical Safety Considerations for Reduction
-
Palladium on Carbon (Pd/C): Pd/C can be pyrophoric, especially when dry and exposed to air. Handle it carefully, and do not allow the filter cake to become completely dry during filtration if it is to be handled in the open. Quench the used catalyst on the Celite pad with water before disposal.
-
Solvents: Methanol and ethanol are flammable. Ensure all heating is done using a heating mantle or water bath, with no open flames nearby.
Purification, Characterization, and Data Summary
Purification by Recrystallization
The crude this compound is often discolored due to aerial oxidation, a common issue with aminophenols which can form colored quinone-imine impurities.[10] Recrystallization is an effective method for purification.
-
Dissolve the crude product in a minimum amount of hot solvent. A mixture of ethanol and water is often an excellent choice.[10]
-
If the solution is highly colored, it can be treated with a small amount of activated carbon and hot-filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at a moderate temperature (40-50 °C).[10]
Physicochemical & Spectroscopic Data
| Property | Value | Source(s) |
| CAS Number | 3096-71-7 | [11] |
| Molecular Formula | C₈H₁₁NO | [11] |
| Molecular Weight | 137.18 g/mol | [11] |
| Appearance | White to off-white or tan crystals/powder | |
| Melting Point | 242-243 °C (lit.) | |
| FTIR (KBr, cm⁻¹) | ~3400-3200 (O-H, N-H stretch), ~3000 (Aromatic C-H), ~1600 (Aromatic C=C) | [12] |
| ¹H NMR (DMSO-d₆) | Signals for aromatic protons, methyl protons, amino (NH₂) protons, and hydroxyl (OH) proton. | [11][12] |
| ¹³C NMR (DMSO-d₆) | Resonances for unique aromatic carbons and methyl carbons. | [11][12] |
| Mass Spec (EI) | M⁺ at m/z = 137 | [11] |
Quantitative Data Summary
| Step | Compound | MW ( g/mol ) | Molar Eq. | Amount |
| 1. Nitration | 2,5-Dimethylphenol | 122.17 | 1.0 | (User Defined) |
| Nitric Acid (~68%) | 63.01 | 1.1 | (Calculated) | |
| Product: 4-Nitro-2,5-dimethylphenol | 167.16 | - | Theoretical Yield | |
| 2. Reduction | 4-Nitro-2,5-dimethylphenol | 167.16 | 1.0 | (From Step 1) |
| Ammonium Formate | 63.06 | 4-5 | (Calculated) | |
| Pd/C (5%) | - | 0.05-0.10 | (Calculated) | |
| Product: this compound | 137.18 | - | Theoretical Yield |
Visual Workflow Diagrams
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Purification of the final product via recrystallization.
References
- The Synthesis and Green Chemistry Approaches for this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 4-amino-2,3,5-trimethylphenol from 2,3,5-trimethylphenol: Application Notes and Protocols. BenchChem.
- SAFETY DATA SHEET - sodium borohydride. Sigma-Aldrich.
- NITRIC ACID SAFETY. University of Washington Environmental Health & Safety.
- Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature. Royal Society of Chemistry.
- Nitration of phenol in flow. Corning Incorporated.
- An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Amino-2-methylphenol. BenchChem.
- Nitration Of Phenols Under Mild And Heterogeneous Conditions. National Institutes of Health (PMC).
- Application Notes & Protocols: Synthesis and Purification of 4-Amino-2-methylphenol. BenchChem.
- Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines. Lab Pro Inc.
- What safety precautions should I take when handling nitric acid? Quora.
- Dartmouth College Guidelines for Safe Use of Nitric Acid. Dartmouth College Environmental Health and Safety.
- This compound. PubChem, National Institutes of Health.
- An In-depth Technical Guide to the Theoretical Properties and Computational Studies of 4-Amino-2-methylphenol. BenchChem.
- Technical Support Center: Purification of 4-Amino-2-methylphenol. BenchChem.
- This compound technical grade. Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. corning.com [corning.com]
- 4. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. quora.com [quora.com]
- 7. labproinc.com [labproinc.com]
- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of 4-Amino-2,5-dimethylphenol via Recrystallization
Abstract
This document provides a comprehensive guide to the purification of 4-Amino-2,5-dimethylphenol (CAS: 3096-71-7), a key intermediate in various chemical syntheses. The protocol details a robust recrystallization procedure designed to enhance the purity of the compound by removing process-related impurities and by-products of degradation. Emphasis is placed on the critical aspects of solvent selection, the prevention of oxidation—a common issue with aminophenol compounds—and procedural best practices to ensure a high yield of purified material. This guide is intended for professionals in research and development who require high-purity this compound for their work.
Introduction: The Imperative for Purity
This compound, also known as 4-amino-2,5-xylenol, is a substituted aminophenol with significant utility in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The presence of impurities, which can arise from the synthetic route (often the reduction of a nitrophenol) or degradation, can adversely affect the yield, selectivity, and safety profile of subsequent reactions and final products.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1][2] The principle underpinning this method is the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by controlled cooling to induce the formation of pure crystals, leaving the impurities dissolved in the surrounding solution (mother liquor).[1][2]
A significant challenge in the purification of aminophenols is their propensity for oxidation, which leads to discoloration (often pink or brown) and the formation of new impurities.[3] This guide provides a detailed protocol that incorporates measures to mitigate oxidative degradation, ensuring the isolation of high-purity, crystalline this compound.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for its effective purification and handling.
| Property | Value | Source(s) |
| CAS Number | 3096-71-7 | [4][5][6] |
| Molecular Formula | C₈H₁₁NO | [4] |
| Molecular Weight | 137.18 g/mol | [4][5][6] |
| Appearance | White to beige or brown solid/powder | [7] |
| Melting Point | 242-243 °C (lit.) | [5][6] |
| Stability | Stable, but incompatible with acids, chloroformates, acid anhydrides, acid chlorides, and strong oxidizing agents. Susceptible to oxidation in air and light. | [7] |
The Science of Recrystallization: A Step-by-Step Rationale
The success of recrystallization hinges on a series of carefully executed steps, each with a specific scientific purpose.
Solvent Selection: The Cornerstone of Purity
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient of Solubility: The compound should be highly soluble in the solvent at its boiling point and sparingly soluble at low temperatures (e.g., room temperature or in an ice bath). This differential solubility is the driving force for crystallization and high recovery.
-
Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.[7]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
For this compound, a polar protic compound, polar solvents are a logical starting point. Based on data for structurally similar compounds like 4-amino-3,5-dimethylphenol, methanol is a promising candidate.[8] Other potential solvents and solvent systems to investigate include:
-
Ethanol
-
Water (Aminophenols often have some solubility in hot water)
-
Ethanol/Water mixtures
-
Acetone
A preliminary small-scale solubility test is strongly recommended to determine the optimal solvent or solvent mixture.
Dissolution: Achieving a Saturated Solution
The impure solid is dissolved in the minimum amount of the hot (near boiling) solvent. Using an excess of solvent will lead to a lower yield as more of the compound will remain in the mother liquor upon cooling.
Decolorization and Hot Filtration: Removing Impurities
If the hot solution is colored due to the presence of high-molecular-weight, colored impurities, a small amount of activated charcoal can be added. The charcoal, with its high surface area, adsorbs these impurities. It is important to use the minimum amount of charcoal necessary, as it can also adsorb the target compound, reducing the yield.
Following the charcoal treatment (if performed) or if insoluble impurities are present, a hot gravity filtration is performed. This step is crucial for removing the charcoal and any other solid impurities before the solution is cooled. The filtration apparatus should be pre-heated to prevent premature crystallization of the product in the funnel.
Crystallization: The Art of Slow Cooling
The hot, saturated filtrate is allowed to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than the small crystals that form from rapid cooling. As the solution cools, the solubility of the this compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes. Once the solution has reached room temperature, it can be further cooled in an ice bath to maximize the yield of crystals.
Isolation and Washing: Collecting the Purified Product
The crystals are collected by vacuum filtration using a Büchner funnel. The mother liquor, containing the soluble impurities, is drawn off. The collected crystals are then washed with a small amount of the ice-cold recrystallization solvent to rinse away any adhering mother liquor. It is crucial to use a minimal amount of cold solvent for washing to avoid dissolving a significant portion of the purified product.[3]
Drying: The Final Step
The purified crystals are dried to remove any residual solvent. This is typically done in a vacuum oven at a temperature well below the compound's melting point or in a desiccator.
Visualizing the Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: A generalized workflow for the recrystallization of this compound.
Detailed Experimental Protocol
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or an ethanol/water mixture)
-
Activated charcoal (optional)
-
Sodium dithionite (optional, as a reducing agent)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Glass funnel
-
Filter paper (fluted and standard)
-
Büchner funnel and vacuum flask
-
Watch glass or drying dish
-
Spatula
-
Ice bath
Procedure:
-
Solvent Selection (Small-Scale Test):
-
Place a small amount (approx. 50 mg) of crude this compound into a test tube.
-
Add the chosen solvent dropwise at room temperature, observing for solubility.
-
If the solid is insoluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath. Observe the formation of crystals. The ideal solvent will show poor solubility at room temperature and high solubility when hot, with good crystal formation upon cooling.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a stir bar.
-
In a separate flask, heat the chosen recrystallization solvent to its boiling point.
-
Add the hot solvent to the flask containing the crude solid in small portions while stirring and heating. Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
To prevent oxidation: Consider adding a spatula tip of sodium dithionite to the solvent before heating.[3]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% by weight of the crude solid).
-
Reheat the mixture to boiling for 5-10 minutes with continuous stirring.
-
-
Hot Gravity Filtration:
-
Preheat a glass funnel and a clean receiving Erlenmeyer flask on the hot plate.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly filter the hot solution through the fluted filter paper into the preheated receiving flask. This step removes the activated charcoal and any insoluble impurities.
-
-
Crystallization:
-
Cover the receiving flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the crystallized mixture into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature below 60°C until a constant weight is achieved.
-
-
Characterization:
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value (242-243 °C) is indicative of high purity.[5][6]
-
Assess the color of the purified product. A significant reduction in color compared to the crude material indicates successful removal of colored impurities.
-
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Yield | - Too much solvent was used.- The solution was not cooled sufficiently.- Premature crystallization during hot filtration. | - Concentrate the mother liquor by boiling off some solvent and re-cool.- Ensure adequate time in the ice bath.- Ensure the filtration apparatus is properly pre-heated. |
| Persistent Color | - Incomplete removal of colored impurities.- Oxidation during the recrystallization process. | - Repeat the recrystallization with activated charcoal.- Perform the recrystallization under an inert atmosphere (e.g., nitrogen) and/or add a reducing agent like sodium dithionite to the solvent.[3] |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated. | - Use a lower-boiling solvent.- Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. |
| No Crystals Form | - The solution is not saturated.- Supersaturation. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound.[3] |
Storage and Handling of Purified this compound
Due to its susceptibility to oxidation, purified this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place.[7] For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[1][7]
References
- PubChem. This compound. National Center for Biotechnology Information.
- The Human Metabolome Database. Showing metabocard for 2,5-Dimethylphenol (HMDB0030540).
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. 4-氨基-2,5-二甲基苯酚 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound technical grade 3096-71-7 [sigmaaldrich.com]
- 7. This compound CAS#: 3096-71-7 [m.chemicalbook.com]
- 8. 4-Amino-3,5-xylenol | 3096-70-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive ¹H and ¹³C NMR Assignment of 4-Amino-2,5-dimethylphenol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2,5-dimethylphenol, also known as 4-amino-2,5-xylenol, is a substituted phenol derivative with applications in chemical synthesis and materials science. Accurate and unambiguous characterization of this molecule is fundamental for quality control, reaction monitoring, and structural verification in research and development settings. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the complete assignment of the ¹H and ¹³C NMR spectra of this compound. We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. The assignments are rationalized based on fundamental principles of chemical shifts, substituent effects, and spin-spin coupling, providing a self-validating framework for researchers.
Introduction and Theoretical Background
The chemical structure of this compound contains a benzene ring with five substituents: a hydroxyl (-OH) group, an amino (-NH₂) group, and two methyl (-CH₃) groups. The electronic properties of these substituents dictate the electron density distribution around the aromatic ring and, consequently, the chemical shifts (δ) of the associated protons and carbons.
-
Hydroxyl (-OH) and Amino (-NH₂) Groups: Both are strong activating, ortho-, para- directing groups due to the lone pairs on the oxygen and nitrogen atoms. They donate electron density to the ring via resonance, shielding the aromatic protons and carbons and causing their signals to appear at lower chemical shifts (upfield).
-
Methyl (-CH₃) Groups: These are weakly activating groups that donate electron density through induction and hyperconjugation, also contributing to upfield shifts.
The interplay of these electronic effects from multiple substituents allows for a predictable, and therefore assignable, NMR spectrum. This guide will systematically deconstruct the spectrum to assign each signal to a specific nucleus within the molecule.
Molecular Structure and Numbering Scheme
A standardized atom numbering system is essential for unambiguous spectral assignment. The IUPAC nomenclature guides the numbering of the benzene ring, starting from the highest priority functional group (hydroxyl group) and numbering to give the other substituents the lowest possible locants.
Figure 1: Molecular structure and atom numbering scheme for this compound.
Experimental Protocol
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent solubilizing power for polar molecules like phenols and its ability to slow down the chemical exchange of labile -OH and -NH₂ protons, allowing for their observation as distinct, often broad, signals.[1]
Materials and Equipment
-
Analyte: this compound (>97% purity)
-
Solvent: DMSO-d₆ (99.9 atom % D)
-
Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent signal)
-
Equipment: 5 mm NMR tubes, volumetric flasks, analytical balance, NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Calibration: The residual proton signal of DMSO-d₅ in DMSO-d₆ appears as a quintet at ~2.50 ppm, and the carbon signal appears at ~39.52 ppm. These peaks serve as a convenient internal reference for calibrating the chemical shift scale.[2]
NMR Data Acquisition Workflow
The following workflow outlines the steps from sample insertion to data acquisition.
Figure 2: Standard workflow for NMR data acquisition and processing.
Table 1: Recommended NMR Spectrometer Parameters (400 MHz)
| Parameter | ¹H Experiment | ¹³C Experiment |
| Pulse Program | zg30 | zgpg30 |
| Spectral Width | 16 ppm | 240 ppm |
| Acquisition Time | ~4 sec | ~1 sec |
| Relaxation Delay | 2 sec | 2 sec |
| Number of Scans | 16 | 1024 |
| Temperature | 298 K | 298 K |
Causality: A higher number of scans for the ¹³C experiment is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio, which result in a much lower intrinsic sensitivity compared to ¹H.[3]
Results: Spectral Analysis and Assignment
¹H NMR Spectrum
The ¹H NMR spectrum is expected to show five distinct signals: two singlets for the aromatic protons, two singlets for the methyl groups, and broad singlets for the exchangeable -OH and -NH₂ protons.
-
Aromatic Protons (H3, H6): The substituents strongly influence the positions of the two remaining aromatic protons. H6 is ortho to the -OH group and meta to the -NH₂ group. H3 is ortho to the -NH₂ group and meta to the -OH group. Both -OH and -NH₂ are powerful electron-donating groups. The shielding effect is typically strongest at the ortho and para positions. Given their relative positions, H3 and H6 will appear as sharp singlets (no adjacent protons to couple with) in the aromatic region, typically between 6.0 and 7.0 ppm. Based on data from similar substituted phenols, the proton adjacent to the amino group (H3) is expected to be slightly more shielded (further upfield) than the proton adjacent to the hydroxyl group (H6).
-
Methyl Protons (C7-H₃, C8-H₃): The two methyl groups are chemically non-equivalent and will appear as two distinct singlets in the aliphatic region (~2.0-2.3 ppm). The methyl group at C2 (C7) is adjacent to the hydroxyl group, while the methyl group at C5 (C8) is between the two aromatic protons. These differing chemical environments will lead to slightly different chemical shifts.
-
Labile Protons (-OH, -NH₂): In DMSO-d₆, these protons undergo slower exchange and are observable. The phenolic -OH proton typically appears as a broad singlet at a lower field (~8.5-9.5 ppm). The amino -NH₂ protons will appear as a broad singlet further upfield (~4.0-5.0 ppm). Their chemical shifts are highly dependent on concentration and temperature.
Table 2: Assignment of ¹H NMR Signals for this compound in DMSO-d₆
| Assigned Proton | Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Integration | Rationale for Assignment |
| -OH | ~9.0 | Broad singlet | 1H | Phenolic proton, deshielded, exchanges slowly in DMSO. |
| H6 | ~6.6 | Singlet | 1H | Aromatic proton ortho to strong electron-donating -OH group. |
| H3 | ~6.5 | Singlet | 1H | Aromatic proton ortho to strong electron-donating -NH₂ group. |
| -NH₂ | ~4.4 | Broad singlet | 2H | Amino protons, shielded relative to phenolic proton. |
| C7-H₃ | ~2.1 | Singlet | 3H | Methyl group adjacent to the C1-OH carbon. |
| C8-H₃ | ~2.0 | Singlet | 3H | Methyl group adjacent to the C4-NH₂ carbon. |
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display eight signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are highly indicative of the local electronic environment.
-
Oxygen- and Nitrogen-Bearing Carbons (C1, C4): C1, attached to the highly electronegative oxygen atom, will be the most deshielded aromatic carbon, appearing significantly downfield (~145-150 ppm). C4, attached to the nitrogen, will also be deshielded but to a lesser extent than C1 (~138-142 ppm).
-
Methyl-Substituted Carbons (C2, C5): These quaternary carbons will appear in the range of 120-130 ppm. Their exact shifts are influenced by the combined effects of the adjacent substituents.
-
Protonated Aromatic Carbons (C3, C6): These carbons, directly bonded to hydrogen, are shielded by the strong electron-donating groups and will appear further upfield in the aromatic region, typically between 110-120 ppm.
-
Methyl Carbons (C7, C8): The methyl carbons will appear at the highest field (most shielded), in the aliphatic region of the spectrum, typically between 15-20 ppm.
Table 3: Assignment of ¹³C NMR Signals for this compound in DMSO-d₆
| Assigned Carbon | Chemical Shift (δ) / ppm (Predicted) | Rationale for Assignment |
| C1 | ~147 | Aromatic C-OH; most deshielded due to electronegative oxygen. |
| C4 | ~140 | Aromatic C-NH₂; deshielded by nitrogen. |
| C2 | ~125 | Quaternary carbon bearing a methyl group. |
| C5 | ~122 | Quaternary carbon bearing a methyl group. |
| C6 | ~115 | Aromatic C-H; shielded by ortho -OH group. |
| C3 | ~113 | Aromatic C-H; shielded by ortho -NH₂ group. |
| C7 | ~17 | Methyl carbon at C2. |
| C8 | ~16 | Methyl carbon at C5. |
Self-Validation Note: For definitive, irrefutable assignment, a Heteronuclear Single Quantum Coherence (HSQC) experiment is recommended. This 2D NMR technique correlates directly bonded ¹H and ¹³C nuclei, allowing one to connect the assigned proton signals (Table 2) to their corresponding carbon signals (Table 3), thereby validating both assignments simultaneously.
Conclusion
This application note provides a robust and detailed protocol for the acquisition and complete spectral assignment of ¹H and ¹³C NMR data for this compound. By understanding the electronic effects of the substituents, a logical and verifiable assignment of all proton and carbon signals can be achieved. The methodologies and spectral interpretations presented herein serve as a reliable reference for researchers in synthetic chemistry, quality assurance, and drug development, ensuring accurate structural confirmation of this important chemical building block.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 76544, this compound." PubChem, [Link]. Accessed Jan 10, 2026.
- Mohammadi, F., et al. "Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle." RSC advances, vol. 10, no. 21, 2020, pp. 12488-12497, The Royal Society of Chemistry, [Link].
- SpectraBase. "4-amino-2,5-dimethyl-phenol." Wiley, [Link]. Accessed Jan 10, 2026.
- Sun, W., et al. "Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage." RSC Advances, vol. 4, no. 57, 2014, pp. 30191-30194, The Royal Society of Chemistry, [Link].
- Asakura, T., et al. "¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." International Journal of Molecular Sciences, vol. 20, no. 23, 2019, p. 5897, MDPI, [Link].
- Human Metabolome Database. "¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0001169)." [Link]. Accessed Jan 10, 2026.
- Pretsch, E., et al. "Tables of Spectral Data for Structure Determination of Organic Compounds." Springer, 1989.
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 81099, 2-Amino-4,5-dimethylphenol." PubChem, [Link]. Accessed Jan 10, 2026.
- ChemSrc. "2-Amino-4,5-dimethylphenol." [Link]. Accessed Jan 10, 2026.
- Jadav, H. "Which solvents I should use for taking NMR of amino acid?" ResearchGate, 2017, [Link]. Accessed Jan 10, 2026.
Sources
Application Note: Elucidating the Functional Group Landscape of 4-Amino-2,5-dimethylphenol via Fourier-Transform Infrared (FTIR) Spectroscopy
Introduction
4-Amino-2,5-dimethylphenol is a substituted aromatic compound of significant interest in synthetic chemistry and drug development due to its unique combination of a hydroxyl group, a primary amine, and methyl substituents on a benzene ring. This molecular architecture provides multiple sites for chemical modification, making it a valuable building block for novel therapeutic agents and complex organic materials. A thorough characterization of its functional groups is paramount for quality control, reaction monitoring, and structural verification. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying the vibrational modes of functional groups within a molecule.[1][2] This application note provides a detailed guide to the FTIR analysis of this compound, outlining the expected vibrational frequencies, a comprehensive experimental protocol, and data interpretation guidelines for researchers, scientists, and drug development professionals.
Scientific Principles and Molecular Structure
FTIR spectroscopy operates on the principle that covalent bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes, such as stretching and bending.[1] An FTIR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule's functional groups.
The structure of this compound comprises:
-
A Phenolic Hydroxyl (-OH) group: This group is subject to hydrogen bonding, which significantly influences its characteristic absorption band.
-
A Primary Aromatic Amine (-NH2) group: This group exhibits both symmetric and asymmetric stretching vibrations.
-
A Substituted Benzene Ring: The aromatic ring has characteristic C-H and C=C stretching and bending vibrations. The substitution pattern also influences the out-of-plane bending absorptions.
-
Methyl (-CH3) groups: These aliphatic groups have their own distinct C-H stretching and bending modes.
Predicted Vibrational Modes and Data Interpretation
Based on the functional groups present in this compound, the following table summarizes the expected characteristic absorption bands in its FTIR spectrum. It is important to note that the exact positions of these peaks can be influenced by the physical state of the sample and intermolecular interactions, such as hydrogen bonding.[3][4][5]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |
| 3550–3200 | O-H Stretching | Phenolic -OH | Strong, broad peak due to intermolecular hydrogen bonding.[3][4][5] |
| 3500–3300 | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine | Two distinct, medium-intensity, sharp peaks.[6] |
| 3100–3000 | Aromatic C-H Stretching | Benzene Ring | Medium to weak, sharp peaks.[7] |
| 2975–2850 | Aliphatic C-H Stretching | Methyl (-CH₃) | Medium to strong, sharp peaks. |
| 1650–1580 | N-H Bending (Scissoring) | Primary Amine | Medium to strong, sharp peak.[6] |
| 1600–1450 | Aromatic C=C Stretching | Benzene Ring | Two to three medium to strong, sharp peaks, characteristic of the aromatic skeleton.[3][7] |
| 1335–1250 | Aromatic C-N Stretching | Aromatic Amine | Strong peak.[6] |
| ~1220 | C-O Stretching | Phenol | Strong peak, distinguishing it from aliphatic alcohols.[3] |
| 900–675 | Aromatic C-H Out-of-Plane (OOP) Bending | Substituted Benzene | Strong peaks, the exact position of which is indicative of the ring substitution pattern.[7] |
Note: Spectral data for this compound is available in spectral databases such as SpectraBase for comparison.[3]
Experimental Protocol: KBr Pellet Method for Solid Samples
This protocol details the preparation of a potassium bromide (KBr) pellet for the FTIR analysis of solid this compound. KBr is transparent to infrared radiation and serves as an ideal matrix.
Materials and Equipment
-
This compound (solid powder)
-
FTIR-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer
-
Spatula and weighing paper
Step-by-Step Procedure
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.
-
Transfer the KBr to an agate mortar and grind it to a fine, consistent powder to minimize scattering of the IR radiation.
-
Add the this compound to the mortar.
-
Gently mix and grind the two components together for 2-3 minutes until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Carefully transfer a portion of the mixture into the pellet die.
-
Distribute the powder evenly to ensure a uniform pellet thickness.
-
Place the die into a hydraulic press.
-
Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for about 2 minutes to form a transparent or translucent pellet.
-
-
FTIR Analysis:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Perform necessary data processing, such as baseline correction and peak labeling.
-
Experimental Workflow Diagram
Caption: Experimental workflow for FTIR analysis of solid samples using the KBr pellet method.
Trustworthiness and Self-Validation
The integrity of the obtained FTIR spectrum is ensured through several key practices:
-
Background Correction: Acquiring a background spectrum is crucial to eliminate interference from atmospheric gases, ensuring that the resulting spectrum is solely representative of the sample.
-
Purity of KBr: Using high-purity, dry KBr is essential as impurities or moisture can introduce extraneous peaks (e.g., a broad O-H band from water around 3400 cm⁻¹) that can obscure the sample's true spectral features.
-
Sample Homogeneity: Thorough grinding and mixing of the sample with KBr are vital for obtaining a high-quality spectrum with sharp, well-defined peaks and a stable baseline.
-
Reference Comparison: The ultimate validation of the experimental results comes from comparing the obtained spectrum with a known reference spectrum of this compound from an authoritative database.[3]
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of this compound. By understanding the characteristic vibrational frequencies of its constituent functional groups—phenolic hydroxyl, primary aromatic amine, and substituted benzene ring—researchers can rapidly verify the identity and purity of this important chemical intermediate. The detailed protocol provided herein offers a reliable method for obtaining high-quality FTIR spectra, ensuring accurate and reproducible results for applications in chemical synthesis, pharmaceutical development, and material science.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis.
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- International Journal of Advanced Scientific Research. (2025). Study of the composition of aromatic hydrocarbons using IR spectroscopy.
- Columbia University. (n.d.). Sample preparation for FT-IR.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- OpenStax. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry.
- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
- CDN. (n.d.). Infrared Spectroscopy.
- UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR).
- National Center for Biotechnology Information. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- YouTube. (2013). FTIR Spectroscopy (Solid Sample Analysis).
- Wisdom Lib. (2025). Aromatic C-H stretching: Significance and symbolism.
- ResearchGate. (n.d.). FTIR spectra in the OH stretching region of phenol.
- SciELO. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
- ResearchGate. (n.d.). FTIR spectra of C-H bonds on phenol aromatic rings.
- ResearchGate. (n.d.). FTIR Spectra of the bio-oil. (O-H:Phenol and alcohols, C-H:Alkanes,....
- NPTEL. (n.d.). The features of IR spectrum.
- ResearchGate. (n.d.). FTIR spectra exhibiting the reduction of aromatic C=C in peak height at 1635 cm.
- PubChem. (n.d.). 2-Amino-4,5-dimethylphenol. National Center for Biotechnology Information.
- ResearchGate. (2025). FTIR and PLS-regression in the evaluation of bioactive amines, total phenolic compounds and antioxidant potential of dark chocolates.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- ResearchGate. (n.d.). A periodic DFT study of IR spectra of amino acids: An approach toward a better understanding of the N-H and O-H stretching regions.
- AENSI Publisher. (n.d.). Identification and Characterization by FTIR, TGA and UV/Vis Spectroscopy of Phenolic.
- AGH University of Krakow Journals. (n.d.). FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals.
- Frontiers. (n.d.). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression.
- Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (n.d.). FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.
- ResearchGate. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines.
- University of California, Irvine. (n.d.). IR Lecture Notes.
- YouTube. (2012). Introduction to IR Spectroscopy - Amines.
- Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
- National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,5-dimethylphenol | CAS#:6623-41-2 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-4,5-dimethylphenol | C8H11NO | CID 81099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenol, 4-amino- [webbook.nist.gov]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 4-Amino-2,5-dimethylphenol
Abstract
This application note provides a detailed guide to understanding and predicting the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Amino-2,5-dimethylphenol (also known as 4-amino-2,5-xylenol). As a compound of interest in chemical synthesis and potentially in metabolic studies, a thorough understanding of its mass spectrometric behavior is crucial for its unambiguous identification. This document outlines the principal fragmentation pathways based on the established principles of mass spectrometry for aromatic, phenolic, and amine-containing compounds. Furthermore, a comprehensive protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided, ensuring a self-validating system for researchers.
Introduction
This compound is an aromatic compound featuring a phenol, an amino group, and two methyl substituents on the benzene ring. Its chemical structure (Figure 1) suggests a complex and informative fragmentation pattern under mass spectrometric analysis. The molecular formula is C₈H₁₁NO, with a monoisotopic mass of 137.0841 g/mol [1][2]. The presence of both electron-donating groups (amino and hydroxyl) and alkyl substituents influences the stability of the molecular ion and directs the fragmentation pathways. Understanding these pathways is essential for the structural confirmation and quantification of this analyte in various matrices.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
Electron ionization at a standard 70 eV provides sufficient energy to induce characteristic fragmentation of this compound. The fragmentation is predicted to be guided by the stability of the aromatic ring and the functional groups attached. The presence of nitrogen means the molecular ion will have an odd nominal mass, adhering to the nitrogen rule[3][4].
The Molecular Ion
The aromatic nature of this compound is expected to give rise to a prominent molecular ion peak ([M]⁺˙) at m/z 137[5]. The stability of the benzene ring allows the intact ionized molecule to be readily detected.
Key Fragmentation Pathways
The primary fragmentation pathways are dictated by the cleavage of bonds adjacent to the functional groups and the aromatic ring. The following are the most probable fragmentation reactions:
-
Loss of a Methyl Radical ([M-15]⁺): A primary and highly favorable fragmentation pathway for alkyl-substituted aromatic compounds is the cleavage of a benzylic C-C bond. This results in the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized cation at m/z 122. This ion is often a significant peak in the spectrum.
-
Loss of a Hydrogen Radical ([M-1]⁺): The loss of a hydrogen atom, likely from the amino or hydroxyl group, can lead to the formation of an ion at m/z 136. Aromatic amines and phenols are known to exhibit [M-1]⁺ peaks[4][5].
-
Loss of Carbon Monoxide ([M-28]⁺): Phenolic compounds are known to undergo rearrangement and lose a neutral molecule of carbon monoxide (CO)[5][6]. This would result in a fragment ion at m/z 109.
-
Loss of a Formyl Radical ([M-29]⁺): A related fragmentation for phenols is the loss of a formyl radical (•CHO), which would produce an ion at m/z 108[6].
-
Cleavage of the Amino Group: While less common for aromatic amines compared to aliphatic amines, cleavage of the C-N bond could occur. However, the aforementioned pathways are generally more favorable.
The predicted fragmentation cascade is visualized in the DOT diagram below.
Sources
- 1. NEMI Method Summary - 528 [nemi.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Video: Mass Spectrometry of Amines [jove.com]
- 4. GCMS Section 6.15 [people.whitman.edu]
- 5. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 6. Rapid Approximate Subset-Based Spectra Prediction for Electron Ionization–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Authored by: Senior Application Scientist, Gemini Laboratories
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Amino-2,5-dimethylphenol
Abstract
This comprehensive guide details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound (CAS No: 3096-71-7). As a key intermediate in various chemical syntheses, ensuring the purity and identity of this compound is critical.[1][2] This document provides a step-by-step protocol, from sample preparation to data analysis, and outlines a thorough method validation strategy based on International Council for Harmonisation (ICH) guidelines.[3] The causality behind chromatographic choices is explained to provide researchers, scientists, and drug development professionals with a deep, practical understanding of the method's principles.
Introduction and Scientific Rationale
This compound, also known as 4-Amino-2,5-xylenol, is an aromatic amine and a substituted phenol. Its molecular structure lends itself well to analysis by RP-HPLC, a technique prized for its high resolution, sensitivity, and reproducibility in pharmaceutical and chemical analysis.[4][5]
The primary objective of this method is to establish a reliable analytical procedure for determining the assay (purity) of this compound and separating it from potential process-related impurities or degradation products. The selection of a reversed-phase C18 column is based on the compound's non-polar characteristics, driven by its benzene ring and two methyl groups, which allows for effective hydrophobic interaction with the stationary phase. The mobile phase, a buffered aqueous-organic mixture, is optimized to control the ionization of the phenolic hydroxyl and primary amino groups. Controlling the pH is paramount; it ensures a consistent charge state for the analyte, leading to symmetrical peak shapes and stable retention times.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties governs the entire method development process.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [6] |
| Molecular Weight | 137.18 g/mol | [6] |
| Melting Point | 242-243 °C | [7] |
| IUPAC Name | This compound | [6] |
| InChI Key | JSWVCUXQICMATE-UHFFFAOYSA-N | [6] |
| Predicted LogP | 1.6 | [6] |
Recommended HPLC Method Protocol
This protocol is designed for a standard analytical HPLC system equipped with a UV-Vis detector.
Instrumentation and Consumables
-
HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PVDF or PTFE.
Chromatographic Conditions
The following table summarizes the optimized parameters for the analysis.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain the analyte. The specified dimensions offer a good balance between resolution and analysis time.[8][9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Phosphoric acid acts as a pH modifier to suppress the ionization of the silanol groups on the silica backbone and ensure the amino group is protonated, which sharpens the peak and improves reproducibility.[8] |
| Mobile Phase B | Acetonitrile (MeCN) | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff. |
| Elution Mode | Isocratic: 70% A / 30% B | An isocratic method is simpler and more robust for routine quality control. A gradient can be developed if separation from closely eluting impurities is required. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency.[9] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures stable retention times and reduces viscosity, improving efficiency. |
| Detection (UV) | 275 nm | While aromatic amines show absorbance at various wavelengths, 275 nm provides good sensitivity for this class of compounds.[10] It is crucial to experimentally verify the λmax by running a UV spectrum of the analyte in the mobile phase. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the main peak and any late-eluting impurities. |
Preparation of Solutions
CAUTION: this compound is harmful if swallowed, in contact with skin, or if inhaled.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diluent Preparation: Prepare a mixture of Water/Acetonitrile (70:30 v/v). This is identical to the mobile phase to ensure good peak shape.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This solution is used for routine analysis and system suitability checks.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer to a 100 mL Class A volumetric flask.
-
Dissolve and dilute to volume with diluent, following the same procedure as the standard stock solution.
-
Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Experimental Workflow and Data Analysis
The following diagram illustrates the complete analytical process from preparation to final result.
Caption: Overall workflow for the HPLC analysis of this compound.
Data Calculation
The assay (purity) of the this compound sample is calculated using the principle of external standardization.
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Where:
-
Area_Sample: Peak area of the analyte in the sample chromatogram.
-
Area_Standard: Average peak area of the analyte in the standard chromatograms.
-
Conc_Standard: Concentration of the reference standard solution (e.g., in mg/mL).
-
Conc_Sample: Concentration of the sample solution (e.g., in mg/mL).
-
Purity_Standard: The purity of the reference standard (e.g., 99.8%).
Method Validation: A Self-Validating System
To ensure this protocol is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3] Validation demonstrates that the analytical procedure is suitable and reliable for quantitative analysis.[4][5]
Caption: Key parameters for HPLC method validation based on ICH guidelines.
The following table outlines the essential validation parameters and their typical acceptance criteria.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| System Suitability | To ensure the chromatographic system is adequate for the analysis.[11] | Repeatability: RSD ≤ 2.0% for 5 replicate injections. Tailing Factor (T): T ≤ 2.0. Theoretical Plates (N): N > 2000. |
| Specificity | To demonstrate that the signal measured is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components.[5][12] | Peak purity analysis (using DAD) should pass. No co-elution at the analyte's retention time in placebo or forced degradation samples. |
| Linearity | To verify a direct proportional relationship between concentration and detector response over a defined range.[5] | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels (e.g., 50-150% of the nominal concentration). |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[4] | Typically derived from linearity studies (e.g., 80-120% of the test concentration for an assay). |
| Accuracy | The closeness of the test results to the true value, assessed via recovery studies.[5] | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements.[11] | Repeatability (Intra-day): RSD ≤ 2.0% for 6 sample preparations. Intermediate Precision (Inter-day): RSD ≤ 2.0% when tested by a different analyst on a different day or instrument. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5] | Signal-to-Noise ratio (S/N) ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated.[5] | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2), column temperature (±5°C), or flow rate (±0.1 mL/min) are varied. |
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Journal of the Japan Society for Analytical Chemistry. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Green Chemistry Approaches for this compound.
- Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
- LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound technical grade 3096-71-7 [sigmaaldrich.com]
- 3. database.ich.org [database.ich.org]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. actascientific.com [actascientific.com]
- 6. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 3096-71-7 [m.chemicalbook.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. tandfonline.com [tandfonline.com]
- 10. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note & Protocol: A Standardized Operating Procedure for the Synthesis of 4-Amino-2,5-dimethylphenol
Abstract
This document provides a comprehensive, field-proven standard operating procedure (SOP) for the synthesis of 4-Amino-2,5-dimethylphenol (CAS No: 3096-71-7). The described methodology follows a robust and widely adopted two-step synthetic pathway: the nitration of 2,5-dimethylphenol to yield the intermediate 4-nitro-2,5-dimethylphenol, followed by a catalytic hydrogenation to produce the final, high-purity product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed safety protocols, and methods for purification and characterization to ensure reproducibility and reliability.
Introduction and Scientific Context
This compound, also known as 4-amino-2,5-xylenol, is a valuable chemical intermediate whose structural motif, an aminophenol, is a key building block in the synthesis of a wide range of organic molecules.[1][2][3] Its applications span the development of pharmaceuticals, agrochemicals, and specialized dyes. The presence of three functional sites—the amino group, the hydroxyl group, and the aromatic ring—provides a versatile scaffold for subsequent chemical modifications.[4]
Given its utility, the development of a standardized, reliable, and safe synthesis protocol is paramount for ensuring consistent quality and yield. The traditional and most effective route involves the regioselective nitration of the commercially available 2,5-dimethylphenol, followed by the reduction of the introduced nitro group.[5] While several reducing agents can be employed, this protocol emphasizes the use of catalytic hydrogenation with Palladium on carbon (Pd/C). This method is highlighted as a "green chemistry" approach due to its high efficiency, generation of fewer byproducts (primarily water), and the potential for catalyst recovery and reuse, which presents significant advantages over stoichiometric reducing agents like stannous chloride or iron powder.[5][6]
This document serves as a self-validating system, where the rationale behind each step, from reagent selection to purification technique, is elucidated to provide a deep understanding of the process.
Overall Synthesis Workflow
The synthesis is a two-stage process beginning with the starting material, 2,5-dimethylphenol, and concluding with the purified this compound. The workflow is designed to be sequential and logical, with a clear purification step separating the two main reactions.
Caption: Overall experimental workflow for the synthesis of this compound.
Chemical Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution followed by a reduction.
-
Nitration: The reaction is initiated by the formation of the nitronium ion (NO₂⁺), a powerful electrophile, from the protonation of nitric acid by sulfuric acid. The hydroxyl group of 2,5-dimethylphenol is a strongly activating, ortho-, para-directing group. Due to steric hindrance from the adjacent methyl group at the ortho position, the electrophilic attack of the nitronium ion occurs predominantly at the para position.
-
Reduction: The nitro group of the intermediate is reduced to a primary amine. In catalytic hydrogenation, molecular hydrogen is adsorbed onto the surface of the palladium catalyst. The nitro compound also adsorbs onto the catalyst surface, allowing for the stepwise transfer of hydrogen atoms to the nitrogen atom, ultimately yielding the amino group and water as the sole byproduct.[5][7]
Caption: Two-step reaction scheme for the synthesis of this compound.
Materials and Equipment
Proper preparation and handling of all materials are crucial for the success and safety of this procedure.
| Compound | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| 2,5-Dimethylphenol | 95-87-4 | C₈H₁₀O | 122.16 | Toxic if swallowed or in contact with skin, causes severe skin burns.[8][9] |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Causes severe skin burns and eye damage. |
| Nitric Acid (70%) | 7697-37-2 | HNO₃ | 63.01 | Oxidizer, causes severe skin burns and eye damage. |
| 4-Nitro-2,5-dimethylphenol | 6962-67-0 | C₈H₉NO₃ | 167.16 | (Assumed) Irritant, handle with care. |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | Pd/C | - | Flammable solid, may be pyrophoric when dry. |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | Highly flammable liquid and vapor. |
| Celite® (Diatomaceous Earth) | 61790-53-2 | SiO₂ | 60.08 | Respiratory irritant. |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | None significant. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | None significant. |
| This compound | 3096-71-7 | C₈H₁₁NO | 137.18 | Harmful if swallowed or in contact with skin. [1] |
Required Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Heating mantle with temperature control
-
Condenser
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
Parr hydrogenator or similar high-pressure reaction vessel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-Layer Chromatography (TLC) apparatus
-
Melting point apparatus
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves, face shield.
Detailed Experimental Protocols
PART A: Synthesis of 4-Nitro-2,5-dimethylphenol (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylphenol (10.0 g, 81.8 mmol). Place the flask in an ice bath and allow it to cool to 0-5 °C.
-
Acid Mixture Preparation: In a separate beaker, carefully and slowly add concentrated sulfuric acid (20 mL) to concentrated nitric acid (10 mL) while cooling in an ice bath. Causality: This exothermic reaction pre-forms the nitronium ion (NO₂⁺) electrophile required for the nitration.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 2,5-dimethylphenol over 30-45 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition. Causality: Slow, cold addition is critical to control the exothermic reaction and prevent over-nitration or side reactions.
-
Reaction Completion: After the addition is complete, allow the dark-colored mixture to stir in the ice bath for an additional 1 hour.
-
Work-up: Pour the reaction mixture slowly and carefully over 200 g of crushed ice in a large beaker with stirring. A yellow precipitate will form.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. The crude 4-nitro-2,5-dimethylphenol can be purified by recrystallization from an ethanol/water mixture to yield a yellow crystalline solid.
PART B: Synthesis of this compound (Final Product)
-
Reactor Preparation: Ensure the hydrogenation reactor (e.g., a Parr apparatus) is clean and dry. Purge the vessel thoroughly with nitrogen gas to establish an inert atmosphere. Causality: An inert atmosphere is essential for safety, as hydrogen gas is explosive in the presence of air, and the Pd/C catalyst can be pyrophoric.[10]
-
Charging Reactants: To the reactor, add the purified 4-nitro-2,5-dimethylphenol (5.0 g, 29.9 mmol) and absolute ethanol (100 mL).
-
Catalyst Addition: Under the nitrogen atmosphere, carefully add 10% Palladium on carbon (0.25 g, 5 wt%). Causality: Pd/C is a highly efficient heterogeneous catalyst for the reduction of nitro groups to amines.[6] The catalyst loading is kept low as it is not consumed in the reaction.
-
Hydrogenation: Seal the reactor. Purge the system three times with hydrogen gas to remove all nitrogen. Pressurize the reactor with hydrogen to 50 psi.[10]
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic, and a slight increase in temperature may be observed. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 2-4 hours).[10][11]
-
Work-up and Catalyst Filtration: Carefully vent the excess hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[6] Causality: Celite® is a filter aid that prevents the fine catalyst particles from clogging the filter paper. Wash the Celite pad with a small amount of fresh ethanol to recover any adsorbed product.
-
Isolation: Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude product.
PART C: Final Purification and Characterization
-
Recrystallization: The crude this compound can be purified by recrystallization. A common and effective solvent system is a mixture of ethanol and water.[12] Dissolve the crude product in a minimal amount of hot ethanol, and if the solution is colored, add a small amount of activated carbon and filter hot. To the hot filtrate, add water dropwise until turbidity persists, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven at 40-50 °C.[12]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques.
Expected Results and Data
| Parameter | Expected Outcome |
| Appearance | White to off-white or tan crystalline solid. |
| Yield | 80-90% (for the reduction step). |
| Melting Point | 242-243 °C (lit.)[13] |
| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, amino (NH₂) protons, and hydroxyl (OH) proton.[1][14] |
| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the aromatic carbons and the methyl carbons.[1] |
| FTIR (KBr) | Characteristic peaks for O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching vibrations.[1] |
Safety and Hazard Management
This procedure involves hazardous materials and requires strict adherence to safety protocols.
-
General Precautions: All manipulations should be performed inside a certified chemical fume hood. Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves, and safety goggles.[15] A face shield is recommended when handling concentrated acids.
-
Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns.[16] Always add acid to water (or in this case, a reaction mixture) slowly and with cooling. Have a sodium bicarbonate solution ready for neutralizing spills.
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry or spent. Handle it under an inert atmosphere and do not allow it to dry out completely on the filter paper.[10] Quench the used catalyst carefully with water before disposal.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation equipment is properly maintained and leak-tested. The area must be free of ignition sources.[16]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in designated solvent waste containers.
References
- The Synthesis and Green Chemistry Approaches for this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 4-amino-2,3,5-trimethylphenol from 2,3,5-trimethylphenol: Application Notes and Protocols. (2025). BenchChem.
- SAFETY DATA SHEET - 2,4-Dimethylphenol. (2010). Fisher Scientific.
- MATERIAL SAFETY DATA SHEET - 3-Diethylaminophenol. (n.d.). Acros Organics.
- SAFETY DATA SHEET - 2,5-dimethylphenol. (2025). Sigma-Aldrich.
- Safety data sheet - 2,5-Dimethylphenol. (2019). CPAChem.
- This compound. (n.d.). PubChem.
- An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Amino-2-methylphenol. (2025). BenchChem.
- Application Notes & Protocols: Synthesis and Purification of 4-Amino-2-methylphenol. (2025). BenchChem.
- Method of preparing purified para amino phenol. (1936). Google Patents.
- An In-depth Technical Guide to the Theoretical Properties and Computational Studies of 4-Amino-2-methylphenol. (2025). BenchChem.
- Technical Support Center: Purification of 4-Amino-2-methylphenol. (2025). BenchChem.
- High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. (2024). MDPI.
- Application Notes and Protocols for the Functionalization of 4-Amino-2-methylphenol's Amino Group. (2025). BenchChem.
- This compound technical grade. (n.d.). Sigma-Aldrich.
- 4-Amino-2,5-xylenol. (n.d.). TCI (Shanghai) Development Co., Ltd.
- This compound. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-2,5-xylenol | 3096-71-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound technical grade 3096-71-7 [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. uwaterloo.ca [uwaterloo.ca]
- 16. fishersci.com [fishersci.com]
Application Notes & Protocols: The Utility of 4-Amino-2,5-dimethylphenol as a Versatile Scaffold in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of drug discovery, the identification of versatile molecular building blocks is paramount. 4-Amino-2,5-dimethylphenol, also known as 4-amino-2,5-xylenol, emerges as a compound of significant interest. With a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol , this substituted aminophenol represents a "privileged scaffold".[1][2] The term privileged scaffold refers to molecular frameworks that are capable of providing ligands for more than one type of biological target. The strategic placement of a nucleophilic amino group and a reactive hydroxyl group on a dimethyl-substituted benzene ring provides two key points for chemical modification, enabling the construction of diverse molecular libraries.[3]
Aminophenols and their derivatives are crucial intermediates in the pharmaceutical and chemical industries.[3] While simple aminophenols like paracetamol (an analog of p-aminophenol) are well-known for their analgesic and antipyretic properties, the substitution pattern of this compound offers a unique steric and electronic profile for exploring new chemical space.[4] This guide provides an in-depth exploration of its synthesis, applications as a foundational scaffold, and detailed protocols for its use in the generation of novel, biologically active compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 3096-71-7 | |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | |
| Appearance | White to gray to brown solid/powder | |
| Melting Point | 242-243 °C |
| Synonyms | 4-Amino-2,5-xylenol, 4-Hydroxy-2,5-dimethylaniline | |
Synthesis of the Core Scaffold: this compound
The utility of any building block is contingent upon its accessibility. The traditional synthesis of this compound is a robust two-step process starting from 2,5-dimethylphenol.[5] This process, while effective, highlights an area where green chemistry principles can be applied to enhance sustainability.
Synthetic Pathway Overview
The conventional route involves:
-
Nitration: Electrophilic aromatic substitution on 2,5-dimethylphenol to introduce a nitro group, yielding 4-nitro-2,5-dimethylphenol.
-
Reduction: Conversion of the nitro group to a primary amine to furnish the final product.
Modern, greener approaches favor catalytic hydrogenation for the reduction step over stoichiometric reducing agents, as it offers higher efficiency and produces fewer byproducts.[5]
Caption: General two-step synthesis of this compound.
Protocol: Laboratory-Scale Synthesis via Reduction
This protocol details the reduction of the nitro-intermediate. This step is critical as it generates the key amino functionality.
Objective: To synthesize this compound from 4-nitro-2,5-dimethylphenol.
Materials:
-
4-nitro-2,5-dimethylphenol
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitro-2,5-dimethylphenol (1 equivalent) and ethanol to create a slurry.
-
Addition of Reducing Agent: Add iron powder (approx. 3 equivalents). Heat the mixture to reflux with vigorous stirring.
-
Initiation: Cautiously add concentrated HCl dropwise through the condenser. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
Causality Note: The iron and acid generate hydrogen in situ, which is the active reducing agent for the nitro group. Ethanol serves as a solvent to facilitate the reaction.
-
-
Reaction Monitoring: Continue heating under reflux for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Workup: Once complete, filter the hot reaction mixture through a celite pad to remove the iron and iron oxides.[6]
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the remaining aqueous residue with a NaOH solution to precipitate the crude product.
-
Purification: Collect the crude this compound by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.[6]
Applications in Medicinal Chemistry: Derivatization and Bioactivity
The true value of this compound lies in its capacity as a scaffold for Diversity-Oriented Synthesis (DOS), a strategy to create libraries of structurally diverse molecules.[7][8] The amino and hydroxyl groups are functional handles that can be selectively targeted to build a wide array of derivatives.
Key Derivative Classes and Associated Biological Activities
Research on related aminophenol scaffolds has revealed a wealth of potential therapeutic applications. By analogy, derivatives of this compound are promising candidates for various biological activities.
-
Schiff Bases: Condensation of the amino group with various aldehydes yields Schiff bases (imines). These derivatives of 4-aminophenol have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9][10][11] They have also shown potential as antidiabetic agents through the inhibition of α-amylase and α-glucosidase, and as anticancer agents via DNA interaction.[9][10][11][12]
-
Amides: Acylation of the amino group can produce amide derivatives. This is a common strategy in medicinal chemistry to modify properties like stability and cell permeability. For example, the well-known analgesic paracetamol is an amide derivative of 4-aminophenol.[4] Adamantyl analogues of paracetamol have been synthesized and shown to be potent analgesic drugs.[13]
-
Antioxidants: The phenolic hydroxyl group imparts antioxidant potential by scavenging free radicals, a property common to phenolic compounds.[14][15] This activity is valuable for developing agents to combat oxidative stress-related pathologies.
-
Enzyme Inhibitors: Aminophenol derivatives have been explored as inhibitors of various enzymes. For instance, some have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[15]
Table 2: Potential Biological Activities of Aminophenol-Derived Scaffolds
| Derivative Class | Potential Biological Activity | Supporting Evidence/Analogy |
|---|---|---|
| Schiff Bases | Antimicrobial, Antidiabetic, Anticancer | Demonstrated with 4-aminophenol derivatives.[9][10][11][12] |
| Amides | Analgesic, Anti-inflammatory | Paracetamol is a classic example; other analogues show potent activity.[4][13] |
| Phenolic Derivatives | Antioxidant | Inherent property of the phenolic hydroxyl group.[14][15] |
| Heterocyclic Conjugates | Enzyme Inhibition (e.g., COX-2, Kinases) | A common strategy in drug design to target specific enzymes.[15][16] |
Experimental Protocols for Derivatization and Analysis
The following protocols provide a framework for synthesizing and characterizing derivatives of this compound.
Protocol: Synthesis of a Schiff Base Derivative
Objective: To synthesize an imine derivative by reacting this compound with a substituted benzaldehyde.
Materials:
-
This compound (1 equivalent)
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux and filtration apparatus
Procedure:
-
Dissolution: Dissolve this compound in absolute ethanol in a round-bottom flask.
-
Reagent Addition: Add the substituted benzaldehyde to the solution, followed by 2-3 drops of glacial acetic acid.
-
Causality Note: The reaction is a condensation between the amine and the aldehyde. The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
-
Reaction: Heat the mixture to reflux for 2-3 hours. The formation of the product may be observed as a precipitate.
-
Monitoring: Track the reaction using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase).
-
Isolation: After completion, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be recrystallized from ethanol to obtain pure crystals.
Caption: Experimental workflow for the synthesis of a Schiff base derivative.
Protocol: Analytical Characterization Workflow
A self-validating protocol requires rigorous characterization of all synthesized compounds.
1. Purity Assessment - HPLC:
-
Objective: To determine the purity of the synthesized compound.
-
Method: A reverse-phase HPLC method is generally suitable.[17]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water (with 0.1% formic acid or sulfuric acid to improve peak shape) is a good starting point.[17]
-
Detection: UV detection at a wavelength where the chromophore absorbs, typically between 254-280 nm.[17]
-
Analysis: The purity is determined by the area percentage of the main product peak.
2. Structural Elucidation - Spectroscopy:
-
FTIR Spectroscopy: Used to identify key functional groups. Look for characteristic absorption bands for the O-H stretch (phenol), N-H stretch (if starting material is present), C=N stretch (imine), and aromatic C-H/C=C stretches.[6]
-
¹H NMR Spectroscopy: Provides detailed information about the proton environment. For a Schiff base derivative, one would expect to see:
-
Signals for the aromatic protons on both rings.
-
Singlets for the two methyl groups.
-
A singlet for the phenolic -OH proton.
-
A characteristic singlet for the imine proton (-CH=N-).
-
-
¹³C NMR Spectroscopy: Shows all unique carbon atoms in the molecule, confirming the carbon skeleton.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Caption: Integrated workflow from synthesis to SAR analysis.
Conclusion and Future Outlook
This compound is a highly valuable and cost-effective starting material for medicinal chemistry research. Its dual reactive sites allow for the straightforward synthesis of diverse compound libraries. The established biological activities of related aminophenol derivatives, particularly in the areas of antimicrobial and anticancer research, provide a strong rationale for the exploration of novel structures based on this scaffold.[9][14][15] By employing the synthetic and analytical protocols outlined in this guide, researchers can efficiently generate and validate new chemical entities, accelerating the early stages of the drug discovery pipeline. Future work should focus on expanding the library of derivatives and performing extensive biological screening to uncover novel therapeutic leads.
References
- The Synthesis and Green Chemistry Approaches for this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules. [Link]
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022).
- p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmapproach.
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). Avicenna Journal of Pharmaceutical Research.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). PubMed. [Link]
- Synthesis and Topical Antiinflammatory and Antiallergic Activities of Antioxidant o-Aminophenol Derivatives. (1995). Journal of Medicinal Chemistry. [Link]
- Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. (n.d.). Semantic Scholar.
- This compound. (n.d.). PubChem. [Link]
- Aminophenols. (n.d.). ResearchGate.
- An In-depth Technical Guide to the Theoretical Properties and Computational Studies of 4-Amino-2-methylphenol. (n.d.). Benchchem.
- This compound. (n.d.). AbacipharmTech. [Link]
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach (Re-evalu
- An In-depth Technical Guide to the Biological Activities of Aminophenol Derivatives. (n.d.). Benchchem.
- Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. (2024). Semantic Scholar.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). Molecules. [Link]
- HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]
- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). Molecules. [Link]
- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs (Re-evalu
- Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2024). Molecules. [Link]
- Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 2. (2016). PubMed. [Link]
- Total synthesis and development of bioactive natural products. (2004). Proceedings of the Japan Academy, Series B. [Link]
- Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. (2025).
- Multicomponent Synthesis of 4-Iminoimidazolidines and their Bioactivities. (n.d.). ResearchGate.
- In Silico, Synthesis, In Vitro and In Vivo Evaluation of 4-((2-aminothiazol-4-yl) amino) phenol Derived from Paracetamol. (2023). ResearchGate.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]
- Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). Journal of Medicinal Chemistry. [Link]
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2022). Molecules. [Link]
- 2-Amino-4,5-dimethylphenol. (n.d.). PubChem. [Link]
- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (2022). Journal of Medicinal Chemistry. [Link]
Sources
- 1. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy180.com [pharmacy180.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. | Semantic Scholar [semanticscholar.org]
- 14. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2,5-dimethylphenol
Welcome to the technical support resource for the synthesis of 4-Amino-2,5-dimethylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot problems and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method for synthesizing this compound begins with 2,5-dimethylphenol as the starting material. The synthesis proceeds via a two-step process:
-
Nitration: Electrophilic nitration of 2,5-dimethylphenol to selectively install a nitro group (-NO₂) at the para-position (position 4) relative to the hydroxyl group, yielding 4-nitro-2,5-dimethylphenol.
-
Reduction: Subsequent reduction of the nitro group to an amino group (-NH₂), affording the final product, this compound.[1][2]
This pathway is favored due to the availability of the starting material and the generally reliable nature of these transformations.
Q2: Why is my final this compound product discolored (e.g., brown, purple, or black)?
A2: Aminophenols as a class of compounds are highly susceptible to oxidation, which is the primary cause of discoloration.[3] Exposure to air (oxygen), light, or trace metal impurities can catalyze the formation of highly colored quinone-imine species or other polymeric oxidation products. Even minute quantities of these impurities can impart significant color to the bulk material. This issue underscores the importance of proper handling and storage, such as using an inert atmosphere (nitrogen or argon) and storing the product in amber vials away from light.
Q3: Can I synthesize this compound in a single step from 2,5-dimethylphenol?
A3: While direct amination of phenols is an area of active research in green chemistry, it is not the standard or most accessible method for this specific transformation.[1] These advanced catalytic systems are often complex and may not be readily available in all laboratory settings. The two-step nitration-reduction sequence remains the most practical and widely documented approach.
Troubleshooting Guide: Step-by-Step Problem Solving
This guide is divided into the key stages of the synthesis. Each section addresses specific problems you might encounter and provides actionable solutions grounded in chemical principles.
Part 1: Nitration of 2,5-dimethylphenol
The goal of this step is the regioselective synthesis of 4-nitro-2,5-dimethylphenol. The hydroxyl and methyl groups on the starting material are activating and ortho-, para-directing, making reaction control critical.
Q4: My nitration reaction is producing a dark, tarry mixture with very low yield of the desired 4-nitro product. What's going wrong?
A4: This is a classic problem of over-oxidation and/or polysubstitution. Phenols are highly activated aromatic rings and are very sensitive to the oxidizing nature of common nitrating agents (e.g., nitric acid).[4]
-
Causality: Concentrated nitric acid, especially when mixed with sulfuric acid, is a powerful oxidizing agent. The phenol can be easily oxidized to form benzoquinone and other polymeric, tarry by-products.[4] The reaction is also highly exothermic, and poor temperature control can accelerate these side reactions.
-
Troubleshooting Steps:
-
Temperature Control: Maintain strict, low-temperature control (typically 0-10 °C) using an ice-salt or acetone-dry ice bath throughout the addition of the nitrating agent.
-
Milder Reagents: Avoid harsh conditions like concentrated H₂SO₄/HNO₃. Use dilute nitric acid or alternative, milder nitrating systems. A combination of sodium nitrate (NaNO₃) with an acidic salt like sodium bisulfate (NaHSO₄·H₂O) in a heterogeneous system can provide a controlled, in-situ generation of nitric acid, minimizing oxidation.[5]
-
Order of Addition: Add the nitric acid or nitrating agent dropwise and slowly to the solution of 2,5-dimethylphenol. This prevents a localized excess of the nitrating agent and helps dissipate the heat of reaction.
-
Q5: My main product is the ortho-nitro isomer (6-nitro-2,5-dimethylphenol) or I'm getting a mixture of isomers that is difficult to separate. How can I improve para-selectivity?
A5: Achieving high regioselectivity is key. While the hydroxyl group directs to both ortho and para positions, steric hindrance from the adjacent methyl group at position 2 should favor para-substitution. If ortho-substitution is significant, reaction conditions may be influencing the outcome.
-
Causality: The distribution of ortho vs. para isomers can be influenced by solvent effects, temperature, and the specific nitrating agent used.[6] In some cases, a nitrosation-oxidation pathway may be active, which is often highly para-selective.[4]
-
Troubleshooting Steps:
-
Use a Nitrosation-Oxidation Approach: A well-regarded method for achieving high para-selectivity is to first react the phenol with nitrous acid (generated in situ from NaNO₂) to form the p-nitrosophenol. The nitroso intermediate is then oxidized to the p-nitrophenol. This two-stage, one-pot process often gives cleaner results than direct nitration.
-
Solvent Choice: The choice of solvent can influence the steric environment around the substrate. Less polar solvents may enhance the steric hindrance effect, favoring the para product.
-
Bulky Reagents: Employing sterically bulky nitrating agents can also favor substitution at the less hindered para position.
-
Part 2: Reduction of 4-nitro-2,5-dimethylphenol
This step converts the nitro intermediate into the final amine product. The primary challenges are achieving complete conversion and avoiding unwanted side reactions.
Q6: My reduction reaction is very slow or stalls before all the starting material is consumed. How can I drive it to completion?
A6: Incomplete reduction is a common issue that can stem from several factors, including catalyst activity, reagent stoichiometry, or reaction conditions.
-
Causality & Solutions by Method:
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂):
-
Catalyst Deactivation: The catalyst may be "poisoned" by impurities (e.g., sulfur compounds) from previous steps or of poor quality. Ensure high-purity starting material and use fresh, high-quality catalyst.[7] Catalyst loading is typically 1-5% by weight relative to the starting material.[8]
-
Insufficient Hydrogen: Ensure the system is properly sealed and that there is an adequate supply of hydrogen gas at sufficient pressure (typically 50-150 psi).[8] The reaction is often complete when hydrogen uptake ceases.
-
Poor Mixing: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl):
-
Metal Surface Area: The metal's purity and surface area are critical. Use fine, activated metal powder to maximize the reactive surface.[7]
-
Insufficient Acid: The acid is a co-reagent that is consumed during the reaction. Ensure the correct stoichiometry is used.
-
Stoichiometry of Reducing Agent: A sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O) is necessary to drive the reaction to completion.[7]
-
-
Q7: The workup of my tin (SnCl₂) reduction is messy and gives a low isolated yield. Is there a better way to isolate the product?
A7: The workup for metal/acid reductions can be challenging due to the formation of metal hydroxides.
-
Causality: When basifying the acidic reaction mixture to precipitate the free amine, tin salts will precipitate as tin hydroxides, creating a thick, often gelatinous, mixture that can trap the product and make filtration difficult.
-
Troubleshooting Steps:
-
Careful Basification: After the reaction, cool the mixture and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic.[7]
-
Filtration through Celite: Filter the entire resulting suspension through a pad of Celite or another filter aid. This helps to separate the fine metal oxide/hydroxide precipitate from the solution containing your product.[7]
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with an organic solvent like ethyl acetate. This will separate the desired amine from the aqueous phase.
-
Workflow for Nitro Group Reduction The following diagram illustrates the general workflow and key decision points for the reduction step.
Caption: Decision workflow for the reduction of 4-nitro-2,5-dimethylphenol.
Part 3: Purification and Handling
Q8: How can I effectively purify my crude this compound?
A8: The best purification method depends on the scale of your reaction and the nature of the impurities. Recrystallization is often the most effective technique for obtaining high-purity, crystalline material.[3]
-
Causality: Recrystallization works on the principle that the desired compound and its impurities have different solubility profiles in a given solvent system. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
Troubleshooting Steps & Solvent Selection:
-
Solvent Screening: Use thin-layer chromatography (TLC) to assess the purity of your crude product. For recrystallization, ethanol/water mixtures are often an excellent choice for aminophenols.[3] Start by dissolving the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy (the saturation point).
-
Decolorization: If the hot solution is colored, it indicates the presence of oxidized impurities. Remove the solution from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes, then perform a hot filtration to remove the carbon.[9]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the purified product under vacuum at a low temperature (e.g., 40-50 °C) to avoid degradation.[3]
-
Q9: I successfully purified my product, but it turned dark again after a few days. How can I prevent this?
A9: This is due to the inherent instability of the aminophenol structure towards oxidation.
-
Causality: The electron-donating amino and hydroxyl groups make the aromatic ring highly susceptible to oxidation by atmospheric oxygen.
-
Prevention and Handling:
-
Inert Atmosphere: Handle and store the purified solid under an inert atmosphere of nitrogen or argon.
-
Storage: Store the product in a tightly sealed amber vial or a container wrapped in aluminum foil to protect it from light.
-
Low Temperature: Store the container in a refrigerator or freezer to slow the rate of decomposition.
-
Antioxidants: In some applications, a small amount of an antioxidant or reducing agent, such as sodium sulfite, can be added to formulations to prevent discoloration.[10]
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the catalytic hydrogenation reduction step.
| Parameter | Typical Range | Rationale & Impact on Reaction | Source |
| Catalyst Loading (Pd/C) | 1–5% w/w | Higher loading increases the reaction rate but also increases cost. | [8] |
| Hydrogen Pressure | 50–150 psi (3.4–10.3 bar) | Higher pressure increases hydrogen concentration in the solvent, accelerating the reaction rate. | [8] |
| Temperature | 40–80 °C | Increases reaction rate. Exceeding this range may promote side reactions or degradation. | [8] |
| Reaction Time | 2–8 hours | Varies with substrate, catalyst load, pressure, and temperature. Monitor by H₂ uptake or chromatography (TLC/HPLC). | [8] |
| Expected Recovery (Purification) | 85–95% | Dependent on the purity of the crude material and careful recrystallization technique. | [8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-nitro-2,5-dimethylphenol
This protocol is adapted from general procedures for the reduction of nitrophenols using a Parr hydrogenator or a similar high-pressure vessel.[2][8]
Materials:
-
4-nitro-2,5-dimethylphenol
-
Ethanol (reagent grade)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
-
Celite (filter aid)
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and equipped with a magnetic stir bar. Purge the vessel with nitrogen gas to establish an inert atmosphere.
-
Charging Reactants: To the reactor, add 4-nitro-2,5-dimethylphenol and ethanol (a typical ratio is 1:10 to 1:20 w/v, e.g., 5 g of substrate in 50-100 mL of ethanol).
-
Catalyst Addition: Under the nitrogen atmosphere, carefully add the 10% Pd/C catalyst. The catalyst loading is typically between 1% and 5% by weight relative to the starting material.
-
Hydrogenation: Seal the reactor. Purge the system with hydrogen gas three times to remove all nitrogen. Pressurize the reactor with hydrogen to the target pressure (e.g., 50-100 psi).[8]
-
Reaction: Begin vigorous stirring and heat the mixture to the desired temperature (e.g., 40-60 °C). Monitor the reaction by observing the drop in hydrogen pressure. The reaction is considered complete when hydrogen uptake ceases (typically 2-8 hours).[8]
-
Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of fresh ethanol to recover any adsorbed product.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid is the crude this compound, which can be purified by recrystallization as described in Q8.
Protocol 2: Recrystallization of this compound
This protocol is based on standard laboratory techniques for purifying aminophenols.[3][9]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Activated Carbon (optional, for colored solutions)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Saturation: Slowly add hot deionized water to the swirling ethanol solution until a faint, persistent cloudiness appears. Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source. Add a small amount of activated carbon (a spatula tip is usually sufficient) and gently swirl. Reheat the mixture to a boil for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice-water bath for at least 30 minutes.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of a cold ethanol/water mixture. Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.[3]
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Green Chemistry Approaches for this compound.
- BenchChem. Application Notes & Protocols: Synthesis and Purification of 4-Amino-2-methylphenol.
- BenchChem. Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Google Patents. US2035502A - Method of preparing purified para amino phenol.
- BenchChem. Technical Support Center: Purification of 4-Amino-2-methylphenol.
- BenchChem. An In-depth Technical Guide to the Theoretical Properties and Computational Studies of 4-Amino-2-methylphenol.
- BenchChem. An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Amino-2-methylphenol.
- Chemistry Stack Exchange. Phenol reaction with nitration mixture.
- Indian Academy of Sciences. Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions.
- SciSpace. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.
- NIH Public Access. Nitration Of Phenols Under Mild And Heterogeneous Conditions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2035502A - Method of preparing purified para amino phenol - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 4-Amino-2,5-dimethylphenol
Welcome to the technical support center for the synthesis of 4-Amino-2,5-dimethylphenol (CAS 3096-71-7)[1]. This guide is designed for researchers, scientists, and drug development professionals to enhance yield, troubleshoot common experimental issues, and ensure the safe and efficient execution of this valuable synthesis. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.
Synthesis Pathway Overview
The most common and reliable route for synthesizing this compound involves a two-step process. It begins with the electrophilic nitration of the starting material, 2,5-dimethylphenol, to form the intermediate 4-nitro-2,5-dimethylphenol. This is followed by the reduction of the nitro group to an amine, yielding the final product.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis in a question-and-answer format.
Stage 1: Nitration of 2,5-Dimethylphenol
Q: My nitration reaction resulted in a low yield of 4-nitro-2,5-dimethylphenol. What are the likely causes?
A: Low yield in this step is almost always traced back to one of three critical parameters: temperature control, the rate of addition of the nitrating agent, or the purity of the starting material.
-
Temperature Control: This is the most critical factor. The nitration of phenols is a highly exothermic reaction. If the temperature rises above the optimal 0-5 °C range, side reactions become significant.[2] These include the formation of dinitrated products and oxidative decomposition of the phenol ring, which often results in a dark, tarry mixture.
-
Solution: Ensure your reaction vessel is submerged in an efficient ice/salt bath. Monitor the internal temperature constantly with a thermometer and add the nitrating mixture slowly enough to maintain the target temperature.
-
-
Rate of Addition: Adding the nitrating mixture too quickly, even with good cooling, can create localized "hot spots" where the temperature exceeds the optimal range, leading to the same side reactions mentioned above.
-
Solution: Add the cold nitrating mixture dropwise over a period of 30-60 minutes.[2] Vigorous stirring is essential to dissipate heat and ensure homogeneity.
-
-
Starting Material Purity: The presence of impurities in the 2,5-dimethylphenol can interfere with the reaction or lead to unwanted byproducts.
-
Solution: Use high-purity 2,5-dimethylphenol. If the purity is questionable, consider purifying it by recrystallization or sublimation before starting the reaction.
-
Q: I'm observing the formation of a dark, tarry substance during nitration. How can I prevent this?
A: The formation of tar is a classic sign of oxidative degradation. This occurs when the reaction conditions are too harsh. The primary cause is excessive temperature. The strong oxidizing environment created by nitric and sulfuric acids will readily degrade the phenolic ring structure at elevated temperatures. To prevent this, strictly adhere to the 0-5 °C temperature range and ensure a slow, controlled addition of the nitrating mixture.
Stage 2: Reduction of 4-nitro-2,5-dimethylphenol
Q: My reduction reaction is incomplete, and I'm recovering starting material. What should I check?
A: Incomplete reduction can be frustrating. The cause depends on the method used, but generally points to an issue with the reducing agent or catalyst.
-
For Catalytic Hydrogenation (e.g., Pd/C):
-
Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst may be deactivated. This can happen if it's old, has been improperly stored, or has been "poisoned" by impurities in the substrate or solvent (e.g., sulfur or halogen compounds).
-
Hydrogen Supply: Ensure there are no leaks in your hydrogenation apparatus (e.g., Parr shaker) and that sufficient hydrogen pressure is maintained throughout the reaction.[3]
-
Mass Transfer: Inadequate stirring can prevent the substrate, hydrogen gas, and solid catalyst from mixing effectively. This is a common issue that limits the reaction rate. Ensure vigorous agitation.
-
-
For Chemical Reduction (e.g., Fe/HCl, SnCl₂):
-
Stoichiometry: Ensure you have used a sufficient molar excess of the reducing agent. The reaction consumes the metal, so an insufficient amount will lead to incomplete conversion.
-
Activation: For reductions using iron, the presence of an acid (like HCl or acetic acid) is crucial to activate the metal surface and facilitate the reaction.[4]
-
Q: Which reduction method offers the best yield and purity?
A: While several methods are effective, catalytic hydrogenation is often preferred in modern synthesis for its high efficiency, cleaner reaction profile, and greener footprint.[5]
| Reduction Method | Reducing Agent/Catalyst | Pros | Cons | Typical Yield |
| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst | High yield, clean reaction, minimal waste, reusable catalyst. | Requires specialized pressure equipment (Parr apparatus), handling of flammable H₂ gas.[3] | >90% |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids use of H₂ gas, convenient for lab scale. | Can be more expensive, requires careful workup to remove formate salts. | 85-95% |
| Metal/Acid Reduction | Fe powder, HCl/Acetic Acid | Inexpensive and robust reagents. | Generates large amounts of iron sludge waste, making it environmentally unfriendly; workup can be cumbersome.[3][4] | 70-85% |
| Stannous Chloride | SnCl₂, HCl | A classic and reliable method. | Generates stoichiometric amounts of tin waste, which is toxic and requires specialized disposal.[2] | 80-90% |
Stage 3: Purification and Isolation
Q: My final product is discolored (e.g., brown, pink, or gray) after isolation. How can I improve its purity and color?
A: Aminophenols are notoriously susceptible to air oxidation, which is the most common cause of discoloration. The product can oxidize to form colored quinone-imine type structures.
-
Minimize Air Exposure: During workup and isolation, try to minimize the exposure of the product to air, especially when it is in solution or still wet. Working under an inert atmosphere (like nitrogen or argon) during filtration and drying can significantly improve the color.
-
Recrystallization with Activated Charcoal: This is a highly effective method for removing colored impurities.[4] Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture), add a small amount of activated charcoal, boil briefly, and then perform a hot filtration to remove the charcoal.[4] The purified product will crystallize from the filtrate upon cooling.
-
Use of Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite during the workup can help prevent oxidation.
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this synthesis? A: Safety is paramount.
-
Reagents: Concentrated nitric and sulfuric acids are highly corrosive.[6] 2,5-Dimethylphenol and the final product are toxic and skin irritants.[7][8] Always handle these chemicals in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9]
-
Nitration: This step is highly exothermic. Never add the reagents quickly, and have a secondary containment and cooling bath ready in case of an uncontrolled exotherm.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[6] Ensure your equipment is properly maintained and grounded to prevent static discharge.[6] Work in a well-ventilated area away from ignition sources.
Q: How can I monitor the progress of each reaction step effectively? A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring both the nitration and reduction steps.[2][4]
-
Procedure: Periodically take a small aliquot from the reaction mixture, quench it appropriately, and spot it on a TLC plate alongside spots of your starting material and (if available) the expected product.
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. This allows you to determine the optimal reaction time and avoid unnecessary heating or stirring, which can decrease yield.
Q: Are there "greener" alternatives for this synthesis? A: Yes. The principles of green chemistry can be applied to this synthesis.
-
Reduction: As highlighted in the table above, catalytic hydrogenation is a much greener alternative to reductions using stannous chloride or iron powder because it produces significantly less waste. The catalyst can often be recovered and reused, improving atom economy.
-
Solvents: While traditional organic solvents are often used, exploring more benign solvent systems is an active area of research.
Detailed Experimental Protocols
Protocol A: Nitration of 2,5-Dimethylphenol
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2,5-dimethylphenol (1.0 eq) in a suitable solvent like glacial acetic acid.
-
Cool the flask in an ice/salt bath to 0 °C.
-
In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.[2]
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 2,5-dimethylphenol over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[2]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, pour the reaction mixture slowly over crushed ice. The yellow solid precipitate is the crude 4-nitro-2,5-dimethylphenol.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Protocol B: Catalytic Hydrogenation of 4-nitro-2,5-dimethylphenol (High-Yield Method)
-
Charge a Parr hydrogenation vessel with 4-nitro-2,5-dimethylphenol (1.0 eq), a suitable solvent (e.g., ethanol or ethyl acetate), and 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Seal the vessel, purge it several times with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., to 50 psi) and begin vigorous stirring.[3]
-
The reaction is often exothermic and may require gentle cooling. Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.[3]
-
Continue stirring for an additional hour to ensure complete conversion.
-
Carefully vent the apparatus and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[2] Wash the Celite pad with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
Caption: Troubleshooting logic for diagnosing sources of low yield.
Protocol C: Purification by Recrystallization
-
Transfer the crude this compound to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent system (e.g., ethanol/water) to just dissolve the solid.
-
Add a spatula-tip of activated charcoal to the hot solution.[4]
-
Swirl the flask and gently heat for 5-10 minutes.
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to yield pure, off-white to white this compound.
References
- The Synthesis and Green Chemistry Approaches for this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY DATA SHEET - Fisher Scientific. (2010-10-25).
- Synthesis of 4-amino-2,3,5-trimethylphenol from 2,3,5-trimethylphenol: Application Notes and Protocols. BenchChem.
- An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Amino-2-methylphenol. BenchChem.
- MATERIAL SAFETY DATA SHEET. Acros Organics.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-06).
- Safety data sheet - CPAChem. (2019-05-16).
- This compound. PubChem.
- An In-depth Technical Guide to the Theoretical Properties and Computational Studies of 4-Amino-2-methylphenol. BenchChem.
- This compound technical grade 3096-71-7. Sigma-Aldrich.
Sources
- 1. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. uwaterloo.ca [uwaterloo.ca]
Technical Support Center: Troubleshooting Side Reactions in the Nitration of 2,5-Dimethylphenol
Welcome to the technical support center for the nitration of 2,5-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this electrophilic aromatic substitution. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies grounded in mechanistic principles.
Introduction: The Nuances of Nitrating 2,5-Dimethylphenol
The nitration of 2,5-dimethylphenol is a valuable transformation for the synthesis of various chemical intermediates. The electron-donating hydroxyl and methyl groups strongly activate the aromatic ring, making it highly susceptible to electrophilic attack. However, this high reactivity also opens the door to several competing side reactions, leading to complex product mixtures and purification challenges. This guide will address the most common issues in a question-and-answer format, providing both mechanistic explanations and practical solutions.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is producing a mixture of 2,5-dimethyl-4-nitrophenol and 2,5-dimethyl-6-nitrophenol. How can I control the regioselectivity?
A1: Understanding and controlling the isomer distribution is a primary challenge in this reaction. The hydroxyl group is a powerful ortho, para-director, and the methyl groups also contribute to directing the incoming electrophile.
Mechanistic Insight: The nitration of 2,5-dimethylphenol can proceed through two main pathways: direct electrophilic aromatic substitution (SEAr) and a two-step nitrosation-oxidation sequence, especially when nitrous acid is present[1]. Furthermore, the reaction can involve the formation of a nitrocyclohexadienone intermediate via ipso-nitration (attack at a substituted position), which then rearranges to the final nitrophenol products[2]. The ratio of the 4-nitro and 6-nitro isomers is highly dependent on the reaction conditions. One study on the nitration of 2,5-dimethylphenol in acetic anhydride showed that the initial dienone intermediate isomerized to a mixture of 2,5-dimethyl-6-nitrophenol and 2,5-dimethyl-4-nitrophenol in a 66:34 ratio upon warming[2].
Troubleshooting Strategies:
-
Temperature Control: Lower temperatures (0-5 °C) generally favor the formation of the thermodynamically more stable para-isomer (4-nitrophenol) by minimizing competing side reactions.
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical.
-
Dilute Nitric Acid: Using dilute nitric acid can increase the proportion of the ortho-isomer (6-nitrophenol) due to potential chelation of the nitronium ion with the hydroxyl group.
-
Mixed Acid (HNO₃/H₂SO₄): This is a common and potent nitrating system. The concentration of sulfuric acid can influence the isomer ratio[3]. Careful optimization of the acid mixture is necessary.
-
-
Solvent Effects: The polarity of the solvent can influence the solvation of the transition states, thereby affecting the isomer distribution. Experimenting with solvents like acetic acid, dichloromethane, or hexane may be beneficial.
-
Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), with dilute nitric acid has been shown to be effective for selective nitration of phenols[4].
| Condition | Expected Outcome |
| Low Temperature (0-5 °C) | May favor the 4-nitro isomer. |
| Dilute Nitric Acid | May increase the yield of the 6-nitro isomer. |
| Mixed Acid (HNO₃/H₂SO₄) | Potent, but requires careful control of stoichiometry and temperature. |
| Acetic Anhydride Solvent | Can lead to dienone intermediates and a mixture of isomers upon rearrangement[2]. |
Q2: My reaction mixture has turned dark brown or black, and I'm isolating a significant amount of tar-like material. What is causing this, and how can I prevent it?
A2: The dark coloration and formation of tarry substances are classic signs of oxidative side reactions. Phenols are highly susceptible to oxidation, especially under the strongly oxidizing conditions of nitration[1][5].
Mechanistic Insight: The nitrating mixture, particularly nitric acid, is a strong oxidizing agent. It can oxidize 2,5-dimethylphenol to various byproducts, including benzoquinone derivatives and polymeric materials[1]. The presence of nitrous acid (often found in nitric acid) can also initiate oxidation pathways.
Troubleshooting Strategies:
-
Strict Temperature Control: This is the most critical factor. Maintain the reaction temperature at or below 5 °C using an ice-salt bath to minimize oxidation. Localized heating can be a significant issue, so ensure efficient stirring.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 2,5-dimethylphenol to control the exothermic nature of the reaction and prevent temperature spikes.
-
Control of Stoichiometry: Use a minimal excess of the nitrating agent. A large excess will significantly increase the likelihood of oxidation.
-
Quenching the Reaction: As soon as the reaction is complete (monitored by TLC), quench it by pouring the reaction mixture onto a large volume of crushed ice and water[2][6]. This rapidly dilutes the acid and lowers the temperature, stopping further oxidation.
-
Use of Milder Nitrating Agents: Consider alternative, milder nitrating agents that are less prone to causing oxidation. Examples include metal nitrates (e.g., Bi(NO₃)₃·5H₂O or Fe(NO₃)₃·9H₂O) in an organic solvent like acetone[7] or sodium nitrite in the presence of an oxidant under aprotic conditions[3].
Experimental Protocol: Minimizing Oxidation
-
Dissolve 2,5-dimethylphenol in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer.
-
Cool the flask to 0 °C in an ice-salt bath.
-
Prepare the nitrating mixture (e.g., a cold mixture of concentrated nitric acid and sulfuric acid) in the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred phenol solution, ensuring the internal temperature does not rise above 5 °C.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring to quench the reaction.
dot
Caption: Key factors in preventing oxidation during nitration.
Q3: I am observing peaks in my GC-MS analysis that correspond to a dinitrated product. How can I avoid over-nitration?
A3: The formation of dinitro-2,5-dimethylphenol is a common issue, especially with highly activated substrates.
Mechanistic Insight: The initial mononitration product is still an activated aromatic ring, albeit less so than the starting material due to the electron-withdrawing nitro group. Under forcing conditions (e.g., high temperature, excess nitrating agent, or prolonged reaction time), a second nitration can occur.
Troubleshooting Strategies:
-
Stoichiometry of the Nitrating Agent: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.
-
Reaction Time: Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent the slower, secondary nitration from occurring to a significant extent.
-
Temperature Control: As with oxidation, maintaining a low reaction temperature is crucial.
dot
Caption: Reaction pathway showing potential for dinitration.
Q4: How can I effectively purify my desired nitrated 2,5-dimethylphenol from the side products and isomers?
A4: Purification can be challenging due to the similar physical properties of the isomers and byproducts. A multi-step approach is often necessary.
Purification Strategies:
-
Work-up: After quenching the reaction in ice-water, the crude product, which may precipitate as a solid or an oil, should be collected. If it's a solid, it can be collected by vacuum filtration and washed thoroughly with cold water to remove residual acids[2]. If it's an oil, it can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The organic layer should then be washed with water and a dilute sodium bicarbonate solution to remove acidic impurities.
-
Recrystallization: This is an effective method for purifying the major product if it is a solid[8][9].
-
Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the desired product well at high temperatures but poorly at low temperatures. Common solvent systems for nitrophenols include ethanol/water, methanol/water, or toluene/hexane mixtures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities (like polymeric tars), and then allow the solution to cool slowly to induce crystallization.
-
-
Column Chromatography: If recrystallization does not provide sufficient purity or if you need to separate the 4-nitro and 6-nitro isomers, column chromatography is the preferred method[7].
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used. The optimal ratio will need to be determined by TLC analysis to achieve good separation between the desired product and impurities.
-
-
Steam Distillation: For separating ortho- and para-nitrophenols, steam distillation can sometimes be effective due to the intramolecular hydrogen bonding in the ortho-isomer, making it more volatile.
TLC Monitoring Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Start with a non-polar system like 9:1 hexane:ethyl acetate and gradually increase the polarity to achieve good separation of the starting material, product isomers, and any byproducts.
-
Visualization: The nitrophenol products are often yellow and can be visualized directly. Additionally, UV light (254 nm) can be used for visualization[10]. Staining with a suitable agent like potassium permanganate can help identify oxidizable impurities.
Conclusion
The successful nitration of 2,5-dimethylphenol hinges on a thorough understanding of the potential side reactions and the implementation of careful experimental control. By diligently managing temperature, stoichiometry, and reaction time, and by employing appropriate work-up and purification techniques, researchers can significantly improve the yield and purity of their desired nitrated product. This guide provides a framework for troubleshooting common issues, but it is essential to remember that each reaction may require specific optimization.
References
- Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIV. Nitration of 2-methylphenols. Formation and rearrangement of 6-methyl-6-nitrocyclohexa-2,4-dienones. Canadian Journal of Chemistry, 63(8), 2315-2323. [Link]
- Corning. (n.d.).
- Rajadhyaksha, R. A., & Joshi, S. V. (1986). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Industrial & Engineering Chemistry Product Research and Development, 25(1), 143-146.
- Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry [Video]. YouTube. [Link]
- Pourali, A. R., & Goli, A. (2012). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Journal of Chemical Sciences, 124(1), 63-67. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
- SIELC Technologies. (n.d.). Separation of 2,5-Dimethylphenol on Newcrom R1 HPLC column. SIELC. [Link]
- Chemistry Stack Exchange. (2024, July 7).
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Hartshorn, M. P., Sutton, K. H., & Vaughan, J. (1983). Reactions of 2,6-Di-t-butyl-4-methylphenol with nitrogen dioxide; X-ray crystal structures of 2,6-Di-t-butyl-c-6-hydroxy-4-methyl-r-4,c-5-dinitrocyclohex-2-enone and 2,6-. Australian Journal of Chemistry, 36(11), 2339-2348.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Yuan, B., et al. (2017). Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS. Atmospheric Chemistry and Physics, 17(23), 14677-14692.
- Chemistry Stack Exchange. (2015, April 11). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?. [Link]
- PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol.
- Corning. (n.d.).
- Quora. (2017, September 14). Which one is more acidic, 3.5-dimethyl-4-nitrophenol, or phenol?. [Link]
- ResearchGate. (2025, November 20). (PDF) Synthesis of 2,4-dinitrophenol. [Link]
- ResearchGate. (2025, August 7). GC/MS Investigation of the Reaction Products of Nitrogen Mustards and N,N‐Dialkylaminoethyl‐2‐Chlorides With Phenol | Request PDF. [Link]
- National Center for Biotechnology Information. (2022, January 18). Elucidation of Chemical Interactions between Crude Drugs Using Quantitative Thin-Layer Chromatography Analysis. PubMed Central. [Link]
- Ahel, M., & Giger, W. (1993). Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column.
- Pacheco-Londoño, L. C., et al. (2020). Explosives Analysis Using Thin-Layer Chromatography–Quantum Cascade Laser Spectroscopy. Applied Sciences, 10(15), 5263.
- Phenomenex. (n.d.).
- Dell'Erba, C., et al. (1988). Reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines. Formation and crystal structure analysis of 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen. Journal of the Chemical Society, Perkin Transactions 2, (11), 1879-1882.
- ResearchGate. (2019, March 6).
- ResearchGate. (2025, August 5). (PDF) Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. [Link]
- Google Patents. (n.d.). CN113125586A - Detection method of 1- [2- (2, 4-dimethyl-thiophenyl) -phenyl ] piperazine and isomer thereof.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Troubleshooting the Reduction of 4-Nitro-2,5-dimethylphenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-amino-2,5-dimethylphenol via the reduction of 4-nitro-2,5-dimethylphenol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this critical synthetic transformation. Here, we move beyond simple protocols to explore the causality behind common experimental failures, providing field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction.
The reduction of an aromatic nitro group is a fundamental and widely used transformation in organic synthesis.[1][2] The conversion of 4-nitro-2,5-dimethylphenol to this compound is a key step for producing valuable intermediates in the pharmaceutical and chemical industries.[3][4] While seemingly straightforward, this reaction can be prone to issues such as stalling, low yield, and the formation of impurities. This guide provides a structured approach to diagnosing and resolving these common problems.
Troubleshooting Guide: Diagnosis and Resolution
This section addresses specific, common problems encountered during the reduction of 4-nitro-2,5-dimethylphenol. Each entry details potential causes and provides actionable solutions.
Question 1: My reaction has stalled. The starting material is being consumed very slowly or has stopped reacting altogether. What's going wrong?
Answer: A stalled or sluggish reaction is one of the most frequent issues. The root cause depends heavily on the reduction method employed. Let's break down the possibilities for the two most common methods: catalytic hydrogenation and chemical reduction with metals.
Scenario A: Using Catalytic Hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel)
In catalytic hydrogenation, the reaction occurs on the surface of a solid catalyst in a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen).[5] A failure in any of these components can halt the reaction.
Potential Causes & Solutions:
-
Catalyst Inactivity: This is the most common culprit.
-
Poisoning: The active sites on the palladium or platinum catalyst can be irreversibly blocked by poisons.[6] Common poisons include sulfur compounds (e.g., from thiols, sulfoxides), certain nitrogen heterocycles, and heavy metal ions.[5][6] Even trace impurities in your starting material or solvent can be enough to kill the catalyst.
-
Deactivation: The catalyst may have lost activity from improper storage or handling (e.g., exposure to air, especially for pyrophoric catalysts like Raney Nickel or dry Pd/C).[5]
-
Solution: Use a fresh bottle of catalyst or test your current batch on a simple, reliable substrate like nitrobenzene to verify its activity.
-
-
Insufficient Loading: The amount of catalyst may be too low for the reaction scale.
-
Solution: While typical loadings are 5-10 mol%, you can incrementally increase the catalyst amount.[5] However, this should be a last resort after ruling out poisoning and other issues.
-
-
-
Suboptimal Reaction Conditions:
-
Inadequate Hydrogen Supply: The reaction is dependent on a continuous supply of hydrogen.
-
Poor Agitation: Inefficient stirring starves the catalyst of reactants. The solid catalyst must be well-suspended to maximize contact with the dissolved nitro compound and the gaseous hydrogen.[5][8]
-
Solution: Increase the stirring speed significantly. You should see a vortex at the surface of the liquid, and the solid catalyst should be evenly distributed, not settled at the bottom.
-
-
Poor Substrate Solubility: If the 4-nitro-2,5-dimethylphenol is not fully dissolved, the reaction becomes mass-transport limited.
-
Scenario B: Using Chemical Reduction (e.g., SnCl₂/HCl or Fe/HCl)
These methods rely on a stoichiometric amount of a reducing metal in an acidic medium.[1][9]
Potential Causes & Solutions:
-
Insufficient Reducing Agent or Acid: These reactions consume the metal and the acid.
-
Cause: An incorrect calculation of molar equivalents is a common error. For instance, the reduction with tin(II) chloride requires multiple equivalents of the salt.[10]
-
Solution: Recalculate the stoichiometry. Ensure you have used a sufficient excess of both the metal reducing agent and the acid. For a stalled reaction, you may be able to add more reagent to restart it.
-
-
-
Low Reaction Temperature: Many metal/acid reductions require heating to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, gently heat the mixture (e.g., to 40-60 °C) while monitoring the progress by TLC.
-
-
Formation of Insoluble Tin Oxides: During workup of SnCl₂ reactions, improper pH adjustment can lead to the formation of gelatinous tin oxides that trap the product and make isolation difficult.[10]
-
Solution: During the basic quench, add the base slowly with vigorous stirring. Ensure the final pH is sufficiently high (>10) to keep tin species soluble as stannates or to precipitate them in a more manageable form.
-
Troubleshooting Workflow for a Stalled Catalytic Hydrogenation
The following diagram outlines a logical workflow for diagnosing an incomplete catalytic hydrogenation reaction.
Caption: A stepwise approach to troubleshooting incomplete catalytic hydrogenation.
Question 2: My reaction worked, but the yield is low and I see several side products on my TLC plate. What are they and how can I avoid them?
Answer: The formation of side products often points to incomplete reduction or undesired side reactions. The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[2][9]
General Reaction Pathway and Potential Side Products
Caption: The reduction pathway from nitro to amine proceeds via intermediates.
Potential Causes & Solutions:
-
Accumulation of Intermediates: If your TLC shows spots between the starting material and the final product, you are likely seeing the nitroso or hydroxylamine intermediates. This is a clear sign of an incomplete or insufficiently powerful reduction.
-
Solution: Refer to the solutions in Question 1. You need to improve the reaction conditions by using a more active catalyst, increasing the amount of reducing agent, or allowing for a longer reaction time.
-
-
Formation of Bimolecular Products (Azo/Azoxy): Condensation reactions between the intermediates (nitroso and hydroxylamine) can form dimeric impurities like azoxy and azo compounds.[2][11] This is more common with certain reducing agents (like LiAlH₄ for aromatic nitro groups) but can occur if the reduction is slow and intermediates build up.[2][12]
-
Solution: Ensure the reduction is efficient and proceeds quickly to the final amine. Using a highly active system like H₂/Pd-C at sufficient pressure usually minimizes these side products.[2] For metal/acid reductions, ensuring a sufficient excess of the reducing agent is key.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: Which reduction method should I choose? | This depends on your available equipment and scale. Catalytic hydrogenation is often preferred for its high atom economy and clean workup (simple filtration of the catalyst).[13] Metal/acid reductions (like SnCl₂/HCl or Fe/HCl) are robust, less sensitive to catalyst poisons, and don't require specialized pressure equipment, but the workup can be more involved due to the need to remove metal salts.[10][14] |
| Q2: How should I monitor the reaction? | Thin-Layer Chromatography (TLC) is the most common method.[15] Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexanes). The starting nitro compound is less polar than the resulting amine. You should see the starting material spot (higher Rf) disappear as the product spot (lower Rf, often streaks due to basicity) appears. Staining with ninhydrin can help visualize the amine product. LC-MS provides more definitive tracking of reactant consumption and product formation.[8] |
| Q3: Can the phenol group interfere with the reaction? | Generally, the phenolic hydroxyl group is stable under the most common nitro reduction conditions (catalytic hydrogenation, SnCl₂/HCl, Fe/HCl). It is not reducible under these conditions. However, under very harsh conditions not typical for this transformation, side reactions could occur, but this is unlikely to be the source of incomplete reduction. |
| Q4: What are the primary safety concerns? | For catalytic hydrogenation , hydrogen gas is highly flammable and forms explosive mixtures with air.[13] Catalysts like Palladium on Carbon (Pd/C) and especially Raney Nickel can be pyrophoric (ignite spontaneously in air) when dry.[5] Always handle catalysts under an inert atmosphere or as a slurry in solvent. For metal/acid reductions , the reactions can be exothermic, and you are handling concentrated, corrosive acids.[10] Perform the reaction in a fume hood with appropriate personal protective equipment (PPE). |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a standard lab-scale procedure. All operations should be performed in a well-ventilated fume hood.
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-nitro-2,5-dimethylphenol (1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., methanol or ethyl acetate, approx. 10-20 mL per gram of substrate) to completely dissolve the starting material.[5]
-
Inerting: Seal the flask with a septum. Purge the system with an inert gas (nitrogen or argon) for several minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C catalyst (5-10 mol %). Safety Note: Do not add the dry catalyst to a dry flask in the air; add it to the solvent-wetted substrate under an inert atmosphere.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas, typically by attaching a hydrogen-filled balloon.[5] For larger scales or difficult reductions, a Parr hydrogenation apparatus should be used.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The black catalyst powder should be fully suspended in the liquid.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.[8]
-
Work-up: Once complete, carefully purge the flask again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: Do not allow the catalyst-caked Celite pad to dry out, as it can be pyrophoric. Quench it carefully with water.
-
Isolation: Wash the Celite pad with additional solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound, which can be purified further if necessary.
Protocol 2: Reduction using Stannous Chloride (SnCl₂) in HCl
This protocol is a classic method that is effective and does not require special pressure equipment.[10]
-
Dissolution: In a round-bottom flask with a stir bar and reflux condenser, dissolve 4-nitro-2,5-dimethylphenol (1.0 eq) in ethanol.
-
Reagent Preparation: In a separate beaker, dissolve stannous chloride dihydrate (SnCl₂·2H₂O, approx. 3-4 eq) in concentrated hydrochloric acid. Caution: This is exothermic and should be done in an ice bath.
-
Reaction: Add the SnCl₂/HCl solution to the flask containing the nitro-phenol.
-
Heating: Heat the reaction mixture to reflux (or ~60-70 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up & Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully pour the acidic mixture into a vigorously stirred beaker of ice, then basify by the slow addition of a concentrated NaOH or KOH solution until the pH is >10. A thick, white precipitate of tin(IV) hydroxide may form.
-
Extraction: Extract the aqueous slurry multiple times with an organic solvent like ethyl acetate. The product will move into the organic layer.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
References
- Campbell, C. D., & Stewart, M. I. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3171–3178.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
- Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
- Reddit. (2025). Nitro reduction conditions.
- Wikipedia. (n.d.). Catalyst poisoning.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. mdpi.com [mdpi.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Amino-2,5-dimethylphenol
Introduction
4-Amino-2,5-dimethylphenol is a substituted aminophenol derivative with applications in various fields of chemical synthesis, including the development of pharmaceuticals and specialized dyes. As with many aminophenols, its purification presents distinct challenges that can impact the purity, stability, and color of the final product. The primary obstacles encountered by researchers include the compound's high susceptibility to aerial oxidation, the removal of structurally similar impurities from its synthesis, and the selection of an appropriate recrystallization solvent system.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to help you navigate the common pitfalls associated with the purification of this compound and achieve a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: My this compound sample, which was initially off-white, has turned brown/purple upon storage. What is causing this discoloration?
A1: This discoloration is a classic sign of oxidation. Aminophenols, particularly para-aminophenols, are highly susceptible to aerial oxidation. The electron-donating effects of both the amino (-NH₂) and hydroxyl (-OH) groups increase the electron density of the aromatic ring, making it prone to oxidation by atmospheric oxygen. This process forms highly colored quinone-imine or polymeric species, which can significantly discolor your product even at trace concentrations.[1] To ensure stability, this compound should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[1]
Q2: What are the most common impurities I should expect in my crude this compound sample?
A2: The impurity profile largely depends on the synthetic route. A common method for synthesizing this compound is the catalytic hydrogenation of 4-nitro-2,5-dimethylphenol. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: Residual 4-nitro-2,5-dimethylphenol.
-
Reaction Intermediates: Partially reduced species such as the corresponding nitroso and hydroxylamine intermediates. Arylhydroxylamines can be particularly problematic as they can undergo condensation reactions to form colored azo or azoxy byproducts.[2]
-
Catalyst Residues: If a heterogeneous catalyst like Palladium on carbon (Pd/C) was used, trace amounts of palladium may remain in the crude product.
-
Side-Products: Depending on reaction conditions, other isomers or byproducts from side-reactions may be present.
Q3: Is this compound soluble in water?
A3: Generally, aminophenols have limited solubility in neutral water due to the hydrophobic nature of the benzene ring. However, the compound's amphoteric nature—possessing both a basic amino group (pKa₁ ≈ 5.28) and an acidic phenolic group (pKa₂ ≈ 10.40)—allows for its solubilization in aqueous acid or base.[1] This property is the basis for purification by acid-base extraction, which can effectively separate it from non-ionizable impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification workflow.
Issue 1: Persistent Color in the Product After Recrystallization
| Question | Root Cause Analysis & Solution |
| Q: I've recrystallized my product, but it remains colored. How can I obtain a colorless/white solid? | A: This indicates that colored, oxidized impurities are co-crystallizing with your product or that oxidation is occurring during the recrystallization process. Causality: Heating a solution of an aminophenol in the presence of air accelerates oxidation. Troubleshooting Steps: 1. Use a Reducing Agent: Add a small amount (a spatula tip) of an antioxidant like sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅) to the recrystallization solvent before heating. This will help to reduce colored oxidized species back to the desired aminophenol and prevent further oxidation during the process. 2. Perform Decolorization: If the solution is still colored after dissolution, add a small amount of activated carbon (charcoal) to the hot solution and briefly heat (5-10 minutes). The activated carbon will adsorb the highly colored polymeric impurities. Crucially, you must filter the hot solution through a fluted filter paper or a pad of Celite to remove the carbon before allowing the solution to cool. Caution: Never add activated carbon to a boiling solution, as this can cause violent bumping. 3. Work Under Inert Atmosphere: For highly sensitive applications, performing the entire recrystallization under a nitrogen or argon atmosphere will provide the best protection against oxidation. |
Issue 2: Low Recovery or No Crystal Formation After Recrystallization
| Question | Root Cause Analysis & Solution |
| Q: I've followed the recrystallization protocol, but my yield is very low, or the product has "oiled out" instead of crystallizing. What should I do? | A: This problem typically stems from the choice of solvent, the volume of solvent used, or the rate of cooling. Causality: For successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. If too much solvent is used, the solution will not be saturated upon cooling, leading to low or no recovery. If the compound's melting point is lower than the boiling point of the solvent, or if impurities are depressing the melting point, it may separate as an oil. Troubleshooting Steps: 1. Optimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution and then attempt to cool it again. 2. Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch. 3. Re-evaluate the Solvent System: If the product oils out, it may be necessary to change the solvent system. Try a solvent with a lower boiling point or use a mixed-solvent system (e.g., ethanol-water, acetone-hexane). When using a mixed-solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the clear solution to cool slowly. 4. Control the Cooling Rate: Do not cool the solution too rapidly (e.g., by placing it directly in an ice bath). Slow cooling promotes the formation of larger, purer crystals. Allow the flask to cool to room temperature first, and then move it to an ice bath to maximize recovery. |
Experimental Protocols & Methodologies
Workflow for Purification of Crude this compound
The following diagram outlines a general strategy for purifying the crude product obtained from a typical synthesis, such as the reduction of 4-nitro-2,5-dimethylphenol.
Caption: General purification workflow for this compound.
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the amphoteric product from non-ionizable impurities like unreacted nitro-aromatics or azo/azoxy byproducts.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amino group will be protonated, forming the hydrochloride salt, which is soluble in the aqueous layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers and perform a "back-wash" with a fresh portion of the organic solvent to remove any trapped non-polar impurities.
-
Basification: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add a base (e.g., 1 M sodium hydroxide (NaOH) or ammonium hydroxide) until the solution is basic (pH > 8). The free this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C.
Protocol 2: Purification by Recrystallization
This is the most common method for obtaining a highly crystalline, pure product, assuming major impurities have already been removed.
-
Solvent Selection: Based on the principle of "like dissolves like," polar solvents are good candidates. Ethanol, methanol, or ethanol/water mixtures are excellent starting points. A suggested solvent system is a mixture of ethanol and water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid. If the solution is colored, this is the point to add a spatula tip of sodium dithionite.
-
Decolorization (Optional): If the solution remains colored, add a small amount of activated carbon and heat for 5-10 minutes. Filter the hot solution to remove the carbon.
-
Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C. The melting point of pure this compound is reported to be 242-243 °C.
Data Summary: Solubility & Recrystallization
| Solvent | Polarity | Expected Solubility | Suitability for Recrystallization |
| Water | High | Low at neutral pH; soluble in acid/base | Good as an anti-solvent in a mixed-solvent system. |
| Ethanol | High | Good, especially when hot | Excellent, often used in combination with water. |
| Methanol | High | Good, especially when hot | Good candidate, similar to ethanol. |
| Acetone | Medium | Moderate | Potential single solvent or part of a mixed system. |
| Ethyl Acetate | Medium | Moderate | More suitable for extraction than recrystallization. |
| Toluene | Low | Poor | Not recommended. |
| Hexane | Low | Insoluble | Can be used as an anti-solvent with a more polar solvent. |
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common purification issues.
Sources
Technical Support Center: Purification of Crude 4-Amino-2,5-dimethylphenol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-Amino-2,5-dimethylphenol (CAS 3096-71-7). Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and adapt these methodologies to your specific experimental context.
Introduction: The Challenge of Purity
This compound, also known as 4-Amino-2,5-xylenol, is a substituted aminophenol with applications as an intermediate in the synthesis of pharmaceuticals and dyes.[1] The purity of this compound is paramount, as residual starting materials, byproducts, or degradation products can significantly impact the yield, selectivity, and safety profile of subsequent reactions.
The primary challenge in handling this molecule stems from the presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the aromatic ring. These functional groups make the compound susceptible to oxidation, particularly when exposed to air, which often results in the formation of highly colored quinone-imine type impurities.[2] These are typically the source of the dark coloration seen in crude samples. Common synthetic routes, such as the reduction of a nitrophenol precursor, can also introduce residual starting materials or catalyst residues.[3]
Safety First: Handling this compound
Before beginning any purification protocol, it is critical to consult the Safety Data Sheet (SDS). This compound presents several hazards.
-
Toxicity: It is harmful or toxic if swallowed, inhaled, or in contact with skin.[4][5]
-
Irritation/Corrosion: It is known to cause skin irritation and can cause severe eye damage.[6][7]
-
Handling: Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[8] Avoid generating dust.[6]
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| Appearance | White to beige/brown powder/crystal | [1][9] |
| Melting Point | 242-243 °C (lit.) | [5] |
| pKa | pK₁: 5.28 (amino group), pK₂: 10.40 (hydroxyl group) | [9] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My crude product is a dark brown or purple solid. What causes this intense color and how can I remove it?
A1: Causality & Solution
The dark coloration is almost certainly due to the presence of oxidized impurities, such as quinone-imines, formed by the exposure of the aminophenol to atmospheric oxygen.[2] The extended conjugation in these molecules causes them to absorb visible light, appearing intensely colored even at low concentrations.
Your primary and most effective solution is Recrystallization with Activated Charcoal Treatment .
-
Why it works: Activated charcoal has a high surface area with a network of fine pores, making it an excellent adsorbent for large, flat, conjugated molecules like the colored impurities.[2] During recrystallization, the desired product and impurities are dissolved in a hot solvent. The charcoal is added, and the colored impurities adsorb onto its surface. A subsequent hot filtration removes the charcoal and the adsorbed impurities, leaving a decolorized solution from which the pure product can crystallize upon cooling.
For a detailed methodology, see Protocol 1: Recrystallization with Charcoal Treatment.
Q2: I tried to recrystallize my product, but my yield was very low, or no crystals formed at all. What went wrong?
A2: Causality & Solution
This is a common issue in recrystallization and usually points to a problem with the solvent system or the concentration.
-
Causality 1: Improper Solvent Choice. The ideal solvent should dissolve the compound well when hot but poorly when cold.[10] If the compound is too soluble at low temperatures, it will remain in the mother liquor, leading to low recovery. If it is not soluble enough at high temperatures, you may use an excessive volume of solvent.
-
Causality 2: Excessive Solvent Volume. A classic mistake is adding too much solvent. The goal is to create a saturated solution at the boiling point of the solvent. Using the absolute minimum amount of hot solvent required for complete dissolution is key.[10]
-
Causality 3: Cooling Too Rapidly. Crashing the product out of solution by cooling too quickly can trap impurities within the crystal lattice and lead to the formation of fine powders or oils instead of well-defined crystals. Slow cooling allows for the selective growth of pure crystals.
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with different solvents. Good starting points for aminophenols include water, ethanol, or mixtures of ethanol/water.[10][11]
-
Re-concentration: If you suspect you've added too much solvent, you can carefully boil off some of the solvent to re-saturate the solution and then allow it to cool again.
-
Controlled Cooling: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, it can be moved to an ice bath to maximize crystal precipitation.[12]
-
Induce Crystallization: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.
| Solvent System | Rationale |
| Water | An inexpensive and non-flammable choice. Solubility is often low in cold water but increases significantly with heat.[11] |
| Ethanol/Water | A versatile mixture. You can dissolve the crude product in a minimum of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Adding a few more drops of hot ethanol will clarify it, and this solution can then be cooled.[10] |
| Methanol | Another polar solvent option, similar in properties to ethanol. |
Q3: I've recrystallized my product, but TLC/HPLC analysis shows it's still impure. What should I do next?
A3: Causality & Solution
If recrystallization is insufficient, it means the impurities have solubility properties very similar to your desired product. In this case, you need to employ a separation technique based on a different chemical principle.
-
Option 1: Flash Column Chromatography. This is the workhorse of purification for separating compounds with different polarities.[2] The crude mixture is loaded onto a stationary phase (like silica gel), and a mobile phase (solvent) is passed through. Compounds will travel down the column at different rates depending on their affinity for the stationary phase versus the mobile phase.
-
Why it works: this compound is a polar molecule. Non-polar impurities will elute quickly, while more polar impurities will be retained longer on the silica, allowing for separation. For basic compounds like aminophenols, adding a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the mobile phase can prevent streaking and improve peak shape.[2][13]
-
See Protocol 2: Flash Column Chromatography for a detailed guide.
-
-
Option 2: Acid-Base Extraction. This technique exploits the acidic (phenol) and basic (amine) nature of your molecule to move it between an organic solvent and an aqueous solution.[14]
-
Why it works: You can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). By washing with an aqueous acid (like dilute HCl), the basic amino group will be protonated, forming a water-soluble salt that moves into the aqueous layer, leaving neutral impurities behind in the organic layer.[15] Conversely, washing with an aqueous base (like dilute NaOH) will deprotonate the acidic phenol group, also forming a water-soluble salt.[14] The aqueous layer can then be isolated, and the pH readjusted to neutral to precipitate the purified product. This is excellent for removing non-acidic/non-basic impurities.
-
See Protocol 3: Acid-Base Extraction for a step-by-step workflow.
-
Q4: My purified, white solid turns colored after a few days in storage. How can I prevent this degradation?
A4: Causality & Solution
This is again due to air oxidation. Even high-purity aminophenols can degrade upon exposure to air and light.[2]
Prevention is key:
-
Inert Atmosphere: Store the purified solid under an inert atmosphere (Nitrogen or Argon).
-
Darkness: Keep the container in a dark place, for example, by wrapping the vial in aluminum foil or using an amber-colored vial.
-
Cold & Dry: Store the container in a refrigerator or freezer, inside a desiccator to protect it from moisture.[9]
Frequently Asked Questions (FAQs)
Q: How do I choose the best purification method? A: The choice depends on the nature of the impurities, the scale of your reaction, and the required final purity. Use the following decision tree as a guide.
Caption: Decision tree for selecting a purification method.
Q: What analytical techniques are best for assessing purity? A: A combination of methods provides the most complete picture.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of purity and for developing solvent systems for column chromatography.[2]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An HPLC-UV method is robust for routine analysis, while more sensitive detectors can be used for trace impurity detection.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of the purified compound and can reveal the presence of structurally similar impurities.[4]
-
Melting Point: A sharp melting point close to the literature value (242-243 °C) is a good indicator of high purity.[5] Impurities typically depress and broaden the melting point range.
Detailed Experimental Protocols
Protocol 1: Recrystallization with Activated Charcoal Treatment
This protocol is designed to remove colored, highly conjugated impurities from crude this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. In a separate beaker, heat your chosen solvent (e.g., a 1:1 mixture of ethanol and water) to boiling.[2]
-
Add Solvent: Add the minimum amount of the hot solvent to the crude product with swirling until it just completely dissolves. Maintaining the temperature near boiling is crucial.
-
Charcoal Addition: Remove the flask from the heat source. Add a small amount of activated charcoal (typically 1-2% of the crude product's weight). Caution: Add charcoal carefully to the hot solution, as it can cause vigorous bumping.
-
Heating: Gently heat the mixture at boiling for 5-10 minutes with occasional swirling. This allows the charcoal to adsorb the impurities.
-
Hot Filtration: Set up a fluted filter paper in a stemless funnel. Preheat the funnel and a clean receiving flask by pouring some boiling solvent through them. Quickly filter the hot charcoal-containing mixture. The goal is to prevent the desired product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Dry the crystals under vacuum to obtain the final product.[10]
Protocol 2: Flash Column Chromatography
This protocol is for separating the target compound from impurities with different polarities.
-
TLC Analysis: First, determine a suitable mobile phase (eluent) using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5% triethylamine to the eluent to prevent streaking of the basic amine.[2] The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to get a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the column. Add another thin layer of sand.
-
Elution: Carefully add the mobile phase to the column and begin elution, collecting fractions. You can start with a less polar eluent and gradually increase the polarity (gradient elution) to first elute non-polar impurities and then your product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Protocol 3: Acid-Base Extraction
This powerful technique separates acidic, basic, and neutral compounds. The following workflow is designed to isolate your amphoteric product from neutral impurities.
Caption: Workflow for purification via acid-base extraction.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.[14]
-
Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate. The basic amino group of your product will be protonated, forming a salt that dissolves in the aqueous layer.[15] Neutral impurities will remain in the organic layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product. Combine the aqueous extracts.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution becomes basic (check with pH paper). This will deprotonate the ammonium salt, causing the neutral, purified this compound to precipitate out of the solution.[17]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.
References
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76544, this compound.
- European Patent Office. (n.d.). EP 0041837 B1: Process for the purification of p-aminophenol.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
- Google Patents. (n.d.). US2035502A: Method of preparing purified para amino phenol.
- Google Patents. (n.d.). US3717680A: Purification of p-aminophenol.
- MDPI. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Membranes, 12(12), 1215.
- Wikipedia. (n.d.). Acid–base extraction.
- CPAChem. (2019). Safety data sheet: 2,5-Dimethylphenol.
- National Institutes of Health. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1334.
- Google Patents. (n.d.). US4870209A: Process for purifying crude 4-aminophenol.
- The Japanese Biochemical Society. (1974). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Biochemistry, 76(1), 211-214.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- Sorbent Technologies. (n.d.). Amino Acid Purification - Column Chromatography.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Green Chemistry Approaches for this compound.
- European Patent Office. (n.d.). EP 0320484 A2: Purification of N-acetyl aminophenols.
- Royal Society of Chemistry. (2017). Supporting Information: Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values.
- National Institutes of Health. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Toxics, 12(5), 340.
- ResearchGate. (2025). Oxidative polymerization of 2,5-dimethylphenol by tyrosinase-model complex.
- MDPI. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Toxics, 12(5), 340.
- Eruditio. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Indonesia Journal of Food and Drug Safety, 5(1).
- ResearchGate. (2025). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition.
- Science.gov. (n.d.). related impurities 4-aminophenol: Topics.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 81099, 2-Amino-4,5-dimethylphenol.
- European Patent Office. (n.d.). EP 0224625 A1: Process for producing aminophenols.
- Chemicalland21. (n.d.). Basic Chemical Data: 2-AMINO-4,5-DIMETHYLPHENOL.
- European Patent Office. (n.d.). EP 0449546 B1: Process for the preparation of m-aminophenols from resorcinol.
- Google Patents. (n.d.). EP0320484A2: Purification of N-acetyl aminophenols.
- MDPI. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 27(20), 6825.
Sources
- 1. 4-Amino-2,5-xylenol | 3096-71-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-アミノ-2,5-ジメチルフェノール technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. This compound CAS#: 3096-71-7 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing 4-Amino-2,5-dimethylphenol Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-2,5-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Authored from the perspective of a Senior Application Scientist, this document provides not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experimental outcomes.
Synthesis Overview: The Primary Pathway
The most prevalent and reliable method for synthesizing this compound involves a two-step process: the regioselective nitration of 2,5-dimethylphenol, followed by the reduction of the resulting nitro-intermediate.[1][2] This pathway is favored for its accessible starting materials and generally high-yielding transformations when optimized.
Experimental Workflow: From Precursor to Product
The following protocol outlines the standard procedure for this synthesis.
Part 1: Nitration of 2,5-Dimethylphenol
-
Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2,5-dimethylphenol in a suitable solvent such as glacial acetic acid. Cool the mixture in an ice-salt bath to 0-5 °C.
-
Nitrating Agent Preparation: Slowly add concentrated nitric acid to a pre-cooled volume of glacial acetic acid, ensuring the temperature remains low.
-
Reaction: Add the prepared nitrating agent dropwise to the cooled solution of 2,5-dimethylphenol. It is critical to maintain the internal reaction temperature below 10 °C to prevent over-nitration and the formation of unwanted isomers.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once complete, pour the reaction mixture into a beaker of ice-water to precipitate the 4-nitro-2,5-dimethylphenol intermediate. Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
Part 2: Reduction of 4-Nitro-2,5-dimethylphenol
A greener and highly efficient method for the reduction step is catalytic transfer hydrogenation, which avoids the use of heavy metal reagents.[1][2]
-
Setup: To a round-bottom flask, add the dried 4-nitro-2,5-dimethylphenol intermediate, a suitable solvent like ethanol or methanol, and a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Hydrogen Source: To this stirred suspension, add ammonium formate in portions.[2] The reaction is often exothermic, and a water bath may be necessary to maintain a controlled temperature.[2]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The progress is monitored by TLC, observing the disappearance of the nitro-intermediate spot.[2]
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to carefully remove the Pd/C catalyst.[2] Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude this compound can then be purified.[2]
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem Encountered | Probable Cause(s) | Recommended Solution & Rationale |
| Low Yield in Nitration Step | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Over-Nitration: Reaction temperature was too high, leading to dinitro- byproducts. 3. Loss During Workup: Product is partially soluble in the ice-water mixture. | 1. Monitor with TLC: Ensure the starting material spot has completely disappeared before quenching the reaction. 2. Strict Temperature Control: Maintain the internal temperature below 10°C, preferably between 0-5°C, during the addition of the nitrating agent. This minimizes the activation energy required for a second nitration. 3. Minimize Water Volume: Use the minimum amount of ice-water necessary to precipitate the product and ensure it is ice-cold to reduce solubility. |
| Product is a Dark Oil or Tar after Reduction | 1. Air Oxidation: The product, an aminophenol, is highly susceptible to oxidation, which forms colored quinone-imine impurities. 2. Incomplete Reduction: Residual nitro-compound may be present. 3. Catalyst Contamination: The Pd/C catalyst may be old or poisoned. | 1. Inert Atmosphere: After filtering off the catalyst, immediately place the filtrate under a nitrogen or argon atmosphere. Consider adding a small amount of a reducing agent like sodium dithionite during workup if oxidation is severe. 2. TLC Confirmation: Confirm complete conversion before workup. If incomplete, add more reducing agent or allow for longer reaction time. 3. Use Fresh Catalyst: Always use fresh, high-quality Pd/C catalyst for optimal activity. |
| Difficulty with Final Purification by Recrystallization | 1. Incorrect Solvent Choice: The solvent may dissolve the product too well at low temperatures or not well enough at high temperatures.[3] 2. Presence of Oily Impurities: Side products may be preventing crystal lattice formation. | 1. Solvent Screening: Test a range of solvents. For this compound, polar solvents or mixtures like ethanol/water or methanol are good starting points.[3] The ideal solvent dissolves the compound when hot but poorly when cold.[3] 2. Charcoal Treatment: Dissolve the crude product in a minimal amount of hot recrystallization solvent, add a small amount of activated charcoal to adsorb colored and oily impurities, heat briefly, and then perform a hot filtration to remove the charcoal before cooling.[3] |
| Broad Melting Point Range of Final Product | 1. Impurities Present: The product is not pure. Common impurities include unreacted starting material, the nitro-intermediate, or oxidation byproducts. 2. Residual Solvent: The product has not been adequately dried. | 1. Re-Purify: Perform another recrystallization. If impurities persist, consider column chromatography for a more rigorous separation. 2. Thorough Drying: Dry the purified crystals under high vacuum for several hours, potentially with gentle heating, to remove all traces of the recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity important in the nitration of 2,5-dimethylphenol, and how is it controlled?
A: Regioselectivity is crucial to ensure the nitro group is directed to the C4 position (para to the hydroxyl group). The hydroxyl (-OH) and the two methyl (-CH₃) groups are all ortho-, para-directing activators. The hydroxyl group is a much stronger activator than the methyl groups. The position para to the powerful -OH group (C4) is sterically accessible and electronically favored, leading to the desired 4-nitro product. However, poor temperature control can provide enough energy to overcome this selectivity, leading to the formation of other isomers or dinitro products.
Q2: What are the main advantages and disadvantages of different reduction methods for the nitro group?
A: The choice of reducing agent is a critical decision based on efficiency, safety, cost, and environmental impact.
| Method | Advantages | Disadvantages |
| Catalytic Hydrogenation (Pd/C, H₂ gas) | High yield, clean reaction, catalyst can be recovered and reused.[1] | Requires specialized high-pressure hydrogenation equipment (e.g., a Parr apparatus).[4] H₂ gas is highly flammable. |
| Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) | Avoids flammable H₂ gas and high-pressure setups.[2] Workup is simple (catalyst filtration).[2] Considered a "green" method.[1] | Ammonium formate can be costly. Reaction can be exothermic and require cooling.[2] |
| Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl) | Inexpensive and readily available reagents.[3] Effective and reliable. | Workup is complex, requiring filtration of metal oxides and neutralization, which generates significant aqueous waste.[3] Tin salts are particularly toxic and environmentally harmful.[2] |
Q3: My final this compound product darkens over time, even after purification. Why does this happen and how can I store it properly?
A: Aminophenols as a class are highly sensitive to air oxidation. The electron-donating amino and hydroxyl groups make the aromatic ring electron-rich and susceptible to losing electrons (oxidizing). The initial oxidation product is a quinone-imine, which is highly colored and can polymerize to form dark, insoluble materials. To ensure long-term stability:
-
Store under an inert atmosphere: Displace the air in the storage vial with dry nitrogen or argon.
-
Protect from light: Use an amber-colored vial or store the container in the dark.
-
Keep it cool and dry: Store in a refrigerator or freezer.
Caption: Common degradation pathway of this compound via air oxidation.
Q4: What analytical techniques are essential to confirm the identity and purity of my final product?
A: A combination of techniques is required for unambiguous characterization:
-
Melting Point: A sharp melting point close to the literature value (242-243 °C) indicates high purity.[5]
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the chemical shifts and coupling constants for all unique protons and carbons in the molecule.[3]
-
FTIR Spectroscopy: Confirms the presence of key functional groups, such as the O-H and N-H stretches (typically a broad band around 3200-3400 cm⁻¹) and C-N/C-O stretches in the fingerprint region.[3]
-
Thin-Layer Chromatography (TLC): A simple and quick method to assess purity. A pure compound should ideally show a single spot.
Physicochemical Data Summary
For reference, the key properties of the compounds involved in this synthesis are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2,5-Dimethylphenol | C₈H₁₀O | 122.16 | 74-76 | 95-87-4 |
| 4-Nitro-2,5-dimethylphenol | C₈H₉NO₃ | 167.16 | 121-123 | 6973-07-5 |
| This compound | C₈H₁₁NO | 137.18 | 242-243 [5] | 3096-71-7 [6] |
References
- The Synthesis and Green Chemistry Approaches for this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of 4-amino-2,3,5-trimethylphenol from 2,3,5-trimethylphenol: Application Notes and Protocols. (n.d.). BenchChem.
- Method of preparing purified para amino phenol. (1936). Google Patents. US2035502A.
- An In-depth Technical Guide to the Theoretical Properties and Computational Studies of 4-Amino-2-methylphenol. (n.d.). BenchChem.
- This compound technical grade 3096-71-7. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). PubChem.
- 2-Amino-4,5-dimethylphenol | 6623-41-2. (n.d.). Biosynth.
- An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Amino-2-methylphenol. (n.d.). BenchChem.
Sources
4-Amino-2,5-dimethylphenol turning dark, what is the cause?
Technical Support Center: 4-Amino-2,5-dimethylphenol
Welcome to the technical support guide for this compound. As researchers and developers, we understand that the integrity of your starting materials is paramount to the success of your experiments. A common issue reported by users is the gradual or sometimes rapid darkening of this compound, which is typically a white to beige powder in its pure form.[1] This guide provides an in-depth explanation of the underlying causes and offers a structured troubleshooting framework to help you mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample turning dark?
A1: The primary cause of discoloration is oxidation.
The chemical structure of this compound, featuring both an amino (-NH2) and a hydroxyl (-OH) group on an aromatic ring, makes it highly susceptible to oxidation. These electron-donating groups activate the benzene ring, lowering its oxidation potential and making it reactive towards various oxidizing agents, including atmospheric oxygen.
The darkening process involves a cascade of chemical reactions:
-
Initial Oxidation: The phenol or aniline moiety is oxidized to form highly reactive intermediates, such as quinone-imines or benzoquinones. This is often the rate-limiting step and can be initiated by exposure to air, light, or trace metal ion contaminants.
-
Polymerization: These reactive intermediates can subsequently react with each other or with unoxidized this compound molecules. This leads to the formation of larger, polymeric structures.[2]
-
Formation of Chromophores: As these polymers grow, they form extensive systems of conjugated double bonds. Organic molecules with long conjugated systems absorb light in the visible spectrum.[3][4][5] The absorption of blue/violet light results in the compound appearing yellow, orange, brown, or black, depending on the extent of conjugation and the mixture of products formed.[6]
Below is a proposed pathway illustrating how this process leads to colored impurities.
Caption: Proposed oxidation pathway of this compound.
Troubleshooting Guide
Q2: What specific environmental factors are accelerating the degradation of my compound?
A2: Several environmental factors can initiate and accelerate the oxidation process. It is crucial to control these variables during storage and handling.
-
Atmospheric Oxygen: This is the most common oxidant. The more the compound is exposed to air, the faster it will degrade. Headspace in a storage container contains a significant amount of oxygen.
-
Light: High-energy light, particularly in the UV spectrum, can provide the activation energy needed to initiate radical oxidation reactions. Standard laboratory fluorescent lighting can be sufficient to cause degradation over time.
-
Heat: Increased temperature accelerates the rate of most chemical reactions, including oxidation.[7] Storing the compound near heat sources or at elevated ambient temperatures will shorten its shelf life.
-
Moisture: The presence of water can facilitate certain oxidative pathways. As the product can be hygroscopic, absorbing moisture from the air can be a contributing factor.[8]
Q3: How should I properly store this compound to maximize its shelf life?
A3: Proper storage is the most effective preventative measure. The key is to create an environment that minimizes exposure to the factors listed above. We recommend adhering to the following protocols, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces oxygen, preventing the primary oxidation reaction from initiating.[1] |
| Container | Use amber glass vials or bottles with tight-fitting, secure caps. | Protects the compound from light exposure and limits ingress of air and moisture.[9] |
| Temperature | Store in a cool, dark place. Refer to the supplier's recommendation, which is often room temperature.[1] Avoid storing near heat sources. | Reduces the kinetic rate of the degradation reaction. |
| Handling | When aliquoting, work quickly and re-seal the container promptly. Purge the headspace with inert gas before re-sealing for long-term storage. | Minimizes the duration of exposure to atmospheric oxygen and humidity. |
Q4: My sample has already turned a light brown color. Is it still usable for my experiment?
A4: The usability of a discolored sample is entirely dependent on the sensitivity of your application.
-
For Non-Critical Applications: If the compound is used for a synthesis where the colored impurities are non-reactive or can be easily removed in a subsequent purification step, it may still be viable. However, you must account for the lower purity when calculating stoichiometry.
-
For High-Purity Applications: For applications in drug development, formulation, or quantitative analytical standard preparation, the presence of unknown degradation products is unacceptable. The impurities could have unintended biological activity, interfere with analytical readings, or cause downstream reactions to fail. In these cases, using a discolored reagent is strongly discouraged.
If purification is necessary, methods like recrystallization or column chromatography could be attempted, but this requires significant effort and analytical validation to confirm the purity of the recovered material.
Q5: How can I scientifically diagnose the degradation and confirm the purity of my sample?
A5: If you suspect degradation, you can use several common analytical techniques to assess the sample's integrity. The workflow below provides a logical approach to investigating the issue.
Caption: A logical workflow for diagnosing sample degradation.
Experimental Protocols:
-
UV-Visible Spectroscopy:
-
Principle: Detects the formation of colored impurities (chromophores) that absorb light in the visible range.
-
Method: Prepare dilute, equimolar solutions of both a trusted, pure sample and your suspect sample in a suitable solvent (e.g., methanol or ethanol). Scan the absorbance from 200 to 800 nm. The appearance of new absorption peaks between 400-700 nm in the suspect sample is a strong indicator of colored degradation products.[10]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: Separates the parent compound from its degradation products based on their differential partitioning between a stationary and mobile phase.
-
Method: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water/acetonitrile with 0.1% formic or acetic acid). Monitor the eluent with a UV detector. A pure sample will show a single major peak, whereas a degraded sample will show multiple additional peaks, representing the impurities.[11] This method can also be used to quantify the remaining purity.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: Provides the molecular weights of the separated impurities from the HPLC.
-
Method: By coupling the HPLC output to a mass spectrometer, you can obtain mass data for the impurity peaks. This information is invaluable for proposing the chemical structures of the degradation products, confirming that they are likely dimers, trimers, or other oxidation adducts of the starting material.
-
By implementing proper storage and handling procedures and using analytical tools to verify purity when in doubt, you can ensure the reliability of your experiments involving this compound.
References
- Ultraviolet–visible spectroscopy (UV-vis): The origin of colour in organic compounds. RSC Education.
- Monat, J. (2024). Why some organic molecules have a color: Correlating optical absorption wavelength with conjugated bond chain length. Jeremy Monat, PhD.
- Color of chemicals. Wikipedia.
- A Brief Discussion of Color. University of Wisconsin-Madison Chemistry Department.
- Sun, M., Yao, R., Wang, C., & Deng, S. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Frontiers of Environmental Science & Engineering in China.
- THE CAUSES OF COLOUR. GlobalSpec.
- Analytical Methods for Phenol. Toxicological Profile for Phenol - NCBI Bookshelf.
- Rueda, N., et al. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. PMC - NIH.
- Khan, S. A., Hamayun, M., & Ahmed, S. (2010). Degradation of 4-aminophenol by newly isolated Pseudomonas sp. strain ST-4. Microbiology Research.
- Sun, M., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. ResearchGate.
- Wang, Y., et al. (2015). Determination of catalytic oxidation products of phenol by RP-HPLC. ResearchGate.
- DEGRADATION OF p-AMINOPHENOL BY FENTON'S PROCESS. INFLUENCE OF OPERATIONAL PARAMETERS. Environment Protection Engineering.
- This compound. PubChem.
- Detection of phenols. Google Patents.
- Simple and rapid spectrophotometric method for phenol determination in aqueous media. ResearchGate.
- Phenol detection process. Google Patents.
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI.
- Oxidative polymerization of 2,5-dimethylphenol by tyrosinase-model complex. ResearchGate.
- Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. The Royal Society of Chemistry.
- Oxidative polymerization of phenols revisited. OUCI.
- Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. MDPI.
Sources
- 1. This compound CAS#: 3096-71-7 [m.chemicalbook.com]
- 2. Oxidative polymerization of phenols revisited [ouci.dntb.gov.ua]
- 3. Ultraviolet–visible spectroscopy (UV-vis): The origin of colour in organic compounds | Resource | RSC Education [edu.rsc.org]
- 4. Why some organic molecules have a color: Correlating optical absorption wavelength with conjugated bond chain length | Jeremy Monat, PhD [bertiewooster.github.io]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Color of chemicals - Wikipedia [en.wikipedia.org]
- 7. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Proper storage conditions for 4-Amino-2,5-dimethylphenol to prevent oxidation
Technical Support Center: 4-Amino-2,5-dimethylphenol
Introduction: Understanding the Instability of this compound
Welcome to the technical support guide for this compound (CAS: 3096-71-7). This valuable intermediate is widely used in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. However, its utility is matched by its inherent instability. The presence of both an electron-donating amino group (-NH₂) and a hydroxyl group (-OH) on the aromatic ring makes the molecule highly susceptible to oxidation.[1] Exposure to atmospheric oxygen, light, elevated temperatures, and certain metal ions can trigger a degradation cascade, leading to the formation of colored impurities, primarily quinone-imines, which can compromise experimental outcomes.[1]
This guide provides field-proven insights and validated protocols to ensure the long-term stability and integrity of your this compound reserves. By understanding the causality behind its degradation, researchers can implement robust storage strategies, troubleshoot common issues, and maintain the high purity required for successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to changing color? A1: The color change, typically from white or beige to yellow, brown, or even purple, is a visual indicator of oxidative degradation.[1] The aminophenol functional group is readily oxidized by atmospheric oxygen. This process is often accelerated by exposure to light (photo-oxidation) or heat.[2] The resulting degradation products, such as quinone-imines and their polymers, are highly colored and represent impurities in your material.[1]
Q2: My bottle of this compound has darkened. Can I still use it? A2: Proceed with caution. Discoloration signifies that the compound has begun to degrade and impurities are present.[2] For non-critical applications, its use may be acceptable, but for sensitive syntheses or quantitative studies, using discolored material is highly discouraged. Degradation can lead to lower yields, unexpected side reactions, and purification challenges.[2] We strongly recommend assessing the purity of the discolored material via an analytical technique like HPLC before use and considering purification (e.g., recrystallization) if necessary.[2] For best results, always use fresh, properly stored material.
Q3: What are the absolute most critical storage parameters to control? A3: The three most critical factors are Atmosphere, Light, and Temperature .
-
Atmosphere: The compound must be stored under an inert atmosphere (e.g., nitrogen or argon) to displace the oxygen that drives oxidation.[3][4][5]
-
Light: It must be protected from light by using an amber or opaque container.[1][6]
-
Temperature: It should be stored in a cool environment; refrigeration or freezing is recommended for long-term stability to slow the rate of any potential degradation.[2][5]
Q4: Is it better to store the compound as a solid or in solution? A4: Storing this compound as a solid is strongly recommended for long-term stability. Storing it in solution is generally not advised for extended periods as it increases its susceptibility to degradation, which can be accelerated by dissolved oxygen or trace metals in the solvent.[5] If you must store a solution for a short time, use a deoxygenated solvent, store the solution at low temperature (2-8°C), and protect it from light.[5] Always prepare solutions fresh whenever possible.
Troubleshooting Guide: Common Stability Issues
| Observed Problem | Probable Cause & Scientific Explanation | Recommended Action & Solution |
| The white/beige solid has developed brown or pink spots/discoloration. | Oxidation due to improper storage. Air has likely ingressed into the container, initiating the oxidation of the aminophenol. This is a common result of a faulty seal or not using an inert atmosphere.[2][5] | Discard the discolored portions if possible. For high-purity needs, the entire batch should be repurified or replaced. Immediately implement the long-term storage protocol (see below) for remaining stock. |
| Inconsistent yields or new impurity spots on TLC/LC-MS analysis. | Use of degraded starting material. The colored impurities formed from oxidation are new chemical entities that can interfere with your reaction, leading to side products or lower conversion of the starting material.[2] | Always use a fresh, unopened container or material that has been rigorously stored under an inert atmosphere. Before starting a critical experiment, run a quick purity check (e.g., TLC, melting point) on your starting material. |
| The material has a "clumped" or hardened appearance. | Moisture absorption. While oxidation is the primary concern, some phenolic compounds can be hygroscopic.[7] Absorbed moisture can accelerate degradation pathways. | Ensure the compound is stored in a desiccated environment, especially if not under a dry inert gas. If clumping is observed, dry the material in a vacuum oven at a gentle temperature before use, and review storage procedures. |
| A solution of the compound changes color rapidly upon preparation. | Oxidation in solution. This is likely due to dissolved oxygen in the solvent, exposure to ambient light during preparation, or catalysis by trace metal impurities.[5][8] | Prepare solutions using solvents that have been deoxygenated (e.g., by sparging with nitrogen or argon for 30 minutes). Prepare the solution immediately before use and keep the flask protected from light (e.g., wrapped in aluminum foil). |
Experimental Protocols: Best Practices for Storage
Protocol 1: Recommended Long-Term Storage (>1 Week)
This protocol is essential for maintaining the integrity of the compound for long-term use. The primary goal is to create an oxygen-free, dark, and cold environment.
Materials:
-
This compound solid
-
Appropriately sized amber glass vial with a PTFE-lined screw cap
-
Parafilm® or other sealing tape
-
Glove box or Schlenk line with a supply of dry nitrogen or argon gas
-
Freezer (-20°C)
Methodology:
-
Preparation: If not already in a suitable container, transfer the required amount of this compound into a clean, dry amber glass vial inside a glove box or on a Schlenk line.
-
Inerting: Purge the vial containing the solid with a gentle stream of nitrogen or argon for 2-5 minutes to completely displace all atmospheric oxygen.
-
Sealing: While still under a positive pressure of inert gas, tightly screw on the PTFE-lined cap.
-
Reinforcing the Seal: Remove the vial from the inert atmosphere. For an extra layer of protection against air ingress, wrap the cap-vial interface securely with 2-3 layers of Parafilm®.
-
Storage: Clearly label the vial with the compound name, date, and storage conditions. Place the sealed vial in a designated -20°C freezer, away from light sources.
Protocol 2: Short-Term Storage (Benchtop Use, <1 Week)
For material that is in active use, this protocol minimizes degradation during the course of an experiment.
Materials:
-
Primary container of this compound (stored long-term)
-
Small amber glass vial with a PTFE-lined cap
-
Desiccator cabinet
Methodology:
-
Aliquot Transfer: Briefly remove the main stock container from the freezer and allow it to warm to room temperature before opening to prevent moisture condensation.
-
In a dry environment, quickly weigh and transfer the required amount for the week's experiments into a smaller, clean, and dry amber vial.
-
Purge if Possible: If facilities permit, briefly flush the headspace of the smaller vial with nitrogen or argon before sealing.
-
Seal and Store: Tightly seal the vial. Store this "working aliquot" in a dark, cool place, preferably a desiccator, to protect it from light and humidity between uses.
-
Return Stock: Ensure the main stock container is properly resealed (and re-purged if necessary) and promptly returned to the -20°C freezer.
Data & Diagrams
Summary of Storage Conditions
| Parameter | Optimal Condition | Rationale for Preventing Oxidation |
| Temperature | -20°C (Long-Term) | Reduces the kinetic rate of oxidative chemical reactions.[2] |
| Room Temperature (Short-Term, desiccated) | Acceptable for brief periods, but risk of degradation increases. | |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces atmospheric oxygen, a key reactant in the degradation pathway.[3][4][5] |
| Light Exposure | Store in Dark (Amber/Opaque Vials) | Prevents photo-oxidation, where light energy initiates the degradation cascade.[1][6] |
| Container | Tightly Sealed Glass with PTFE-lined Cap | Provides a robust physical barrier against oxygen and moisture ingress. PTFE liners offer excellent chemical resistance.[9] |
| Form | Solid | The compound is most stable in its solid, crystalline form. Avoid long-term storage in solution.[5] |
Visualization of Degradation and Prevention
Caption: Postulated pathway of oxidative degradation.
Caption: Recommended workflow for long-term storage.
References
- ChemicalBook. (n.d.). This compound CAS#: 3096-71-7.
- Kajay Remedies. (2024, June 20). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- PubMed. (n.d.). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds.
- PubMed. (n.d.). Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells.
- Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
- PubChem. (n.d.). 2-Amino-4,5-dimethylphenol.
- Gattefossé. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025, October 24). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds | Request PDF.
- PubMed. (2022, February 14). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species.
- MDPI. (n.d.). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics.
- MDPI. (2023, April 25). Antioxidant Protection of Paper Heritage Objects with 4-Amino-2,2,6,6-Tetramethylpiperidine.
- ResearchGate. (2025, August 6). Oxidative polymerization of 2,5-dimethylphenol by tyrosinase-model complex | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound CAS#: 3096-71-7 [m.chemicalbook.com]
- 4. This compound manufacturers and suppliers in india [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ossila.com [ossila.com]
- 7. fishersci.com [fishersci.com]
- 8. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.mit.edu [web.mit.edu]
Troubleshooting low yield in diazotization of 4-Amino-2,5-dimethylphenol
Welcome to the technical support center for the diazotization of 4-Amino-2,5-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and troubleshoot common issues leading to low yield. By understanding the underlying chemical principles and critical parameters, you can optimize your experimental outcomes.
I. Troubleshooting Guide: Low Yield in Diazotization
Low yields in the diazotization of this compound can be attributed to several factors, primarily related to the stability of the resulting diazonium salt and the control of reaction conditions. This section provides a question-and-answer formatted guide to address specific problems you may encounter.
Issue 1: Incomplete Diazotization
Q: My reaction seems to be incomplete, resulting in a low yield of the diazonium salt. How can I confirm this and what are the likely causes?
A: Incomplete diazotization is a frequent cause of low yields.[1] To confirm, you can perform a spot test with a solution of a coupling agent like 2-naphthol. The absence of a colored azo dye indicates the absence of the diazonium salt.
Likely Causes and Solutions:
-
Insufficient Nitrous Acid: Ensure a slight molar excess (typically 1.05 to 1.1 equivalents) of sodium nitrite is used to drive the reaction to completion.[2][3] The presence of excess nitrous acid can be verified using starch-iodide paper, which will turn blue-black.[1][4]
-
Inadequate Acidity: The reaction requires a strong acidic medium (typically pH 0-2) to generate the active nitrosating agent, nitrous acid (HNO₂), from sodium nitrite.[2][5] A common practice is to use 2.5 to 3 molar equivalents of a strong mineral acid like hydrochloric acid (HCl) relative to the amine.[3]
-
Poor Solubility of the Amine: this compound may have limited solubility in the acidic medium, especially at low temperatures. Ensure the amine is fully dissolved before adding the sodium nitrite solution. Gentle warming can aid dissolution, but the solution must be cooled back to 0-5°C before the diazotization step.[4] For amines that are particularly insoluble in water, alternative methods such as dissolving the amine in an organic solvent like glacial acetic acid or dimethyl sulfoxide before adding it to the acidic medium may be necessary.[6]
Issue 2: Decomposition of the Diazonium Salt
Q: I suspect my diazonium salt is decomposing before it can be used in the subsequent reaction. What are the signs of decomposition and how can I prevent it?
A: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C.[2] Decomposition is often observed as the evolution of nitrogen gas and the formation of phenolic byproducts, which can lead to a dark-colored reaction mixture.[1]
Prevention Strategies:
-
Strict Temperature Control: Maintaining the reaction temperature between 0-5°C is critical for the stability of the diazonium salt.[1][4][7][8] This is achieved by using an ice bath and adding the sodium nitrite solution dropwise to control the exothermic reaction.[1][7]
-
Immediate Use: The prepared diazonium salt solution should be used promptly in the subsequent coupling or substitution reaction.[1][4] It is not recommended to store the solution or attempt to isolate the diazonium salt in a dry state, as it can be explosive.[1][9]
Issue 3: Side Reactions
Q: My final product is impure, suggesting the occurrence of side reactions. What are the common side reactions in the diazotization of this compound and how can I minimize them?
A: The electron-rich nature of the phenol ring in this compound can make it susceptible to side reactions.
Common Side Reactions and Mitigation:
-
Azo Coupling: The newly formed diazonium salt can couple with the unreacted this compound, especially if the amine is in excess or the reaction is not sufficiently acidic.[1] To minimize this, ensure a slight excess of nitrous acid and maintain a strongly acidic environment.
-
Phenol Formation: As mentioned, decomposition of the diazonium salt leads to the formation of phenols.[1] Strict temperature control is the primary way to prevent this.
-
Ring Nitrosation: Tertiary amines can undergo electrophilic substitution of a nitroso group on the aromatic ring. While this compound is a primary amine, any tertiary amine impurities could lead to colored byproducts.
Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting low yield in the diazotization of this compound.
Caption: A flowchart for diagnosing and resolving low yield issues.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of this compound?
A1: The optimal temperature is between 0-5°C.[1][4][7][8] This low temperature is crucial to ensure the stability of the resulting diazonium salt.[4]
Q2: How can I monitor the progress of the diazotization reaction?
A2: The most common method is to test for the presence of excess nitrous acid using starch-iodide paper.[1][4] A positive test, indicated by the paper turning blue-black, signifies that enough sodium nitrite has been added to convert all the primary aromatic amine to the diazonium salt.[1][4]
Q3: Is it necessary to isolate the 4-hydroxy-2,5-dimethylbenzenediazonium chloride before the next step?
A3: No, it is highly recommended not to isolate the diazonium salt.[4] Diazonium salts in their solid, dry state are often explosive and should be handled with extreme caution.[1] They are typically prepared in situ and used immediately in the subsequent reaction.[4]
Q4: What are some suitable coupling partners for the diazonium salt of this compound?
A4: The diazonium salt will undergo coupling reactions with activated aromatic rings, such as phenols (e.g., 2-naphthol) and arylamines (e.g., N,N-dimethylaniline), to form brightly colored azo compounds.[3][10]
Q5: Can I use sulfuric acid instead of hydrochloric acid for the diazotization?
A5: Yes, sulfuric acid can be used as the strong mineral acid to generate nitrous acid in situ.[1] The choice of acid may depend on the specific requirements of the subsequent reaction and the desired counter-ion for the diazonium salt.
III. Standard Operating Procedure (SOP)
This SOP provides a general guideline for the diazotization of this compound.
Materials and Reagents
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Standard laboratory glassware (beakers, flasks, magnetic stirrer, thermometer, dropping funnel)
Experimental Protocol
-
Preparation of the Amine Solution:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve a specific molar equivalent of this compound in a mixture of distilled water and 2.5-3 equivalents of concentrated hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath with continuous stirring. Ensure the amine is completely dissolved.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 equivalents) of sodium nitrite in a minimal amount of cold distilled water.
-
-
Diazotization Reaction:
-
Monitoring the Reaction:
-
Check for the presence of excess nitrous acid by applying a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the reaction is complete.
-
-
Use of the Diazonium Salt Solution:
-
The resulting cold solution containing the 4-hydroxy-2,5-dimethylbenzenediazonium chloride should be used immediately in the next synthetic step.
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Temperature | 0-5 °C | Ensures stability of the diazonium salt.[2] |
| Amine:NaNO₂ Molar Ratio | 1 : 1.05 - 1.1 | A slight excess of NaNO₂ ensures complete diazotization.[2] |
| Amine:Acid Molar Ratio | 1 : 2.5 - 3 | Provides a sufficiently acidic medium for the formation of nitrous acid.[3] |
| Reaction Time | 15 - 30 minutes (post-addition) | Allows for the complete conversion of the amine to the diazonium salt.[1] |
Reaction Mechanism
The following diagram illustrates the mechanism of diazotization.
Caption: The two main stages of the diazotization reaction.
IV. References
-
Benchchem. (n.d.). Application Notes and Protocols: Diazotization of Anilines for Iodination. Retrieved from
-
Pharmaacademias. (2023, October 20). Basic Principles, methods, and application of diazotization titration. Retrieved from
-
Scribd. (n.d.). Assays by Diazotization. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using an Aminophenol Derivative. Retrieved from
-
Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Retrieved from
-
Benchchem. (n.d.). "optimizing coupling reaction conditions for azo dyes". Retrieved from
-
kk wagh college of pharmacy. (n.d.). DIAZOTIZATION TITRATION. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Diazotization of 4-Amino-2,6-difluorophenol. Retrieved from
-
ResearchGate. (n.d.). Diazotization Method. Retrieved from
-
Chemistry LibreTexts. (2024, September 30). Reactions of Arylamines. Retrieved from
-
Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from
-
Google Patents. (n.d.). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 6. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Amino-2,5-dimethylphenol NMR Spectral Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to be a comprehensive resource for troubleshooting and interpreting unexpected peaks in the ¹H NMR spectrum of 4-Amino-2,5-dimethylphenol. As a compound with multiple reactive sites, its NMR spectrum can occasionally present signals that deviate from the expected pattern. This guide provides in-depth, field-proven insights to help you identify the root cause of these anomalies and ensure the integrity of your experimental results.
Troubleshooting Guide: Unexpected NMR Peaks
This section addresses specific issues you may encounter during the NMR analysis of this compound. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.
Q1: I'm seeing more than the expected two singlets for the aromatic protons. What could be the cause?
A1: The presence of additional aromatic signals is a common issue that can arise from several sources, including starting materials from the synthesis, or isomeric impurities.
A frequent synthetic route to this compound involves the reduction of a nitrophenol precursor.[1] Incomplete reduction can lead to the presence of 2,5-dimethyl-4-nitrophenol as an impurity.[2][3] Additionally, isomeric aminophenols, such as 2-Amino-4,5-dimethylphenol or 4-Amino-3,5-dimethylphenol, can also be present as impurities, each with its own distinct set of aromatic proton signals.[4][5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected aromatic signals.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature. A mixture of ethanol and water is often a good starting point.
-
Dissolution: Dissolve the crude sample in a minimal amount of the hot solvent.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Re-acquire the ¹H NMR spectrum to confirm the removal of the impurity peaks.
Q2: I have a broad singlet that disappears upon D₂O exchange. Is this just the -OH or -NH₂ protons?
A2: Yes, the broad, exchangeable singlet is characteristic of the protons on the hydroxyl (-OH) and amino (-NH₂) groups.
These protons are labile and can exchange with deuterium from D₂O, causing their signal to disappear from the ¹H NMR spectrum.[7][8] The chemical shift of these protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[9][10][11]
Data Presentation: Expected Chemical Shifts
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Ar-H | ~6.5 - 7.0 | s | Two singlets expected for the two aromatic protons. |
| -OH | Variable (typically 4.0 - 8.0) | br s | Broad singlet, exchangeable with D₂O. |
| -NH₂ | Variable (typically 3.0 - 5.0) | br s | Broad singlet, exchangeable with D₂O. |
| -CH₃ | ~2.1 - 2.3 | s | Two singlets expected for the two methyl groups. |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[12][13][14]
Q3: I'm observing peaks in the aliphatic region that don't correspond to the methyl groups of my product. What are they?
A3: Unexpected aliphatic signals often originate from residual solvents used during the synthesis or purification process.
Common solvents like ethyl acetate, hexane, acetone, or dichloromethane can be retained in the sample even after drying under vacuum.[7][15][16] Consulting a table of common NMR solvent impurities is the most effective way to identify these peaks.[17][18][19]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected aliphatic signals.
Experimental Protocol: Removal of Residual Solvents
-
High Vacuum Drying: Place the sample in a flask or vial and connect it to a high vacuum line for several hours. Gentle heating can sometimes aid in the removal of less volatile solvents, but be cautious of potential sample degradation.
-
Solvent Displacement: Dissolve the sample in a small amount of a volatile solvent with a low boiling point, such as dichloromethane, and then remove the solvent on a rotary evaporator. Repeat this process 2-3 times.[7]
-
Lyophilization: If the compound is soluble in water or another suitable solvent, lyophilization (freeze-drying) can be an effective method for removing residual solvents.
Q4: My baseline is distorted and the peaks are broad. What could be causing this?
A4: Poor spectral quality, characterized by a distorted baseline and broad peaks, can be due to several factors including poor shimming, sample heterogeneity, or the presence of paramagnetic impurities. [20]
This compound is susceptible to oxidation, especially in the presence of air and light, which can form paramagnetic quinone-type species.[21] These species can cause significant line broadening in the NMR spectrum.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor spectral quality.
Experimental Protocol: Sample Preparation to Minimize Oxidation
-
Use a High-Purity Solvent: Use a freshly opened bottle of deuterated solvent or a solvent that has been stored under an inert atmosphere.
-
Inert Atmosphere: Prepare the NMR sample in a glove box or under a stream of an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Fresh Sample: Use a freshly prepared or purified sample of this compound. The compound is known to be stable when stored in a dark place under an inert atmosphere.[22]
-
Prompt Analysis: Acquire the NMR spectrum as soon as possible after preparing the sample.
Frequently Asked Questions (FAQs)
-
Q: How does the choice of NMR solvent affect the spectrum of this compound?
-
A: The choice of solvent can significantly impact the chemical shifts of the -OH and -NH₂ protons due to differences in hydrogen bonding.[9][10][11] Aprotic solvents like CDCl₃ will result in different chemical shifts for these protons compared to protic solvents like DMSO-d₆ or MeOD. The aromatic and methyl proton signals are generally less affected but can still experience minor shifts.
-
-
Q: Can pH affect the NMR spectrum?
-
A: Yes, the pH of the sample solution can alter the protonation state of the amino and phenolic hydroxyl groups, leading to significant changes in the chemical shifts of nearby protons.[23][24][25][26] At low pH, the amino group will be protonated (-NH₃⁺), causing a downfield shift of the adjacent aromatic proton. At high pH, the phenolic proton will be deprotonated (-O⁻), leading to an upfield shift of the aromatic protons.
-
-
Q: I see small peaks symmetrically positioned around a large peak. What are these?
-
A: These are likely spinning sidebands, which are artifacts that can occur if the sample tube is not perfectly cylindrical or if the spectrometer's shimming needs optimization.[20]
-
-
Q: My integrations are not accurate. Why?
-
A: Inaccurate integrations can result from poor phasing of the spectrum, a non-flat baseline, or overlapping peaks.[27] Ensure the spectrum is properly phased and the baseline is corrected before integrating. If peaks are overlapping, deconvolution software may be necessary to obtain accurate integrations.
-
References
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Stoll, S. (2021). NMR Chemical Shifts of Trace Impurities.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- SpectraBase. (n.d.). 2,5-Dimethyl-3-hydroxy-p-benzoquinone.
- PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol.
- ResearchGate. (2024). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?
- Bagno, A., Rastrelli, F., & Saielli, G. (2006). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 4(1), 126-132. [Link]
- CABI Digital Library. (n.d.). Biological evaluation of 2,5-dimethyl-1,4-benzoquinone biotransformation metabolite.
- PubChem. (n.d.). This compound.
- University of Puget Sound. (n.d.). NMR Chemical Shifts.
- ResearchGate. (n.d.). pH dependence of the 31P NMR chemical shifts of Pi and selected aminophosphonates.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Green Chemistry Approaches for this compound.
- Reddit. (2012). Intro to NMR Problem Solving.
- ResearchGate. (2013). Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts.
- Royal Society of Chemistry. (n.d.). Supporting information for - An efficient and green protocol for the ipso-hydroxylation of arylboronic acids using a water-extract of rice straw ash (WERSA) as a basic catalyst.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- Purdue University. (n.d.). A Fourier Transform 13C NMR Study of η-(2,3,5,6-Tetramethyl-1,4-benzoquinone) Complexes of Nickel, Cobalt, Rhodium and Iridium.
- ResearchGate. (n.d.). pH dependence of the 31P NMR chemical shifts of Pi and selected aminophosphonates.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
- NIH. (n.d.). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues.
- BMRB. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids.
- UCLA. (n.d.). Tables For Organic Structure Analysis.
- Lund University Publications. (2024). Determination of the pH dependency of chemical shifts.
- ResearchGate. (n.d.). ¹H NMR spectrum of 4-iodo-2,5-dimethylphenol.
- Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov.
- PubChem. (n.d.). 4-Amino-3,5-dimethylphenol.
- PubChem. (n.d.). 2-Amino-4,5-dimethylphenol.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 282110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3139-05-7|2,5-Dimethyl-4-nitrophenol|BLD Pharm [bldpharm.com]
- 4. 4-Amino-3,5-dimethylphenol | C8H11NO | CID 76543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-4,5-dimethylphenol AldrichCPR 6623-41-2 [sigmaaldrich.com]
- 6. 2-Amino-4,5-dimethylphenol | C8H11NO | CID 81099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. web.pdx.edu [web.pdx.edu]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. This compound CAS#: 3096-71-7 [m.chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bmrb.io [bmrb.io]
- 27. reddit.com [reddit.com]
Technical Support Center: Improving the Solubility of 4-Amino-2,5-dimethylphenol for Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Amino-2,5-dimethylphenol. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound. As a key intermediate in various synthetic processes, understanding and overcoming its solubility challenges is critical for experimental success. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower researchers in making informed decisions.
Foundational Knowledge: Physicochemical Properties
This compound (also known as 4-Amino-2,5-xylenol) is an aromatic compound whose solubility is dictated by a balance of polar and non-polar characteristics.[1][2] Its structure features a hydrophobic benzene ring with two methyl groups, which limits aqueous solubility, and two polar functional groups—an amino group (-NH₂) and a hydroxyl group (-OH)—that can participate in hydrogen bonding.[3][4] A high melting point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution to occur.[1][5]
| Property | Value | Source |
| CAS Number | 3096-71-7 | [1][5][6] |
| Molecular Formula | C₈H₁₁NO | [6] |
| Molecular Weight | 137.18 g/mol | [1][6] |
| Appearance | White to beige or brown crystalline powder | [1][2][5] |
| Melting Point | 242-243 °C | [1][5] |
| pKa¹ (protonated amine) | ~5.28 | [5] |
| pKa² (phenolic hydroxyl) | ~10.40 | [5] |
Troubleshooting Guide & FAQs
This section addresses common solubility issues in a question-and-answer format.
Q1: What are the general solubility characteristics of this compound?
A1: The solubility is highly dependent on the solvent system. Based on its structure and the behavior of similar aminophenols, we can predict its general solubility as follows:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The molecule can form hydrogen bonds via its -OH and -NH₂ groups.[3][7] However, the hydrophobic aromatic ring and methyl groups limit extensive solubility in water at neutral pH. Solubility is generally better in alcohols than in water.[4] |
| Polar Aprotic | DMSO, DMF | High | These solvents are excellent at solvating polar organic molecules and can effectively disrupt the intermolecular forces of the solid solute.[7][8] |
| Less Polar | Dichloromethane (DCM), Ethyl Acetate | Low | The molecule's overall polarity is too high for significant solubility in these common reaction solvents.[7] |
| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | The hydrophobic nature of these solvents is incompatible with the polar functional groups of this compound.[7] |
Q2: My compound won't dissolve in my aqueous reaction buffer. What is the most effective strategy to improve its solubility?
A2: The most powerful technique for solubilizing this compound in aqueous media is pH adjustment . The compound is amphoteric, meaning it has both an acidic (phenol) and a basic (amine) functional group.[9] By converting the neutral molecule into a salt, its solubility in water can be dramatically increased.[7][10]
-
In Acidic Conditions (pH < 5): The basic amino group becomes protonated to form an ammonium salt (-NH₃⁺). This positively charged species is highly water-soluble.[7][9]
-
In Basic Conditions (pH > 11): The acidic hydroxyl group is deprotonated to form a negatively charged phenoxide salt (-O⁻), which is also highly soluble in water.[7][9]
-
Near Neutral pH: The molecule exists in its neutral form, which exhibits the lowest aqueous solubility.[9]
Caption: Effect of pH on the ionization state and aqueous solubility of this compound.
Experimental Protocol 1: Preparing an Aqueous Stock Solution via pH Adjustment
This protocol provides a validated method for creating a concentrated stock solution.
Materials:
-
This compound
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Stir plate and stir bar
-
pH meter or pH strips
Procedure:
-
SUSPEND: Weigh the desired amount of this compound and add it to a beaker containing ~80% of the final desired volume of deionized water. Stir to create a suspension.
-
CHOOSE PATH: Decide whether an acidic or basic stock solution is compatible with your downstream reaction chemistry.
-
ACIDIFY (for an acidic stock):
-
Slowly add 1M HCl dropwise while continuously stirring and monitoring the pH.
-
The solid will begin to dissolve as the pH drops.
-
Continue adding acid until all solid has dissolved. A final pH of 2-4 is typically sufficient.
-
-
BASIFY (for a basic stock):
-
Slowly add 1M NaOH dropwise while continuously stirring and monitoring the pH.
-
The solid will dissolve as the pH rises.
-
Continue adding base until complete dissolution is observed. A final pH of 11-12 is generally effective.
-
-
FINALIZE: Once the solid is fully dissolved, adjust the total volume to the desired final concentration with deionized water. If necessary, make final small pH adjustments.
Q3: I must use an organic solvent for my reaction, but my compound has poor solubility. What are my options?
A3: When pH adjustment is not an option, several strategies can be employed for organic systems.
-
Switch to a More Polar Aprotic Solvent: If your reaction is compatible, switching from less polar solvents like DCM or THF to highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is often the most effective solution.[7][8]
-
Use a Co-Solvent System: If you cannot switch solvents entirely, adding a small percentage of a strong, compatible polar aprotic solvent (e.g., 5-10% DMSO) to your primary solvent can significantly enhance solubility without drastically changing the overall reaction medium.
-
Apply Heat: Gently warming the mixture can increase the rate of dissolution and overall solubility. However, exercise caution. Aminophenols can be susceptible to oxidation and degradation at elevated temperatures. It is recommended to perform this under an inert atmosphere (e.g., Nitrogen or Argon) and run a small-scale stability test first.
Q4: How do I select the optimal solvent system for my specific reaction?
A4: A systematic approach is crucial. The ideal solvent must not only dissolve your this compound but also be compatible with all other reagents and not interfere with the reaction mechanism or product isolation.
Caption: A logical workflow for selecting a suitable solvent system for your reaction.
Q5: Are there any stability concerns when handling solutions of this compound?
A5: Yes. Like many aminophenols, this compound is susceptible to atmospheric oxidation, which can lead to the formation of colored impurities.[4] This process is often accelerated in basic solutions and in the presence of light and heat.
Best Practices for Stability:
-
Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible.
-
Inert Atmosphere: For sensitive reactions or prolonged storage, bubbling an inert gas (N₂ or Ar) through the solvent before and during dissolution (sparging) can minimize oxidation. Store solutions under an inert atmosphere.
-
Avoid Excessive Heat: If heating is necessary to aid dissolution, do so gently and for the minimum time required.
-
Store in the Dark: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
References
- 4-Aminophenol - Solubility of Things.
- This compound | C8H11NO | CID 76544 - PubChem.
- How does 4-Aminophenol behave in an acid/base extraction from DCM? - Quora.
- 4-Aminophenol - Wikipedia.
- Amines: Structure, Properties, and Reactions | Solubility of Things.
- Organic Chemistry II - Amines.
- Properties of amines - Chemistry LibreTexts.
- The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.
Sources
- 1. This compound technical grade 3096-71-7 [sigmaaldrich.com]
- 2. 4-Amino-2,5-xylenol | 3096-71-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. This compound CAS#: 3096-71-7 [m.chemicalbook.com]
- 6. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. quora.com [quora.com]
- 10. public.websites.umich.edu [public.websites.umich.edu]
Technical Support Center: A Guide to the Scalable Synthesis of 4-Amino-2,5-dimethylphenol
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4-Amino-2,5-dimethylphenol (CAS: 3096-71-7). Here, we move beyond simple procedural lists to address the nuanced challenges and critical decision-making points inherent in scaling up this synthesis. Our focus is on providing actionable, field-tested insights in a direct question-and-answer format to troubleshoot common issues and demystify the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most established and industrially viable route is a two-step synthesis starting from 2,5-dimethylphenol (CAS: 95-87-4).[1] The process involves:
-
Nitration: Regioselective nitration of 2,5-dimethylphenol to yield the intermediate, 4-nitro-2,5-dimethylphenol.
-
Reduction: Subsequent reduction of the nitro group to an amine, affording the final product, this compound.[1][2]
This pathway is favored due to the relatively low cost of the starting material and the high efficiency of the individual transformations.
Q2: Why is the synthesis performed by nitrating first, then reducing, and not the other way around?
This sequence is critical due to the directing effects of the functional groups on the aromatic ring.
-
The hydroxyl (-OH) and methyl (-CH₃) groups of 2,5-dimethylphenol are both ortho, para-directing and activating groups. The para position is sterically more accessible, making it the primary site for electrophilic substitution (nitration).
-
If one were to attempt amination first, the resulting amino group (-NH₂) is also a strongly activating ortho, para-director. Attempting to then introduce other groups would lead to a mixture of products and potential polymerization or oxidation, making the synthesis uncontrollable.
Executing the nitration first places the nitro group at the desired para position. The nitro group is a deactivating, meta-directing group, which helps prevent further unwanted electrophilic substitution on the ring. The subsequent reduction is a highly specific transformation that only affects the nitro group, leading to the desired product with high selectivity.
Q3: What are the most critical safety considerations for this synthesis?
Both steps of this synthesis require stringent safety protocols.
-
Nitration: Nitration reactions using nitric acid and sulfuric acid are highly exothermic and can run away if not properly controlled. The use of concentrated acids is corrosive.[3][4] Always perform the reaction in a well-ventilated fume hood, use an ice bath for temperature control, and add the nitrating agent slowly. Personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, is mandatory.[5][6]
-
Catalytic Hydrogenation (Reduction): This is the most common reduction method. It involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Palladium on Carbon, Pd/C).[7] An explosion-proof hydrogenation apparatus (e.g., a Parr hydrogenator) must be used.[8] The catalyst should always be handled wet to avoid ignition upon contact with air and filtered under an inert atmosphere (e.g., nitrogen).[7]
-
Product Handling: this compound, like many aminophenols, is toxic if swallowed or in contact with skin and can cause skin irritation.[9] It is also susceptible to air oxidation, which can form colored impurities.[10] Handle the compound in a well-ventilated area and wear appropriate PPE.[3]
Q4: How can I effectively monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most convenient and effective method for monitoring both the nitration and reduction steps.[2][11]
-
Setup: Use silica gel TLC plates. A suitable mobile phase for both steps is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Adjust the polarity as needed for optimal spot separation.
-
Visualization: Spots can be visualized under a UV lamp (254 nm). The starting materials, intermediates, and products have different retention factors (Rf) due to their varying polarities, allowing for clear tracking of the reaction's progression.
-
Completion Criteria: The reaction is considered complete when the TLC plate shows the complete disappearance of the starting material spot.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and purification processes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Nitration Step | 1. Formation of Ortho-Isomer: The hydroxyl and methyl groups can direct some nitration to the ortho positions.[12] 2. Over-Nitration: Harsh conditions (high temperature, concentrated acid) can lead to dinitration. 3. Incomplete Reaction: Insufficient reaction time or low temperature. | 1. Maintain a low temperature (0-5 °C) throughout the addition of the nitrating agent to maximize para-selectivity. 2. Use dilute nitric acid as the nitrating agent.[12] 3. Monitor the reaction closely by TLC and allow it to run until the starting material is consumed. |
| Low Yield in Reduction Step | 1. Catalyst Inactivation: The Pd/C catalyst can be poisoned by impurities or may be old/inactive.[13] 2. Insufficient Hydrogen: Leaks in the hydrogenation apparatus or insufficient pressure.[13] 3. Incomplete Reaction: Reaction time is too short or the temperature is too low. | 1. Use fresh, high-quality Pd/C catalyst. Ensure all glassware is clean and reactants are pure. 2. Check the hydrogenation system for leaks. Ensure a constant hydrogen pressure is maintained (e.g., 50-100 psi).[7] 3. Increase reaction time and monitor by TLC. Gentle warming (e.g., 40-60 °C) can increase the reaction rate.[7] |
| Final Product is Dark Brown/Purple | 1. Air Oxidation: this compound is highly susceptible to oxidation by atmospheric oxygen, forming highly colored quinone-imine type impurities.[10] | 1. During workup (especially after basification) and filtration, work quickly and consider purging the apparatus with an inert gas like nitrogen. 2. For purification, perform a recrystallization step that includes treatment with activated charcoal to adsorb colored impurities.[10][11] |
| Difficulty in Product Purification | 1. Co-crystallization of Impurities: The desired product and impurities may crystallize together. 2. High Solubility in Solvent: The product may be too soluble in the chosen recrystallization solvent, even at low temperatures, leading to poor recovery.[13] | 1. Consider an acid-base extraction. Dissolve the crude product in a dilute acid (e.g., 1M HCl), wash with an organic solvent (like ethyl acetate) to remove non-basic impurities, then basify the aqueous layer to precipitate the pure amine.[10] 2. Use a mixed-solvent system for recrystallization. Ethanol-water mixtures are often effective for aminophenols.[10] Adjust the ratio to find the optimal balance where the product dissolves when hot but precipitates efficiently when cooled. |
Visualized Workflows
Overall Synthesis Pathway
Caption: Two-step synthesis of this compound.
Catalytic Hydrogenation Workflow
Caption: Detailed workflow for the catalytic reduction step.
Experimental Protocols
Protocol 1: Nitration of 2,5-Dimethylphenol
-
Materials:
-
2,5-Dimethylphenol
-
Sulfuric Acid (98%)
-
Nitric Acid (70%)
-
Ice
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylphenol (1.0 eq) in a minimal amount of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of nitric acid (1.05 eq) and sulfuric acid (2.0 eq) dropwise via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
A yellow solid (4-nitro-2,5-dimethylphenol) will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and dry the product under vacuum.
-
Protocol 2: Reduction of 4-Nitro-2,5-dimethylphenol via Catalytic Hydrogenation
-
Materials:
-
4-Nitro-2,5-dimethylphenol
-
Palladium on Carbon (5% or 10% Pd/C, ~50% wet)
-
Ethanol (or Methanol)
-
Hydrogen Gas (H₂)
-
Nitrogen Gas (N₂)
-
Celite (filter aid)
-
-
Procedure:
-
Reactor Setup: Ensure a high-pressure hydrogenation vessel (e.g., Parr apparatus) is clean and dry.[7]
-
Charging: Add 4-nitro-2,5-dimethylphenol (1.0 eq) and ethanol to the vessel. The typical solvent ratio is 10-20 mL of ethanol per gram of substrate.[7]
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the wet Pd/C catalyst. The typical catalyst loading is 1-5% by weight relative to the nitro-compound.[7]
-
Hydrogenation: Seal the reactor. Purge the system with nitrogen, then purge three times with hydrogen gas to ensure an inert atmosphere. Pressurize the reactor with hydrogen to the target pressure (e.g., 50-100 psi).[7]
-
Reaction: Begin vigorous stirring and heat the mixture to 40-60 °C. The reaction is exothermic and progress can be monitored by the cessation of hydrogen uptake.[7][8]
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.[7]
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. Wash the Celite pad with fresh ethanol to recover any adsorbed product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can then be purified by recrystallization.
-
Data Summary
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2,5-Dimethylphenol | C₈H₁₀O | 122.16 | 74-76 | White crystalline solid |
| 4-Nitro-2,5-dimethylphenol | C₈H₉NO₃ | 167.16 | 133-135 | Yellow solid |
| This compound | C₈H₁₁NO | 137.18 | 242-243 | White to off-white powder |
Data sourced from PubChem and commercial suppliers.[9][14]
References
- The Synthesis and Green Chemistry Approaches for this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Synthesis of 4-amino-2,3,5-trimethylphenol from 2,3,5-trimethylphenol: Application Notes and Protocols. BenchChem.
- MATERIAL SAFETY DATA SHEET. Acros Organics.
- An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Amino-2-methylphenol. BenchChem.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature. RSC Publishing.
- Safety data sheet - CPAChem. CPAChem.
- This compound | C8H11NO | CID 76544. PubChem.
- Application Notes & Protocols: Synthesis and Purification of 4-Amino-2-methylphenol. BenchChem.
- Method of preparing purified para amino phenol. Google Patents.
- Technical Support Center: Purification of 4-Amino-2-methylphenol. BenchChem.
- Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. National Institutes of Health (NIH).
- Simple Environmentally-Friendly Reduction of 4-Nitrophenol. MDPI.
- Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing.
- This compound technical grade 3096-71-7. Sigma-Aldrich.
- Reduction of nitro compounds. Wikipedia.
- An In-depth Technical Guide to the Theoretical Properties and Computational Studies of 4-Amino-2-methylphenol. BenchChem.
- 4-Amino-2,5-xylenol 3096-71-7. TCI (Shanghai) Development Co., Ltd.
- 2-Amino-4,5-dimethylphenol | 6623-41-2 | FA65913. Biosynth.
- Nitration of Phenols (video). Khan Academy.
- This compound | CAS 3096-71-7. Santa Cruz Biotechnology.
- Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid? Chemistry Stack Exchange.
- This compound. AbacipharmTech.
- This compound technical grade. Sigma-Aldrich.
- Process of production of 2,5-dimethylphenol. Google Patents.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health (NIH).
- 2,5-Dimethylphenol | C8H10O | CID 7267. PubChem.
- China Low Price this compound Manufacturers, Suppliers. GlobalChemMall.
- Phenol, 2,5-dimethyl-. NIST WebBook.
- Showing metabocard for 2,5-Dimethylphenol (HMDB0030540). HMDB.
- Troubleshooting guide for "2-Amino-4-methoxyphenol" synthesis reactions. BenchChem.
- Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][2]-Rearrangement—Oxa-Michael Addition Cascade Reactions. MDPI.
- 2,5-Dimethylphenol 95-87-4 wiki. Guidechem.
- Purification of N-acetyl aminophenols. European Patent Office.
- 2-Amino-4,5-dimethylphenol AldrichCPR 6623-41-2. Sigma-Aldrich.
- 2-Amino-4,5-dimethylphenol | C8H11NO | CID 81099. PubChem.
- This compound technical grade 3096-71-7. Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Khan Academy [khanacademy.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Troubleshooting for the Reduction of 4-Nitro-2,5-dimethylphenol
Welcome to the technical support center for the catalytic reduction of 4-nitro-2,5-dimethylphenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for converting 4-nitro-2,5-dimethylphenol into its valuable amino counterpart, 4-amino-2,5-dimethylphenol. This transformation is a critical step in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[1][2]
This resource is structured into two main parts: a Catalyst Selection FAQ to guide your initial experimental design and a comprehensive Troubleshooting Guide to address challenges that may arise during the reaction.
Section 1: Catalyst Selection FAQ
Choosing the right catalyst is paramount for a successful, efficient, and selective reduction. This section addresses the most common questions regarding catalyst selection for this specific transformation.
Q1: What are the most common and effective catalysts for reducing 4-nitro-2,5-dimethylphenol?
A1: The catalytic hydrogenation of nitroarenes is a well-established transformation, with several catalysts demonstrating high efficacy.[3] The most common choices are heterogeneous catalysts, prized for their ease of separation and recyclability.
-
Palladium on Carbon (Pd/C): This is often the first choice for nitro group reductions due to its high activity and efficiency under mild conditions (e.g., low hydrogen pressure and room temperature).[4] It is highly effective for reducing both aromatic and aliphatic nitro groups.
-
Raney Nickel (Raney Ni): A cost-effective alternative to precious metal catalysts, Raney Nickel is highly active for nitro reductions.[2][5] It can be particularly advantageous when the starting material contains impurities that might poison a palladium catalyst.[6] However, it is pyrophoric and requires careful handling.[5]
-
Platinum-based Catalysts (e.g., Pt/C, PtO₂): Platinum catalysts are also very effective and can sometimes offer different selectivity compared to palladium, especially in complex molecules. They are known to be robust and can operate under a wider range of conditions.
-
Non-Precious Metal Catalysts: In the context of green chemistry, catalysts based on iron, cobalt, and copper are gaining attention.[2][7][8] While they may require more specific optimization, they offer a more sustainable and economical option.
Q2: How do I choose the best catalyst for my specific needs? What factors should I consider?
A2: The "best" catalyst is application-dependent. Consider the following factors:
-
Selectivity: Your primary goal is the reduction of the nitro group without affecting other functional groups. While 4-nitro-2,5-dimethylphenol is relatively simple, if you are working with more complex derivatives, selectivity is key. For instance, Pd/C can sometimes cause dehalogenation in halogenated nitroaromatics; in such cases, Raney Nickel might be a better choice.[4]
-
Activity & Reaction Conditions: Precious metal catalysts like Pd/C are typically active at lower temperatures and pressures, which is advantageous for sensitive substrates. Raney Nickel might require slightly more forcing conditions but is very robust.[5]
-
Cost and Scale: For large-scale industrial processes, the cost of the catalyst is a major factor. Raney Nickel and other base-metal catalysts are significantly cheaper than palladium or platinum.[5]
-
Safety: Raney Nickel is pyrophoric when dry and requires handling as a slurry.[5] Pd/C can also be pyrophoric, especially after use, and must be handled with care, particularly during filtration. Always consult the Safety Data Sheet (SDS).
Q3: What are the primary differences between using catalytic hydrogenation (H₂ gas) and transfer hydrogenation?
A3: Both methods are effective for nitro group reduction but differ in their hydrogen source and experimental setup.
-
Catalytic Hydrogenation: This "classic" method uses pressurized hydrogen gas. It is highly efficient and generates only water as a byproduct.[3] However, it requires specialized equipment like a Parr shaker or a hydrogenation reactor to handle flammable gas under pressure.
-
Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine hydrate, formic acid, or sodium borohydride, to provide hydrogen in situ.[9][10][11] It avoids the need for high-pressure H₂ gas, making it more accessible in standard laboratory settings. The choice of hydrogen donor is critical; for example, hydrazine hydrate is often used with catalysts like Pd/C or even V₂O₅/TiO₂.[12][13]
| Feature | Catalytic Hydrogenation (H₂ Gas) | Transfer Hydrogenation (e.g., Hydrazine) |
| Hydrogen Source | H₂ Gas | Chemical Donor (e.g., N₂H₄·H₂O, HCOOH) |
| Equipment | Pressurized Reactor (Parr Shaker, Autoclave) | Standard Glassware |
| Byproducts | Water | Donor-dependent (e.g., N₂, CO₂) |
| Safety | Handling of flammable, high-pressure gas | Handling of corrosive/toxic donor reagents |
| Control | Pressure and uptake are easily monitored | Reaction can be exothermic, requires careful addition |
Section 2: Standard Experimental Protocol & Workflow
This section provides a general, baseline protocol for the reduction of 4-nitro-2,5-dimethylphenol using the most common catalyst, 10% Palladium on Carbon (Pd/C), with both H₂ gas and transfer hydrogenation methods.
Method A: Catalytic Hydrogenation with H₂ Gas
Materials:
-
4-nitro-2,5-dimethylphenol
-
10% Pd/C (5-10 wt% of the substrate)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogen Gas (high purity)
-
Nitrogen Gas (for purging)
-
Filter aid (e.g., Celite®)
Protocol:
-
System Purge: Add the 4-nitro-2,5-dimethylphenol and a magnetic stir bar to a suitable pressure reactor. Dissolve the starting material in the chosen solvent. Seal the reactor.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add the 10% Pd/C catalyst. Safety Note: Pd/C can be pyrophoric. Do not add it to a dry flask, and always handle it in an inert atmosphere.
-
Hydrogen Purge: Purge the system 3-5 times with nitrogen to remove all air, followed by 2-3 purges with hydrogen gas.[12]
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi or 3-4 bar).
-
Reaction: Begin vigorous stirring. The reaction is often exothermic at the start. Maintain a constant temperature (typically room temperature to 40 °C).
-
Monitoring: Monitor the reaction's progress by observing the hydrogen uptake. When the uptake ceases, the reaction is likely complete. This can be confirmed by taking a small, carefully depressurized aliquot for analysis by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, stop the stirring and cool the reactor. Carefully vent the hydrogen and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The filter cake is highly pyrophoric and must not be allowed to dry in the air. Quench the filter cake immediately with water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound, which can be purified further by recrystallization if necessary.
Method B: Transfer Hydrogenation with Hydrazine
Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 4-nitro-2,5-dimethylphenol and a solvent (e.g., Methanol or Ethanol).
-
Catalyst Addition: Add the 10% Pd/C catalyst (5-10 wt%).
-
Reagent Addition: While stirring the suspension, add hydrazine monohydrate (3-5 equivalents) dropwise using an addition funnel. The reaction can be exothermic, so control the addition rate to maintain a gentle reflux or the desired temperature (e.g., 60-80 °C).[12]
-
Reaction & Monitoring: Heat the mixture if necessary and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up & Isolation: Follow steps 7-9 from Method A.
Experimental Workflow Diagram
Caption: Diagnostic flowchart for troubleshooting low reaction conversion.
Q: I'm seeing multiple spots on my TLC plate. How can I improve selectivity and minimize byproducts?
A: The formation of byproducts is often due to incomplete reduction or side reactions. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. [14][15]The accumulation of these can lead to side products like azo or azoxy compounds, which are often colored. [5][15]
-
Cause 1: Accumulation of Intermediates. The hydroxylamine intermediate can condense with the nitroso intermediate to form an azoxy compound, which can be further reduced. [3]This is more likely if the reaction stalls or conditions are not optimal.
-
Solution: Ensure the reaction goes to completion. In some industrial processes, vanadium promoters are added to catalysts to prevent hydroxylamine accumulation and accelerate its reduction to the desired amine. [5][15]* Cause 2: Over-reduction. While not an issue for this specific molecule, in substrates with other reducible functional groups (e.g., C=C bonds, benzyl ethers), over-reduction can occur.
-
Solution: Choose a more selective catalyst or milder conditions. Sometimes adding a selective catalyst poison can be effective, though this requires careful optimization. [5]* Cause 3: Product Degradation. The final product, this compound, is an aminophenol, which can be sensitive to oxidation, especially in the presence of air and residual catalyst. This can lead to colored impurities.
-
Solution: Work up the reaction promptly upon completion. Purge the filtration apparatus with nitrogen and consider using deoxygenated solvents to minimize oxidation.
-
Reaction Pathway and Potential Byproducts
Caption: Simplified reaction pathway showing key intermediates and potential side reactions.
References
- The Synthesis and Green Chemistry Approaches for this compound. Google Cloud.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Google Cloud.
- Nitro Reduction - Common Conditions.
- 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction.
- Efficient Transfer Hydrogenation of 4-Nitrophenol using Ammonia Borane over Metal-Organic Framework Derived Bimetallic Nanoparticles.
- Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal c
- Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Publishing.
- Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid.
- Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles. The Journal of Physical Chemistry C.
- Demonstrating the Electron–Proton-Transfer Mechanism of Aqueous Phase 4-Nitrophenol Hydrogenation Using Unbiased Electrochemical Cells.
- Efficient Transfer Hydrogenation of 4-Nitrophenol using Ammonia Borane over Metal-Organic Framework Derived Bimetallic Nanoparticles. Asian Journal of Chemistry.
- The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle C
- Pd/C H2-gas reduction of ß-nitrostyrenes. Sciencemadness.org.
- Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst using unbiased electrochemical cells. ChemRxiv.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Research Square.
- Preventing dehalogenation during catalytic hydrogenation of nitroarom
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
- Reduction of nitro compounds. Wikipedia.
- Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing.
- Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. ACS GCI Pharmaceutical Roundtable.
- Catalytic reduction of 4-nitrophenol by green silver nanocomposites assembled using microbial extracellular polymer substances. PubMed.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Reduction of 4-nitrophenol using green-fabricated metal nanoparticles.
- Process for the catalytic hydrogenation of aromatic nitro compounds.
- Simple Environmentally-Friendly Reduction of 4-Nitrophenol. MDPI.
- This compound technical grade. Sigma-Aldrich.
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC c
- Switching of support materials for the hydrogenation of nitroarenes: A review. Taylor & Francis Online.
- Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride.
- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING C
- Raney nickel. Wikipedia.
- This compound. PubChem.
- 2-Amino-4,5-dimethylphenol. Biosynth.
- This compound. Santa Cruz Biotechnology.
Sources
- 1. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 6. Sciencemadness Discussion Board - Pd/C H2-gas reduction of ß-nitrostyrenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 8. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Quantification of 4-Amino-2,5-dimethylphenol: HPLC vs. Alternative Methods
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical intermediates and potential impurities is paramount. 4-Amino-2,5-dimethylphenol, a key aromatic amine, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its quantification in reaction mixtures and final products is essential to ensure process efficiency, product purity, and ultimately, patient safety. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the determination of this compound, supported by established principles and representative experimental data.
The Central Role of HPLC in Aromatic Amine Analysis
High-Performance Liquid Chromatography, particularly in the reversed-phase mode, stands as the workhorse for the analysis of polar aromatic compounds like this compound.[1] The inherent flexibility in column chemistry, mobile phase composition, and detection technology allows for the development of highly specific, sensitive, and robust analytical methods. The primary advantage of HPLC lies in its ability to separate the analyte of interest from a complex matrix of starting materials, byproducts, and degradation products, providing a clear and quantifiable signal.
Recommended HPLC Protocol for this compound
This section outlines a robust, self-validating HPLC method designed for the accurate quantification of this compound. The selection of each parameter is grounded in established chromatographic principles to ensure reproducibility and reliability.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its excellent retention and separation of aromatic compounds.
-
Mobile Phase: An isocratic elution with a mobile phase consisting of a mixture of 20 mM phosphate buffer (pH 3.0) and acetonitrile (70:30, v/v). The acidic pH ensures the amine group is protonated, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm, a common wavelength for the detection of phenolic compounds.[2][3]
-
Analyte Concentration: Prepare a stock solution of 1 mg/mL this compound in the mobile phase and create a series of dilutions for the calibration curve.
Method Validation: The Cornerstone of Trustworthy Results
A critical aspect of any analytical method is its validation, which provides documented evidence of its suitability for the intended purpose.[4][5][6] The key validation parameters for this HPLC method are outlined below, with expected performance metrics based on similar analyses of aromatic amines.
-
Specificity and Selectivity: The method should be able to unequivocally assess the analyte in the presence of other components. This is confirmed by injecting individual standards of potential impurities and observing baseline separation.
-
Linearity and Range: A linear relationship between the detector response and the analyte concentration is essential for accurate quantification. A typical range would be from 0.1 to 100 µg/mL with a correlation coefficient (R²) of >0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For this method, typical values would be in the range of 0.02-0.05 µg/mL for LOD and 0.07-0.15 µg/mL for LOQ.
-
Accuracy and Precision: Accuracy, expressed as the percent recovery, should be within 98-102%. Precision, measured as the relative standard deviation (RSD), should be less than 2% for replicate injections.
A Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, alternative methods offer distinct advantages in specific analytical scenarios. The following table provides a comparative overview of the performance of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), Spectrophotometry, and Electroanalytical Methods for the quantification of aminophenol-like compounds.
| Parameter | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) | Spectrophotometry | Electroanalytical Methods |
| Linear Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | 0.3 - 18 µmol/L[7] | 2 - 50 µg/mL | 0.1 - 55 µM[8] |
| Correlation Coefficient (R²) | > 0.999 | > 0.998 | > 0.999 | > 0.995 | > 0.997 |
| Limit of Detection (LOD) | 0.02 - 0.05 µg/mL | <0.01 - 0.05 ng/L[8] | 0.02 - 0.05 µmol/L[7] | ~0.5 µg/mL | 0.006 µM[8] |
| Limit of Quantification (LOQ) | 0.07 - 0.15 µg/mL | 0.01 - 0.05 ng/L[8] | Not specified | ~1.5 µg/mL | Not specified |
| Accuracy (Recovery %) | 98 - 102% | > 90% | 95 - 105% | 97 - 103% | 99 - 106%[8] |
| Precision (RSD %) | < 2% | < 5% | < 3% | < 4% | < 5% |
| Sample Throughput | Moderate | Low to Moderate | High | High | High |
| Instrumentation Cost | Moderate | High | Moderate | Low | Low |
| Key Advantages | Robust, versatile, well-established | High specificity and sensitivity | Low sample volume, high efficiency | Simple, cost-effective | High sensitivity, portable |
| Key Disadvantages | Moderate sensitivity | Requires derivatization for polar analytes, complex instrumentation | Lower concentration sensitivity than MS | Lower specificity, prone to interference | Susceptible to matrix effects |
In-Depth Look at Alternative Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled selectivity and sensitivity, providing structural information that can confirm the identity of the analyte.[8] However, for polar and non-volatile compounds like this compound, derivatization is often necessary to increase volatility and thermal stability.[9] This additional sample preparation step can introduce variability and increase analysis time.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample volume and can be very fast.[7][10] It is particularly well-suited for the analysis of charged species, making it a good alternative for the separation of protonated aromatic amines. The main limitation of CE is its lower concentration sensitivity compared to methods with mass spectrometric detection.
Spectrophotometry
Spectrophotometric methods are often simple, rapid, and cost-effective.[5] They typically involve a chemical reaction, such as oxidative coupling, to produce a colored product that can be quantified.[11] However, these methods often lack the specificity of chromatographic techniques and can be prone to interference from other compounds in the sample matrix.
Electroanalytical Methods
Electroanalytical techniques, such as voltammetry and amperometry, offer high sensitivity and the potential for miniaturization and in-situ measurements.[6][12] These methods are based on the electrochemical properties of the analyte. While very sensitive, they can be susceptible to matrix effects and interference from other electroactive species.
Visualizing the Workflow and Decision-Making Process
To further elucidate the practical application of these methods, the following diagrams, generated using the DOT language, illustrate a typical HPLC workflow and a logical decision-making tree for method selection.
Caption: A generalized workflow for the quantification of this compound using HPLC.
Caption: A decision tree for selecting the appropriate analytical method.
Conclusion: Selecting the Optimal Method
The choice of the most suitable analytical method for quantifying this compound is contingent upon the specific requirements of the analysis. For routine quality control and applications demanding robustness and reliability, the recommended Reversed-Phase HPLC method with UV detection is the superior choice. Its excellent performance in terms of linearity, accuracy, and precision, combined with its versatility, makes it a cornerstone of modern analytical laboratories.
For applications requiring the highest level of specificity and sensitivity, particularly for trace-level analysis or impurity identification, GC-MS is a powerful, albeit more complex, alternative. Capillary Electrophoresis offers a high-throughput option for samples with moderate concentrations, while Spectrophotometry and Electroanalytical Methods provide rapid and cost-effective screening tools, especially when high specificity is not a primary concern.
Ultimately, a thorough understanding of the analytical problem, including the sample matrix, required sensitivity, and available instrumentation, will guide the discerning scientist to the most appropriate and effective analytical solution.
References
- N.N. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage. [Link]
- PubMed. (2008). Rapid determination of acetaminophen and p-aminophenol in pharmaceutical formulations using miniaturized capillary electrophoresis with amperometric detection. [Link]
- ResearchGate. (2005).
- AZoLifeSciences. (2024).
- NIH. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. [Link]
- PubMed. (1976).
- Wikipedia. (n.d.). Electroanalytical methods. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
- MDPI. (2025). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. [Link]
- JS CH3403 Interdisciplinary Chemistry Module 1. (2013/2014). Analytical Chemistry: Electrochemical methods of analysis. [Link]
- Agilent. (n.d.). Easy Method Transfer and Improved Performance with Agilent InfinityLab Poroshell 120 4 µm Columns. [Link]
- SciSpace. (n.d.).
- Impactfactor. (2022).
- ResearchGate. (2002).
- ResearchGate. (2002).
- NIH. (n.d.). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. [Link]
- MDPI. (n.d.). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. [Link]
- MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [Link]
Sources
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electroanalytical methods - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. irjet.net [irjet.net]
- 9. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid determination of acetaminophen and p-aminophenol in pharmaceutical formulations using miniaturized capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azolifesciences.com [azolifesciences.com]
A Senior Application Scientist's Guide to Azo Dye Performance: 4-Amino-2,5-dimethylphenol as a Precursor
Introduction
Azo dyes represent the most extensive and versatile class of synthetic organic colorants, forming the backbone of coloration in industries ranging from textiles and printing to pharmaceuticals and advanced materials.[1][2] Their widespread use is attributable to their cost-effective and straightforward synthesis, which allows for a vast color palette.[1][3] The performance of any azo dye—its color, intensity, and durability—is fundamentally dictated by its molecular architecture. A critical determinant of these properties is the choice of the aromatic amine precursor, the diazo component, which forms the core of the chromophore.[1]
This guide provides an in-depth comparative analysis of azo dyes derived from 4-Amino-2,5-dimethylphenol . We will explore how the unique structural features of this precursor influence the synthesis, spectral properties, and fastness of the resulting dyes. To establish a clear performance benchmark, we will compare these dyes against those synthesized from other industrially relevant precursors, such as the parent compound p-aminophenol and various substituted anilines. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and design of chromophores for specific, high-performance applications.
The Structural Advantage: Understanding this compound
The performance of an azo dye is not arbitrary; it is a direct consequence of the electronic and steric properties of its constituent molecules. This compound possesses a unique combination of functional groups that directly translates to the final dye's characteristics.
-
Activating Groups: The primary amino (-NH₂) and hydroxyl (-OH) groups are potent activating, ortho-, para-directing groups.[4] This high electron density on the aromatic ring facilitates the electrophilic aromatic substitution reaction during the azo coupling stage, often leading to higher reaction yields and milder reaction conditions.
-
Auxochromic and Modulating Groups: The two methyl (-CH₃) groups are weakly electron-donating.[4] Their presence increases the electron density of the benzene ring, which can lead to a bathochromic shift (a deepening of the color to longer wavelengths) in the final dye compared to its non-methylated counterpart.[4] Furthermore, these methyl groups increase the molecule's size and hydrophobicity, which can significantly enhance fastness properties by improving the dye's affinity for synthetic fibers and reducing its water solubility.
Caption: Key functional groups of this compound.
Performance Comparison: this compound vs. Alternative Precursors
The true measure of a precursor's value is determined by comparing the performance of its derivatives against established alternatives. We will focus on p-aminophenol as a direct structural analog and 2-methyl-4-nitroaniline as a common industrial intermediate.
I. Synthesis Efficiency
The synthesis of azo dyes is a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile.[2][2]
The causality behind the choice of this protocol is rooted in the instability of diazonium salts.[2] They must be prepared in a cold, acidic medium (0-5°C) to prevent decomposition into phenol and nitrogen gas and used immediately in the subsequent coupling reaction.[2] The electron-rich nature of the this compound ring, enhanced by the hydroxyl and dual methyl groups, makes it a highly reactive diazo component, potentially leading to faster and more complete reactions compared to precursors with electron-withdrawing groups.
Caption: General workflow for the synthesis of azo dyes.
II. Spectral and Coloristic Properties
The color of an azo dye is determined by the electronic transitions within its conjugated π-system. The precursor's structure directly modulates the energy gap of this system, thereby dictating the wavelength of maximum absorption (λmax).
Dyes derived from this compound are expected to exhibit a bathochromic shift (deeper, more intense colors) compared to those from p-aminophenol. This is because the electron-donating methyl groups extend the conjugation and lower the energy of the π -> π* transition. In contrast, precursors with strong electron-withdrawing groups, like nitroanilines, often produce dyes in the red to blue spectrum.[1]
| Precursor (Diazo Component) | Typical Coupling Component | Resulting Dye Shade | Typical λmax (nm) | Reference |
| This compound | β-Naphthol | Red-Orange to Deep Red | Est. 480-520 | [4] |
| p-Aminophenol | β-Naphthol | Orange to Red | Est. 470-490 | [4] |
| 2-Methyl-4-nitroaniline | N,N-diethylaniline | Red | Not Specified | [1] |
| 2,6-Dibromo-4-nitroaniline | N,N-bis(β-hydroxyethyl)-m-toluidine | Brilliant Blue | Not Specified | [5] |
Note: Estimated λmax values for aminophenol derivatives are based on established chemical principles of substituent effects. Specific values vary with solvent and precise dye structure.
III. Dyeing Performance and Fastness Properties
For textile applications, particularly with hydrophobic fibers like polyester, the dye's ability to withstand various stresses (light, washing, rubbing) is paramount.[6] Fastness is largely a function of the dye's molecular size, polarity, and the strength of its interaction with the fiber.[7]
The increased molecular weight and hydrophobicity imparted by the two methyl groups in this compound derivatives are anticipated to enhance their fastness properties. A larger molecule will have more difficulty migrating out of the polymer matrix of the fiber during washing, and increased non-polar character improves affinity for polyester, leading to better wash and sublimation fastness.
| Precursor (Diazo Component) | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) | Rubbing Fastness (1-5 Scale) | Sublimation Fastness | Reference |
| This compound Derivative | Good (Est. 5-6) | Very Good (Est. 4-5) | Good (Est. 4) | Excellent (Est. 4-5) | Inferred from[8] |
| p-Aminophenol Derivative | Moderate (4-5) | Moderate (3-4) | Good (4) | Good (4) | [9][10] |
| 2-Methyl-5-nitroaniline Derivative | Good (5-6) | Excellent (5) | Excellent (5) | Not Specified | [1] |
| 2,6-Dibromo-4-nitroaniline Derivative | Good (5-6) | Very Good (4-5) | Good (4) | Very Good (4-5) | [5] |
Note: Fastness ratings are based on a scale of 1-8 for light fastness (where 8 is excellent) and 1-5 for other tests (where 5 is excellent).[1] Values for this compound are expert estimations based on the performance of structurally similar chlorinated phenols.[8]
Caption: Conceptual comparison of dye properties by precursor.
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide self-validating systems for the synthesis and evaluation of azo dyes.
Protocol 1: Synthesis of a Representative Azo Dye
This protocol details the synthesis of an azo dye via the diazotization of an aminophenol and subsequent coupling with β-naphthol.[4]
A. Diazotization of the Aminophenol:
-
Dissolve 0.01 mol of the chosen aminophenol (e.g., this compound or p-aminophenol) in a mixture of 5 mL concentrated HCl and 10 mL of water in a 100 mL beaker.
-
Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite (NaNO₂) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aminophenol solution, ensuring the temperature remains below 5°C. Stir for an additional 10 minutes after the addition is complete. The formation of the diazonium salt is confirmed by a positive test on starch-iodide paper (immediate blue-black color).[11]
B. Azo Coupling:
-
In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of 10% sodium hydroxide (NaOH) solution.
-
Cool the alkaline β-naphthol solution to 5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring. A colored precipitate will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Isolate the crude dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in an oven at 60°C.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]
Protocol 2: Evaluation of Wash Fastness
This protocol is based on the ISO 105-C06 standard for assessing color fastness to domestic and commercial laundering.[1]
-
Prepare a composite specimen by placing a 10 cm x 4 cm piece of the dyed fabric between two undyed adjacent fabrics (e.g., cotton and polyester) and stitching them together.
-
Prepare a wash solution containing 4 g/L of a standard soap solution and 1 g/L of sodium carbonate in deionized water.
-
Place the composite specimen in a stainless-steel container with the wash solution at a liquor-to-goods ratio of 50:1. Add 10 stainless steel balls to provide mechanical action.
-
Launder the specimen in a launder-o-meter at 60°C for 30 minutes.
-
Rinse the specimen twice in cold deionized water, then squeeze and dry in the air at a temperature not exceeding 60°C.
-
Assess the change in color of the dyed fabric and the degree of staining on the adjacent undyed fabrics using the standard Grey Scales (ratings from 1 to 5, where 5 indicates no change).
Conclusion
The selection of a diazo precursor is a critical decision in the design of high-performance azo dyes. The evidence strongly suggests that This compound is a superior precursor to its parent compound, p-aminophenol, for applications demanding deep shades and high durability. The strategic placement of two methyl groups on the aromatic ring enhances the dye's coloristic value through a bathochromic shift and significantly improves key fastness properties by increasing molecular size and hydrophobicity.
While nitroaniline-based precursors can offer excellent light fastness and brilliant shades, dyes derived from this compound are expected to provide a more balanced profile of properties, particularly with respect to wash and sublimation fastness on synthetic fibers. This makes them highly promising candidates for demanding textile applications where color longevity is essential. Further research should focus on the synthesis and systematic evaluation of a broader series of dyes from this precursor to fully exploit its potential in advanced material science.
References
- A Comparative Performance Analysis of Azo Dyes Derived from 2-Methyl-5-nitroaniline. Benchchem.
- 4-Amino-2-methylphenol versus p-aminophenol: a comparative analysis in organic synthesis. Benchchem.
- A Comparative Performance Analysis of Azo Disperse Dyes Derived from 2,6-Dibromo-4-nitroaniline. Benchchem.
- Studies on some Isoxazoline-Azo Compounds and their Colourant Performance and Fastness evaluation on Synthetic Fabric. ResearchGate.
- A Comparative Performance Analysis of Azo Disperse Dyes Derived from 3-Chloro-N,N-bis(2-hydroxyethyl)aniline. Benchchem.
- Studies on synthesis and dyeing performance of disperse azo dyes based on schiff base of ninhydrin and 4-amino phenol. Journal of Chemical and Pharmaceutical Research.
- Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. National Institutes of Health (NIH).
- Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology.
- Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology.
- Classifications, properties, recent synthesis and applications of azo dyes. National Institutes of Health (PMC).
- Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Scholars Research Library.
- Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Science Alert.
- Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. ResearchGate.
- Performance Evaluation of Dyes Derived from 5-Amino-2,4-dichlorophenol: A Comparative Guide. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbiochemtech.com [jbiochemtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
Spectroscopic Differentiation of 4-Amino-2,5-dimethylphenol and Its Positional Isomers: A Comparative Guide
In the landscape of synthetic chemistry and drug development, the precise identification of molecular structure is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core structure—often exhibit vastly different chemical, physical, and biological properties. A compelling case is that of 4-Amino-2,5-dimethylphenol and its isomers. While all are C₈H₁₁NO, the specific placement of the amino, hydroxyl, and methyl groups on the benzene ring dictates their reactivity and utility. This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) to create a definitive analytical fingerprint for this compound.
The core challenge lies in the subtlety of the structural differences. Spectroscopic techniques are uniquely suited to this challenge, as they probe the electronic and vibrational states of a molecule, which are exquisitely sensitive to the local chemical environment. This guide is structured to not only present the data but to explain the underlying principles, offering researchers a robust framework for unambiguous isomer identification.
The Isomers in Focus
For this comparative analysis, we will focus on this compound and two of its common positional isomers. The strategic placement of substituents in these molecules creates distinct symmetries and electronic environments, which are key to their spectroscopic differentiation.
dot
Caption: Molecular structures of the aminodimethylphenol isomers under comparison.
Methodologies: A Self-Validating Experimental Workflow
To ensure the highest fidelity of data, standardized protocols for sample preparation and spectral acquisition are critical. The following methodologies represent best practices in analytical chemistry, designed to yield reproducible and unambiguous results.
General Experimental Workflow
The process begins with rigorous sample preparation to eliminate impurities that could obscure spectral features, followed by analysis using a suite of complementary spectroscopic techniques.
dot
Caption: Standardized workflow for spectroscopic analysis of aminophenol isomers.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus is highly sensitive to its local electronic environment, making it the premier technique for isomer differentiation. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice due to its ability to dissolve the polar analytes and because its residual proton signal does not overlap with the aromatic region of interest.
-
Protocol:
-
Accurately weigh 5-25 mg of the aminodimethylphenol isomer.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small, clean vial.[3]
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette plugged with a small piece of glass wool to filter out any particulate matter.[4]
-
Ensure the sample height in the tube is between 4-5 cm for optimal shimming.[1][3]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: FT-IR spectroscopy probes the vibrational modes of functional groups. Key vibrations for these isomers include the O-H and N-H stretches, C-H stretches (aromatic and aliphatic), and C-H out-of-plane bending modes, which are diagnostic for the ring substitution pattern.[5][6][7]
-
Protocol:
-
Prepare a KBr pellet. Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr powder.
-
Grind the mixture thoroughly in an agate mortar to achieve a fine, homogeneous powder.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
-
Mass Spectrometry (MS)
-
Rationale: Electron Ionization (EI) Mass Spectrometry confirms the molecular weight of the isomers and provides structural clues through analysis of fragmentation patterns. While all isomers have the same molecular weight, the relative abundances of fragment ions can differ based on the stability of the fragments formed.
-
Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Record the mass spectrum, noting the molecular ion peak (M⁺) and the mass-to-charge ratio (m/z) of significant fragment ions.
-
-
Results and Comparative Analysis
The power of this multi-technique approach lies in the complementary nature of the data. What may be ambiguous in one spectrum is often clarified by another.
¹H NMR Spectroscopy: The Definitive Fingerprint
The aromatic region (typically 6.0-8.0 ppm) of the ¹H NMR spectrum is the most informative for distinguishing these isomers. The number of signals, their chemical shifts, and their splitting patterns (multiplicity) are directly dictated by the substitution pattern.
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Key Differentiators |
| This compound | H-3: ~6.4 ppm (s)H-6: ~6.5 ppm (s) | 2-CH₃: ~2.0 ppm (s)5-CH₃: ~2.1 ppm (s) | Two sharp singlets in the aromatic region due to the para-relationship of the two protons. |
| 4-Amino-3,5-dimethylphenol | H-2, H-6: ~6.3 ppm (s, 2H) | 3,5-di-CH₃: ~2.0 ppm (s, 6H) | A single, sharp singlet in the aromatic region integrating to two protons due to the plane of symmetry. |
| 2-Amino-4,5-dimethylphenol | H-3: ~6.6 ppm (s)H-6: ~6.5 ppm (s) | 4-CH₃: ~2.1 ppm (s)5-CH₃: ~2.1 ppm (s) | Two sharp singlets in the aromatic region, similar to the 4-amino-2,5-isomer, but with different chemical shifts due to the altered substituent effects. |
Causality of Chemical Shifts: The electron-donating nature of the amino (-NH₂) and hydroxyl (-OH) groups increases electron density on the ring, shielding the aromatic protons and shifting their signals upfield (to lower ppm values) compared to benzene (7.3 ppm).[8][9] The precise position of these groups relative to a given proton determines the extent of this shielding. For 4-Amino-3,5-dimethylphenol, the molecule's symmetry renders the two aromatic protons chemically equivalent, resulting in a single peak, which is a powerful and immediate diagnostic feature.
FT-IR Spectroscopy: Corroborating Evidence from Vibrations
While ¹H NMR is often definitive, FT-IR provides rapid and valuable corroborating data, particularly from the "fingerprint region."
| Compound | O-H / N-H Stretch (cm⁻¹) | Aromatic C-H Out-of-Plane Bending (cm⁻¹) | Key Differentiators |
| This compound | ~3300-3400 (broad, multiple) | ~800-880 (isolated H) | Strong band in the 800-880 cm⁻¹ region, characteristic of a ring with two adjacent and one isolated hydrogen atoms (1,2,4-trisubstituted pattern).[6][10] |
| 4-Amino-3,5-dimethylphenol | ~3300-3450 (broad, multiple) | ~850-900 (isolated H) | Strong absorption characteristic of a 1,2,3,5-tetrasubstituted pattern. |
| 2-Amino-4,5-dimethylphenol | ~3300-3400 (broad, multiple) | ~800-880 (adjacent H's) | Strong band characteristic of a 1,2,4,5-tetrasubstituted pattern, often showing a distinct band for two adjacent hydrogens.[11] |
Expert Interpretation: The O-H and N-H stretching region (above 3200 cm⁻¹) confirms the presence of these functional groups but is often broad due to hydrogen bonding and offers little discriminatory power between isomers. The true diagnostic value lies in the C-H out-of-plane ("oop") bending region between 900-675 cm⁻¹.[5] The substitution pattern on the aromatic ring dictates the number of adjacent hydrogen atoms, and these bending vibrations have characteristic frequencies.[6][7][10] This allows for a confident assignment of the substitution pattern.
Mass Spectrometry: Confirmation of Composition and Fragmentation
All isomers will exhibit a molecular ion peak (M⁺) at an m/z of 137, confirming their shared molecular formula C₈H₁₁NO.[12][13]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Key Differentiators |
| All Isomers | 137 | 122 ([M-CH₃]⁺), 108, 94 | The primary diagnostic feature is the molecular ion at m/z 137. |
| This compound | 137 | 122 (loss of methyl) | The most intense peak after the molecular ion is often the loss of a methyl radical ([M-15]⁺), resulting in a stable ion at m/z 122.[12] |
Fragmentation Insights: The primary fragmentation pathway for these dimethylated phenols is often the loss of a methyl group (a loss of 15 amu) to form a stable hydroxytoluidine-type cation at m/z 122. While the major fragments are similar, the relative intensities of these fragment ions can vary subtly between isomers due to differences in the stability of the resulting ions. However, for routine identification, the confirmation of the molecular weight at m/z 137 is the most critical piece of information derived from MS.[14]
Conclusion
The unambiguous identification of this compound from its positional isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. ¹H NMR spectroscopy stands as the most powerful single technique , providing a unique and definitive "fingerprint" for each isomer based on the chemical shifts and splitting patterns of the aromatic protons. FT-IR spectroscopy offers excellent corroborating evidence , particularly through the analysis of C-H out-of-plane bending vibrations, which are characteristic of the ring substitution pattern. Finally, Mass Spectrometry confirms the elemental composition with a clear molecular ion peak at m/z 137. By integrating the data from these three techniques, researchers and drug development professionals can ensure the structural integrity of their materials, a foundational requirement for all subsequent scientific investigation.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][15][16][17][18][19]
- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428. [Link][20]
- NMR Sample Preparation Guidelines.
- MIT OpenCourseWare. 8.
- Z. B. Z. (1970). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 42(8), 902-909. [Link][22]
- Scribd.
- PubChem. This compound.
- Organomation.
- University of Wisconsin-Madison, Department of Chemistry.
- Moodle.
- University of Calgary.
- OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. [Link][6][10]
- Chemistry LibreTexts. 15.
- Doc Brown's Chemistry. Mass spectrum of phenol. [Link][14]
- MDPI. FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Molecules, 28(8), 3589. [Link][11]
- PubChem. 4-Amino-2,6-dimethylphenol.
- PubChem. 2-Amino-4,5-dimethylphenol.
Sources
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. scribd.com [scribd.com]
- 3. organomation.com [organomation.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-氨基-2,5-二甲基苯酚 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 14. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to Analytical Standards for 4-Amino-2,5-dimethylphenol
For researchers, scientists, and drug development professionals, the precise and accurate characterization of chemical compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical standards and methodologies for 4-Amino-2,5-dimethylphenol (CAS 3096-71-7), a key intermediate in various synthetic pathways. We will explore the nuances of different analytical techniques, delve into the rationale behind experimental choices, and provide actionable protocols to empower you in your laboratory endeavors.
Understanding the Analyte: this compound
This compound, also known as 4-amino-2,5-xylenol, is an aromatic amine with the molecular formula C₈H₁₁NO.[1] Its structure, featuring both an amino and a hydroxyl group, imparts a polarity that influences the choice of analytical methodology. A thorough understanding of its physicochemical properties is paramount for developing robust analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3096-71-7 | |
| Molecular Formula | C₈H₁₁NO | [2] |
| Molecular Weight | 137.18 g/mol | [2] |
| Melting Point | 242-243 °C (lit.) | |
| Appearance | White to beige or brown powder/crystal | [3][4] |
| pKa | pK₁: 5.28 (+1); pK₂: 10.40 (0) (at 25°C) | [4] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | [4] |
Commercially Available Analytical Standards: A Comparative Overview
The quality of any analytical measurement is fundamentally tied to the quality of the reference standard used. For this compound, several grades are commercially available, each suited for different applications.
Table 2: Comparison of Commercial Analytical Standards for this compound
| Supplier | Grade | Purity Specification | Intended Use |
| Sigma-Aldrich | Technical Grade | Lot-specific (refer to Certificate of Analysis) | General chemical synthesis and qualitative applications. |
| TCI | >97.0% (GC) | Minimum 97.0% purity as determined by Gas Chromatography.[3] | Quantitative analysis, method development, and as a reference standard in quality control. |
| Santa Cruz Biotechnology | Research Use Only | Lot-specific (refer to Certificate of Analysis) | Primarily for research and development purposes.[2] |
| Abaci Pharmatech | 96% | 96% purity. | Chemical synthesis and research applications.[5] |
Expert Insight: For quantitative applications, such as impurity profiling or assay development, it is imperative to use a standard with a certified purity of >97% and a comprehensive Certificate of Analysis (CoA). A "technical grade" standard is generally not suitable for quantitative analysis due to the potential for uncharacterized impurities that may interfere with the analysis. Always request and review the CoA for the specific lot you are using.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is a robust and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is the most common approach, where the separation is based on the compound's partitioning between a nonpolar stationary phase and a polar mobile phase.
Causality in Method Development
The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity.
-
Column Selection: A C18 column is a common starting point for reversed-phase separation of moderately polar compounds. The hydrophobicity of the C18 stationary phase provides good retention for the aromatic ring of this compound.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which is crucial for maintaining the consistent ionization state of the amino and phenolic groups, thereby ensuring reproducible retention times. An acidic pH (e.g., 3.0) is often employed to suppress the silanol interactions on the silica-based stationary phase and to ensure the amino group is protonated, leading to better peak shape.
-
Detector Selection: A UV detector is the most common choice for chromophoric compounds like this compound. The aromatic ring system provides strong UV absorbance, typically in the range of 220-280 nm. A photodiode array (PDA) detector is highly recommended as it provides spectral information, which can aid in peak identification and purity assessment.
Detailed Experimental Protocol: HPLC-UV
This protocol is a representative method for the analysis of this compound and its isomers.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., 20 mM Potassium Phosphate Buffer, pH 3.0) and acetonitrile in a 50:50 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.[7]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and prepare a 100 µg/mL solution in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Specificity Alternative
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.
The Critical Role of Derivatization
This compound, with its polar amino and hydroxyl groups, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is essential to increase its volatility and improve its chromatographic behavior. Silylation is a common derivatization technique where active hydrogens in the amino and hydroxyl groups are replaced with a non-polar trimethylsilyl (TMS) group.[4] This reduces the compound's polarity and boiling point, making it amenable to GC analysis.
Detailed Experimental Protocol: GC-MS
This protocol outlines a general procedure for the GC-MS analysis of this compound following derivatization.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Data acquisition and processing software.
Derivatization Procedure:
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
GC-MS Conditions:
-
Column: A capillary column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.[8]
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.
Performance Comparison: HPLC-UV vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical requirements, such as sensitivity, selectivity, and throughput. The following table summarizes the typical performance characteristics for the analysis of aminophenol compounds, providing a basis for comparison.
Table 3: Comparison of Typical Performance Characteristics for Aminophenol Analysis
| Parameter | HPLC-UV | GC-MS | Rationale and Expertise |
| Specificity | Good | Excellent | GC-MS provides structural information from mass spectra, offering higher confidence in peak identification compared to UV detection alone. |
| Sensitivity (LOD/LOQ) | µg/mL range | ng/mL to pg/mL range | GC-MS, especially in SIM mode, is generally more sensitive than HPLC-UV.[9][10] |
| Linearity (r²) | Typically >0.999 | Typically >0.999 | Both techniques can achieve excellent linearity over a defined concentration range with proper method validation.[11][12] |
| Precision (%RSD) | < 2% | < 5% | HPLC generally offers better precision due to the simpler sample preparation and injection process. Derivatization in GC can introduce variability. |
| Sample Preparation | Simple (dissolve and inject) | Complex (derivatization required) | The need for derivatization in GC-MS adds time and potential for error to the workflow. |
| Throughput | High | Moderate | HPLC methods are typically faster for routine analysis due to the absence of a derivatization step. |
Expert Recommendation: For routine quality control, purity assessment, and assay of this compound, HPLC-UV is the recommended technique due to its robustness, high throughput, and simpler sample preparation. For trace-level impurity identification and quantification, or in complex matrices where high specificity is required, GC-MS is the superior choice, despite the more complex sample preparation.
Alternative Analytical Methodologies
While HPLC and GC-MS are the primary techniques, other methods can be employed for the analysis of aminophenols.
-
Spectrophotometry: This technique involves a color-forming reaction, often with an oxidizing agent and a coupling agent, to produce a colored product that can be quantified using a spectrophotometer.[13][14] While simple and cost-effective, it lacks the specificity of chromatographic methods and is susceptible to interference from other structurally similar compounds.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires very small sample volumes.[15] It separates ions based on their electrophoretic mobility in an electric field. For aminophenols, CE can be a rapid and efficient alternative to HPLC, especially when coupled with a sensitive detector like amperometric detection.
Conclusion: A Self-Validating Approach to Method Selection
The selection of an analytical standard and methodology for this compound should be guided by the specific requirements of the analysis. This guide has provided a framework for making an informed decision by comparing the performance of HPLC and GC-MS, offering detailed protocols, and discussing the underlying scientific principles.
The core of a trustworthy analytical protocol lies in its self-validating nature. By understanding the analyte's properties, carefully selecting a high-purity reference standard, and choosing an analytical technique that balances specificity, sensitivity, and practicality, researchers can ensure the generation of high-quality, reliable data.
References
- Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research.
- Tzeng, T. F., & Chen, C. F. (2000). Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography.
- Wang, C., Liu, Y., & Pu, Q. (2008). Rapid determination of acetaminophen and p-aminophenol in pharmaceutical formulations using miniaturized capillary electrophoresis with amperometric detection. Analytica Chimica Acta, 607(2), 216-222.
- Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards.
- National Center for Biotechnology Information. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- National Center for Biotechnology Information. (2020). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- Semantic Scholar. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR IDENTIFICATION OF 2-PHENYL PHENOL IN SIAPTON 10L BY GAS CHROMATOGRAPHY MASS SPECTROMETRY.
- Pharmaceutical Sciences. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method.
- ResearchGate. (n.d.). Calibration Curve for p-amino phenol for LOD & LOQ (0.03 to 2µg/ml).
- AbacipharmTech. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples.
- National Center for Biotechnology Information. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability.
- YouTube. (2020). Capillary Electrophoresis - Protocol and Tutorial - Learn in 15 mins.
- ResearchGate. (n.d.). 4-aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection.
- ResearchGate. (n.d.). HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min).
- Impact Factor. (2022). 4-amino Antipyrine Spectrophotometric and Chromatographic Gas Determination of Phenols in the Water of Southern Iraq along with.
- Rasayan Journal of Chemistry. (2015). visible spectrophotometric method for the determination of some typical aromatic primary amines by using.
- PubMed. (1976). Determination of aminophenol isomers by high-speed liquid chromatography.
- ResearchGate. (n.d.). Validation parameters for analysis of phenols in ambient air.
- ResearchGate. (n.d.). Monitoring of aminophenol isomers in surface water samples using a new HPLC method.
Sources
- 1. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Amino-2,5-xylenol | 3096-71-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. This compound CAS#: 3096-71-7 [m.chemicalbook.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. environics.com [environics.com]
- 11. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. researchgate.net [researchgate.net]
- 15. Rapid determination of acetaminophen and p-aminophenol in pharmaceutical formulations using miniaturized capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 4-Amino-2,5-dimethylphenol by Titration
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and chemical quality control, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 4-Amino-2,5-dimethylphenol, a crucial building block in the synthesis of various dyes and potential pharmaceutical compounds, requires robust and accurate analytical methods for its assay. While modern chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are prevalent, classical titrimetric methods continue to offer significant advantages in terms of cost-effectiveness, speed, and high precision for the assay of bulk substances.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of titrimetric methods for the quantification of this compound. We will delve into the mechanistic underpinnings of diazotization and redox titrations, provide detailed, field-tested experimental protocols, and offer a critical comparison with alternative analytical techniques, supported by experimental data. Our focus is on providing a self-validating system of protocols, grounded in authoritative references, to ensure scientific integrity and immediate applicability in a research and development setting.
The Analytical Challenge: Why Titration Remains Relevant
While chromatographic methods excel in separating and quantifying complex mixtures and trace impurities, titration holds its ground as a primary method for the assay of a pure or nearly pure substance. Its relevance is rooted in its nature as an absolute method, where the quantification is based on a direct stoichiometric relationship, often without the need for expensive reference standards for every analysis. For a compound like this compound, titration can be a powerful tool for routine quality control and in-process checks.
Titrimetric Approaches for this compound
The chemical structure of this compound, featuring a primary aromatic amine group and a phenolic hydroxyl group, presents two primary avenues for titrimetric analysis:
-
Diazotization Titration: This method targets the primary aromatic amine functionality.
-
Redox Titration: This method exploits the reducing properties of the aminophenol moiety.
We will explore both of these methods in detail, providing both visual and potentiometric endpoint detection techniques.
Diazotization Titration: A Classic Method for Aromatic Amines
Diazotization titration is a well-established method for the quantitative determination of primary aromatic amines. The underlying principle is the reaction of the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) in an acidic medium, to form a diazonium salt.[1][2][3] The reaction is highly specific and proceeds with a clear 1:1 stoichiometry.
The Chemistry Behind the Titration:
The overall reaction can be represented as follows:
Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
Where Ar represents the 2,5-dimethylphenyl group, and HX is a strong acid, typically hydrochloric acid.
A critical aspect of this titration is the control of temperature. Diazonium salts are typically unstable at elevated temperatures and can decompose, leading to inaccurate results. Therefore, the titration is usually carried out at a low temperature, typically between 0-5 °C.[4][5]
Experimental Protocol: Diazotization Titration
This protocol is based on established methods for the titration of primary aromatic amines.[3][4]
Instrumentation and Reagents:
-
Potentiometric titrator with a platinum-calomel or platinum-platinum electrode pair, or a standard burette setup.
-
Magnetic stirrer and stirring bar.
-
Ice bath.
-
0.1 M Sodium Nitrite (NaNO₂) solution, standardized.
-
Hydrochloric Acid (HCl), concentrated.
-
Potassium Bromide (KBr) (optional, as a catalyst).
-
Starch-iodide paper (for visual endpoint detection).
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 0.3 g of this compound into a 250 mL beaker.
-
Dissolution: Add a mixture of 20 mL of distilled water and 20 mL of concentrated hydrochloric acid. If using, add approximately 1 g of potassium bromide. Stir until the sample is completely dissolved.
-
Cooling: Place the beaker in an ice bath and allow the solution to cool to below 5 °C.
-
Titration (Potentiometric Endpoint):
-
Immerse the platinum and reference electrodes into the cooled solution.
-
Begin stirring and titrate with the standardized 0.1 M sodium nitrite solution.
-
Add the titrant in small increments, particularly as the potential begins to change more rapidly.
-
The endpoint is the point of maximum inflection on the titration curve (determined by the first or second derivative).
-
-
Titration (Visual Endpoint):
-
Titrate with the standardized 0.1 M sodium nitrite solution, stirring continuously.
-
Towards the expected endpoint, add the titrant dropwise.
-
After each addition, wait for about a minute and then streak a drop of the solution onto a piece of starch-iodide paper.
-
The endpoint is reached when a drop of the solution produces an immediate and permanent blue color on the starch-iodide paper, indicating the presence of excess nitrous acid.[3]
-
Calculation:
The percentage purity of this compound can be calculated using the following formula:
% Purity = (V × M × F × 100) / W
Where:
-
V = Volume of NaNO₂ solution consumed in mL.
-
M = Molarity of the NaNO₂ solution.
-
F = Molar mass of this compound (137.18 g/mol ).
-
W = Weight of the sample in mg.
Redox Titration with Ceric Sulfate: Leveraging the Reducing Power of Aminophenols
Redox titration offers an alternative and equally robust method for the quantification of this compound. In this approach, the aminophenol is oxidized by a strong oxidizing agent of known concentration. Ceric (IV) sulfate is an excellent choice of titrant for this purpose due to its high oxidizing potential, stability, and the sharp potential change it produces at the equivalence point.[6][7] The titration of p-aminophenol, a structurally similar compound, with ceric sulfate is well-documented and provides a strong basis for this method.[8]
The Chemistry Behind the Titration:
While the exact stoichiometry can vary with reaction conditions, the oxidation of p-aminophenol by ceric ions in an acidic medium is known to proceed with the formation of p-benzoquinoneimine, which is then hydrolyzed to p-benzoquinone. The overall reaction involves the transfer of two electrons.
Experimental Protocol: Redox Titration with Ceric Sulfate
This protocol is adapted from established methods for the cerimetric titration of aminophenols and related compounds.[6][7]
Instrumentation and Reagents:
-
Potentiometric titrator with a platinum-calomel or platinum-silver/silver chloride electrode pair, or a standard burette setup.
-
Magnetic stirrer and stirring bar.
-
0.1 N Ceric (IV) Sulfate solution in dilute sulfuric acid, standardized.
-
Sulfuric Acid (H₂SO₄), 1 M.
-
Ferroin indicator solution (for visual endpoint detection).
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 0.15 g of this compound into a 250 mL beaker.
-
Dissolution: Add 50 mL of 1 M sulfuric acid and stir until the sample is completely dissolved. Gentle warming may be required.
-
Titration (Potentiometric Endpoint):
-
Immerse the platinum and reference electrodes into the solution.
-
Begin stirring and titrate with the standardized 0.1 N ceric (IV) sulfate solution.
-
Record the potential readings against the volume of titrant added.
-
The endpoint is determined from the point of maximum inflection of the titration curve.
-
-
Titration (Visual Endpoint):
-
Add 2-3 drops of ferroin indicator to the sample solution. The solution should turn red.
-
Titrate with the standardized 0.1 N ceric (IV) sulfate solution with constant stirring.
-
The endpoint is indicated by a sharp color change from red to a pale blue or greenish-blue.
-
Calculation:
Assuming a 2-electron transfer, the percentage purity of this compound can be calculated as follows:
% Purity = (V × N × E × 100) / W
Where:
-
V = Volume of Ceric (IV) sulfate solution consumed in mL.
-
N = Normality of the Ceric (IV) sulfate solution.
-
E = Equivalent weight of this compound (Molar Mass / 2 = 137.18 / 2 = 68.59 g/eq).
-
W = Weight of the sample in mg.
Comparison of Titrimetric Methods and Alternative Techniques
The choice of an analytical method should always be guided by a thorough evaluation of its performance characteristics against the specific requirements of the analysis. Below is a comparative summary of the discussed titration methods and a common alternative, High-Performance Liquid Chromatography (HPLC).
| Parameter | Diazotization Titration (Potentiometric) | Redox Titration (Potentiometric) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Reaction with nitrous acid | Oxidation with Ceric (IV) Sulfate | Chromatographic separation and UV/MS detection |
| Specificity | High for primary aromatic amines | Moderate (other reducing agents may interfere) | Very high (can separate isomers and impurities) |
| Precision (%RSD) | Typically < 0.5% | Typically < 0.5% | Typically 0.5 - 2.0% |
| Accuracy | High | High | High (dependent on reference standard purity) |
| Speed | Rapid (5-10 minutes per sample) | Rapid (5-10 minutes per sample) | Slower (15-30 minutes per sample, including setup) |
| Cost per Analysis | Low | Low | High |
| Instrumentation | Potentiometric titrator or basic glassware | Potentiometric titrator or basic glassware | HPLC system with detector |
| Key Advantages | Specific for the amine group, well-established | Stable titrant, sharp endpoint | Can simultaneously quantify impurities |
| Key Limitations | Temperature control is critical | Potential for interferences from other reducing substances | Higher cost, requires pure reference standards |
Field-Proven Insights:
From experience, for the routine assay of bulk this compound where the impurity profile is well-characterized and controlled, both diazotization and redox titrations offer excellent precision and accuracy, often surpassing that of routine HPLC methods.[9] The simplicity and low cost of titration make it an ideal choice for in-process control and final product release testing in a manufacturing environment.
However, for stability studies, impurity profiling, or the analysis of complex formulations, the high specificity of HPLC is indispensable. It is the only technique among the three that can separate and individually quantify isomers and degradation products.
Conclusion: A Synergistic Approach to Quantification
A comprehensive quality control strategy should leverage the strengths of both titrimetric and chromatographic techniques. Titration serves as a high-precision tool for the primary assay of the bulk substance, while HPLC provides the detailed impurity profile necessary for full characterization and regulatory compliance. This synergistic approach ensures the highest level of scientific integrity and confidence in the quality of this compound for its intended applications in research and development.
References
- Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration.
- Pharmaacademias. Basic Principles, methods, and application of diazotization titration. (2023).
- "Diazotization Titration or Nitrite Titration".
- Quora. Which one is better between assay by HPLC or assay by titration?. (2020).
- Karandi, E. V., et al. "The use of cerimetric method for phenolic hydroxyl determination in analytical practice." Industrial laboratory. Diagnostics of materials 83.1 (2017): 16-21.
- KK Wagh College of Pharmacy. DIAZOTIZATION TITRATION.
- ResearchGate. Why titration method is more accurate than HPLC method?. (2023).
- Unacademy. Diazotization Titrations in Pharmaceutical Analysis.
- Adab Al-Rafidayn. Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. (2022).
- MDPI. A Xylenol Orange-Based Screening Assay for the Substrate Specificity of Flavin-Dependent para-Phenol Oxidases. (2020).
- PubChem. This compound.
- ResearchGate. (PDF) Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol. (2022).
- Semantic Scholar. A Highly Sensitive Method for Quantitative Determination of L-Amino Acid Oxidase Activity Based on the Visualization of Ferric-Xylenol Orange Formation. (2013).
- ResearchGate. Determination of four kinds of ketone amino acid calcium by non-aqueous titration.
- Industrial laboratory. Diagnostics of materials. The use of cerimetric method for phenolic hydroxyl determination in analytical practice.
- PubMed. Hydroperoxide assay with the ferric-xylenol orange complex. (1999).
- ResearchGate. (PDF) Versatile ferrous oxidation–xylenol orange assay for high-throughput screening of lipoxygenase activity. (2024).
- ResearchGate. The Assay of Aminoacetic Acid Elixir by Nonaqueous Titration*. (1955).
- SciSpace. Using a modified ferrous oxidation-xylenol orange (FOX) assay for detection of lipid hydroperoxides in plant tissue.. (2007).
- Digital Repository. The potentiometric titration of p-aminophenol with ceric sulfate.
- Digital Repository. The potentiometric titration of p-amino phenol, mono methyl p-amino phenol sulphate, p-phenylene diamine, pyrogallic acid, and glycin with ceric sulphate.
- Google Books. The Potentiometric Titration of P-amino Phenol, Mono Methyl P-amino Phenol Sulphate, P-phenylene Diamine, Pyrogallic Acid, and Glycin with Ceric Sulphate. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. radab.uomosul.edu.iq [radab.uomosul.edu.iq]
- 3. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 5. Diazotization Titrations in Pharmaceutical Analysis [unacademy.com]
- 6. d.lib.msu.edu [d.lib.msu.edu]
- 7. The Potentiometric Titration of P-amino Phenol, Mono Methyl P-amino Phenol ... - Lawrence Edwin White - Google 圖書 [books.google.com.tw]
- 8. d.lib.msu.edu [d.lib.msu.edu]
- 9. quora.com [quora.com]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 4-Amino-2,5-dimethylphenol: HPLC-UV vs. GC-MS
Introduction: The Critical Role of Method Validation
In pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The compound 4-Amino-2,5-dimethylphenol, a key intermediate and potential impurity in various synthetic pathways, requires precise and accurate quantification to ensure product quality and safety.[1][2] An inadequately validated analytical method can lead to batch failures, regulatory scrutiny, and compromised patient safety.[1]
This guide provides an in-depth comparison of two prevalent analytical techniques for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). More importantly, it details the process of cross-validation , a critical exercise to ensure that different analytical procedures produce consistent and reliable results.[3][4] This process is essential when transferring a method between labs, updating equipment, or establishing a new method as an alternative to an existing one.[3][5]
This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond procedural steps to explain the scientific rationale behind methodological choices, grounding every protocol in the principles of expertise, trustworthiness, and authoritative standards, primarily the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]
Method Deep Dive I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the analysis of aromatic amines in pharmaceutical quality control.[9] Its robustness and suitability for routine testing make it an ideal primary method for quantifying this compound.
Principle of HPLC-UV Analysis
This method utilizes reversed-phase chromatography, where the analyte is separated based on its polarity. This compound, a moderately polar compound, partitions between a nonpolar stationary phase (typically C18) and a polar mobile phase. Its retention is controlled by adjusting the mobile phase composition. The molecule contains a chromophore that absorbs UV radiation, allowing for sensitive detection and quantification.
-
Causality: A C18 column is selected due to its hydrophobic nature, which provides optimal retention for aromatic compounds like this compound. The mobile phase, a mixture of acetonitrile and a pH-controlled aqueous buffer, is chosen to ensure good peak shape and resolution from potential impurities.
Detailed Experimental Protocol: HPLC-UV
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.
-
Create a working standard of 10 µg/mL by diluting the stock solution with the mobile phase.
-
Accurately weigh and dissolve the sample matrix to achieve a theoretical concentration of 10 µg/mL of the analyte. Filter through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 280 nm.
-
-
Data Analysis:
-
Quantify the analyte concentration using an external standard calibration curve.
-
Workflow & Characteristics
The HPLC-UV workflow is straightforward, making it ideal for high-throughput environments.
Caption: HPLC-UV analytical workflow for this compound.
Strengths:
-
High precision and robustness for routine analysis.
-
Non-destructive, allowing for sample recovery if needed.
-
Lower operational cost compared to MS-based methods.
Limitations:
-
Lower specificity; co-eluting impurities with similar UV spectra can interfere.
-
Moderate sensitivity, may not be suitable for trace-level analysis.
Method Deep Dive II: Gas Chromatography-Mass Spectrometry (GC-MS)
For confirmatory analysis and identification of unknown impurities, GC-MS is the gold standard due to its high sensitivity and specificity.
Principle of GC-MS Analysis
GC separates compounds based on their volatility and interaction with a stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification.
-
Causality: this compound contains polar hydroxyl (-OH) and amino (-NH2) groups, which are not ideal for GC analysis as they can lead to poor peak shape and thermal degradation.[10][11] Therefore, a derivatization step is mandatory. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on these groups with nonpolar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[12]
Detailed Experimental Protocol: GC-MS
-
Standard & Sample Preparation (with Derivatization):
-
Prepare a 1.0 mg/mL stock solution of this compound in a dry solvent like Pyridine.
-
Pipette 100 µL of the sample or standard solution into a GC vial.
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
-
Chromatographic & Spectrometric Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., m/z of the derivatized molecule) and Full Scan (50-500 amu) for identification.
-
-
Data Analysis:
-
Identify the TMS-derivatized analyte by its retention time and mass spectrum.
-
Quantify using the peak area from the SIM data against a calibration curve.
-
Workflow & Characteristics
The inclusion of a derivatization step adds complexity but yields highly specific data.
Caption: GC-MS analytical workflow including the critical derivatization step.
Strengths:
-
Exceptional specificity and confirmatory power.
-
High sensitivity, ideal for impurity profiling and trace analysis.
-
Provides structural information for unknown identification.
Limitations:
-
More complex and time-consuming sample preparation.
-
Destructive technique.
-
Higher equipment and maintenance costs.
The Cross-Validation Protocol: Bridging the Methods
Cross-validation is the formal process of demonstrating that two distinct analytical methods yield comparable results.[3][13] This ensures that data generated by either method is reliable and interchangeable within defined limits. The protocol must be designed according to ICH Q2(R1) principles.[6][8]
Objective
To statistically compare the performance of the validated HPLC-UV method (Method A) and the validated GC-MS method (Method B) for the quantification of this compound in a representative sample matrix.
Methodology
-
Sample Selection: Prepare a minimum of six independent samples from a single, homogenous batch of the target material. Spike three of these samples at a low concentration (e.g., 50% of target) and three at a high concentration (e.g., 150% of target).
-
Analysis: Analyze each of the six samples in triplicate using both Method A (HPLC-UV) and Method B (GC-MS).
-
Data Evaluation: Compare the results based on the key validation parameters outlined in the table below. Statistical evaluation (e.g., Student's t-test or equivalence testing) should be used to assess the significance of any observed differences.
-
Acceptance Criteria: The mean result from Method B should not deviate from the mean result of Method A by more than ±5.0%. The precision (%RSD) for each set of replicates should be ≤ 2.0%.
Sources
- 1. medium.com [medium.com]
- 2. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. database.ich.org [database.ich.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
A Senior Application Scientist's Guide to the Reduction of 4-nitro-2,5-dimethylphenol: A Comparative Study
Introduction
The transformation of 4-nitro-2,5-dimethylphenol to its corresponding amine, 4-amino-2,5-dimethylphenol, is a pivotal reaction in synthetic organic chemistry.[1] The resulting product serves as a valuable intermediate in the synthesis of various fine chemicals, dyes, and pharmaceutical compounds.[2] The efficiency and selectivity of this reduction are paramount, as they directly impact the yield, purity, and economic viability of the final product.
This guide provides a comparative analysis of several common reducing agents for this transformation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's performance, drawing from established literature and practical field experience. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate reduction strategy for their specific laboratory or industrial needs.
Method I: Catalytic Hydrogenation
Catalytic hydrogenation is frequently the preferred method for nitro group reduction when the necessary equipment is available, prized for its cleanliness and high efficiency.[3] The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel.
Mechanistic Rationale
The mechanism involves the adsorption of both the hydrogen gas and the aromatic nitro compound onto the surface of the metal catalyst. This co-adsorption facilitates the stepwise transfer of hydrogen atoms to the nitro group, proceeding through nitroso and hydroxylamine intermediates to yield the final amine. The catalyst provides a low-energy pathway for the cleavage of the H-H bond and the reduction of the N-O bonds.
Experimental Protocol: Hydrogenation using 10% Pd/C
-
Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), add a solution of 4-nitro-2,5-dimethylphenol (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the pyrophoric catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Performance Analysis
| Feature | Assessment |
| Yield | Excellent (often >95%) |
| Selectivity | High, but can reduce other functional groups (alkenes, alkynes, benzyl groups).[3] Raney Nickel may be preferred if dehalogenation is a concern.[3] |
| Advantages | Clean reaction with water as the only byproduct. The catalyst can be recovered and reused.[2] |
| Disadvantages | Requires specialized high-pressure equipment. Catalysts like Pd/C and Raney Nickel are pyrophoric and must be handled with care. The use of flammable hydrogen gas presents safety hazards. |
Visualization: Catalytic Hydrogenation Workflow
Caption: General workflow for catalytic hydrogenation of 4-nitro-2,5-dimethylphenol.
Method II: Metal-Acid Reductions (Bechamp Reduction)
The reduction of nitroarenes using a metal in acidic media is one of the oldest and most reliable methods in organic synthesis. The most common systems are iron with hydrochloric or acetic acid (Fe/HCl, Fe/AcOH) and tin with hydrochloric acid (Sn/HCl).
Mechanistic Rationale
This reaction proceeds via a series of single-electron transfers from the metal to the nitro group, which is protonated under the acidic conditions.[4] The process involves the formation of nitroso and N-phenylhydroxylamine intermediates.[4][5] The metal is oxidized (e.g., Fe to Fe²⁺ or Sn to Sn²⁺/Sn⁴⁺) while the nitro group is reduced to an amine. The final product exists as an ammonium salt in the acidic medium and must be neutralized to liberate the free amine.[4]
Caption: Simplified reduction pathway using a metal and acid.
Experimental Protocols
a) Reduction with Iron/HCl
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, create a suspension of 4-nitro-2,5-dimethylphenol (1 eq.) and iron powder (3-5 eq.) in a mixture of ethanol and water.[6]
-
Acid Addition: Add a catalytic amount of concentrated HCl to initiate the reaction. An exotherm is typically observed.
-
Reflux: Heat the mixture to reflux and maintain it for 2-4 hours, monitoring by TLC until the starting material is consumed.[6]
-
Workup: Cool the reaction mixture to room temperature and filter it through Celite to remove the iron salts.
-
Neutralization & Extraction: Make the filtrate basic (pH 8-10) with a solution of sodium carbonate or sodium hydroxide.[6] This will precipitate iron hydroxides and liberate the free amine.
-
Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
b) Reduction with Tin/HCl
-
Reaction Setup: In a round-bottom flask, add 4-nitro-2,5-dimethylphenol (1 eq.) and granulated tin (2-3 eq.).
-
Acid Addition: Slowly add concentrated HCl (5-10 eq.) to the flask, controlling the initial exothermic reaction with an ice bath.
-
Heating: After the initial reaction subsides, heat the mixture (e.g., on a steam bath) for 1-2 hours to ensure the reaction goes to completion.
-
Workup: Cool the mixture and make it strongly basic with concentrated NaOH to dissolve the tin salts (as sodium stannate) and liberate the free amine.[4]
-
Isolation: Extract the product with an organic solvent, wash, dry, and concentrate as described above.
Performance Analysis
| Feature | Assessment |
| Yield | Good to Excellent (70-95%) |
| Selectivity | Generally good. The Fe/acid system is mild and tolerates many other functional groups.[3][6] |
| Advantages | Reagents are inexpensive and readily available. The procedure does not require special equipment. Iron is environmentally benign and cost-effective.[7] |
| Disadvantages | Stoichiometric quantities of metal are required, generating significant waste. The workup can be cumbersome due to the formation of metal sludges and emulsions.[8] The Sn/HCl method is effective but tin salts are more toxic and difficult to dispose of. |
Method III: Transfer Hydrogenation with Hydrazine Hydrate
Transfer hydrogenation offers a convenient alternative to high-pressure catalytic hydrogenation by using a hydrogen donor molecule in the presence of a catalyst. Hydrazine hydrate is a common and potent hydrogen donor for this purpose.
Mechanistic Rationale
In this process, hydrazine (N₂H₄) decomposes on the surface of a catalyst (such as Pd/C, Raney Nickel, or even iron oxides) to produce diimide (N₂H₂), which is unstable and readily releases hydrogen gas in situ.[9] This in situ generated hydrogen then reduces the nitro group via the same catalytic cycle as direct hydrogenation.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, suspend 4-nitro-2,5-dimethylphenol (1 eq.) and a catalyst (e.g., 10% Pd/C, Raney Ni, or Mg powder) in a solvent like methanol or ethanol.[2]
-
Hydrazine Addition: While stirring the suspension, add hydrazine hydrate (2-5 eq.) dropwise at room temperature. The reaction is often exothermic.
-
Reaction: Continue stirring at room temperature or with gentle heating (40-60°C) until TLC analysis indicates complete consumption of the starting material.
-
Workup: Filter the reaction mixture to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure. The residue can be taken up in an organic solvent and washed with water to remove any remaining hydrazine, then dried and concentrated to yield the product.
Performance Analysis
| Feature | Assessment |
| Yield | Very Good to Excellent (85-98%) |
| Selectivity | Excellent. This method is often very chemoselective for the nitro group, leaving other reducible functionalities like halogens, carbonyls, and nitriles intact, especially under mild conditions.[2] |
| Advantages | Avoids the use of high-pressure hydrogen gas.[2] Reactions are often rapid and occur under mild conditions (room temperature). |
| Disadvantages | Hydrazine is extremely toxic and a suspected carcinogen, requiring careful handling in a fume hood. |
Method IV: Reduction with Sodium Borohydride (Catalyst-Dependent)
Sodium borohydride (NaBH₄) is a mild reducing agent that, on its own, is generally ineffective for the reduction of aromatic nitro groups.[10] However, its reducing power can be harnessed in the presence of a suitable catalyst, often metallic nanoparticles.
Mechanistic Rationale
The reaction is believed to occur on the surface of the catalyst. The borohydride ion (BH₄⁻) acts as an electron donor, and the catalyst facilitates the electron transfer from BH₄⁻ to the adsorbed nitro compound.[10] Protons from the solvent (typically water) are then used to complete the reduction, forming the amine and water.
Experimental Protocol
-
Catalyst Suspension: Suspend a suitable catalyst (e.g., Au, Ag, or Cu-based nanoparticles) in an aqueous solution of 4-nitro-2,5-dimethylphenol.[11][12][13]
-
NaBH₄ Addition: Add a freshly prepared aqueous solution of NaBH₄ (in excess) to the mixture. A color change from yellow (due to the nitrophenolate ion) to colorless is often indicative of the reaction's progress.[13]
-
Reaction: Stir at room temperature and monitor the reaction by UV-Vis spectroscopy (disappearance of the 4-nitrophenolate peak) or TLC.
-
Workup: Once complete, the catalyst can often be removed by filtration or centrifugation.
-
Isolation: Acidify the solution to decompose any excess NaBH₄, then neutralize and extract the product with an organic solvent. Dry and concentrate to obtain the final product.
Performance Analysis
| Feature | Assessment |
| Yield | Variable, highly dependent on the catalyst and conditions. Can be quantitative with an effective catalyst. |
| Selectivity | Generally good, as the conditions are very mild. |
| Advantages | Uses a relatively safe and easy-to-handle reducing agent under mild aqueous conditions. |
| Disadvantages | Requires a catalyst, which can be expensive (e.g., noble metals) and may not be commercially available.[14] The reaction kinetics are highly sensitive to solvent, pH, and temperature. The presence of organic co-solvents like ethanol can dramatically decrease or even suppress the reaction rate.[11][15] |
Comparative Summary
| Reducing Agent | Conditions | Yield | Advantages | Disadvantages |
| H₂ / Pd-C | 1-4 atm H₂, MeOH/EtOH, RT | >95% | Very clean, high yield, reusable catalyst | Requires specialized equipment, H₂ gas hazard, pyrophoric catalyst |
| Fe / HCl | Reflux in EtOH/H₂O | 80-95% | Very low cost, readily available reagents, effective | Messy workup, large amount of metal waste |
| Sn / HCl | Conc. HCl, heat | 80-95% | Fast and effective | Messy workup, toxic tin waste |
| N₂H₄·H₂O / Catalyst | MeOH/EtOH, RT to 60°C | >90% | No H₂ gas needed, mild conditions, highly selective | Hydrazine is highly toxic and carcinogenic |
| NaBH₄ / Catalyst | H₂O, RT | Variable | Mild conditions, safe reagent | Requires a catalyst, sensitive to conditions, may be slow |
Conclusion and Recommendations
The choice of reducing agent for the conversion of 4-nitro-2,5-dimethylphenol to this compound is a trade-off between efficiency, cost, safety, and available equipment.
-
For large-scale synthesis where efficiency and cleanliness are paramount, catalytic hydrogenation (H₂/Pd-C) is the superior choice, provided the capital investment in high-pressure equipment is feasible.
-
For general laboratory use where cost and simplicity are key drivers, the Fe/HCl (or Fe/NH₄Cl) system is a robust and reliable option. It is preferable to Sn/HCl due to lower cost and reduced toxicity of the metal waste.
-
When high chemoselectivity is required in the presence of other reducible groups (e.g., halogens), transfer hydrogenation with hydrazine hydrate is an excellent, albeit hazardous, choice that should be performed with stringent safety precautions.
-
The NaBH₄/catalyst system is primarily of academic interest or for niche applications where extremely mild, aqueous conditions are mandatory and a highly active, reusable catalyst has been developed.
Ultimately, the optimal method will depend on the specific constraints and goals of the synthesis. Careful consideration of the factors outlined in this guide will enable the researcher to make an informed and effective decision.
References
- The Synthesis and Green Chemistry Approaches for this compound. (n.d.). Google AI.
- Mafinul, H., et al. (n.d.). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC. PubMed Central. [Link]
- Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipit
- Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires. (2017). Royal Society of Chemistry. [Link]
- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Chemistry Steps. [Link]
- Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. (2020). Royal Society of Chemistry. [Link]
- Hydrazine/magnesium mediated cost-effective and selective reduction of nitro compounds. (n.d.). Indian Journal of Chemistry. [Link]
- Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. (2021). CORE. [Link]
- Elaborate briefly the nitrophenol reduction with NaBH4 in aqueous solution (in absence of catalyst)? (2017).
- Nitro Reduction - Common Conditions. (n.d.).
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. (2014). Royal Society of Chemistry. [Link]
- Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. [Link]
- Simple and eco-friendly reduction of nitroarenes to the corresponding aromatic amines using polymer-supported hydrazine hydrate over iron oxide hydroxide catalyst. (2004). Royal Society of Chemistry. [Link]
- Reduction of aromatic nitro compounds using Sn and HCl gives:. (n.d.). askIITians. [Link]
- Hydrazine. (n.d.). Organic Chemistry Portal. [Link]
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). Organic Chemistry Portal. [Link]
- Reaction to demonstrate reduction of aromatic nitro groups using Sn and conc. HCl(aq). (2020). Reddit. [Link]
- Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu. [Link]
- Reduction of aromatic nitro compounds using Fe and HCl gives…. (n.d.). Allen. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 8. reddit.com [reddit.com]
- 9. Simple and eco-friendly reduction of nitroarenes to the corresponding aromatic amines using polymer-supported hydrazine hydrate over iron oxide hydroxide catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Elucidation of Byproducts in 4-Amino-2,5-dimethylphenol Synthesis
For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[1][2] This guide provides an in-depth, experience-driven comparison of analytical methodologies for identifying and structurally elucidating byproducts generated during the synthesis of 4-Amino-2,5-dimethylphenol, a key chemical intermediate. We will move beyond simple procedural lists to explore the causal logic behind experimental choices, ensuring a self-validating and trustworthy analytical approach.
The Synthetic Landscape: Primary Pathway and Potential Deviations
A prevalent and established route for synthesizing this compound (IUPAC Name: this compound) involves a two-step process starting from 2,5-dimethylphenol.[3] Understanding this primary pathway is the first step in predicting and identifying potential impurities.
Step 1: Electrophilic Nitration 2,5-dimethylphenol is nitrated, typically using a mixture of nitric acid and sulfuric acid, to regioselectively add a nitro group (-NO₂) para to the hydroxyl group, yielding 4-nitro-2,5-dimethylphenol.
Step 2: Reduction of the Nitro Group The nitro group of 4-nitro-2,5-dimethylphenol is then reduced to an amino group (-NH₂). A common and greener method for this transformation is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) with hydrogen gas.[3] Alternative reducing agents include metals in acidic media, such as iron powder with ammonium chloride or acetic acid.[4]
Caption: Primary synthetic route to this compound.
Anticipating Byproduct Formation: Where Side Reactions Occur
Impurity profiling begins with a theoretical understanding of potential side reactions. These unwanted molecules can arise from the starting materials, intermediates, or subsequent degradation.[1]
-
Nitration Isomers: Although the hydroxyl group strongly directs nitration to the ortho and para positions, and the para position is sterically favored, small amounts of the ortho-nitro isomer (2-nitro-3,6-dimethylphenol) or dinitro products can form under suboptimal conditions.
-
Incomplete Reduction: The reduction of the nitro group is a multi-step process. Incomplete reactions can leave residual 4-nitro-2,5-dimethylphenol or generate intermediate species such as nitroso or hydroxylamine derivatives.
-
Coupling and Polymerization: Under certain reduction conditions, especially in older, less controlled methods, intermediates can couple to form dimeric azo or azoxy compounds. These are often highly colored impurities.
-
Starting Material Impurities: Commercial-grade 2,5-dimethylphenol may contain other xylenol isomers or related phenolic compounds which can undergo the same reaction sequence, leading to a parallel stream of impurities.[5][6]
Caption: Potential pathways for byproduct formation during synthesis.
A Comparative Guide to Analytical Methodologies
No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal, or "orthogonal," approach is essential for detection, identification, and quantification.[7] The most powerful combination for this application involves High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
| Technique | Primary Application in This Synthesis | Strengths | Limitations |
| HPLC / LC-MS | Quantitative analysis of the main product, separation of non-volatile impurities (isomers, dimers, unreacted nitro-intermediate). | Excellent for separating complex mixtures. High sensitivity and reproducibility. LC-MS coupling provides crucial molecular weight data for unknowns.[1][9] | May not be suitable for highly volatile impurities (e.g., residual solvents). Structure elucidation is indirect (based on mass). |
| GC-MS | Analysis of volatile and semi-volatile compounds (starting material, volatile byproducts, residual solvents). | High separation efficiency for volatile compounds. Mass spectrometry provides powerful identification via library matching.[8][9] | Not suitable for non-volatile or thermally labile compounds like dimeric impurities or the main product without derivatization. |
| NMR Spectroscopy | Definitive structural elucidation of isolated, unknown impurities. | Provides unambiguous structural information, including isomer differentiation and stereochemistry.[8][9] | Lower sensitivity compared to MS. Requires pure, isolated samples for clear interpretation. Not a primary separation technique. |
Experimental Protocol: HPLC-UV for Impurity Profiling
This protocol serves as a robust starting point for developing a method to separate the main product from its potential non-volatile byproducts. The causality here is to use a reversed-phase column, which is ideal for separating moderately polar aromatic compounds.
Objective: To resolve this compound from its nitro-intermediate and potential isomeric or dimeric byproducts.
Methodology:
-
System Preparation:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). Maintain column temperature at 30 °C for reproducibility.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amine, leading to sharper peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the crude reaction mixture into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This ensures sample solubility and compatibility with the initial gradient conditions.
-
-
Chromatographic Conditions (Gradient Elution):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: 280 nm (a wavelength where both phenols and anilines typically absorb).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Ramp linearly from 10% to 90% B. This gradient will elute polar compounds first and then resolve less polar byproducts.
-
15-17 min: Hold at 90% B to wash the column.
-
17-18 min: Return to 10% B.
-
18-23 min: Equilibrate at 10% B.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound (expected to be the major component).
-
Quantify impurities by area percent. Peaks greater than 0.1% should be considered for identification, in line with ICH guidelines.[2]
-
Couple this method to a Mass Spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of each unknown peak, providing the first clue to its identity.
-
Experimental Protocol: GC-MS for Volatile Impurity Analysis
Objective: To identify and quantify residual 2,5-dimethylphenol (starting material) and other potential volatile byproducts.
Methodology:
-
System Preparation:
-
GC-MS System: Gas chromatograph with a mass selective detector.
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Sample Preparation:
-
Dissolve ~20 mg of the crude product in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, split mode (e.g., 20:1 split ratio).
-
Oven Program:
-
Initial Temp: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
-
Data Analysis:
-
Compare the retention times and mass spectra of detected peaks against a known reference standard of 2,5-dimethylphenol.
-
For unknown peaks, perform a library search (e.g., NIST/Wiley) to find potential matches. This is highly effective for identifying common organic compounds.[9]
-
The Integrated Workflow: A Self-Validating System for Structural Elucidation
Trustworthiness in analytical science comes from a logical, self-validating workflow where results from one technique corroborate another. The following workflow ensures a comprehensive and defensible characterization of byproducts.
Caption: Integrated workflow for byproduct identification and elucidation.
This workflow begins with broad screening techniques (HPLC, GC-MS) to map the impurity profile. Any significant unknown peak detected by HPLC is then subjected to LC-MS to gain crucial molecular weight information. This data guides the next logical step: isolation of the impurity using preparative HPLC. Only with a pure, isolated sample can the definitive power of NMR spectroscopy be leveraged to provide an unambiguous structural assignment, completing the validation loop. This systematic approach ensures that every claim about an impurity's structure is backed by orthogonal, corroborating data, fulfilling the highest standards of scientific integrity.
References
- Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- Patel, R., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 83-93.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Wikipedia. (n.d.). 2,4-Dinitrophenol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Green Chemistry Approaches for this compound.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols.
- Tsypysheva, L. G., et al. (1987). Identification of impurities in commercial phenol produced by the cumene process. Journal of Analytical Chemistry of the USSR, 42(2).
- Shandong Ruishuang Chemical Co., Ltd. (n.d.). How to analyze the impurities in phenol?
- ASTM International. (n.d.). Gas Chromatographic Analysis of Major Organic Impurities in Phenol Produced by the Cumene Process.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- PubChem. (n.d.). This compound.
- ECHEMI. (n.d.).
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. rroij.com [rroij.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of impurities in commercial phenol produced by the cumene process (Journal Article) | OSTI.GOV [osti.gov]
- 6. ruishuangchemical.com [ruishuangchemical.com]
- 7. biomedres.us [biomedres.us]
- 8. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Certificate of Analysis of 4-Amino-2,5-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Name, Understanding the Quality of a Key Synthetic Building Block
4-Amino-2,5-dimethylphenol, a substituted aminophenol, serves as a crucial intermediate in the synthesis of a variety of target molecules in the pharmaceutical and chemical industries. Its utility as a synthetic building block is dictated not just by its chemical structure, but critically, by its purity and impurity profile. The Certificate of Analysis (CoA) is the primary document that attests to the quality of a specific lot of this chemical. However, interpreting a CoA in isolation can be limiting. A deeper understanding of its quality comes from comparing its specifications against those of its structural isomers and other closely related alternatives.
This guide provides an in-depth comparison of the analytical specifications for this compound and its key structural isomers: 2-Amino-4,5-dimethylphenol and 4-Amino-3,5-dimethylphenol. We will dissect the typical parameters found on a CoA, explain the causality behind the analytical methodologies, and present illustrative data to empower researchers to make informed decisions when selecting a starting material for their critical applications.
The Isomeric Landscape: How Structure Influences Properties and Performance
The position of the amino, hydroxyl, and methyl groups on the aromatic ring significantly influences the steric and electronic properties of the molecule. These differences can affect reactivity, solubility, and the potential for side reactions in a synthetic pathway. Understanding the isomeric context is therefore the first step in appreciating the nuances of a CoA.
dot graph R { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"this compound" [pos="0,1.5!"]; "2-Amino-4,5-dimethylphenol" [pos="-2,-0.5!"]; "4-Amino-3,5-dimethylphenol" [pos="2,-0.5!"];
Caption: Structural isomers of aminodimethylphenol.
Comparative Analysis of Typical Specifications
While a Certificate of Analysis is specific to a single manufacturing lot, suppliers provide specification sheets that outline the guaranteed quality parameters. The following table compares these typical specifications for this compound and its common isomers.
| Parameter | This compound | 2-Amino-4,5-dimethylphenol | 4-Amino-3,5-dimethylphenol | Rationale and Significance |
| CAS Number | 3096-71-7 | 6623-41-2 | 3096-70-6 | Unambiguously identifies the specific chemical substance. |
| Appearance | White to beige or grey-brown powder/crystals | Solid, powder, or crystals | Brown solid | Color can be an initial indicator of purity. Darker coloration may suggest the presence of oxidized impurities. |
| Assay (Purity) | ≥97.0% (GC) | Typically ≥95% | >98.0% (GC) | The most critical parameter, indicating the percentage of the desired compound. The method (e.g., Gas Chromatography - GC) is important for understanding the basis of the measurement. |
| Melting Point | 242-243 °C (lit.) | 173-175 °C | 181 °C | A narrow melting point range is indicative of high purity. Impurities tend to depress and broaden the melting range. |
| Molecular Weight | 137.18 g/mol | 137.18 g/mol | 137.18 g/mol | Identical for all isomers, highlighting the need for more sophisticated analytical techniques for differentiation. |
Deconstructing the Analytical Methodologies: A Self-Validating System
A robust CoA relies on a suite of orthogonal analytical techniques that, when taken together, provide a comprehensive and self-validating assessment of a compound's identity, purity, and quality.
// Relationships HPLC -> IR [label="Confirms structure of main peak"]; GC -> NMR [label="Confirms structure of main peak"]; MeltingPoint -> HPLC [label="Corroborates high purity"]; LOD -> GC [label="Quantifies volatile content"]; }
Caption: Inter-validation of analytical methods in a CoA.
Identity Confirmation
-
Infrared (IR) Spectroscopy: This technique provides a molecular "fingerprint." The presence of characteristic absorption bands for O-H (hydroxyl), N-H (amino), and C-H (aromatic and methyl) functional groups, along with the unique pattern in the fingerprint region (below 1500 cm⁻¹), confirms the compound's identity. The spectrum of a new lot should be superimposable on that of a certified reference standard.
Purity and Impurity Assessment
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination of non-volatile and thermally labile compounds.
-
Causality of Method Choice: A reversed-phase C18 column is typically used for aminophenols as it effectively separates compounds based on their hydrophobicity. The mobile phase often consists of an aqueous buffer (like phosphate) and an organic modifier (like acetonitrile or methanol). The pH of the buffer is critical; it is usually set to a value that ensures the aminophenol is in a single, non-ionized state to achieve sharp, symmetrical peaks.
-
Experimental Protocol (Illustrative):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution with A: 0.05 M potassium phosphate buffer (pH 6.3) and B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Assay Calculation: The purity is determined by comparing the area of the main peak to the total area of all peaks (area percent method).
-
-
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. It is often used for purity assessment and to quantify residual solvents from the synthesis process.
-
Loss on Drying (LOD): This test measures the amount of water and volatile solvents present in the sample. A high LOD can lead to inaccurate weighing for reactions.
-
Residue on Ignition (Sulfated Ash): This measures the amount of inorganic impurities (e.g., residual catalysts).
Performance in Application: A Case Study in Synthesis
While a CoA guarantees the quality of the starting material, the ultimate test is its performance in a given application. Direct comparative studies of aminodimethylphenol isomers in specific synthetic routes are not abundant in the literature. However, we can infer potential differences in performance based on their structural characteristics.
For instance, in the synthesis of a substituted benzoxazole, a common reaction involving aminophenols, the steric hindrance around the amino and hydroxyl groups can influence the reaction rate and yield.
-
This compound: The methyl group ortho to the hydroxyl group and meta to the amino group may provide moderate steric hindrance.
-
2-Amino-4,5-dimethylphenol: The ortho-aminophenol structure is generally more reactive in cyclization reactions to form benzoxazoles. However, the methyl group adjacent to the amino group could influence the nucleophilicity of the nitrogen.
-
4-Amino-3,5-dimethylphenol: The two methyl groups ortho to the amino group and meta to the hydroxyl group present significant steric hindrance around the amino function, which could potentially slow down reactions involving this group.
A hypothetical experiment to synthesize a benzoxazole derivative from these isomers would likely show different reaction kinetics and product yields, underscoring the importance of selecting the appropriate isomer for a specific synthetic target.
Conclusion
The Certificate of Analysis for this compound is more than just a list of specifications; it is a comprehensive quality statement. By understanding the analytical techniques employed, comparing the specifications with those of its structural isomers, and considering the impact of isomeric differences on reactivity, researchers can make more informed decisions. This comparative approach ensures the selection of a high-quality, fit-for-purpose starting material, which is a critical first step towards reproducible and successful research and development outcomes.
References
- PubChem Compound Summary for CID 76544, this compound.
- PubChem Compound Summary for CID 81099, 2-Amino-4,5-dimethylphenol.
- PubChem Compound Summary for CID 76543, 4-Amino-3,5-dimethylphenol.
- Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin. [Link]
- Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
Inter-laboratory comparison of 4-Amino-2,5-dimethylphenol analysis
An In-Depth Technical Guide to the Inter-laboratory Comparison of 4-Amino-2,5-dimethylphenol Analysis
Preface: The accurate quantification of this compound is critical in various sectors, including the chemical and pharmaceutical industries, where it may be a key intermediate, impurity, or degradation product. Ensuring that analytical methods are robust, reliable, and transferable is paramount for quality control and regulatory compliance. An inter-laboratory comparison study is the gold standard for assessing the reproducibility of a method and establishing its fitness for purpose across different environments.
This guide provides a comprehensive framework for conducting such a study, comparing two of the most prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental design, present detailed protocols, and interpret hypothetical performance data to offer field-proven insights for researchers, scientists, and drug development professionals.
The Imperative for Method Harmonization
Analytical method validation is a cornerstone of quality assurance, demonstrating that a procedure is suitable for its intended use. As outlined in the International Council for Harmonisation (ICH) guidelines, key validation characteristics include accuracy, precision, specificity, linearity, and range. However, true confidence in a method is achieved when it demonstrates reproducibility—the ability of different laboratories to obtain comparable results. An inter-laboratory comparison study directly evaluates this, identifying potential method ambiguities and sources of variability that might not be apparent within a single organization.
This study is designed to compare the performance of a robust HPLC-UV method and a GC-MS method for the analysis of this compound, providing a clear, data-driven assessment of their respective strengths and limitations.
Designing the Inter-Laboratory Study
A successful inter-laboratory study hinges on a meticulously planned protocol. The objective is to isolate the performance of the analytical methods from other variables.
Study Objective: To assess and compare the accuracy, precision (repeatability and reproducibility), and overall performance of a validated HPLC-UV and a GC-MS method for the quantification of this compound across multiple laboratories.
Participating Laboratories: A minimum of five to eight laboratories with experience in chromatography should be enrolled to ensure statistical significance. Participants would include a mix of industry QC labs, academic research centers, and contract research organizations.
Test Material: A single, homogenous batch of this compound will be prepared and distributed. A portion will be used to create a concentrated stock solution in methanol, which will be sent to participating labs along with a well-characterized matrix (e.g., a placebo formulation or a specific solvent). Labs will be instructed to prepare their calibration standards and quality control (QC) samples from the provided stock to eliminate variability from starting materials.
Workflow of the Inter-laboratory Comparison Study:
Caption: Workflow of an inter-laboratory comparison study.
Comparative Analytical Protocols
The following protocols are designed to be self-validating systems. Each includes a system suitability test (SST) to ensure the chromatographic system is performing adequately before any samples are analyzed. This is a critical step for trustworthiness, confirming that the system can achieve the required separation and sensitivity.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: Reverse-phase HPLC is a highly versatile and common technique for analyzing polar to moderately nonpolar compounds like phenols. A C18 column is chosen for its hydrophobic stationary phase, which provides good retention for aromatic compounds. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the efficient elution and separation of the analyte from potential impurities. UV detection is simple, robust, and appropriate for compounds with a chromophore, such as this compound.
Experimental Protocol: HPLC-UV Analysis
Caption: Experimental workflow for HPLC-UV analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a buffer of 20mM potassium phosphate and adjust the pH to 3.0 with phosphoric acid. The mobile phase will be a 30:70 (v/v) mixture of acetonitrile and the phosphate buffer. Degas the solution before use.
-
Standard Preparation: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the provided stock solution with the mobile phase. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detector Wavelength: 280 nm.
-
-
**System Suitability Test (SST
A Comparative Guide to the Conformational Analysis of 4-Amino-2,5-dimethylphenol
This guide provides a comprehensive comparison of modern analytical techniques for elucidating the conformational landscape of 4-Amino-2,5-dimethylphenol. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of computational chemistry, nuclear magnetic resonance spectroscopy, and X-ray crystallography. We will explore the causality behind experimental choices and present a self-validating system of protocols to ensure scientific integrity.
Introduction to this compound and its Conformational Isomerism
This compound is a substituted aromatic compound with the molecular formula C8H11NO.[1][2] Its structure comprises a phenol ring substituted with an amino group and two methyl groups. The rotational freedom around the C-O and C-N single bonds, as well as the orientation of the hydroxyl and amino protons, gives rise to various conformational isomers. Understanding the preferred conformations of this molecule is crucial as they can significantly influence its chemical reactivity, biological activity, and material properties. The stability of these conformers is governed by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding.
Comparative Methodologies for Conformational Analysis
A multi-faceted approach combining computational, solution-phase, and solid-state techniques provides the most comprehensive understanding of a molecule's conformational preferences.
Computational Chemistry: Density Functional Theory (DFT)
Expertise & Experience: Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict the electronic structure of molecules.[3] For conformational analysis, DFT is employed to calculate the potential energy surface of the molecule, identifying stable conformers (local minima) and the transition states that connect them. The choice of functional and basis set is critical for obtaining accurate results. For systems like this compound, a functional that adequately describes hydrogen bonding and dispersion interactions, such as B3LYP with a 6-31G* or larger basis set, is recommended.[4][5]
Trustworthiness: The validity of DFT calculations is cross-verified by comparing the predicted lowest-energy conformation with experimental data from spectroscopic or crystallographic methods. Furthermore, consistency across different functionals and basis sets can bolster confidence in the computational results.[6][7]
Experimental Protocol: DFT-Based Conformational Search
-
Initial Structure Generation: Draw the 2D structure of this compound and convert it to a 3D structure using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to generate a wide range of possible conformers. This is typically done using a lower level of theory, like molecular mechanics, to efficiently explore the conformational space.
-
Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G*). This process finds the nearest local minimum on the potential energy surface.
-
Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy and thermal corrections.
-
Relative Energy Calculation: The relative energies of the conformers are calculated to determine their relative populations at a given temperature using the Boltzmann distribution.
Logical Workflow for DFT Conformational Analysis
Caption: Workflow for determining the most stable conformer using DFT.
Solution-Phase Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.[8] For conformational analysis, the Nuclear Overhauser Effect (NOE) is particularly valuable.[9][10] NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), leading to a change in the intensity of their NMR signals.[11] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can map out all through-space proton-proton interactions, providing crucial distance constraints to determine the preferred conformation in solution.
Trustworthiness: The interpretation of NOE data is self-validating. The presence of a cross-peak in a NOESY spectrum is direct evidence of the spatial proximity of the two corresponding protons. The absence of a cross-peak, however, does not definitively mean the protons are far apart, as the NOE effect also depends on molecular motion.
Experimental Protocol: 2D NOESY Experiment
-
Sample Preparation: Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3) to a concentration of approximately 5-10 mg/mL.
-
1H NMR Spectrum Acquisition: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts of all protons.[12]
-
NOESY Experiment Setup: Set up a 2D NOESY experiment on the NMR spectrometer. Key parameters to optimize include the mixing time (tm), which determines the extent of NOE buildup. A range of mixing times should be tested to observe both direct and potentially relayed NOEs.
-
Data Processing and Analysis: Process the 2D NOESY data to generate a contour plot. Analyze the cross-peaks, which indicate spatial proximity between protons. The volume of the cross-peak is roughly proportional to 1/r^6, where r is the internuclear distance.
Conceptual Diagram of the Nuclear Overhauser Effect
Caption: The principle of the Nuclear Overhauser Effect (NOE).
Solid-State Analysis: Single-Crystal X-ray Crystallography
Expertise & Experience: X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[13] By diffracting X-rays off a single crystal, one can generate an electron density map of the molecule, from which atomic positions can be determined with high accuracy.[14] This provides an unambiguous picture of the conformation adopted by the molecule in the crystal lattice.
Trustworthiness: The quality of a crystal structure is assessed by several metrics, most notably the R-factor, which measures the agreement between the observed diffraction data and the calculated data from the refined structural model. A low R-factor indicates a high-quality, trustworthy structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[14]
-
Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data by rotating the crystal in the beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters to achieve the best fit to the experimental data.[13]
-
Structure Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and torsion angles, which define the conformation of the molecule.
Workflow for X-ray Crystallography
Caption: The experimental workflow for determining a molecular structure by X-ray crystallography.
Data Interpretation and Comparison
The conformational analysis of this compound is complete only when the results from these disparate techniques are integrated.
| Technique | Phase | Information Provided | Advantages | Limitations |
| DFT | Gas | Relative energies of conformers, rotational barriers, vibrational frequencies. | Provides detailed energetic information; can explore all possible conformations. | Accuracy depends on the level of theory; does not account for solvent or crystal packing effects. |
| NMR (NOESY) | Solution | Through-space proton-proton proximities, solution-state conformation. | Provides information about the conformation in a biologically relevant medium. | Provides distance constraints, not a precise structure; conformation may be dynamic. |
| X-ray Crystallography | Solid | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing. | Provides an unambiguous, high-resolution structure. | Crystal packing forces may favor a conformation not present in solution or gas phase; crystallization can be difficult. |
A successful conformational analysis will show a convergence of results. For example, the lowest energy conformer predicted by DFT should be consistent with the major conformation observed in solution by NMR and ideally, the conformation found in the solid state by X-ray crystallography. Discrepancies between the techniques can be equally informative, highlighting the influence of the environment (solvent, crystal lattice) on the conformational preferences of this compound.
Conclusion
The conformational analysis of this compound requires a synergistic application of computational and experimental techniques. DFT provides a theoretical framework of the energetic landscape, which can then be validated and refined by the solution-state structural information from NMR and the precise solid-state structure from X-ray crystallography. This integrated approach ensures a robust and comprehensive understanding of the molecule's conformational behavior, which is essential for its application in drug design and materials science.
References
- Filsinger, F., Wohlfart, K., Schnell, M., Grabow, J. U., & Küpper, J. (2008). Precise dipole moments and quadrupole coupling constants of the cis and trans conformers of 3-aminophenol: determination of the absolute conformation. Physical Chemistry Chemical Physics, 10(5), 666–673. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies.
- PubChemLite. (n.d.). This compound (C8H11NO).
- Silva, A. M., et al. (2010). A DFT Study of Aminophenol Stability. Journal of the Mexican Chemical Society, 54(3), 148-151.
- Filsinger, F., et al. (2008). Precise dipole moments and quadrupole coupling constants of the cis and trans conformers of 3-aminophenol: Determination of the absolute conformation. Physical Chemistry Chemical Physics, 10(5), 666-73.
- Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 26(16), 4948.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
- YouTube. (2022, April 15). NOE | 2D - NMR - COSY | CIDNP techniques | Organic Spectroscopy | Topics on Demand | M.Sc. Chemistry.
- ChemRxiv. (2022). Correcting π-delocalization errors in conformational energies using density-corrected DFT, with application to crystal polymorphs.
- Wikipedia. (n.d.). Nuclear Overhauser effect.
- ResearchGate. (n.d.). FTIR spectra of 4-aminophenol and Cu(II) complex.
- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
- DergiPark. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2.
- PubMed. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities.
- Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect.
- PubMed Central. (n.d.). X-Ray crystallography.
- PubMed Central. (n.d.). X-Ray Crystallography of Chemical Compounds.
- SpectraBase. (n.d.). 4,6-Bis(N,N-diethylaminomethyl)-2,5-dimethylphenol.
- ACS Publications. (2026, January 2). Molecular Dynamics Insights into Diamine Isomer Effects on TGDDM Epoxy Thermomechanical Properties.
- PubChem. (n.d.). 2-Amino-4,5-dimethylphenol. National Center for Biotechnology Information.
- PubMed Central. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
- NIST WebBook. (n.d.). Phenol, 2,5-dimethyl-.
- MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Adjustable magnetoresistance in semiconducting carbonized phthalonitrile resin.
- ResearchGate. (n.d.). 248929 PDFs | Review articles in X-RAY CRYSTALLOGRAPHY.
- ResearchGate. (n.d.). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins.
- SpectraBase. (n.d.). 4-Amino-2-nitro-phenol.
Sources
- 1. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Precise dipole moments and quadrupole coupling constants of the cis and trans conformers of 3-aminophenol: determination of the absolute conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. youtube.com [youtube.com]
- 10. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Amino-2,5-dimethylphenol
Navigating the lifecycle of laboratory reagents extends beyond their application in discovery; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Amino-2,5-dimethylphenol, ensuring the safety of laboratory personnel and the protection of our environment. As a compound that is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is toxic to aquatic life, rigorous adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.[1][2][3][4]
Hazard Assessment and Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. This compound is classified as acutely toxic and an irritant.[3] The primary risks stem from its potential to cause harm upon ingestion, skin contact, or inhalation, and its corrosive effects on skin and eyes.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is rooted in the specific hazards posed by the chemical. For this compound, the following ensemble is mandatory to mitigate exposure risks.[5][6][7]
| PPE Component | Specification & Rationale |
| Eye Protection | Chemical safety goggles are required to protect against splashes.[1][8] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[7][9] |
| Hand Protection | Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1][7][9] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[4] |
| Body Protection | A lab coat or a chemical-resistant apron must be worn to protect against contamination of personal clothing.[1][8][9] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][8] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[1][8] |
Engineering Controls: Minimizing Exposure at the Source
Always handle this compound within a certified chemical fume hood to control the release of airborne contaminants.[1][8] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous waste. The following procedures ensure compliance with regulations and promote a safe laboratory environment.
Waste Segregation: Preventing Hazardous Reactions
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Designate a Specific Waste Container: Dedicate a clearly labeled container for this compound waste.
-
Check for Incompatibilities: This compound is incompatible with strong oxidizing agents, acids, bases, acid chlorides, and certain metals like copper.[1][10][11] Never mix it with these substances in the same waste container to avoid potentially violent reactions.
Waste Collection and Container Management
-
Container Selection: Use a container that is in good condition, leak-proof, and compatible with the chemical.[12][13] Often, the original container, if in good condition, is a suitable choice.[12]
-
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[12][13]
-
Secure Closure: Keep the container tightly sealed at all times, except when adding waste, to prevent spills and the release of vapors.[12]
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[12][14] This area should be away from sources of ignition and incompatible materials.[1][10]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous waste.[9] Place these items in a sealed, clearly labeled bag or container designated for solid hazardous waste.[14]
Arranging for Final Disposal
Once the waste container is full, or if you are generating waste infrequently, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][12] Do not attempt to dispose of this chemical down the drain or in the regular trash.[2][13]
Emergency Procedures: Spill and Exposure Response
Even with meticulous planning, accidents can occur. Being prepared to respond effectively is crucial.
Spill Cleanup Protocol
For small, incidental spills that you are trained and equipped to handle:
-
Alert Personnel: Immediately notify others in the laboratory of the spill.[15]
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full PPE detailed in section 1.1.[15]
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[8] Avoid creating dust.[4] For liquid spills, use an inert absorbent material like sand or vermiculite to contain and absorb the spill.[10][15]
-
Cleanup and Decontamination: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent or detergent and water. Collect all cleanup materials, including contaminated absorbent, as hazardous waste.[15][16]
-
Reporting: Report the spill to your supervisor or laboratory manager.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][8] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.[1][8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. hsa.ie [hsa.ie]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound CAS#: 3096-71-7 [m.chemicalbook.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 16. ehs.unm.edu [ehs.unm.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-2,5-dimethylphenol
For fellow researchers, scientists, and drug development professionals, the safe handling of chemical reagents is the bedrock of innovative and successful research. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Amino-2,5-dimethylphenol (CAS No: 3096-71-7), a compound that, while valuable, requires meticulous attention to safety protocols. Our goal is to provide a comprehensive resource that empowers you to work safely and effectively.
Understanding the Risks: The "Why" Behind the Precautions
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment (PPE). According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
These classifications underscore the importance of a multi-faceted approach to personal protection, shielding the respiratory system, eyes, and skin from exposure.
Recommended Personal Protective Equipment (PPE)
The selection of PPE is contingent on the specific laboratory task being performed. The following table summarizes the recommended PPE for handling this compound in various scenarios.
| Task | Minimum Recommended PPE |
| Handling Solid Compound (e.g., weighing, transferring) | Nitrile gloves, safety glasses with side shields or chemical splash goggles, lab coat, and a NIOSH-approved N95 respirator. |
| Preparing Solutions | Nitrile gloves, chemical splash goggles, lab coat, and work within a certified chemical fume hood. |
| Running Reactions and Workup | Nitrile gloves, chemical splash goggles, lab coat, and work within a certified chemical fume hood. |
| Cleaning Spills | Chemical-resistant gloves (e.g., nitrile), chemical splash goggles, lab coat or coveralls, and a NIOSH-approved respirator with organic vapor cartridges. |
A Deeper Dive into PPE Selection
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact. If prolonged contact is anticipated, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[3][4]
-
Eye and Face Protection: Safety glasses with side shields offer a baseline of protection. However, when handling liquids or creating solutions, chemical splash goggles are essential to protect against splashes.[5] A face shield may be necessary for procedures with a high risk of splashing.
-
Body Protection: A standard lab coat is typically sufficient to protect against accidental spills on clothing. For larger-scale operations or significant spill cleanup, chemical-resistant coveralls may be warranted.[3][4]
-
Respiratory Protection: When handling the solid form of this compound, a NIOSH-approved N95 dust mask is recommended to prevent inhalation of fine particles. For preparing solutions or running reactions, performing the work in a certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[3]
Procedural Guidance: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly putting on PPE.
Doffing PPE Workflow
Caption: Sequential process for safely removing PPE to prevent contamination.
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3]
Disposal Plan
All waste containing this compound, including contaminated PPE, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and the chemical name.[7][8]
-
Containerization: Ensure the waste container is kept tightly sealed when not in use.[7]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself and your colleagues, and maintaining a culture of safety within the laboratory.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ScienceLab.com. (n.d.). Material Safety Data Sheet: 3-Diethylaminophenol.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health and Human Services.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- BenchChem. (n.d.). Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. U.S. Department of Labor.
Sources
- 1. This compound | C8H11NO | CID 76544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-2,6-dimethylphenol | C8H11NO | CID 82668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
